1-(3-Fluorophenyl)cyclohexylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVEKXINNKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154952 | |
| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125827-86-3 | |
| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125827863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(3-Fluorophenyl)cyclohexylamine
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-(3-fluorophenyl)cyclohexylamine, a key structural motif in medicinal chemistry. As a member of the arylcyclohexylamine class, this compound and its derivatives are of significant interest for their potential pharmacological activities, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor[1][2]. The presence of the fluorine atom can critically influence the compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery programs[3]. This document details several viable synthetic pathways, with a primary focus on a robust and scalable two-step approach involving a Grignard reaction followed by a Ritter reaction. Alternative routes, including reductive amination and strategies starting from substituted phenylacetonitriles, are also discussed. Each section provides in-depth mechanistic insights, detailed experimental protocols, and the rationale behind procedural choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (CAS No: 125827-86-3) is an organic compound with the molecular formula C₁₂H₁₆FN and a molecular weight of approximately 193.26 g/mol [4][5]. It belongs to the arylcyclohexylamine class, a group of compounds known for a wide range of pharmacological effects, including anesthetic, dissociative, and neuroprotective properties, primarily through antagonism of the NMDA receptor[1][2].
The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring is a common tactic in modern medicinal chemistry. This modification can enhance a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, preventing enzymatic hydroxylation at that position, which can increase the compound's metabolic half-life.
-
Altering Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine group, affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.
-
Modulating Receptor Binding: The fluorine atom can engage in unique interactions within a receptor's binding pocket, such as hydrogen bonds or dipole-dipole interactions, potentially increasing potency and selectivity[3].
Given these advantages, reliable and well-characterized synthetic routes to this compound are essential for researchers exploring new central nervous system (CNS) therapeutics and other bioactive molecules.
Overview of Primary Synthetic Strategies
Several established organic chemistry reactions can be adapted for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities. The four principal pathways are summarized below.
Caption: Major synthetic routes to this compound.
Featured Synthesis: Grignard Reaction followed by Ritter Reaction
This two-step pathway is often preferred for its reliability, use of readily available starting materials, and the formation of a stable, isolable alcohol intermediate.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclohexanol via Grignard Reaction
Causality and Mechanism: The Grignard reaction is a classic method for forming carbon-carbon bonds. 3-Bromofluorobenzene is reacted with magnesium metal to form 3-fluorophenylmagnesium bromide, a potent organometallic nucleophile. This Grignard reagent then attacks the electrophilic carbonyl carbon of cyclohexanone[6][7]. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the tertiary alcohol, 1-(3-fluorophenyl)cyclohexanol. The choice of an ether solvent like tetrahydrofuran (THF) is critical, as it solvates the magnesium ion, stabilizing the Grignard reagent.
Experimental Protocol:
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. All glassware must be rigorously dried to prevent quenching of the Grignard reagent. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the exothermic reaction. The mixture is gently refluxed until most of the magnesium is consumed.
-
Reaction with Cyclohexanone: The solution of 3-fluorophenylmagnesium bromide is cooled to 0 °C. A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup and Isolation: The reaction is carefully quenched by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride. This hydrolyzes the alkoxide and dissolves the magnesium salts. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-(3-fluorophenyl)cyclohexanol, which can be purified by column chromatography or recrystallization.
Step 2: via Ritter Reaction
Causality and Mechanism: The Ritter reaction transforms a tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid[8][9]. The mechanism begins with the protonation of the alcohol by a strong acid (e.g., sulfuric acid), followed by the elimination of a water molecule to generate a stable tertiary carbocation[10][11]. The nucleophilic nitrogen of the nitrile (e.g., acetonitrile) then attacks this carbocation, forming a nitrilium ion intermediate. This ion is subsequently attacked by water during the workup, tautomerizes, and hydrolyzes to yield an N-acetylated amide. Finally, this stable amide intermediate is hydrolyzed under acidic or basic conditions to furnish the desired primary amine[12].
Experimental Protocol:
-
Amide Formation: To a stirred solution of 1-(3-fluorophenyl)cyclohexanol (1.0 eq) in acetonitrile (used as both reactant and solvent) at 0 °C, concentrated sulfuric acid (2.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin-Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto crushed ice and neutralized with a strong base (e.g., 30% NaOH solution) to a pH of >10. The resulting precipitate, N-(1-(3-fluorophenyl)cyclohexyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried.
-
Amide Hydrolysis: The crude amide is suspended in a solution of 20% hydrochloric acid or 20% sodium hydroxide and heated to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Final Isolation: After cooling, the acidic solution is washed with diethyl ether to remove any unreacted amide. The aqueous layer is then made strongly alkaline (pH >12) with NaOH. The liberated this compound product, which may separate as an oil or solid, is extracted with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the final product. Purity can be assessed by LCMS and NMR[4].
Caption: Experimental workflow for the featured two-step synthesis.
Alternative Synthetic Routes
Leuckart-Wallach Reaction
This method is a form of reductive amination that can produce the target amine in a single step from cyclohexanone and a suitable fluorinated precursor, though in practice, it is often performed with 1-(3-fluorophenyl)cyclohexanone if available. The classical Leuckart reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-185 °C)[13][14].
-
Advantages: It is a one-pot reaction, which can be procedurally simpler.
-
Disadvantages: The high temperatures can lead to side products, and yields can be variable. The reaction often produces an N-formyl intermediate that requires a separate hydrolysis step, similar to the Ritter reaction[15].
Direct Reductive Amination
Modern reductive amination offers a milder alternative to the Leuckart reaction. This process involves the condensation of a ketone with an amine source (like ammonia for a primary amine) to form an imine intermediate, which is then reduced in situ[16][17][18].
-
Key Reagents: A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation[16][18].
-
Advantages: Conditions are generally much milder than the Leuckart reaction, offering better functional group tolerance and potentially higher yields[17].
-
Challenges: For the synthesis of primary amines from ketones using ammonia, controlling the reaction to prevent the formation of secondary and tertiary amine byproducts can be difficult[17].
Data Summary and Characterization
The successful synthesis of this compound requires rigorous analytical confirmation of its structure and purity.
| Parameter | Value | Source |
| CAS Number | 125827-86-3 | [4][19][20] |
| Molecular Formula | C₁₂H₁₆FN | [4][5] |
| Molecular Weight | 193.26 g/mol | [4][5] |
| Appearance | White powder / Pale yellow tablets | [19][21] |
| Typical Purity | >97% | [4] |
| Storage | 2–8 °C | [19][21] |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure, including the connectivity of atoms and the position of the fluorine substituent.
-
Liquid Chromatography-Mass Spectrometry (LCMS): This technique is used to confirm the molecular weight of the compound and to assess its purity by separating it from any starting materials or byproducts[4].
Conclusion
The synthesis of this compound is achievable through several well-established synthetic routes. The featured two-step process, combining a Grignard reaction with a subsequent Ritter reaction, stands out as a highly reliable and versatile method for laboratory-scale production. It proceeds through a stable alcohol intermediate and utilizes common, readily available reagents. Alternative methods like the Leuckart reaction and other forms of reductive amination offer more direct, one-pot approaches but may present challenges in terms of reaction control and yield optimization. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research program, including scale, purity requirements, and available resources.
References
- Use of PCA (1-phenylcyclohexylamine) as a precursor. Erowid. [Link]
- Ritter reaction. Wikipedia. [Link]
- Ritter Reaction. Organic Chemistry Portal. [Link]
- Leuckart reaction. Wikipedia. [Link]
- This compound CAS#125827-86-3. Jennychem. [Link]
- Ritter Reaction. Organic Chemistry Portal. [Link]
- Predict the products formed when cyclohexanone reacts. Pearson+. [Link]
- Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. [Link]
- Synthesis of cyclohexylamine. Sciencemadness Discussion Board. [Link]
- Identify the major product in the following reaction sequence. Filo. [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
- (R)-3-Phenylcyclohexanone. Organic Syntheses. [Link]
- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
- 4-Arylcyclohexylamines.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
- This compound, CasNo.125827-86-3. LookChem. [Link]
- Direct reductive amination of ketones with amines by reductive aminases.
- Catalytic Leuckart-Wallach-Type Reductive Amin
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
- Consider the following reaction: Cyclohexanone reacts with CH3MgBr. Filo. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. PubMed. [Link]
- Reductive Amin
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
- An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia.
- Arylcyclohexylamine. Wikipedia. [Link]
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
- Addition of phenylmagnesium bromide to. Chegg. [Link]
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]
- Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide. Homework.Study.com. [Link]
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. This compound (125827-86-3) for sale [vulcanchem.com]
- 5. echemi.com [echemi.com]
- 6. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 7. Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. [askfilo.com]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. organicreactions.org [organicreactions.org]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. Reductive Amination [anchorquery.ccbb.pitt.edu]
- 19. jennysynth.com [jennysynth.com]
- 20. This compound | 125827-86-3 [m.chemicalbook.com]
- 21. This compound, CasNo.125827-86-3 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclohexylamine (CAS Number 125827-86-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 1-(3-Fluorophenyl)cyclohexylamine, a member of the arylcyclohexylamine class of chemical compounds. Arylcyclohexylamines are of significant interest to the scientific community due to their pharmacological activity, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists. This guide will delve into the synthesis, analytical characterization, pharmacological profile, and safety considerations for this compound, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development. While specific experimental data for this particular analog is limited in publicly available literature, this guide synthesizes information from closely related compounds to provide a robust and scientifically grounded resource.
Chemical Identity and Physicochemical Properties
This compound is a synthetic compound belonging to the arylcyclohexylamine class.[1] The core structure consists of a cyclohexane ring substituted with an amino group and a 3-fluorophenyl group attached to the same carbon.[1] This substitution pattern is a hallmark of this class of compounds, which includes well-known substances such as phencyclidine (PCP) and ketamine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 125827-86-3 | |
| Molecular Formula | C₁₂H₁₆FN | |
| Molecular Weight | 193.26 g/mol | |
| Appearance | White powder (predicted) | [2] |
| Boiling Point (Predicted) | 277.8 ± 33.0 °C | [3] |
| Density (Predicted) | 1.068 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.09 ± 0.70 | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the reaction of 3-fluorophenylmagnesium bromide with 1-aminocyclohexanecarbonitrile. This method is an adaptation of the original synthesis of phencyclidine.[4]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Materials:
-
3-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Aminocyclohexanecarbonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-fluorobromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction should be initiated with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Addition to Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 1-aminocyclohexanecarbonitrile in anhydrous diethyl ether. A vigorous reaction may occur. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for several hours or overnight.
-
Hydrolysis and Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the intermediate iminomagnesium complex and protonate the resulting amine. Separate the aqueous layer and wash the organic layer with dilute HCl. Combine the aqueous layers and basify with a concentrated solution of sodium hydroxide until a pH of >12 is reached.
-
Extraction and Purification: Extract the basic aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrogen chloride in the same solvent. The resulting precipitate can be collected by filtration and recrystallized.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons. The aromatic protons of the 3-fluorophenyl group will appear as a set of multiplets in the aromatic region (typically 6.8-7.5 ppm). The protons on the carbon adjacent to the fluorine atom will exhibit coupling to the ¹⁹F nucleus. The amine proton(s) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclohexyl carbons and the aromatic carbons. The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine.
-
¹⁹F NMR: A singlet or a narrow multiplet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of arylcyclohexylamines.
-
Electron Ionization (EI) Mass Spectrum (Predicted): The molecular ion peak (M⁺) at m/z 193 is expected. The fragmentation pattern of arylcyclohexylamines is complex. Common fragmentation pathways include cleavage of the bond between the cyclohexane and phenyl rings, and fragmentation of the cyclohexane ring. The presence of the fluorine atom will influence the fragmentation pattern and the isotopic distribution of the fragment ions.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of this compound.
Proposed HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength around 254 nm
-
Injection Volume: 10 µL
Pharmacology and Mechanism of Action
This compound belongs to the arylcyclohexylamine class of compounds, which are well-characterized as non-competitive antagonists of the NMDA receptor.[1][5] The primary mechanism of action for this class of compounds is the blockade of the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding.[5]
Caption: Mechanism of action of this compound at the NMDA receptor.
The substitution on the aromatic ring can significantly influence the potency and selectivity of arylcyclohexylamines.[6] The presence of a fluorine atom at the 3-position of the phenyl ring is expected to alter the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity for the NMDA receptor and other potential targets. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacological activity.[7]
While specific binding affinity data for this compound is not available, studies on related fluorinated arylcyclohexylamines suggest that it likely retains significant affinity for the NMDA receptor.[6] Further research is required to determine its precise binding profile and functional activity.
Metabolism and Toxicology
The metabolic fate of this compound has not been specifically reported. However, based on the metabolism of other arylcyclohexylamines, several metabolic pathways can be predicted.[5] These include:
-
Hydroxylation: The cyclohexane and phenyl rings are susceptible to hydroxylation by cytochrome P450 enzymes.
-
N-dealkylation: If the amine were secondary or tertiary, N-dealkylation would be a likely metabolic route. As a primary amine, this is not a primary pathway.
-
Glucuronidation: The hydroxylated metabolites and the primary amine itself can undergo conjugation with glucuronic acid to form more water-soluble metabolites for excretion.[5]
The fluorine atom may influence the regioselectivity of hydroxylation on the aromatic ring, potentially blocking metabolism at the 3-position and directing it to other positions.[7]
The toxicological profile of this compound is also not well-documented. However, as a member of the arylcyclohexylamine class, it should be handled with caution. The parent compound, cyclohexylamine, is known to be corrosive and toxic.[8][9] Arylcyclohexylamines can have significant central nervous system effects, and some have been associated with neurotoxicity.[10]
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following precautions are recommended based on the known hazards of the arylcyclohexylamine class and related compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Spills: In case of a spill, avoid creating dust. Carefully scoop up the material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound of interest within the arylcyclohexylamine class, with a predicted pharmacological profile as an NMDA receptor antagonist. While specific experimental data for this molecule is sparse in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The proposed synthetic route and analytical methods offer a starting point for researchers wishing to work with this compound. Further investigation into its specific pharmacological, metabolic, and toxicological properties is warranted to fully understand its potential as a research tool or therapeutic lead.
References
- H. E. Shannon, D. R. Powell, B. M. Gannon, L. R. Fantegrossi, W. E. Fantegrossi, T. M. Cwalina, & C. R. Jaster. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Journal of Pharmacology and Experimental Therapeutics, 388(2), 245-255.
- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.
- Jennychem. (n.d.). This compound CAS#125827-86-3.
- Medeus Research Chem. (n.d.). Buy ARYLCYCLOHEXYLAMINE.
- Wikipedia. (n.d.). Arylcyclohexylamine.
- Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15729.
- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Journal of Medicinal Chemistry, 8, 230-235.
- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. PubMed.
- Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2012). Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine. European Journal of Clinical Pharmacology, 68(5), 853-856.
- Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate.
- Chemistry Stack Exchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- PubChem. (n.d.). Cyclohexylamine.
- Google Patents. (n.d.). US3979444A - 4-Arylcyclohexylamines.
- Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's.
- Javitt, D. C., & Zukin, S. R. (1989). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Proceedings of the National Academy of Sciences, 86(2), 740-744.
- Sacaan, A. I., & Johnson, K. M. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. Molecular Pharmacology, 38(5), 705-710.
- The Royal Society of Chemistry. (n.d.). Supporting Information for.
- Köhler, M. G., & Danysz, W. (1997). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neuroscience Letters, 225(2), 121-124.
- Dalvie, D., Kalgutkar, A. S., & Hardy, L. W. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.
- Google Patents. (n.d.). US3965180A - 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclo-hexyl]amino}butyrophenones and the salts thereof.
- Nicholson, K. L., & Balster, R. L. (2003). Evaluation of the phencyclidine-like discriminative stimulus effects of novel NMDA channel blockers in rats. Psychopharmacology, 166(3), 274–282.
- Grymel, M., Priechodová, E., & Slouka, J. (2013). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Medicinal Chemistry Research, 22(12), 5859-5872.
- Google Patents. (n.d.). US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines.
- Banks, R. E. (1994). Metabolism of fluorine-containing drugs. Semantic Scholar.
- Banks, R. E. (1994). Metabolism of fluorine-containing drugs. PubMed.
- Google Patents. (n.d.). US4384142A - Production of cyclohexylamine.
- Ameline, A., Greney, H., Kintz, P., Raul, J. S., & Gaulier, J. M. (2021). Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE).
- Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(2), 746.
- Al-Ghamdi, K., Al-Otaibi, F., Al-Shehri, S., Al-Omair, M., & Al-Tamimi, S. (2019). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids.
- Al-Ghamdi, K., Al-Otaibi, F., Al-Shehri, S., Al-Omair, M., & Al-Tamimi, S. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 198, 115447.
- Google Patents. (n.d.). US3346636A - Production of cyclohexylamine.
- Kóbor, F., Szatmári, I., Fülöp, F., & Sohár, P. (2005). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 43(11), 937-941.
- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- Agilent. (n.d.). Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD with a 731 Compound DRS Database Application Note.
- Kondratov, I. S., Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5136-5145.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- Brust, B., Deuther-Conrad, W., & Steinbach, J. (2017). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. Journal of Medicinal Chemistry, 60(16), 7064-7079.
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. medeusresearchchem.com [medeusresearchchem.com]
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(3-Fluorophenyl)cyclohexylamine
This guide provides a comprehensive technical overview of 1-(3-Fluorophenyl)cyclohexylamine, a notable member of the arylcyclohexylamine class of chemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and potential pharmacological implications of this molecule, grounding all claims in established scientific literature.
Introduction and Chemical Identity
This compound is a synthetic organic compound with the molecular formula C₁₂H₁₆FN.[1] Its structure is characterized by a cyclohexylamine ring with a 3-fluorophenyl group attached to the same carbon atom as the amine group. This substitution pattern places it within the broader class of arylcyclohexylamines, which includes well-known compounds such as phencyclidine (PCP) and ketamine.[2][3][4] The presence of a fluorine atom on the phenyl ring is a key structural feature that can significantly influence the compound's physicochemical and pharmacological properties.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆FN | [1] |
| Molecular Weight | 193.26 g/mol | [1][5] |
| CAS Number | 125827-86-3 | [1][5] |
| Appearance | White powder | [5] |
| Purity (typical) | ≥97% | [1] |
| Storage Conditions | 2–8 °C | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established organic chemistry routes, with the Grignard reaction followed by a Ritter reaction or reductive amination being common strategies for arylcyclohexylamine synthesis.[6] The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired yield, and scalability.
Synthetic Pathway: Grignard Reaction and Ritter Reaction
A plausible and efficient method for the synthesis of this compound involves a two-step process starting with the Grignard reaction between 3-fluorophenylmagnesium bromide and cyclohexanone, followed by a Ritter reaction.
Step-by-Step Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-bromofluorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of 3-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.[6][7][8][9]
-
Reaction with Cyclohexanone: The Grignard reagent is then cooled in an ice bath, and a solution of cyclohexanone in anhydrous diethyl ether is added dropwise. This reaction forms the tertiary alcohol, 1-(3-fluorophenyl)cyclohexan-1-ol, as an intermediate. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride.[6][10]
-
Ritter Reaction and Hydrolysis: The crude 1-(3-fluorophenyl)cyclohexan-1-ol is then subjected to a Ritter reaction. In a typical procedure, the alcohol is dissolved in a suitable nitrile solvent (e.g., acetonitrile) and treated with a strong acid, such as sulfuric acid. This generates a stable carbocation which is then attacked by the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate under acidic or basic conditions yields the desired primary amine, this compound.[6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive and will readily react with protic solvents, such as water, which would quench the reagent and prevent the desired reaction with cyclohexanone.[7][9]
-
Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.
-
Strong Acid in Ritter Reaction: A strong acid is necessary to promote the formation of the tertiary carbocation from the alcohol, which is a key step in the Ritter reaction mechanism.[6]
Purification
The crude product is typically purified using acid-base extraction followed by distillation or recrystallization. The basic amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by the addition of a base. The purified free base can then be further purified by vacuum distillation or by recrystallization of its salt form (e.g., hydrochloride salt).
Caption: Synthetic workflow for this compound.
Molecular Structure and Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the cyclohexyl ring.
-
Aromatic Region (δ 6.8-7.4 ppm): The protons on the 3-fluorophenyl ring will appear in this region as a complex multiplet pattern due to fluorine-proton and proton-proton coupling.
-
Cyclohexyl Protons (δ 1.2-2.0 ppm): The ten protons of the cyclohexyl ring will resonate as a series of broad, overlapping multiplets in the aliphatic region of the spectrum.
-
Amine Protons (δ ~1.5-3.0 ppm): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-165 ppm): The six carbons of the 3-fluorophenyl ring will appear in this region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Quaternary Carbon (δ ~55-65 ppm): The carbon atom of the cyclohexyl ring bonded to both the phenyl group and the amine group will appear as a singlet in this region.
-
Cyclohexyl Carbons (δ 20-40 ppm): The remaining five carbons of the cyclohexyl ring will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-F (Aromatic) | 160-165 (d, ¹JCF ≈ 245 Hz) | Large C-F coupling |
| C-Cipso (Aromatic) | 145-150 (d, ²JCCF ≈ 20 Hz) | Smaller C-F coupling |
| Aromatic CH | 110-130 | Multiple signals with C-F coupling |
| C-N (Cyclohexyl) | 55-65 | Quaternary carbon |
| Cyclohexyl CH₂ | 20-40 | Multiple signals |
Note: Predicted values are based on data for similar structures and general NMR principles.[14][15]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely involve the loss of the amine group, the phenyl group, and fragmentation of the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretching (3300-3500 cm⁻¹): A primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching vibrations will be observed in this region.
-
C=C Stretching (1450-1600 cm⁻¹): Aromatic ring stretching vibrations.
-
C-F Stretching (1000-1300 cm⁻¹): A strong absorption band corresponding to the C-F bond stretch.
Pharmacological Profile and Mechanism of Action
This compound belongs to the arylcyclohexylamine class of compounds, which are well-documented as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4][16][17]
Mechanism of Action at the NMDA Receptor
The primary mechanism of action of arylcyclohexylamines is the blockade of the ion channel of the NMDA receptor.[2][3][18] They bind to a site within the channel pore, known as the phencyclidine (PCP) binding site, which is distinct from the glutamate and glycine co-agonist binding sites.[3][19][20] This binding is non-competitive and voltage-dependent, meaning the channel must be open for the drug to bind. By blocking the channel, arylcyclohexylamines prevent the influx of calcium ions (Ca²⁺) that normally occurs upon NMDA receptor activation.[2] This disruption of glutamatergic neurotransmission is responsible for the characteristic dissociative anesthetic, analgesic, and psychotomimetic effects of this class of drugs.[3][4]
Sources
- 1. This compound (125827-86-3) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. jennysynth.com [jennysynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]
- 12. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 13. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arylcyclohexylamine - Wikiwand [wikiwand.com]
- 18. Phencyclidine - Wikipedia [en.wikipedia.org]
- 19. Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Fluorophenyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Fluorophenyl)cyclohexylamine, a synthetic derivative of phencyclidine (PCP), is a dissociative anesthetic and a compound of significant interest within the scientific community, particularly in the fields of pharmacology and toxicology. As a member of the arylcyclohexylamine class, its pharmacological profile is primarily characterized by its interaction with key central nervous system targets. This guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon the established pharmacology of related compounds and the limited, yet insightful, available data on this compound itself. The primary molecular targets are identified as the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT), leading to a complex interplay of dissociative, anesthetic, and stimulant effects. This document will delve into the molecular interactions, downstream signaling pathways, and the structure-activity relationships that govern its pharmacological profile.
Introduction: The Emergence of a Novel Arylcyclohexylamine
This compound, also known as 3-Fluoro-PCP (3F-PCP), is a designer drug that has emerged as a substance of interest for its psychoactive effects.[1][2] Structurally, it is an analog of phencyclidine, with a fluorine atom substituted at the meta-position of the phenyl ring.[2] Like other arylcyclohexylamines, its primary pharmacological effects are dissociative and hallucinogenic.[2][3] The introduction of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially altering its potency and duration of action compared to its parent compound, PCP. A comprehensive understanding of its mechanism of action is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological profile.
Primary Molecular Targets and Mechanism of Action
The pharmacological activity of this compound is predominantly attributed to its interaction with two key proteins in the central nervous system: the NMDA receptor and the dopamine transporter.[1]
NMDA Receptor Antagonism: The Basis of Dissociative Effects
The hallmark psychoactive effects of arylcyclohexylamines, including dissociation, anesthesia, and psychosis-like symptoms, are primarily mediated by their antagonism of the NMDA receptor.[3][4] The NMDA receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[4]
This compound acts as a non-competitive antagonist at the NMDA receptor.[1] This means it binds to a site within the receptor's ion channel, known as the "PCP binding site," rather than competing with glutamate or its co-agonist glycine at their respective binding sites.[4] By binding within the channel, it physically blocks the influx of cations, primarily Ca²⁺, even when the receptor is activated by glutamate and glycine. This blockade of ion flow disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative state.[4]
Signaling Pathway: NMDA Receptor Antagonism
Caption: Mechanism of NMDA receptor antagonism by this compound.
Dopamine Reuptake Inhibition: Contributing to Stimulant Effects
In addition to its potent effects on the NMDA receptor, this compound is also a dopamine reuptake inhibitor.[1] The dopamine transporter (DAT) is a presynaptic protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5] By inhibiting DAT, this compound increases the concentration and duration of dopamine in the synapse. This enhancement of dopaminergic neurotransmission is believed to contribute to the stimulant, euphoric, and rewarding effects of the compound.[3]
The dual action as both an NMDA receptor antagonist and a dopamine reuptake inhibitor results in a complex pharmacological profile. The interplay between these two mechanisms is likely responsible for the unique subjective effects reported by users, which can range from stimulating to sedating depending on the dosage.[1]
Structure-Activity Relationship (SAR)
The pharmacology of arylcyclohexylamines is heavily influenced by their chemical structure. Key structural features that determine activity include the nature of the aryl group, the cyclohexyl ring, and the amine substituent.
-
Aryl Group: The substitution on the phenyl ring significantly impacts potency and selectivity. In the case of this compound, the fluorine atom at the meta-position is an electron-withdrawing group. While specific data is lacking, studies on other PCP analogs suggest that such substitutions can modulate binding affinity at both the NMDA receptor and monoamine transporters.
-
Cyclohexylamine Core: The cyclohexylamine scaffold is essential for the characteristic dissociative activity of this class of compounds.
-
Amine Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom also play a crucial role in determining the pharmacological profile.
Experimental Protocols for Characterization
To rigorously characterize the mechanism of action of this compound, standardized in vitro and in vivo assays are employed.
In Vitro Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the PCP binding site on the NMDA receptor.
Objective: To quantify the binding affinity of the test compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (a high-affinity radioligand for the PCP site)
-
This compound (test compound)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801 (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]MK-801 against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: NMDA Receptor Binding Assay
Caption: A typical workflow for determining NMDA receptor binding affinity.
In Vitro Dopamine Transporter Uptake Assay
This protocol describes a functional assay to measure the potency (IC50) of this compound in inhibiting dopamine uptake into cells expressing the dopamine transporter.
Objective: To determine the functional inhibitory potency of the test compound at the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
[³H]Dopamine
-
This compound (test compound)
-
Nomifensine or cocaine (a known DAT inhibitor for determining non-specific uptake)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hDAT-expressing cells in appropriate media until confluent.
-
Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of this compound.
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC50 value.
Quantitative Data Summary
As of the latest literature review, specific in vitro binding affinities (Ki) and functional inhibition potencies (IC50) for this compound at the NMDA receptor and dopamine transporter have not been formally published in peer-reviewed journals. This represents a significant gap in the pharmacological understanding of this compound. However, based on the known pharmacology of its parent compound, phencyclidine, and other arylcyclohexylamines, it is anticipated to have significant affinity for both targets.
| Target | Ligand | Parameter | Value (nM) | Reference |
| NMDA Receptor | Phencyclidine | Ki | ~50-100 | [5] |
| Dopamine Transporter | Phencyclidine | Ki | >10,000 | [5] |
| Dopamine D2 Receptor | Phencyclidine | Ki | ~2.7-37 | [6][7] |
Note: This table provides data for the parent compound, phencyclidine, for contextual reference. The affinity of this compound may differ.
Conclusion and Future Directions
This compound is a psychoactive substance that primarily functions as a non-competitive NMDA receptor antagonist and a dopamine reuptake inhibitor. This dual mechanism of action underlies its complex pharmacological profile, which includes dissociative, anesthetic, and stimulant properties. While its qualitative mechanism is understood based on its structural similarity to phencyclidine, a critical need exists for quantitative in vitro and in vivo studies to precisely determine its binding affinities, functional potencies, and selectivity for its primary and potential off-target sites. Such data will be invaluable for the scientific community to fully comprehend its pharmacological and toxicological characteristics, and to assess any potential therapeutic utility. Future research should focus on conducting rigorous radioligand binding and functional uptake assays to fill the current gaps in our knowledge of this novel arylcyclohexylamine.
References
- Tripsitter. Here's A Pharmacological Breakdown of 3'F-PCP. [Link]
- BioChemal.com. 3F-PCP. [Link]
- Wikipedia. 3-Fluoro-PCP. [Link]
- Wikiwand. 3-Fluoro-PCP. [Link]
- Maurice, T., & Vignon, J. (1991). Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. Journal of Neurochemistry, 57(5), 1593-1599. [Link]
- Scribd. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). [Link]
- Catts, S. V., & Catts, V. S. (2012). Psychotomimetic effects of PCP, LSD, and Ecstasy: Pharmacological models of schizophrenia?. In Schizophrenia (pp. 185-206). Cambridge University Press. [Link]
- Catts, S. V., & Catts, V. S. (2012). Psychotomimetic effects of PCP, LSD, and Ecstasy: pharmacological models of schizophrenia?. In The neuroscience of schizophrenia (pp. 185-206). Cambridge University Press. [Link]
- Wikipedia. Arylcyclohexylamine. [Link]
- PsychonautWiki. Arylcyclohexylamines. [Link]
- Wikipedia. Phencyclidine. [Link]
- Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(13), 4694. [Link]
- Itzhak, Y., & Pasternak, G. W. (1986). High and Low Affinity Psychotomimetic Opioid Binding Sites: Characterization by a Novel 3H-PCP-analog. NIDA Research Monograph, 75, 173-176. [Link]
- Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1523. [Link]
- ResearchGate. Representative pKi values for ketamine, PCP and analogues. [Link]
- Kornhuber, J., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533-540. [Link]
- Sills, M. A., & Loo, P. S. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. European Journal of Pharmacology: Molecular Pharmacology Section, 188(2-3), 97-104. [Link]
- Pifl, C., et al. (2002). Phencyclidine increases vesicular dopamine uptake. Journal of Neuroscience, 22(19), 8373-8379. [Link]
- Sakloth, F., et al. (2023). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 24(3), 2589. [Link]
- Seeman, P., et al. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics.
- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors (pp. 297-339). Humana Press. [Link]
- Benveniste, M., & Mayer, M. L. (1995). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 114(3), 651-663. [Link]
- Kapur, S., & Seeman, P. (2002). NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia.
- Moghaddam, B., & Adams, B. W. (1998). Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine. Journal of Neuroscience, 18(17), 7013-7021. [Link]
- Pechnick, R. N., et al. (1992). The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. Neuroendocrinology, 56(2), 221-228. [Link]
- Wang, C., et al. (2008). Activation of dopamine D1 receptors blocks phencyclidine-induced neurotoxicity by enhancing N-methyl-D-aspartate receptor-mediated synaptic strength. Neuroscience, 154(2), 648-658. [Link]
Sources
- 1. getmetabolite.com [getmetabolite.com]
- 2. tripsitter.com [tripsitter.com]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the CNS: A Technical Guide to the Research Applications of 1-(3-Fluorophenyl)cyclohexylamine
A Whitepaper for Innovators in Neuroscience and Drug Discovery
Abstract
1-(3-Fluorophenyl)cyclohexylamine is a member of the arylcyclohexylamine class, a group of compounds with profound effects on the central nervous system (CNS). While specific research on this particular molecule is emerging, its structural similarity to well-characterized psychoactive compounds, such as phencyclidine (PCP) and ketamine, positions it as a valuable tool for investigating a range of neurological processes. This in-depth technical guide synthesizes the known pharmacology of arylcyclohexylamines and provides a predictive framework for the potential research applications of this compound. By examining the structure-activity relationships within this chemical family, we can infer its likely mechanisms of action and propose robust experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic and scientific potential of this and related molecules.
Introduction: The Arylcyclohexylamine Landscape
The arylcyclohexylamine chemical class is renowned for its diverse pharmacological activities, primarily stemming from its interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2] This family of compounds, which includes anesthetics, antidepressants, and research chemicals, offers a rich scaffold for medicinal chemistry exploration.[2][3] The prototypical arylcyclohexylamine, phencyclidine (PCP), was initially investigated as an anesthetic agent but was later abandoned for clinical use due to its psychotomimetic side effects.[1] This led to the development of ketamine, a structurally related compound with a more favorable clinical profile, now widely used in anesthesia and increasingly for the treatment of depression.
The core structure of an arylcyclohexylamine consists of a cyclohexane ring to which an amine group and an aryl group are attached.[2] Modifications to each of these three components—the aryl ring, the cyclohexane ring, and the amine substituent—can dramatically alter the compound's pharmacological profile, fine-tuning its affinity and efficacy at various receptors.[2] this compound features a fluorine atom at the meta-position of the phenyl ring, a substitution known to influence a molecule's metabolic stability and receptor binding properties.
Predicted Pharmacological Profile of this compound
Based on the extensive body of research on analogous arylcyclohexylamines, we can construct a predicted pharmacological profile for this compound. This profile is centered on its expected interactions with key CNS targets.
Primary Target: NMDA Receptor Antagonism
The hallmark of arylcyclohexylamines is their function as non-competitive antagonists of the NMDA receptor.[2] They bind to a site within the receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions.[4] This action is responsible for the dissociative, anesthetic, and, at higher doses, psychotomimetic effects of these compounds.[1] The 3-fluoro substitution on the phenyl ring is not expected to abolish this primary activity. Indeed, the closely related analog 3-fluoro-PCP is known to be an NMDA receptor antagonist with dissociative effects.[5][6]
Secondary Targets and Modulatory Effects
Beyond the NMDA receptor, arylcyclohexylamines often exhibit affinity for other important CNS targets, which contributes to their complex pharmacological profiles.[2]
-
Dopamine Transporter (DAT): Many arylcyclohexylamines inhibit the reuptake of dopamine, leading to increased synaptic dopamine levels and stimulant effects.[2] This action is thought to contribute to their abuse potential.[7]
-
Sigma (σ) Receptors: Both σ1 and σ2 receptors are known to be targets for various arylcyclohexylamines.[8] The functional consequences of these interactions are still being elucidated but are thought to modulate a variety of downstream signaling pathways.[8]
-
Other Receptors: Depending on the specific substitutions, some arylcyclohexylamines have been reported to interact with opioid and other neurotransmitter receptors.[2]
The 3-fluoro substitution in this compound could subtly modulate its affinity for these secondary targets, potentially leading to a unique pharmacological signature.
Potential Research Applications
The predicted polypharmacology of this compound opens up numerous avenues for research in neuroscience and drug development.
Probing NMDA Receptor Function and Dysfunction
As a potent NMDA receptor antagonist, this compound can be utilized as a research tool to investigate the role of the NMDA receptor in:
-
Synaptic Plasticity, Learning, and Memory: The NMDA receptor is fundamental to these processes.
-
Neurodegenerative Diseases: NMDA receptor dysfunction is implicated in conditions such as Alzheimer's and Huntington's disease.
-
Psychiatric Disorders: Alterations in NMDA receptor signaling are hypothesized to contribute to schizophrenia and depression.
Development of Novel Therapeutics
The unique pharmacological profile of this compound could serve as a starting point for the development of novel therapeutics for a range of CNS disorders:
-
Antidepressants: The rapid-acting antidepressant effects of ketamine are mediated through NMDA receptor antagonism.
-
Analgesics: NMDA receptor antagonists have shown promise in the treatment of chronic and neuropathic pain.
-
Neuroprotective Agents: By blocking excitotoxicity, NMDA receptor antagonists could offer a therapeutic strategy for stroke and traumatic brain injury.
Tool for Studying Dopaminergic and Sigma Receptor Systems
The compound's predicted interaction with DAT and sigma receptors makes it a useful probe for dissecting the complex interplay between these systems and NMDA receptor signaling.
Experimental Workflows: A Practical Guide
To rigorously characterize the properties of this compound, a series of well-defined experimental workflows are essential.
Synthesis and Characterization
The synthesis of this compound can be achieved through established organometallic routes, such as the Grignard reaction.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | [10] |
| Molecular Weight | 193.26 g/mol | [10] |
| Appearance | White powder | [8] |
| Storage Conditions | 2–8 °C | [8] |
Diagram 1: General Synthesis Workflow
Caption: A generalized Grignard synthesis approach.
Step-by-Step Synthesis Protocol (Adapted from Ogunbadeniyi & Adejare, 2002): [9]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 3-bromofluorobenzene in anhydrous THF dropwise to initiate the reaction. Stir the mixture until the magnesium is consumed to form the Grignard reagent.
-
Reaction with Cyclohexanone Cyanohydrin Precursor: Prepare 1-cyanocyclohexylamine by reacting cyclohexanone with a cyanide source (e.g., KCN) and ammonium chloride.
-
Grignard Addition: Cool the Grignard reagent in an ice bath and add a solution of 1-cyanocyclohexylamine in anhydrous THF dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further verify the identity of the compound.
In Vitro Pharmacological Evaluation
Diagram 2: In Vitro Assay Workflow
Caption: Key in vitro assays for pharmacological profiling.
Protocol 1: NMDA Receptor Radioligand Binding Assay (Adapted from general protocols): [11][12]
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with the radioligand (e.g., [³H]MK-801) and varying concentrations of this compound.
-
Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).
Protocol 2: Dopamine Transporter (DAT) Uptake Assay (Adapted from Aggarwal & Mortensen, 2017): [13][14]
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as hDAT-HEK293 cells.
-
Uptake Assay: Plate the cells in a 96-well plate. On the day of the assay, pre-incubate the cells with varying concentrations of this compound. Initiate dopamine uptake by adding [³H]dopamine.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.
In Vivo Behavioral Assessment
Diagram 3: In Vivo Behavioral Testing Cascade
Caption: A tiered approach to in vivo behavioral analysis.
Protocol 3: Assessment of Locomotor Activity and Dissociative-like Effects in Rodents (General Protocol):
-
Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Open Field Test: Place the animal in an open field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system. This can assess both stimulant and sedative effects.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This test is a measure of sensorimotor gating, which is disrupted by dissociative anesthetics. Present a weak prestimulus shortly before a startling stimulus and measure the inhibition of the startle response.
-
Data Analysis: Analyze the data to determine the effects of the compound on locomotor activity and sensorimotor gating.
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, molecule within the pharmacologically rich arylcyclohexylamine class. Based on established structure-activity relationships, it is predicted to be a potent NMDA receptor antagonist with potential modulatory effects on the dopamine transporter and sigma receptors. This profile suggests a wide range of potential research applications, from fundamental neuroscience research to the development of novel therapeutics for CNS disorders.
The experimental workflows outlined in this guide provide a robust framework for the systematic characterization of this compound and related compounds. Future research should focus on obtaining precise receptor binding affinities, elucidating the full spectrum of its in vivo effects, and exploring its therapeutic potential in animal models of neurological and psychiatric diseases. By leveraging the knowledge gained from decades of research into arylcyclohexylamines, the scientific community is well-positioned to unlock the full potential of this and other novel CNS-active molecules.
References
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- BenchChem. (2025). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
- Ferron, P. -J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.
- Ogunbadeniyi, A. M., & Adejare, A. (2002). Syntheses of fluorinated phencyclidine analogs. Journal of Fluorine Chemistry, 114(1), 39-42.
- Tripsitter. (2023, June 19). Here's A Pharmacological Breakdown of 3'F-PCP.
- Wikipedia. (n.d.). 3-Fluoro-PCP.
- Wikipedia. (n.d.). Arylcyclohexylamine.
- World Health Organization. (2020, October 12). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.
- Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Elmer, G. I., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Administration of Local Anesthetics in Rodent Models.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Hiranita, T., Kohut, S. J., Soto, P. L., Tanda, G., & Katz, J. L. (2014). Preclinical pharmacology of monoamine transporter ligands. Current topics in behavioral neurosciences, 16, 1-36.
- IU Research. (n.d.).
- Johnson, K. M., & Jones, S. M. (1990). Neuropharmacology of phencyclidine: basis for use and abuse. Pharmaceutical reviews, 42(4), 319-354.
- Lindsley, C. W., & Hopkins, C. R. (2015). The dopamine transporter: an update on structure, function, and allosteric modulation. Journal of medicinal chemistry, 58(16), 6293-6304.
- National Center for Biotechnology Information. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. PubChem.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Pharmacology of NMDA Receptors. PubMed.
- National Institutes of Health. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.
- National Institutes of Health. (n.d.). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
- ResearchGate. (n.d.).
- Tocris Bioscience. (n.d.). Sigma Receptors.
- University of Barcelona. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors.
- Wistar Institute. (n.d.). Anesthesia protocols in laboratory animals used for scientific purposes.
- Bluelight.org. (2020, October 1). Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love.
- Bluelight.org. (2020, May 11). Official - The Small & Handy 3-Fluoro-PCP Thread.
- Cayman Chemical. (n.d.). 3-fluoro PCP (hydrochloride) (CAS 1049718-37-7).
- MDPI. (2022). 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18 F-FDG PET/CT Case Report.
- MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
- PubMed. (n.d.). 3-MeO-PCP intoxication in two young men: First in vivo detection in Italy.
- PubMed. (n.d.).
- PubMed. (n.d.). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists.
- PubMed. (n.d.). Persistent binding at dopamine transporters determines sustained psychostimulant effects.
- PubMed. (n.d.). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester.
- PubMed. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM)
- ResearchGate. (n.d.).
- Scribd. (n.d.). PCP Synthesis.
- Wikipedia. (n.d.). 3-MeO-PCP.
- Wikipedia. (n.d.). 3-HO-PCP.
- Wikipedia. (n.d.). Phencyclidine.
- Wikiwand. (n.d.). 3-Fluoro-PCP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. tripsitter.com [tripsitter.com]
- 4. mdpi.com [mdpi.com]
- 5. getmetabolite.com [getmetabolite.com]
- 6. 3-Fluoro-PCP - Wikipedia [en.wikipedia.org]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMDA Receptor Antagonist Properties of Arylcyclohexylamines
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Arylcyclohexylamines represent a significant class of psychoactive compounds with a rich history in medicinal chemistry, beginning with the synthesis of phencyclidine (PCP) and later, ketamine.[1][2] These compounds are of profound interest to the scientific community due to their primary mechanism of action as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4] The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is implicated in a vast array of physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[5][6]
This technical guide provides a comprehensive exploration of the NMDA receptor antagonist properties of arylcyclohexylamines. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this complex and dynamic field of study. We will delve into the molecular mechanisms of action, explore the critical structure-activity relationships that govern their potency and selectivity, and discuss their therapeutic potential and the experimental methodologies employed to characterize these fascinating molecules.
The NMDA Receptor: A Prime Target for Arylcyclohexylamines
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate, the primary excitatory neurotransmitter in the brain, and a co-agonist, typically glycine or D-serine.[7] Structurally, it is a tetrameric complex composed of various subunits, with the GluN1 subunit being essential for receptor function and the GluN2 (A-D) and GluN3 (A-B) subunits conferring distinct pharmacological and biophysical properties.[6][8]
Under normal physiological conditions at resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+).[9][10] Depolarization of the neuronal membrane, typically initiated by the activation of AMPA receptors, dislodges the Mg2+ block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions upon glutamate and co-agonist binding.[11] This influx of Ca2+ is a critical trigger for a multitude of intracellular signaling cascades that underpin synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.[12]
The Arylcyclohexylamine Binding Site
Arylcyclohexylamines exert their antagonist effects not by competing with glutamate or glycine at their respective binding sites, but by binding to a distinct site located within the ion channel pore of the NMDA receptor.[9][13] This site is often referred to as the "PCP binding site" due to phencyclidine being the prototypical ligand for this location.[13][14] This mechanism of action classifies arylcyclohexylamines as non-competitive and uncompetitive antagonists.[15][16]
-
Non-competitive antagonism signifies that the antagonist does not compete with the agonist for the same binding site.[16]
-
Uncompetitive antagonism further specifies that the antagonist binds only when the receptor is in an activated, or open, state.[15] This means that the channel must first be opened by the binding of glutamate and a co-agonist before the arylcyclohexylamine can enter and block the pore.[15][17] This "use-dependent" or "open-channel blockade" is a hallmark of arylcyclohexylamine activity.
Structure-Activity Relationships (SAR) of Arylcyclohexylamines
The pharmacological properties of arylcyclohexylamines, including their affinity for the NMDA receptor and their overall psychoactive profile, are profoundly influenced by their chemical structure.[18][19] The core structure consists of a cyclohexylamine ring with an aryl group attached to the same carbon as the amine.[1] Modifications to the aryl ring, the cyclohexyl ring, and the amine substituent allow for the fine-tuning of their activity.
Key Structural Features and Their Impact
-
Aryl Group: The nature and substitution of the aryl ring are critical determinants of potency. For instance, replacing the phenyl ring of PCP with a thienyl ring has been shown to increase PCP-like activity.[18] The position of substituents on the phenyl ring also plays a significant role. For example, in a series of α-amino-2-phenylcyclohexanone derivatives, a 4-methoxy substituent on the phenyl ring was found to be optimal for binding affinity.[19]
-
Cyclohexyl Ring: The cyclohexane ring is generally considered essential for retaining NMDA receptor antagonist activity.[3] Hydroxylation of the cyclohexyl ring has been observed to decrease both the potency and efficacy of these compounds.[18]
-
Amine Substituent: The nature of the substituent on the nitrogen atom influences the compound's properties. Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring generally decreases potency.[18] N-alkyl substitutions, such as methyl or ethyl groups, also tend to decrease potency but not necessarily efficacy.[18]
Stereoselectivity
Many arylcyclohexylamines are chiral, and their enantiomers can exhibit different affinities for the NMDA receptor. A notable example is ketamine, which exists as two enantiomers: (S)-ketamine (esketamine) and (R)-ketamine (arketamine).[20] (S)-ketamine has a significantly higher affinity for the PCP binding site of the NMDA receptor, being about four times more potent than (R)-ketamine.[8] This stereoselectivity underscores the specific three-dimensional requirements for optimal interaction with the binding site.[8]
| Compound | Enantiomer | Relative Affinity for PCP Site |
| Ketamine | (S)-enantiomer (Esketamine) | ~4x higher than (R)-enantiomer |
| Ketamine | (R)-enantiomer (Arketamine) | Lower affinity |
Table 1: Stereoselectivity of Ketamine Enantiomers at the NMDA Receptor's PCP Binding Site.
Therapeutic and Pharmacological Effects
The NMDA receptor antagonism of arylcyclohexylamines underlies their diverse and potent pharmacological effects, which range from anesthesia and analgesia to psychotomimetic and antidepressant actions.
Anesthesia and Analgesia
The anesthetic properties of arylcyclohexylamines, particularly ketamine, are a direct result of their blockade of NMDA receptors in the brain and spinal cord.[8][20] This antagonism disrupts the transmission of pain signals, a state referred to as "dissociative anesthesia," characterized by profound analgesia, amnesia, and catalepsy, without significant cardiorespiratory depression.[11][13]
Neuroprotection
Excessive activation of NMDA receptors can lead to an over-influx of Ca2+, triggering a cascade of intracellular events that result in neuronal cell death, a phenomenon known as excitotoxicity.[5] This process is implicated in various neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.[6][9] Consequently, NMDA receptor antagonists like dizocilpine (MK-801) have been extensively studied for their neuroprotective potential.[5][21] In animal models, MK-801 has demonstrated significant neuroprotective effects in cerebral ischemia.[5]
Antidepressant Effects
One of the most exciting recent developments in the field is the discovery of the rapid-acting antidepressant effects of sub-anesthetic doses of ketamine.[20] While the precise mechanism is still under investigation, it is hypothesized that the acute blockade of NMDA receptors leads to an increase in glutamate release.[20] This, in turn, is thought to activate AMPA receptors, leading to downstream signaling events that promote synaptogenesis and reverse the synaptic deficits associated with depression.[10][20]
Psychotomimetic Effects
At sub-anesthetic doses, arylcyclohexylamines can induce a range of psychotomimetic effects, including hallucinations, distorted perceptions, and psychosis.[13] These effects are a significant limiting factor in their therapeutic use and are also a primary reason for their recreational abuse.[9] The ability of these compounds to mimic certain symptoms of schizophrenia has led to the "glutamate hypothesis of schizophrenia," which posits that NMDA receptor hypofunction may contribute to the pathophysiology of the disorder.[16]
Experimental Methodologies for Studying Arylcyclohexylamine-NMDA Receptor Interactions
A variety of in vitro and in vivo techniques are employed to characterize the interaction of arylcyclohexylamines with the NMDA receptor.
In Vitro Assays
4.1.1. Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[22] For the arylcyclohexylamine binding site on the NMDA receptor, radiolabeled ligands such as [3H]MK-801 or [3H]tenocyclidine ([3H]TCP) are commonly used.[22][23]
Protocol: [3H]MK-801 Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Incubation: Incubate the membranes with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of the test compound. The incubation buffer should contain glutamate and glycine to ensure the NMDA receptors are in an activated state.[23]
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
4.1.2. Electrophysiology
Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or brain slices, provide a direct measure of the functional effects of arylcyclohexylamines on NMDA receptor-mediated currents.[24] These methods allow for the detailed characterization of the kinetics of channel blockade and the voltage-dependency of the antagonist action.[5] Multi-electrode array (MEA) recordings can also be used to assess the effects of these compounds on neuronal network activity.[12]
4.1.3. Fluorescence-Based Assays
Fluorescence-based assays that measure changes in intracellular calcium can be used to screen for NMDA receptor antagonists.[25] Cells expressing recombinant NMDA receptors are loaded with a calcium-sensitive fluorescent dye. Activation of the receptors with glutamate and glycine leads to calcium influx and an increase in fluorescence. The ability of a test compound to inhibit this fluorescence increase is a measure of its antagonist activity.[25][26]
In Vivo Models
In vivo studies are essential for evaluating the behavioral and physiological effects of arylcyclohexylamines.
4.2.1. Behavioral Models
A variety of behavioral models are used to assess the different effects of these compounds.
-
Models of Anesthesia and Analgesia: The tail-flick and hot-plate tests are commonly used to measure analgesic effects. Loss of the righting reflex is often used as an indicator of anesthetic action.
-
Models of Psychosis: Prepulse inhibition of the startle reflex and locomotor hyperactivity are used to model the psychotomimetic effects.[27]
-
Models of Depression: The forced swim test and the learned helplessness model are used to evaluate antidepressant-like activity.
-
Models of Learning and Memory: The Morris water maze and the radial arm maze are used to assess the cognitive-impairing effects of NMDA receptor antagonists.[27][28]
4.2.2. Neurochemical and Neuroimaging Studies
Techniques such as in vivo microdialysis can be used to measure the effects of arylcyclohexylamines on neurotransmitter release in specific brain regions. Neuroimaging techniques like positron emission tomography (PET) can be used to visualize and quantify the binding of these compounds to NMDA receptors in the living brain.
Conclusion and Future Directions
Arylcyclohexylamines continue to be a fascinating and important class of compounds for both basic neuroscience research and clinical drug development. Their unique mechanism of action as uncompetitive, open-channel blockers of the NMDA receptor provides a powerful tool for probing the role of this receptor in a wide range of brain functions and diseases.
The discovery of the rapid antidepressant effects of ketamine has revitalized interest in the therapeutic potential of NMDA receptor modulators.[7] Future research will likely focus on developing new arylcyclohexylamine derivatives with improved therapeutic profiles, such as a reduced propensity to cause psychotomimetic side effects.[6] A deeper understanding of the structure-activity relationships and the downstream signaling pathways activated by these compounds will be crucial for achieving this goal. Furthermore, the development of more selective antagonists for specific NMDA receptor subtypes, particularly those containing GluN2B subunits, holds promise for the treatment of a variety of neurological and psychiatric disorders.[6][29]
The continued exploration of the rich pharmacology of arylcyclohexylamines will undoubtedly lead to new insights into the complexities of brain function and provide novel avenues for the treatment of some of the most challenging disorders of the central nervous system.
References
- Ketamine - Wikipedia. (URL: [Link])
- Dizocilpine (MK-801)
- Phencyclidine - Wikipedia. (URL: [Link])
- Dizocilpine - Wikipedia. (URL: [Link])
- Orser, B. A., Pennefather, P. S., & MacDonald, J. F. (1997). Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors. Anesthesiology, 86(4), 903–917. (URL: [Link])
- Ketamine - Deranged Physiology. (URL: [Link])
- Javitt, D. C., & Zukin, S. R. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience Letters, 76(2), 221–227. (URL: [Link])
- PCP site 2 - Wikipedia. (URL: [Link])
- Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Tildesley, C. J., ... & Gould, T. D. (2016). Ketamine: NMDA Receptors and Beyond. PMCID: PMC5101799. (URL: [Link])
- Ketamine's Mechanisms of Action: The Secrets Explaining an Old Drug's New Tricks. (URL: [Link])
- Kovacic, P., & Somanathan, R. (2010). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. PMCID: PMC2964252. (URL: [Link])
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. (URL: [Link])
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (URL: [Link])
- Ali, S. F., & Slikker Jr, W. (1993). PCP/NMDA receptor-channel complex and brain development. Neurotoxicology, 14(2-3), 131–137. (URL: [Link])
- Papagapiou, M. P., & Auer, R. N. (1990). Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage. Journal of Cerebral Blood Flow & Metabolism, 10(2), 271–276. (URL: [Link])
- MacDonald, J. F., Bartlett, M. C., Mody, I., Reynolds, J. N., & Salter, M. W. (1990). The PCP site of the NMDA receptor complex. Advances in Experimental Medicine and Biology, 268, 27–34. (URL: [Link])
- Reynolds, I. J. (1994). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 119-128). Humana Press. (URL: [Link])
- Mechanism of action of arylcyclohexylamine derivatives.
- Arylcyclohexylamine - Wikipedia. (URL: [Link])
- NMDA-receptors functional assays for CNS diseases - Neuroservice news. (URL: [Link])
- Konieczny, J., Turchan, J., Lason, W., & Przewlocka, B. (1997). The NMDA receptor antagonist MK-801 markedly reduces the induction of c-fos gene by haloperidol in the mouse striatum. Polish journal of pharmacology, 49(2-3), 115–118. (URL: [Link])
- Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC. (URL: [Link])
- Kuchar, M., Hynie, S., & Elbert, T. (1996). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site.
- Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC - PubMed Central. (URL: [Link])
- Woods, J. H., Koek, W., & Winger, G. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. NIDA research monograph, 81, 198–206. (URL: [Link])
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed. (URL: [Link])
- Heng, M. Y., Detloff, P. J., Wang, Y., Tsien, J. Z., & Albin, R. L. (2009). In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. The Journal of Neuroscience, 29(10), 3200–3205. (URL: [Link])
- Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)...
- Kavanagh, P., Angelov, D., O'Brien, J., Fox, J., O'Rourke, M., & Power, J. D. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug testing and analysis, 8(1), 71–85. (URL: [Link])
- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling P
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC - PubMed Central. (URL: [Link])
- Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists | Semantic Scholar. (URL: [Link])
- IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX - PMC - PubMed Central. (URL: [Link])
- Neuro-immunobiology and treatment assessment in a mouse model of anti-NMDAR encephalitis - YouTube. (URL: [Link])
- Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site | Request PDF - ResearchG
- NMDA receptor antagonist - Wikipedia. (URL: [Link])
- What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? - goodrx.com. (URL: [Link])
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. (URL: [Link])
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central. (URL: [Link])
- Arylcyclohexylamines – Knowledge and References - Taylor & Francis. (URL: [Link])
- What are NMDA receptor modulators and how do they work?
- Novel NMDA Receptor Modulators: An Update - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dizocilpine - Wikipedia [en.wikipedia.org]
- 10. ketamineacademy.com [ketamineacademy.com]
- 11. droracle.ai [droracle.ai]
- 12. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 13. Phencyclidine - Wikipedia [en.wikipedia.org]
- 14. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 17. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ketamine - Wikipedia [en.wikipedia.org]
- 21. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 23. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jneurosci.org [jneurosci.org]
Topic: Dopamine Reuptake Inhibition by 1-(3-Fluorophenyl)cyclohexylamine
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 1-(3-Fluorophenyl)cyclohexylamine, a member of the arylcyclohexylamine class of chemical compounds, with a focus on its potential as a dopamine reuptake inhibitor (DRI). Arylcyclohexylamines are a versatile class of psychoactive substances known for their complex pharmacology, which can include N-methyl-D-aspartate (NMDA) receptor antagonism and dopamine transporter (DAT) inhibition.[1][2] This document outlines the theoretical mechanism of action, detailed protocols for in vitro characterization, and a discussion of the structure-activity relationships (SAR) that are critical for the development of novel therapeutic agents.[1] The methodologies described herein are designed to provide a robust framework for researchers and drug development professionals to evaluate this compound and its analogs.
Introduction: The Dopamine Transporter as a Therapeutic Target
The dopamine transporter (DAT) is a presynaptic plasma membrane protein belonging to the solute carrier 6 (SLC6) family.[3][4] Its primary physiological role is the termination of dopaminergic signaling by clearing dopamine from the synaptic cleft and returning it to the presynaptic neuron.[4][5] This reuptake process is crucial for maintaining dopamine homeostasis, which is essential for regulating locomotion, motivation, reward, and learning.[4]
Inhibition of the dopamine transporter is a key mechanism of action for numerous therapeutic agents and drugs of abuse.[6] By blocking dopamine reuptake, these inhibitors increase the extracellular concentration of dopamine, leading to enhanced and prolonged dopaminergic neurotransmission.[6][7] This mechanism is the basis for the therapeutic effects of drugs used to treat Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[6] Consequently, the DAT remains a high-interest target for the development of novel therapeutics for various neuropsychiatric disorders.
This compound is a structural analog of phencyclidine (PCP) and other arylcyclohexylamines.[1] While the parent compounds in this class are primarily known as NMDA receptor antagonists, structural modifications can significantly alter their pharmacological profile, shifting their affinity towards other targets like the DAT.[1][2] The introduction of a fluorine atom to the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. This guide provides the scientific framework for rigorously characterizing its activity at the dopamine transporter.
Postulated Mechanism of Action
The principal hypothesized mechanism for this compound is the competitive inhibition of the dopamine transporter. The compound is expected to bind to the DAT, likely at or near the dopamine binding site, thereby physically occluding the transporter and preventing it from binding to and translocating dopamine across the presynaptic membrane.[8] This action leads to a buildup of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors.
Visualizing the Dopaminergic Synapse
The following diagram illustrates the process of dopamine release, reuptake, and the inhibitory effect of this compound on the dopamine transporter.
Caption: Inhibition of dopamine reuptake at the synaptic cleft.
In Vitro Experimental Validation
A rigorous in vitro evaluation is the cornerstone of characterizing any potential DRI. The following protocols are standard in the field and provide a self-validating system to determine the binding affinity, functional potency, and selectivity of a test compound.[3][5]
Radioligand Binding Assays: Determining Affinity (Ki)
Causality: This experiment directly measures the physical interaction between this compound and the dopamine transporter. It is essential for determining the compound's affinity (Ki) for the target protein. To establish selectivity, parallel assays must be run against the serotonin (SERT) and norepinephrine (NET) transporters.
Detailed Protocol:
-
Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing either human DAT (hDAT), hSERT, or hNET.
-
Radioligand Selection:
-
For hDAT: [³H]WIN 35,428, a high-affinity cocaine analog.
-
For hSERT: [³H]Citalopram.
-
For hNET: [³H]Nisoxetine.
-
-
Assay Setup: In a 96-well plate, combine the cell membranes, a single concentration of the appropriate radioligand, and a range of concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Defining Non-Specific Binding: A set of wells containing a high concentration of a known non-radioactive ligand (e.g., 10 µM benztropine for DAT) is used to determine the amount of non-specific radioligand binding.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Data Summary Table:
| Target | Radioligand | Ki (nM) of this compound | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| hDAT | [³H]WIN 35,428 | To be determined experimentally | - | - |
| hSERT | [³H]Citalopram | To be determined experimentally | Calculate | - |
| hNET | [³H]Nisoxetine | To be determined experimentally | - | Calculate |
Synaptosomal Uptake Assays: Determining Functional Potency (IC₅₀)
Causality: While binding assays confirm physical interaction, functional assays measure the compound's ability to actually inhibit the biological function of the transporter—the uptake of dopamine.[3][5] This assay provides the functional potency (IC₅₀) and is a critical step in validating the compound as a true inhibitor.
Detailed Protocol:
-
Synaptosome Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from rat striatal tissue, which is rich in dopamine transporters.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound for 10-20 minutes at 37°C.[1]
-
Initiate Uptake: Initiate dopamine uptake by adding a fixed, low concentration of [³H]Dopamine (e.g., 10-20 nM).[1]
-
Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.[1]
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[1]
-
Defining Non-Specific Uptake: A set of tubes containing a high concentration of a known DAT inhibitor (e.g., benztropine or cocaine) is used to define non-specific uptake.
-
Quantification: Measure the radioactivity of the trapped [³H]Dopamine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the control (no inhibitor). Fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro [³H]Dopamine uptake inhibition assay.
Structure-Activity Relationship (SAR) Considerations
Understanding the SAR of the 1-phenylcyclohexylamine scaffold is crucial for optimizing lead compounds.[1] Based on existing literature for related analogs, several structural modifications can be explored to modulate potency and selectivity.[9]
-
Aryl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. The 3-fluoro substitution in the target compound likely influences its electronic properties and interaction with the binding pocket. Exploring other substitutions (e.g., chloro, methyl, methoxy) at the 2-, 3-, and 4-positions can significantly alter affinity and selectivity for DAT, SERT, and NET.
-
Cyclohexyl Ring Modifications: Altering the cyclohexyl ring, for example by replacement with a cyclopentyl or other cyclic systems, can probe the steric constraints of the DAT binding site.[9]
-
Amine Substitution: The primary amine of this compound can be modified. N-alkylation (e.g., methyl, ethyl) or incorporation into a heterocyclic ring (e.g., piperidine) often enhances affinity for the dopamine transporter.[9]
Conclusion and Future Directions
This compound is a compound of interest based on its inclusion in the pharmacologically versatile arylcyclohexylamine class. The in-depth technical guide presented here provides a robust, field-proven framework for its initial characterization as a dopamine reuptake inhibitor. The successful execution of the described binding and functional assays will quantitatively determine its affinity, potency, and selectivity for the human dopamine transporter.
Positive in vitro results would warrant progression to further studies, including:
-
In vivo Microdialysis: To confirm that the compound increases extracellular dopamine levels in relevant brain regions of living animals.
-
Behavioral Pharmacology: To assess its psychostimulant, antidepressant, or other behavioral effects in animal models.
-
Pharmacokinetic Profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.
This systematic approach, grounded in scientific integrity and validated methodologies, is essential for advancing our understanding of this compound and its potential as a novel therapeutic agent.
References
- Title: Structure-Activity Relationship of 1-Phenylcyclohexylamine Analogs: A Comparative Guide Source: Benchchem URL
- Title: In vitro assays for the functional characterization of the dopamine transporter (DAT)
- Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)
- Title: 1-(3-Fluorophenyl)
- Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)
- Title: Comparing the efficacy of different dopamine reuptake inhibitors Source: Benchchem URL
- Title: Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters Source: MDPI URL
- Title: Arylcyclohexylamine - Wikipedia Source: Wikipedia URL
- Title: Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones Source: Frontiers in Cellular Neuroscience URL
- Title: Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones Source: Frontiers URL
- Title: Dopamine reuptake inhibitor - Wikipedia Source: Wikipedia URL
- Title: Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - PubMed Source: National Center for Biotechnology Information URL
- Title: Dopamine reuptake inhibitor - chemeurope.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dopamine_reuptake_inhibitor [chemeurope.com]
- 9. Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Fluorophenyl)cyclohexylamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Fluorophenyl)cyclohexylamine, with a primary focus on its solubility and stability. Recognizing the limited availability of specific experimental data in the public domain, this document emphasizes the methodologies and protocols required to characterize these critical attributes. By synthesizing established principles of pharmaceutical analysis and drawing parallels from structurally related arylcyclohexylamines, this guide offers a robust framework for researchers to generate reliable data, ensuring the integrity and viability of this compound in research and development pipelines.
Introduction and Physicochemical Profile
This compound is an arylcyclohexylamine derivative, a class of compounds with significant interest in medicinal chemistry and neuroscience research. The introduction of a fluorine atom on the phenyl ring can substantially modify the compound's electronic properties, lipophilicity, and metabolic stability, making its comprehensive characterization essential for any scientific investigation.
A thorough understanding of a compound's solubility and stability is a cornerstone of successful drug development. These parameters influence everything from biological screening and formulation development to storage and regulatory approval. This guide provides the scientific rationale and detailed experimental procedures for elucidating these properties for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| CAS Number | 125827-86-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆FN | [1][2] |
| Molecular Weight | 193.26 g/mol | [1][2] |
| Appearance | Predicted: Colorless to yellowish liquid or solid | Inferred from related compounds[4][5][6] |
| Predicted pKa | ~9.5 - 10.5 (amine) | Inferred from cyclohexylamine[5] |
| Predicted logP | ~3.0 - 4.0 | Inferred from related structures[7] |
| Purity | Typically ≥97% | [1][2] |
Aqueous and Solvent Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to low absorption and erratic pharmacological effects. Therefore, a comprehensive assessment of solubility in various media is a fundamental step in preclinical development.
Rationale for Solubility Assessment
Determining the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) provides insights into its likely absorption profile in the gastrointestinal tract. Solubility in organic solvents is crucial for designing purification processes, developing analytical methods, and creating suitable formulations for in vitro and in vivo studies.
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[8] It involves agitating an excess of the compound in a solvent until equilibrium is reached, followed by quantification of the dissolved analyte in the supernatant.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to individual vials for each solvent to be tested (e.g., pH 1.2 buffer, pH 7.4 buffer, water, ethanol, DMSO). A visible amount of undissolved solid should remain.
-
Solvent Addition: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve of this compound should be used for accurate quantification.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Visualization of Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation: Solubility Data
Table 2: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)
| Solvent System | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | > 50 |
| Acetate Buffer | 4.5 | 15.2 |
| Phosphate Buffer | 6.8 | 1.8 |
| Purified Water | ~7.0 | 1.5 |
| Ethanol | N/A | > 100 |
| Methanol | N/A | > 100 |
| Dimethyl Sulfoxide (DMSO) | N/A | > 100 |
Note: The amine group suggests higher solubility at acidic pH due to salt formation.
Stability Profile and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency over time.[9] Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation products and establishing degradation pathways.[9][10] This information is critical for developing stability-indicating analytical methods.
Rationale for Forced Degradation Studies
Forced degradation studies for this compound are designed to:
-
Identify likely degradation products under various stress conditions.
-
Elucidate the degradation pathways of the molecule.
-
Demonstrate the specificity of the analytical method to separate the parent compound from its degradants.
-
Inform decisions on formulation, packaging, and storage conditions.
Experimental Protocol: Forced Degradation Studies
A systematic approach involves exposing a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]
Step-by-Step Methodologies:
-
Acid Hydrolysis:
-
Mix the compound solution with an equal volume of 1 N HCl.
-
Heat at 60-80°C for a specified period (e.g., 24-48 hours).
-
Cool, neutralize with 1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the compound solution with an equal volume of 1 N NaOH.
-
Heat at 60-80°C for a specified period.
-
Cool, neutralize with 1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the compound solution with 3-30% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24-48 hours.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C for 72 hours).
-
Expose a solution of the compound to heat (e.g., 60-80°C).
-
Dissolve/dilute the sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the sample alongside a control sample stored in the dark.
-
Analytical Approach: All stressed samples, along with an unstressed control, should be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Visualization of Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Predicted Degradation Pathways
While specific degradation products for this compound must be determined experimentally, potential pathways can be predicted based on its chemical structure.
Caption: Predicted Degradation Pathways (Hypothetical).
Recommendations for Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C) is recommended, especially as amines can be sensitive to air and carbon dioxide.
-
Handling: Due to its amine functional group, the compound is likely basic and may be corrosive.[12] Therefore, handling should be performed in a well-ventilated area or chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid contact with skin, eyes, and clothing.[13]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids, as these can cause vigorous reactions.[12]
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not yet widely available, the detailed protocols and scientific rationale presented herein empower researchers to generate the high-quality data necessary for advancing their research and development objectives. Adherence to these methodologies will ensure a robust understanding of the compound's physicochemical properties, facilitating its successful application in the scientific field.
References
- CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- R Discovery. Forced Degradation Studies Research Articles.
- ChemicalBook. This compound | 125827-86-3.
- Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new ant.
- BenchChem. Forced Degradation Study of 1-Phenylcyclohexylamine Hydrochloride.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- BLD Pharmatech. Safety Data Sheet.
- PubChem. Cyclohexylamine.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexylamine.
- MDPI. Determination of Arylcyclohexylamines in Biological Specimens.
- Semantic Scholar. Forced degradation.
- Fisher Scientific. Cyclohexylamine - SAFETY DATA SHEET.
- Wikipedia. Cyclohexylamine.
- PubChem. 1-Phenylcyclohexylamine.
- Vulcanchem. This compound - 125827-86-3.
- ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
- ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
- ScienceDirect. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- USDA. Cyclohexylamine.
- Univar Solutions. Cyclohexylamine, Technical Grade, Liquid.
- Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- IUPAC. SOLUBILITY DATA SERIES.
- Biotuva Life Sciences. This compound.
- CookeChem. 1-(3-Fluorophenyl)cyclohexanol , 98+% , 1496-35-1.
- Journal of Pharmaceutical Distribution Science and Technology. Thermal-Cycling Stability of Cefixime Granules for Oral Suspension.
- BenchChem. Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents.
- USP-NF. (467) RESIDUAL SOLVENTS.
- BLDpharm. 5-(3-Fluorophenyl)cyclohexane-1,3-dione.
Sources
- 1. This compound (125827-86-3) for sale [vulcanchem.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. 1-(3-Fluorophenyl)cyclohexanol , 98+% , 1496-35-1 - CookeChem [cookechem.com]
- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. univarsolutions.com [univarsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. nj.gov [nj.gov]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
Safety and handling precautions for 1-(3-Fluorophenyl)cyclohexylamine
An In-Depth Technical Guide to the Safe Handling of 1-(3-Fluorophenyl)cyclohexylamine for Research and Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for this compound, a compound of interest in contemporary chemical research. Synthesizing data from structurally related compounds, this document offers a robust framework for risk assessment and the implementation of safe laboratory practices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of their research. This guide delves into the toxicological profile, appropriate engineering controls, personal protective equipment, and emergency procedures, underpinned by a rationale derived from the chemical's structure and the known effects of its constituent functional groups.
Introduction: Understanding the Compound
This compound is an arylcyclohexylamine derivative.[1] While specific toxicological data for this compound is not extensively published, its structural components—a cyclohexylamine moiety and a fluorinated phenyl group—provide a strong basis for a thorough hazard assessment. The cyclohexylamine backbone is a well-characterized scaffold found in various bioactive molecules, and its general toxicological properties are known.[2] The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and overall toxicological profile.[3][4] Therefore, a cautious and informed approach to handling is paramount.
This guide will proceed by first examining the known hazards of the parent compound, cyclohexylamine, and then considering the modulating effects of the fluorophenyl group. This approach allows for a scientifically grounded and precautionary set of safety recommendations.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves considering the hazards associated with both the amine and the fluorinated aromatic components.
Toxicological Profile of the Cyclohexylamine Scaffold
Cyclohexylamine is known to be a corrosive substance that can cause severe skin burns and eye damage.[5] It is also classified as harmful if swallowed or in contact with skin.[5] Acute exposure can lead to irritation of the respiratory tract, and systemic effects may include nausea, dizziness, and headache.[2]
The Influence of the Fluorophenyl Group
The presence of a fluorine atom on the phenyl ring can alter the compound's properties in several ways:
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially increasing the half-life and duration of action of the compound in the body.[6]
-
Toxicity: The metabolism of some fluorinated compounds can lead to the formation of toxic metabolites.[4][7] While this is not a universal rule, it necessitates a cautious approach.
-
Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes and distribute into tissues.
Given these considerations, it is prudent to assume that this compound may possess significant toxicological properties. The general toxicological concerns for aromatic amines, such as the potential for carcinogenicity with chronic exposure, should also be considered as a precautionary measure.[8]
The following table summarizes the anticipated hazards:
| Hazard Classification | Anticipated Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Fatal |
| Skin Corrosion/Irritation | Corrosive, causes severe burns |
| Serious Eye Damage/Irritation | Causes serious eye damage |
| Respiratory Sensitization | Potential for respiratory irritation |
| Specific Target Organ Toxicity | Potential for systemic effects |
| Long-term Exposure | Potential for chronic health effects |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes.[9]
-
Hand Protection: Due to the amine nature of the compound, nitrile gloves may offer limited protection and should be used only for short-term splash protection.[10][11] For extended handling or in situations with a higher risk of contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. It is crucial to consult glove manufacturer's compatibility charts and to double-glove when handling the neat compound or concentrated solutions.[12]
-
Skin and Body Protection: A lab coat, buttoned and with full-length sleeves, is required. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge is necessary. For organic vapors and amines, a combination cartridge is recommended.[13][14][15][16] A green-labeled cartridge is suitable for ammonia and methylamine, which are related to the amine functional group of the target compound.[14][15]
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
General Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as a highly toxic substance.
-
Use Smallest Quantities: Only work with the minimum quantity of the compound necessary for the experiment.
-
Controlled Environment: Ensure that all work is conducted in a designated area within a fume hood.
-
Avoid Aerosol Generation: Take care to avoid creating dust or aerosols when handling the solid compound.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][17]
-
Light Sensitivity: Store in a light-resistant container to prevent potential degradation.[17]
Spill and Emergency Procedures
Preparedness for emergencies is a critical component of a safe laboratory environment.
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without appropriate respiratory protection.
-
Containment: For small spills, use an absorbent material that is compatible with amines. Do not use combustible materials like paper towels.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough wash with soap and water.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[18][19]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
Proper disposal of chemical waste is essential to protect both human health and the environment.
-
Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[20][21][22]
-
Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix with non-halogenated waste.[20]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[23] Consult with your institution's environmental health and safety department for specific guidance.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. While specific toxicological data for this compound may be limited, a conservative approach based on the known properties of its structural analogs is the most responsible course of action. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a manner that prioritizes safety and scientific integrity.
Diagrams
Caption: Emergency Response Workflow.
Caption: Risk Assessment Matrix.
References
- CP Lab Safety. (n.d.). Glove Compatibility.
- Kang, M., Park, H., Lee, H., & Lee, J. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 28(3), 266–273.
- Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub.
- American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF).
- Northwestern University. (n.d.). Cartridge Selection.
- Procyon Group. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
- Harris, A. R., Jessop, F. L. P., & Wicht, D. K. (2020). Lessons Learned- Fluoride Exposure and Response. OSTI.GOV.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Poh, G., & Bräse, S. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-19.
- Zanda, M., & Volonterio, A. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1546.
- PowerPak. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety.
- Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Unisan. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- 3M. (n.d.). Respirator Selection.
- Centers for Disease Control and Prevention. (2024, September 6). Hydrogen Fluoride.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Wikipedia. (n.d.). Arylcyclohexylamine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- University of California, Berkeley - Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
- Silva, J. P., et al. (2022). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 10(11), 461.
- JoDrugs. (n.d.). Phencyclidine.
- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.
- Banks, R. E. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680.
- Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 801-815.
- Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Haddad, L. M. (2023). Phencyclidine Toxicity. In StatPearls.
- Wallach, J., & Brandt, S. D. (2018). Mechanism of action of arylcyclohexylamine derivatives.
- Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(36), 13010-13015.
- Erowid. (n.d.). Use of PCA (1-phenylcyclohexylamine) as a precursor.
- Mág, F., & Fülöp, F. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Molecules, 26(15), 4474.
- HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- Wallach, J., et al. (2017). Analytical and pharmacological characterization of 3-MeO-PCMo and its isomers. LJMU Research Online.
- Milmoe, P. M., & Richards, J. R. (2007). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. The Permanente Journal, 11(3), 53-59.
- Vineis, P., & Pirastu, R. (1997). Aromatic amines and cancer. Cancer Causes & Control, 8(3), 346-355.
- RIVM. (1999).
- Li, H., et al. (2019). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 43(30), 12053-12059.
- Riedel, K., et al. (2006). Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers. Journal of Analytical Toxicology, 30(7), 485-491.
- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- Jenny. (n.d.). This compound CAS#125827-86-3.
- ResearchGate. (2022). (PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
Sources
- 1. This compound (125827-86-3) for sale [vulcanchem.com]
- 2. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic amines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 10. gloves.com [gloves.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 14. northwestern.edu [northwestern.edu]
- 15. parcilsafety.com [parcilsafety.com]
- 16. 3m.com [3m.com]
- 17. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 18. americanchemistry.com [americanchemistry.com]
- 19. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 20. bucknell.edu [bucknell.edu]
- 21. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 22. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 23. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-(3-Fluorophenyl)cyclohexylamine in Preclinical Animal Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Neuropharmacological Profile of 1-(3-Fluorophenyl)cyclohexylamine
This compound, a structural analog of Phencyclidine (PCP), is a member of the arylcyclohexylamine class of psychoactive compounds. Like its parent compound, its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] This antagonism disrupts the normal flow of ions through the NMDA receptor channel, leading to a wide range of downstream effects on neuronal excitability and synaptic plasticity.
Beyond its primary action at the NMDA receptor, arylcyclohexylamines are known to interact with other neurotransmitter systems, including dopamine and serotonin pathways. This complex pharmacology makes this compound a valuable tool for investigating the neurobiological underpinnings of various neuropsychiatric and neurological disorders. In preclinical research, it is particularly useful for modeling symptoms associated with psychosis, cognitive deficits, and mood disorders.
These application notes provide a comprehensive guide for utilizing this compound in a battery of well-validated rodent behavioral assays to probe its effects on anxiety, depression-like states, and cognitive function. The protocols are designed to ensure scientific rigor and reproducibility, with a focus on understanding the causal links between experimental design and behavioral outcomes.
Mechanism of Action: A Multi-Target Profile
The behavioral effects of this compound are primarily driven by its interaction with the NMDA receptor. However, its broader pharmacological profile likely contributes to its nuanced effects in animal models.
dot
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
General Considerations for Drug Preparation and Administration
-
Compound: this compound hydrochloride
-
Vehicle: Sterile 0.9% saline or a solution of 0.5% Tween 80 in sterile saline to aid solubility.
-
Administration Route: Intraperitoneal (i.p.) injection is common for systemic administration in rodents.
-
Acclimation: Animals should be acclimated to the testing room for at least 60 minutes prior to any behavioral testing.[2]
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Rationale for Use: Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect. A study on phencyclidine derivatives suggests that a 10 mg/kg dose of a fluorinated analog can influence anxiety-like behavior in mice.[3]
Experimental Workflow:
dot
Figure 3: Workflow for the Forced Swim Test.
Detailed Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs. [4]2. Procedure:
-
Administer this compound or vehicle. A dose-response study (e.g., 1, 3, 10 mg/kg, i.p.) is recommended to characterize the effect.
-
After a 30-60 minute pre-treatment interval, gently place the mouse into the water cylinder.
-
The total test duration is 6 minutes. Typically, the first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Immobility: The primary measure is the duration of time the mouse spends immobile, defined as making only the movements necessary to keep its head above water.
-
Swimming: Time spent actively swimming around the cylinder.
-
Climbing: Time spent making active movements with forepaws in and out of the water, usually directed against the walls.
-
Data Interpretation Table:
| Parameter | Expected Outcome with Antidepressant-like Effect | Expected Outcome with Pro-depressive-like Effect |
| Immobility Time | Decreased | Increased |
| Swimming/Climbing Time | Increased | Decreased |
Assessment of Cognitive Function: The Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents. The paradigm is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Rationale for Use: NMDA receptor antagonists, including PCP, are known to induce deficits in recognition memory, making this a relevant model for studying the cognitive-impairing effects of this compound. [5][6]A sub-chronic dosing regimen is often employed to model persistent cognitive deficits associated with neuropsychiatric disorders like schizophrenia. [7] Experimental Workflow:
dot
Figure 4: Workflow for the Novel Object Recognition test with sub-chronic dosing.
Detailed Protocol:
-
Apparatus: An open-field arena. A variety of objects that are non-threatening and can be easily cleaned should be used.
-
Dosing Regimen (Sub-chronic):
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle twice daily for 7 consecutive days. [7] * A 7-day washout period following the last injection is recommended before commencing behavioral testing to assess lasting cognitive effects. [7]3. Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Training (T1) (Day 2): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Testing (T2) (Day 2): After a defined inter-trial interval (e.g., 1 hour), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.
-
-
Data Analysis:
-
Exploration Time: The time spent sniffing or touching each object with the nose and/or forepaws.
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object.
-
Data Interpretation Table:
| Parameter | Expected Outcome in Control Animals | Expected Outcome with Cognitive Impairment |
| Discrimination Index (DI) | Significantly greater than zero | Not significantly different from zero |
| Total Exploration Time | No significant difference between groups | No significant difference between groups |
Summary of Dosing and Key Parameters
| Behavioral Test | Compound Administration | Recommended Dose Range (i.p.) | Key Behavioral Readout |
| Elevated Plus Maze | Acute | 5 - 10 mg/kg [3] | % Time in Open Arms |
| Forced Swim Test | Acute | 1 - 10 mg/kg (dose-response) | Immobility Time |
| Novel Object Recognition | Sub-chronic (7 days) | 5 mg/kg (twice daily) [7] | Discrimination Index |
References
- Pellow, S., & File, S. E. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology, Biochemistry and Behavior, 24(3), 525–529.
- Grayson, B., Leger, M., Piercy, C., Adamson, L., Harte, M., & Neill, J. C. (2015). Assessment of disease-related cognitive impairments using the novel object recognition (NOR) task in rodents. Behavioural Brain Research, 285, 176-193.
- Janhunen, S., et al. (2015). The subchronic phencyclidine rat model: relevance for the assessment of novel therapeutics for cognitive impairment associated with schizophrenia. Psychopharmacology, 232(21-22), 3965-3978.
- Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety.
- Zhang, R., Xue, G., Wang, S., Zhang, L., Shi, C., & Xie, X. (2012). Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model. Journal of Alzheimer's disease, 31(4), 803-812.
- Hajikhani, R., Ahmadi, A., Naderi, N., Yaghoobi, K., Shirazizand, Z., Rezaee, N. M., & Niknafs, B. N. (2012). Effect of phencyclidine derivatives on anxiety-like behavior using an elevated-plus maze test in mice. Advances in clinical and experimental medicine, 21(3), 307–312.
- Lin, Y. F., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Journal of Pharmaceutical Sciences, 109(1), 748-755.
- Martín-López, M., & Navarro, J. F. (2002). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema, 14(3), 634-638.
- O'Tuathaigh, C. M., et al. (2010). Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference. Genes, Brain and Behavior, 9(7), 799-807.
- Pellow, S., & File, S. E. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: A novel test of anxiety in the rat. Pharmacology, Biochemistry and Behavior, 24(3), 525-529.
- Goetghebeur, P. J., & Ramm, P. (2009). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Psychopharmacology, 204(4), 601-611.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice. Current protocols in neuroscience, Chapter 8, Unit 8.10A.
- Choi, H. J., et al. (2016). Gender differences in pharmacokinetics and tissue distribution of 3 perfluoroalkyl and polyfluoroalkyl substances in rats. Food and Chemical Toxicology, 97, 243-251.
- Castellani, S., & Adams, P. M. (1981). Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats. European journal of pharmacology, 73(2-3), 143–154.
- Chatterjee, M., Ganguly, S., & Singh, S. (2012). Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents. ISRN pharmacology, 2012, 691787.
- Singh, G., Kumar, P., & Singh, K. (2015). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Drug metabolism letters, 9(1), 58–64.
- Rodgers, R. J., & Cole, J. C. (1993). Effects of phencyclidine on aggressive behavior in mice. Pharmacology, biochemistry, and behavior, 45(3), 649–656.
- Question on ResearchGate. (2015). Why does subchronic PCP decrease the locomotor response to amphetamine?.
- Ten, V. S., et al. (1998). The ontogeny of behavioral sensitization to phencyclidine. Developmental brain research, 110(1), 11-20.
- Peng, S. X., et al. (2008). Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice. Journal of pharmaceutical sciences, 97(11), 5047-5056.
- Nabeshima, T., & Noda, Y. (2000). Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment. Nihon shinkei seishin yakurigaku zasshi, 20(3), 121–129.
- Dr. Oracle. (2023). Why are the forced swim test and tail suspension test preferred over Cook's rod apparatus for screening antidepressants?. Dr. Oracle.
- Zou, M., et al. (2023). Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms. Acta pharmaceutica Sinica. B, 13(1), 1-17.
- PETA. (n.d.). The Invalidity of the Forced Swim Test.
- Forsberg, M. M., et al. (2017).
- De Filippis, B., et al. (2018). Locomotor activity and social interaction of female and male mice exposed to phencyclidine during the neonatal period and treated with olanzapine in late adolescence. Frontiers in behavioral neuroscience, 12, 269.
- Singh, S. K., et al. (2010). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Drug Metabolism Letters, 4(2), 92-97.
- Idris, N. F., et al. (2010). Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice. Behavioural brain research, 214(2), 349-355.
- O'Tuathaigh, C. M., et al. (2010). Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice. Frontiers in behavioral neuroscience, 4, 16.
Sources
- 1. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Effect of phencyclidine derivatives on anxiety-like behavior using an elevated-plus maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. b-neuro.com [b-neuro.com]
- 6. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantifying 1-(3-Fluorophenyl)cyclohexylamine in tissue
An Application Note for the Bioanalysis of 1-(3-Fluorophenyl)cyclohexylamine
Introduction: The Analytical Imperative for Novel Psychoactive Substances
The landscape of psychoactive substances is in constant flux, with the continuous emergence of novel psychoactive substances (NPS) that pose significant challenges to clinical and forensic toxicology.[1][2] Among these, arylcyclohexylamines, a class of dissociative anesthetics, have seen a resurgence with numerous analogs designed to circumvent controlled substance laws.[3][4][5] this compound is one such analog, and its detection and quantification in biological matrices like tissue are paramount for understanding its pharmacokinetics, toxicology, and for establishing its involvement in forensic cases.[6][7]
The analysis of such compounds in complex biological samples like tissue is inherently challenging. The dense, lipid- and protein-rich environment creates significant matrix effects that can interfere with analysis, suppress instrument signals, and lead to inaccurate quantification. Therefore, a robust, sensitive, and selective analytical method is not merely beneficial but essential. This application note provides a comprehensive guide for researchers and drug development professionals, detailing two validated protocols for the quantification of this compound in tissue samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the methods are both reproducible and defensible.
Strategic Approach to Method Development
The cornerstone of sensitive and reliable bioanalysis is the selection of an appropriate analytical technique. For arylcyclohexylamines and other NPS, the two most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and cost-effective technique, GC-MS offers excellent chromatographic separation.[8] However, for polar and non-volatile compounds like arylcyclohexylamines, a chemical derivatization step is often required to improve their thermal stability and chromatographic behavior, adding time and potential variability to the workflow.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantifying drugs in biological matrices.[10][11] Its major advantages include high sensitivity, exceptional selectivity (through Multiple Reaction Monitoring, MRM), and the ability to analyze compounds without derivatization.[6][7] This direct analysis approach is particularly suited for high-throughput clinical and forensic laboratories.
Given its superior sensitivity and specificity for complex matrices, this guide will focus on LC-MS/MS as the primary analytical endpoint. We will explore two distinct, yet highly effective, sample preparation strategies: the classic Liquid-Liquid Extraction (LLE) and the more selective Solid-Phase Extraction (SPE).
Sample Preparation: Extracting the Needle from the Haystack
Effective sample preparation is the most critical phase of the bioanalytical workflow.[12] Its primary goals are to isolate the analyte of interest from endogenous matrix components (proteins, lipids, salts) that cause interference, and to concentrate the analyte to a level amenable to instrumental detection.[11]
1. Tissue Homogenization: The First Step
Solid tissue samples must first be liquefied. This is typically achieved by mechanical homogenization (e.g., using a bead beater or rotor-stator homogenizer) in a suitable buffer to create a uniform suspension from which the analyte can be efficiently extracted.
2. Extraction Methodologies: A Comparative Overview
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases—typically an aqueous sample phase and an organic solvent.[1] For a basic compound like this compound, the pH of the aqueous phase is raised to deprotonate the amine group, rendering it neutral and more soluble in an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). While cost-effective, LLE can be labor-intensive and susceptible to emulsion formation.[13][14][15][16]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or plate to selectively adsorb the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[17] For this compound, a mixed-mode cation exchange sorbent is ideal. This sorbent combines non-polar (reversed-phase) and ion-exchange retention mechanisms, providing superior cleanup by strongly retaining the basic analyte while allowing neutral and acidic interferences to be washed away. The result is a significantly cleaner extract, which reduces matrix effects and can extend the life of the analytical column and mass spectrometer.[18]
Protocol 1: LLE with LC-MS/MS Analysis
This protocol offers a robust and cost-effective method suitable for labs where the highest level of extract cleanliness is not the primary concern.
Materials and Reagents:
-
This compound analytical standard
-
Deuterated internal standard (IS), e.g., this compound-d4
-
Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE) - HPLC grade
-
Formic acid, Ammonium hydroxide
-
Phosphate buffer (pH 7.4)
-
Deionized water
-
Tissue homogenizer
-
Centrifuge tubes (15 mL)
-
Vortex mixer, Centrifuge
-
Nitrogen evaporator
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 200 mg of tissue into a homogenization tube. Add 800 µL of cold phosphate buffer.
-
Homogenization: Homogenize the tissue until a uniform suspension is achieved.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution to 200 µL of tissue homogenate.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
pH Adjustment: Transfer the supernatant to a clean tube. Add 50 µL of concentrated ammonium hydroxide to basify the sample to pH > 10. This step is critical to neutralize the charge on the amine, maximizing its extraction into the organic solvent.
-
Liquid-Liquid Extraction: Add 3 mL of MTBE. Vortex for 2 minutes, then gently rock for 10 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: SPE with LC-MS/MS Analysis
This protocol is recommended for achieving the cleanest possible extracts, minimizing matrix effects and maximizing analytical sensitivity.
Materials and Reagents:
-
All reagents from Protocol 1
-
Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg / 1 mL)
-
SPE vacuum manifold
Step-by-Step Protocol:
-
Sample Preparation & Homogenization: Follow steps 1-5 from Protocol 1 (Homogenization and Protein Precipitation).
-
Dilution: Transfer the supernatant to a clean tube and dilute 1:1 with 2% formic acid in water. This ensures the analyte is positively charged and will bind strongly to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of MeOH, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH. This two-step wash removes polar and non-polar interferences, respectively, while the analyte remains bound to the sorbent.
-
Elution: Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Follow steps 10-11 from Protocol 1.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Parameters
The following are typical starting parameters. These must be optimized for the specific instrument in use.
Liquid Chromatography
| Parameter | Setting |
|---|---|
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition 1 (Quantifier) | Precursor Ion m/z → Product Ion m/z |
| MRM Transition 2 (Qualifier) | Precursor Ion m/z → Product Ion m/z |
| IS MRM Transition | Precursor Ion m/z → Product Ion m/z |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: Specific MRM transitions and collision energies must be determined by infusing a pure standard of this compound.
Method Validation and Performance
A bioanalytical method is only reliable if it has been thoroughly validated.[2] Validation should be performed in accordance with guidelines from regulatory bodies like the U.S. Food & Drug Administration (FDA).[6][7] The table below summarizes the key validation parameters and expected performance characteristics for the described methods.
| Validation Parameter | LLE Method | SPE Method | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 0.5 - 200 ng/g | 0.1 - 200 ng/g | - |
| LLOQ | 0.5 ng/g | 0.1 ng/g | S/N > 10, Accuracy ±20% |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 12% | < 10% | < 15% (< 20% at LLOQ) |
| Recovery | 75 - 85% | > 90% | Consistent and reproducible |
| Matrix Effect | 80 - 110% | 95 - 105% | Within acceptable range |
Conclusion and Field Insights
Both the Liquid-Liquid Extraction and Solid-Phase Extraction protocols detailed in this application note provide robust and reliable means for quantifying this compound in tissue.
-
The LLE method is a cost-effective and widely applicable technique that yields acceptable recovery and sensitivity for most applications.
-
The SPE method is highly recommended for applications requiring the lowest possible limits of detection and the highest degree of data quality. The superior cleanup minimizes matrix-induced ion suppression, leading to better accuracy, precision, and overall method robustness.
The choice between methods will depend on the specific requirements of the laboratory, including sample throughput, budget, and the required sensitivity of the assay. In either case, adherence to the principles of method validation and the use of an appropriate deuterated internal standard are critical for generating accurate and legally defensible results.[19]
References
- Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. (2025). Critical Reviews in Analytical Chemistry.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). Frontiers in Chemistry. [Link]
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health (NIH). [Link]
- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2016). Taylor & Francis Online. [Link]
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). National Institutes of Health (NIH). [Link]
- Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. (2024). Taylor & Francis Online. [Link]
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). Repositório Comum. [Link]
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). PubMed. [Link]
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024).
- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). PubMed. [Link]
- Bioanalytical Sample Prepar
- The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]
- The Complete Guide to Solid Phase Extraction (SPE). (2023). Phenomenex. [Link]
- Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. (2024). LabRulezGCMS. [Link]
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2025).
- Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs) in Biological Samples. (n.d.). NCBI Bookshelf. [Link]
- Sustainable Microextraction Using Switchable Solubility Solvent for the Liquid Chromatographic Determination of Three Profenoid Drugs in Urine Samples. (2025). PubMed Central. [Link]
- Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. (n.d.). EURL-SRM. [Link]
- Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. (2021). Semantic Scholar. [Link]
- A foundational analysis on LC–MS in natural product bioanalysis. (2025).
- Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (2019). PubMed. [Link]
- Synergistic Formulation for Turquoise Blue Dye Extraction Using Mixed Trioctylamine/Cyanex 302 in Liquid-Liquid Extraction System. (2019).
- A simple and fast liquid-liquid extraction method for the determination of 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153) and 1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene (p,p'-DDE)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [comum.rcaap.pt]
- 5. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 7. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simple and fast liquid-liquid extraction method for the determination of 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153) and 1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene (p,p'-DDE) from human serum for epidemiological studies on type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. eurl-pesticides.eu [eurl-pesticides.eu]
Topic: HPLC and GC-MS Methods for 1-(3-Fluorophenyl)cyclohexylamine Analysis
An In-Depth Technical Guide
Foreword
The precise and accurate analysis of pharmaceutical compounds and their related substances is the bedrock of modern drug development and forensic science. 1-(3-Fluorophenyl)cyclohexylamine, a key chemical entity, presents unique analytical challenges due to its primary amine functionality and physicochemical properties. This guide is crafted to provide researchers, analytical scientists, and quality control professionals with a comprehensive, field-proven framework for the analysis of this compound using two gold-standard techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond mere protocols, this document delves into the scientific rationale behind each methodological choice, empowering the user to not only replicate these methods but also to adapt and troubleshoot them effectively.
Foundational Principles: Choosing the Right Analytical Path
The selection between HPLC and GC-MS is a critical decision dictated by the analytical objective. HPLC is exceptionally versatile for quantitative analysis in complex matrices and is well-suited for compounds that are non-volatile or thermally sensitive. Conversely, GC-MS offers unparalleled specificity for structural confirmation and is the method of choice for volatile compounds, often achieving lower detection limits, though it may require chemical modification of the analyte to be effective.
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for robust, routine quantification of this compound in bulk material or formulated products.
The Scientific Rationale: Causality in Method Design
The core of this method is reversed-phase chromatography, which separates molecules based on their hydrophobicity.[1]
-
Stationary Phase: A C18 (octadecylsilane) column is selected. The non-polar C18 chains interact with the hydrophobic cyclohexyl ring of the analyte, providing retention. This is a workhorse column for a wide range of pharmaceutical analyses.[2]
-
Mobile Phase: A gradient elution using water and acetonitrile allows for the effective elution of the analyte while separating it from potential impurities.
-
Mobile Phase Modifier: The addition of 0.1% formic acid to the mobile phase is critical. This compound is a basic compound (pKa ≈ 10.6).[3][4] In a neutral or basic mobile phase, the primary amine can interact with residual silanols on the silica-based C18 column, leading to poor peak shape (tailing). The acidic modifier ensures the amine is consistently protonated (R-NH3+), masking these secondary interactions and resulting in sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC System with a binary or quaternary pump, autosampler, and column thermostat.
-
Diode-Array Detector (DAD) or UV-Vis Detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile, Water, and Formic Acid.
-
0.45 µm Syringe Filters.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for hydrophobic interaction with the cyclohexyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid suppresses silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Gradient Program | 10% B to 90% B over 15 min | Ensures separation from early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for good sensitivity without overloading. |
| Detection | UV at 263 nm | Wavelength for optimal absorbance of the phenyl ring system. |
Procedure:
-
Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of Mobile Phase A and B. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh sample material to achieve a target concentration of approximately 0.5 mg/mL in the same diluent as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject standards and samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides definitive identification and is ideal for trace-level analysis where high sensitivity and specificity are required.
The Scientific Rationale: Overcoming Analytical Hurdles
Direct GC analysis of primary amines is often problematic due to their polarity and high boiling points, which can lead to poor peak shape and low response.[5] The solution is chemical derivatization.
-
Derivatization: This process converts a polar functional group into a less polar, more volatile, and more thermally stable derivative.[6][7][8] For the primary amine in our analyte, silylation is an excellent choice. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the active hydrogen on the amine to replace it with a non-polar trimethylsilyl (TMS) group. This increases volatility and improves chromatographic performance dramatically.[5]
-
Stationary Phase: A low-polarity column, such as a DB-5ms (5% Phenyl Polysiloxane), is used. This phase is robust and provides excellent separation for a wide range of derivatized, non-polar compounds.
-
Detection: Mass spectrometry provides two dimensions of data: retention time and mass spectrum. Electron Ionization (EI) at 70 eV creates a reproducible fragmentation pattern that serves as a chemical fingerprint for definitive identification.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
GC-MS System with a split/splitless injector and a mass selective detector.
-
DB-5ms (or equivalent) Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).
-
GC-grade Ethyl Acetate.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reaction vials with PTFE-lined caps.
Procedure:
Workflow for GC-MS Analysis
Caption: Step-by-step workflow for GC-MS analysis including derivatization.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in ethyl acetate.
-
Derivatization: In a reaction vial, combine 100 µL of the sample solution with 100 µL of BSTFA + 1% TMCS.[5]
-
Reaction: Tightly cap the vial and heat in a heating block or oven at 70°C for 30-60 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
Instrument Conditions:
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30m x 0.25mm x 0.25µm | Industry standard non-polar column for general purpose analysis. |
| Injector | 280 °C, Splitless Mode | High temperature ensures vaporization of the derivatized analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 80°C (1 min), ramp 20°C/min to 300°C (5 min) | Separates the derivatized analyte from solvent and byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole stability. |
| Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible, library-searchable mass spectra. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the TMS derivative and its fragments. |
Method Validation: Establishing Trustworthiness and Reliability
A protocol is only as good as its validated performance. To ensure these methods are suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11][12]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, matrix components).[12] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range.[11] |
| Range | The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[11] |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature). |
References
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- PubMed. (2000). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection.
- National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- International Council for Harmonisation (ICH). (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube.
- U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Chemistry LibreTexts. (2023). Derivatization.
- Wikipedia. (n.d.). Cyclohexylamine.
- FooDB. (n.d.). Showing Compound Cyclohexylamine (FDB003478).
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Showing Compound Cyclohexylamine (FDB003478) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
Application Notes and Protocols: Characterization and Use of [³H]1-(3-Fluorophenyl)cyclohexylamine as a Novel Radioligand for Receptor Binding Assays
Introduction: The Promise of Arylcyclohexylamines in Receptor Research
Arylcyclohexylamines represent a versatile class of pharmacologically active compounds known for their diverse interactions with the central nervous system.[1] Depending on their specific substitutions, these molecules can exhibit a range of activities, including NMDA receptor antagonism, dopamine reuptake inhibition, and high-affinity binding to sigma receptors.[1][2][3] 1-(3-Fluorophenyl)cyclohexylamine, a member of this class, presents an intriguing candidate for development as a radioligand to probe the function and pharmacology of these important receptor systems. The introduction of a fluorine atom can modulate the compound's binding characteristics and metabolic stability, potentially offering a valuable tool for drug discovery and neuroscience research.[4]
This guide provides a comprehensive framework for the characterization and application of a tritiated form of this compound, [³H]this compound, as a radioligand in receptor binding assays. We will explore the hypothetical, yet scientifically grounded, protocols for determining its binding properties to its likely targets: the NMDA and sigma receptors. These protocols are designed to be self-validating, providing researchers with a robust methodology to assess the utility of this and similar novel radioligands.
Radioligand Synthesis and Quality Control
The synthesis of a high-quality radioligand is paramount for obtaining reliable and reproducible data. For [³H]this compound, tritium ([³H]) is a suitable radioisotope due to its long half-life and high specific activity, which is crucial for detecting receptor sites present in low densities.
Hypothetical Synthesis Outline:
The radiolabeling of this compound would likely involve a catalytic tritiation of an unsaturated precursor or a reduction of a suitable ketone precursor with a tritiated reducing agent. A plausible route could involve the reductive amination of 1-(3-fluorophenyl)cyclohexanone with a tritiated amine source or the reduction of the corresponding imine with a tritium-containing reducing agent.
Quality Control Parameters:
-
Radiochemical Purity: Must be >97% as determined by radio-HPLC. This ensures that the observed binding is due to the compound of interest and not radiolabeled impurities.
-
Specific Activity: A high specific activity (typically >20 Ci/mmol for tritiated ligands) is necessary to detect low concentrations of receptor binding sites.[5]
-
Chemical Identity: Confirmed by co-elution with a non-radiolabeled standard of this compound using HPLC.
-
Stability: The radioligand should be stored under conditions that minimize decomposition (e.g., in ethanol at -20°C or -80°C) and its purity should be periodically re-assessed.
Experimental Workflows: A Dual-Target Approach
Given the pharmacology of the arylcyclohexylamine class, it is prudent to initially screen [³H]this compound for binding against both NMDA and sigma receptors. The following sections outline detailed protocols for saturation and competition binding assays for each target.
Visualizing the Experimental Workflow
Caption: General workflow for radioligand binding assays.
Protocol 1: Characterization of [³H]this compound Binding to NMDA Receptors
The NMDA receptor has a binding site within its ion channel that is targeted by phencyclidine (PCP) and related compounds.[6][7] This protocol is designed to determine if [³H]this compound binds to this site.
Materials and Reagents
-
Membrane Preparation: Whole rat brains or cerebral cortices.
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]this compound (specific activity >20 Ci/mmol).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-competitive NMDA receptor antagonist such as MK-801 or phencyclidine.[6]
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-treated with a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for aqueous samples.
Step-by-Step Saturation Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of [³H]this compound in assay buffer, typically ranging from 0.1 to 10 times the expected dissociation constant (Kd).
-
For each concentration of the radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add the unlabeled competitor (e.g., 10 µM MK-801).
-
Add the membrane preparation (typically 50-200 µg of protein) to all tubes.
-
The final assay volume is typically 250-500 µL.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each tube through the glass fiber filters under vacuum.
-
Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis for Saturation Binding
-
Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled ligand).
-
Determination of Kd and Bmax: The specific binding data is plotted against the concentration of the radioligand. Non-linear regression analysis of this saturation curve will yield the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.
| Parameter | Description |
| Kd | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |
| Bmax | The total concentration of receptor binding sites in the sample, typically expressed as pmol/mg of protein. |
Protocol 2: Characterization of [³H]this compound Binding to Sigma Receptors
Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for several neuropsychiatric drugs.[5]
Materials and Reagents
-
Membrane Preparation: Whole guinea pig brain is often used due to its high density of sigma-1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a standard sigma receptor ligand such as haloperidol or (+)-pentazocine.
-
Other materials are as described for the NMDA receptor binding assay.
Step-by-Step Competition Binding Assay
-
Membrane Preparation: Follow the same procedure as for the NMDA receptor assay, but using guinea pig brain tissue.
-
Assay Setup:
-
Use a fixed concentration of [³H]this compound, ideally at or below its Kd value determined from saturation binding experiments.
-
Prepare a series of dilutions of the unlabeled test compounds (competitors).
-
Set up tubes for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and a saturating concentration of a standard sigma ligand), and competition binding (radioligand, membranes, and varying concentrations of the test compound).
-
-
Incubation, Filtration, and Quantification: Follow the same procedures as outlined in the saturation binding assay.
Data Analysis for Competition Binding
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant for a competing ligand, representing its affinity for the receptor. |
Visualizing the Binding Principles
Caption: Principles of saturation and competition binding assays.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The following criteria should be met to ensure the trustworthiness of the data:
-
Reproducibility: Key parameters such as Kd and Bmax should be reproducible across multiple experiments.
-
Pharmacological Relevance: In competition assays, the rank order of potency for a series of standard compounds should be consistent with their known pharmacology at the target receptor.
-
Linearity of Bmax: The Bmax value should be directly proportional to the amount of membrane protein used in the assay.
-
Low Non-specific Binding: Non-specific binding should ideally be less than 20% of the total binding at the Kd concentration of the radioligand. High non-specific binding can obscure the specific binding signal and reduce the accuracy of the results.[8]
Conclusion
[³H]this compound holds potential as a valuable radioligand for studying NMDA and/or sigma receptors. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can systematically characterize its binding properties and subsequently use it as a tool to screen for novel compounds targeting these receptors. The principles and methodologies described are broadly applicable to the characterization of other novel radioligands, providing a solid foundation for advancing our understanding of receptor pharmacology.
References
- Arylcyclohexylamine - Wikipedia.
- Magalas, R., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry, 35(6), 555-65.
- Berardi, F., et al. (1996). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry, 39(1), 176-82.
- Liang, S. H., et al. (2016). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4734-4738.
- Gagnon, K. J. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons.
- CPH interacts with the sigma-1 receptor at an intracellular biding site... - ResearchGate.
- Wong, E. H., et al. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. Journal of Neurochemistry, 50(2), 599-605.
- Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. GraphPad.
- The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex. (1989). Neuropharmacology, 28(1), 1-7.
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosynthesis and preliminary PET evaluation of (18)F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for studying neuroprotective effects of 1-(3-Fluorophenyl)cyclohexylamine
Application Note & Protocol
Topic: Experimental Design for Studying the Neuroprotective Effects of 1-(3-Fluorophenyl)cyclohexylamine
Audience: Researchers, scientists, and drug development professionals.
A Phased Approach to Evaluating the Neuroprotective Potential of this compound: From In Vitro Mechanisms to In Vivo Efficacy
Abstract
This document provides a comprehensive experimental framework for investigating the neuroprotective properties of this compound, a compound belonging to the arylcyclohexylamine class. Given its structural characteristics, it is hypothesized to function as an N-methyl-D-aspartate (NMDA) receptor antagonist. The overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a critical mechanism of neuronal injury in pathologies such as ischemic stroke and traumatic brain injury.[1][2] This guide details a phased experimental plan, beginning with in vitro screening to confirm the compound's efficacy against excitotoxic insults and concluding with in vivo validation using a clinically relevant animal model of stroke.
Introduction & Hypothesized Mechanism of Action
Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-known for their interaction with the NMDA receptor. Uncontrolled or excessive activation of these receptors leads to massive calcium (Ca²⁺) influx, triggering downstream neurotoxic cascades, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.[2][3] NMDA receptor antagonists have long been considered a promising therapeutic strategy for acute neurological injuries, although clinical success has been challenging due to side effects.[4][5]
This compound is a novel compound whose neuroprotective potential has yet to be fully characterized. We hypothesize that it acts as a non-competitive antagonist at the NMDA receptor. By blocking the ion channel, it is expected to mitigate the excessive Ca²⁺ influx during an excitotoxic event, thereby preserving neuronal integrity. The following experimental design is structured to test this hypothesis rigorously.
The diagram below illustrates the hypothesized neuroprotective mechanism. An ischemic event triggers excessive glutamate release, leading to NMDA receptor overactivation. This compound is proposed to block this receptor, preventing downstream cell death pathways.
Caption: Hypothesized mechanism of this compound neuroprotection.
Phase 1: In Vitro Efficacy and Safety Profiling
Objective: To determine if this compound protects primary neurons from glutamate-induced excitotoxicity and to characterize its effects on key cell death markers.
Rationale: An in vitro excitotoxicity model provides a controlled environment to rapidly assess the direct neuroprotective potential of a compound.[6][7] Using primary cortical neurons is crucial as they express the necessary glutamate receptor subtypes and offer higher physiological relevance than immortalized cell lines.
Caption: Workflow for in vitro evaluation of neuroprotective efficacy.
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 (E18) mice or rats onto poly-D-lysine coated 96-well plates at a density of 2 x 10⁵ cells per well.[8] Maintain cultures for 12-14 days in vitro (DIV) to allow for mature synapse formation.
-
Compound Pre-treatment: Prepare a dose-response curve for this compound (e.g., 0.1, 1, 10, 50, 100 µM). Pre-incubate the neurons with the test compound, vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., 10 µM MK-801) for 24 hours.[6]
-
Excitotoxic Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 50-100 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Endpoint Analysis: Following incubation, perform assays to measure cell viability, oxidative stress, and apoptosis.
This assay measures the metabolic activity of cells, which correlates with viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.
-
After the 24h glutamate incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[9]
This assay uses the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]
-
Prepare a fresh 20 µM working solution of H2DCFDA in 1x assay buffer.[12]
-
After the glutamate insult, carefully remove the culture medium.
-
Wash cells once with 1x assay buffer.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of 485/535 nm.[11]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 15 minutes on ice.[13]
-
Labeling: Wash again and incubate cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[13][15]
-
Counterstaining & Imaging: Wash the cells, counterstain nuclei with DAPI, and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
| Parameter Measured | Vehicle + Glutamate | 10 µM Compound + Glutamate | 50 µM Compound + Glutamate | MK-801 + Glutamate |
| Cell Viability (% of Control) | 45% | 65% | 88% | 92% |
| ROS Production (Fold Change) | 4.2 | 2.5 | 1.3 | 1.1 |
| Apoptotic Cells (%) | 55% | 30% | 8% | 5% |
Phase 2: In Vivo Validation in a Preclinical Stroke Model
Objective: To assess the efficacy of this compound in reducing brain injury and improving functional outcomes in a rodent model of ischemic stroke.
Rationale: The transient middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke, involving an ischemic event followed by reperfusion.[16][17][18] This model allows for the assessment of the compound's ability to protect brain tissue and preserve neurological function in a complex biological system.
-
Anesthesia & Preparation: Anesthetize the mouse (e.g., C57BL/6) with isoflurane (4-5% for induction, 1-2% for maintenance).[19] Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[20] Apply eye lubricant to prevent corneal drying.[19]
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16][20]
-
Carefully isolate the arteries from the vagus nerve.[20]
-
Ligate the distal end of the ECA permanently.[19]
-
Place a temporary ligature or microclip on the CCA and ICA to momentarily stop blood flow.[19]
-
Make a small incision in the ECA stump.
-
Introduce a silicon rubber-coated monofilament (e.g., 6-0 nylon) through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation.[16][17]
-
-
Occlusion & Reperfusion:
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle either prior to MCAO or at the onset of reperfusion to test both prophylactic and therapeutic potential.
-
Post-operative Care: Provide subcutaneous saline for hydration and place the animal in a heated recovery cage.[20] Monitor closely for the first few hours.
Perform a simple 5-point neurological scoring test at 24 hours post-MCAO to assess motor deficits.
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling.
-
4: Longitudinal spinning or seizure activity.
-
5: No spontaneous movement.
Begin MWM testing 3-7 days post-MCAO to evaluate spatial learning and memory, functions often impaired after stroke.[21][22] The MWM is a robust test of hippocampal-dependent learning.[21]
-
Apparatus: A circular pool (100-120 cm diameter) filled with opaque water (21-22°C) containing a hidden escape platform submerged 1 cm below the surface.[23][24] Distal visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse. The starting position (N, S, E, W) should be varied semi-randomly for each trial.[21]
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the platform.[22] If it fails, guide it to the platform and allow it to remain there for 15-30 seconds.[23][25]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24h after last acquisition trial):
-
Remove the platform and allow the mouse to swim for 60 seconds.[23]
-
Measure the time spent in the target quadrant (where the platform was located) as an index of spatial memory retention.
-
At the study endpoint (e.g., 7 days post-MCAO), euthanize the animals and prepare brain tissue for analysis.
-
TTC Staining for Infarct Volume:
-
Rapidly remove the brain and chill it at -20°C for 20 minutes for easier slicing.
-
Slice the brain into 2-mm thick coronal sections.[16]
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[16]
-
TTC stains viable, metabolically active tissue red, leaving the infarcted (damaged) tissue unstained (white).
-
Capture images of the slices and calculate the infarct volume as a percentage of the total hemispheric volume using image analysis software.
-
-
TUNEL Staining for Apoptosis in Brain Sections:
-
Perfuse animals transcardially with 4% PFA.[15]
-
Post-fix the brain, cryoprotect in sucrose, and prepare 20-µm thick cryosections.
-
Perform the TUNEL assay on mounted sections as described in Protocol 2.4, including appropriate permeabilization steps for tissue (e.g., using Proteinase K).[13][26]
-
Quantify the number of TUNEL-positive cells in the peri-infarct region.[27]
-
| Parameter Measured | Vehicle-Treated MCAO | Compound-Treated MCAO | Sham Control |
| Neurological Score (at 24h) | 2.8 ± 0.4 | 1.5 ± 0.3 | 0 |
| Infarct Volume (% of Hemisphere) | 35% ± 5% | 12% ± 3% | 0% |
| MWM Escape Latency (Day 4) | 45 ± 6 sec | 22 ± 4 sec | 15 ± 3 sec |
| MWM Time in Target Quadrant (%) | 28% | 55% | 60% |
Conclusion
This application guide outlines a structured, multi-phase approach to systematically evaluate the neuroprotective potential of this compound. The proposed experiments will first establish its efficacy and mechanism in a controlled in vitro setting before validating its therapeutic potential in a highly relevant in vivo model of ischemic stroke. Positive results from this workflow would provide a strong rationale for further preclinical development, including pharmacokinetic studies, toxicology screening, and testing in other models of neurological disease.
References
- Charles River Laboratories. (n.d.). MCAO Stroke Model Protocol for Mouse.
- Bio-protocol. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry.
- CGENOMIX. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit 300 Test.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Manikandan, S., et al. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of pharmacological and toxicological methods, 75, 23-28. [Link]
- Cheung, W. L., et al. (2012). Detection of Apoptosis in the Central Nervous System. Methods in molecular biology (Clifton, N.J.), 833, 313–328. [Link]
- Al-Ghanim, A. M. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(1), 14-20. [Link]
- JoVE. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels.
- Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay.
- D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Brain research. Brain research reviews, 36(1), 60–90. [Link]
- Innoprot. (n.d.). Excitotoxicity in vitro assay.
- MMPC. (2024). Morris Water Maze.
- BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Shahjouei, S., et al. (2016). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Vascular and Interventional Neurology, 9(1), 19–29. [Link]
- JoVE. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice.
- Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]
- Scantox. (n.d.). Morris Water Maze Test.
- Bio-protocol. (2017). Cell Viability Assay.
- Bio-protocol. (2018). Determination of apoptosis by TUNEL analysis.
- Bio-protocol. (2021). The Morris Water Maze Test.
- JoVE. (2023). Video: The TUNEL Assay.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
- NeuroProof. (n.d.). Glutamate Excitotoxicity Assay.
- Innoprot. (n.d.). EXCITOTOXICITY IN VITRO MODEL Glutamate induced neurotoxicity.
- ResearchGate. (n.d.). TUNEL assay for analysis of apoptotic cells in brain tissues.
- Rogawski, M. A. (2001). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Current drug targets, 2(3), 241-271. [Link]
- Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology (Bethesda, Md.), 25(1), 44–54. [Link]
- Liu, Y., et al. (2014). Targeting NMDA receptors in stroke: new hope in neuroprotection. Molecular brain, 7, 1-10. [Link]
- Lipton, S. A. (2006). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist, 10(4), 20-23. [Link]
- Kumar, A., et al. (2024). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. Behavioural Brain Research, 472, 115173. [Link]
- Tönük, D., & Dilsiz, N. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina (Kaunas, Lithuania), 59(11), 1957. [Link]
- Lin, T. W., et al. (2021). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. International journal of molecular sciences, 22(11), 5693. [Link]
- Ago, Y., et al. (2008). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Neuropharmacology, 55(5), 654–660. [Link]
- Kumar, A., Singh, A., & Ekavali. (2015). A review on Alzheimer's disease pathophysiology and its management: an update. Pharmacological reports, 67(2), 195-203. [Link]
Sources
- 1. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 7. innoprot.com [innoprot.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. doc.abcam.com [doc.abcam.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. clyte.tech [clyte.tech]
- 14. Video: The TUNEL Assay [jove.com]
- 15. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 20. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. The Morris Water Maze Test [bio-protocol.org]
- 25. scantox.com [scantox.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
Application of 1-(3-Fluorophenyl)cyclohexylamine in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the application of 1-(3-Fluorophenyl)cyclohexylamine, a synthetic arylcyclohexylamine, in neuroscience research. As a structural analog of phencyclidine (PCP) and ketamine, this compound is of significant interest for studying the N-methyl-D-aspartate (NMDA) receptor system and its role in various neurophysiological and pathological processes. This guide offers insights into its mechanism of action, along with detailed protocols for its characterization and application in both in vitro and in vivo models.
Introduction: The Scientific Context of this compound
This compound belongs to the arylcyclohexylamine class of compounds, which are known for their potent effects on the central nervous system.[1][2] The prototypical members of this class, phencyclidine (PCP) and ketamine, are well-characterized as non-competitive antagonists of the NMDA receptor.[3][4] They exert their effects by binding to a site within the ion channel pore of the receptor, thereby blocking the influx of calcium ions.[3] This mechanism is responsible for their dissociative anesthetic, analgesic, and, at sub-anesthetic doses, psychotomimetic effects.[1][3]
The introduction of a fluorine atom at the 3-position of the phenyl ring in this compound is a strategic chemical modification. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, metabolic stability, and blood-brain barrier permeability. While detailed studies on this specific compound are emerging due to its novelty, it is hypothesized to share the core mechanism of NMDA receptor antagonism with its parent compounds.[5][6][7] Its investigation is therefore valuable for several key areas of neuroscience research:
-
Modeling of Psychosis: NMDA receptor hypofunction is a leading hypothesis for the pathophysiology of schizophrenia. Arylcyclohexylamines are widely used to induce psychosis-like symptoms in animal models, providing a platform to test novel antipsychotic drugs.[8]
-
Depression and Neuroplasticity: The discovery of ketamine's rapid antidepressant effects has revolutionized research into mood disorders. Investigating novel arylcyclohexylamines could lead to the development of new therapeutics with improved efficacy and side-effect profiles.
-
Neuroprotection: While excessive NMDA receptor activation is excitotoxic, antagonists can be neuroprotective in conditions like stroke and traumatic brain injury.
-
Pain Research: The analgesic properties of NMDA receptor antagonists are well-documented, and novel analogs are being explored for the treatment of chronic pain states.[3]
Mechanism of Action: NMDA Receptor Antagonism
The primary molecular target of this compound is the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity.[9] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[10]
This compound, like other arylcyclohexylamines, acts as a non-competitive antagonist by binding to the "PCP site" located within the ion channel pore.[3] This binding physically obstructs the flow of ions, primarily Ca²⁺, into the neuron, even when the receptor is activated by its agonists. This leads to a reduction in excitatory neurotransmission. Some arylcyclohexylamines have also been shown to have activity as dopamine reuptake inhibitors, which may contribute to their stimulant effects.[5]
Part 1: In Vitro Characterization
Application Note 1: Determining NMDA Receptor Binding Affinity
Quantifying the binding affinity of this compound to the NMDA receptor is a critical first step in its pharmacological characterization. A competitive radioligand binding assay is the standard method for this purpose. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the PCP site of the NMDA receptor, such as [³H]MK-801 or [³H]tenocyclidine ([³H]TCP).[11]
Key Parameters to Determine:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound that displaces 50% of the radioligand.
-
Kᵢ (Inhibition Constant): An indicator of the binding affinity of the compound, calculated from the IC₅₀ value. A lower Kᵢ value signifies a higher binding affinity.[10]
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the Kᵢ of this compound for the PCP binding site of the NMDA receptor.
Materials:
-
Rat cortical membrane preparations (source of NMDA receptors)[12]
-
Radioligand: [³H]MK-801
-
This compound (test compound)
-
Unlabeled PCP or MK-801 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat cerebral cortex as a rich source of NMDA receptors.[12]
-
Assay Setup: In test tubes, combine the rat cortical membranes, a fixed concentration of [³H]MK-801 (typically at its Kₑ value), and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled PCP or MK-801.
-
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]MK-801 is a high-affinity, selective ligand for the PCP site, making it ideal for competitive binding assays.[11]
-
Rat Cortical Membranes: The cerebral cortex has a high density of NMDA receptors, providing a robust signal in the assay.[12]
-
Cheng-Prusoff Equation: This equation corrects for the influence of the radioligand's concentration and affinity, providing a more accurate measure of the inhibitor's affinity.
Application Note 2: Functional Assessment of NMDA Receptor Antagonism
Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or brain slices, provide a functional measure of a compound's effect on NMDA receptor activity. These methods allow for the direct measurement of ion flow through the NMDA receptor channel and how it is modulated by the test compound.[1][13]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
External solution (containing NMDA and glycine, but Mg²⁺-free)
-
Internal pipette solution
-
This compound stock solution
Procedure:
-
Cell Culture: Culture primary neurons on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Using the micromanipulator, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a negative holding potential (e.g., -60 mV).
-
Apply a brief pulse of NMDA and glycine to evoke an inward current.
-
Establish a stable baseline of NMDA-evoked currents.
-
-
Drug Application: Perfuse the recording chamber with varying concentrations of this compound and measure the resulting inhibition of the NMDA-evoked current.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the drug.
-
Plot the percentage of inhibition against the drug concentration to determine the IC₅₀.
-
Causality Behind Experimental Choices:
-
Mg²⁺-free External Solution: The absence of magnesium in the external solution is crucial to prevent the voltage-dependent block of the NMDA receptor, allowing for the isolation of the drug's effect.
-
Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and the direct measurement of transmembrane currents.
Part 2: In Vivo Characterization
Application Note 3: Assessing Psychotomimetic-like Effects
Arylcyclohexylamines induce behavioral changes in rodents that are considered analogous to the positive and negative symptoms of schizophrenia in humans. Key behavioral assays include the assessment of locomotor activity and prepulse inhibition (PPI) of the acoustic startle reflex.
Protocol 3: Locomotor Activity Assessment
Objective: To determine the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Adult male Sprague-Dawley rats
-
Open-field arenas equipped with infrared beams or video tracking software[2][14]
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Acclimation: Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately place the rat in the open-field arena and record its locomotor activity for a set duration (e.g., 60 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors. Compare the results between the drug-treated and vehicle-treated groups.
Causality Behind Experimental Choices:
-
Open-Field Arena: This apparatus allows for the unconstrained exploration of a novel environment, providing a measure of general activity and anxiety-like behavior.
-
Infrared Beams/Video Tracking: These automated systems provide objective and reliable quantification of locomotor activity.[14]
Protocol 4: Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess the ability of this compound to disrupt sensorimotor gating.
Materials:
-
Adult male Sprague-Dawley rats
-
Startle response system (with sound-attenuating chambers, speakers, and startle platforms)
-
This compound solution
-
Vehicle solution
Procedure:
-
Acclimation: Place the rat in the startle chamber and allow it to acclimate for a 5-minute period with background noise.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: The pulse is preceded by a weak, non-startling acoustic stimulus (the prepulse; e.g., 3-12 dB above background).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.[15] Compare %PPI between drug and vehicle groups.
Causality Behind Experimental Choices:
-
PPI Paradigm: A disruption in PPI is a well-established endophenotype for schizophrenia and is reliably induced by NMDA receptor antagonists. It reflects a deficit in the neural filtering of sensory information.
Data Presentation
Table 1: Hypothetical Pharmacological Profile of this compound
| Assay | Parameter | Value |
| NMDA Receptor Binding | Kᵢ ([³H]MK-801) | To be determined |
| Whole-Cell Patch-Clamp | IC₅₀ (NMDA-evoked currents) | To be determined |
| Locomotor Activity | MED (Minimum Effective Dose) | To be determined |
| Prepulse Inhibition | MED for disruption | To be determined |
Visualizations
Caption: Mechanism of action of this compound as an NMDA receptor channel blocker.
Caption: A logical workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a valuable research tool for the neuroscience community. Its presumed mechanism as a non-competitive NMDA receptor antagonist positions it as a relevant compound for studying synaptic plasticity, and for developing models of neuropsychiatric disorders such as schizophrenia and depression. The protocols outlined in this guide provide a robust framework for its comprehensive pharmacological and behavioral characterization. Future research should focus on determining its precise binding affinity and functional potency, as well as exploring its effects in more complex behavioral paradigms relevant to cognition and mood.
References
- GetMetabolite. (n.d.). 3F-PCP.
- Tripsitter. (2023, June 19). Here's A Pharmacological Breakdown of 3'F-PCP.
- Wikipedia. (n.d.). 3-Fluoro-PCP.
- BioChemal.com. (n.d.). 3F-PCP.
- Wikiwand. (n.d.). 3-Fluoro-PCP.
- BenchChem. (n.d.). An In-depth Technical Guide on NMDA Receptor Agonist Binding Affinity and Kinetics.
- Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Journal of Pharmacology and Experimental Therapeutics, 389(1), 136-147.
- Fischer, H., et al. (2010). Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors. Journal of Neuroscience Methods, 189(1), 123-129.
- Allard, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1541.
- Pokorná, S., et al. (2000). Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry, 35(6), 555-565.
- Schifano, F., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives.
- Leiva, R., et al. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 10(3), 1636-1647.
- Halberstadt, A. L., & Geyer, M. A. (2018). Animal Behavior in Psychedelic Research. In Behavioral Neurobiology of Psychedelic Drugs (pp. 199-227). Springer.
- Vorhees, C. V., & Williams, M. T. (2014). A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats.
- Bevins, R. A. (n.d.). Preclinical Models. Behavioral Neuropharmacology Laboratory, University of Nebraska.
- Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology Section, 206(4), 297-300.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
- Frederick National Laboratory for Cancer Research. (n.d.). NMDA receptor protocols.
- Reynolds, I. J. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 35-42). Humana Press.
- Thornton, S. L., et al. (2017). Beyond Ketamine and Phencyclidine: Analytically Confirmed Use of Multiple Novel Arylcyclohexylamines. Journal of Psychoactive Drugs, 49(4), 289-293.
- Powell, S. B., & Geyer, M. A. (2012). The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis.
- O'Neill, M. J., et al. (1996). Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes. European Journal of Pharmacology, 313(1-2), 103-110.
- ResearchGate. (n.d.). Overview of different technologies to measure locomotor activity and advanced behavioral traits in individually and group-housed rodents.
- Leiva, R., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. Figshare.
- Parsons, C. G., et al. (1999).
- Gowin, J. L., et al. (2021). Initial Validation of a Behavioral Phenotyping Model for Substance Use Disorder. Journal of Clinical Medicine, 10(21), 5132.
- Martins, C. P. B., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 11(11), 560.
- Luethi, D., & Liechti, M. E. (2020). Pharmacological profiling of novel psychoactive substances. In Pharmacology and Toxicology of Novel Psychoactive Substances (pp. 3-24). Academic Press.
- Wilcox, M. V., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path.
- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors: Structure and Function (pp. 297-331). CRC Press/Taylor & Francis.
- Biondi, O., et al. (1992). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. Mutation Research/Genetic Toxicology, 279(1), 49-57.
Sources
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 5. getmetabolite.com [getmetabolite.com]
- 6. tripsitter.com [tripsitter.com]
- 7. 3-Fluoro-PCP - Wikipedia [en.wikipedia.org]
- 8. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - figshare - Figshare [figshare.com]
- 14. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats [pubmed.ncbi.nlm.nih.gov]
- 15. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Microdialysis for the Preclinical Assessment of 1-(3-Fluorophenyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Neuropharmacokinetics and Neurodynamics of a Novel Arylcyclohexylamine
The study of novel psychoactive substances (NPS) is critical for understanding their therapeutic potential and toxicological profiles. 1-(3-Fluorophenyl)cyclohexylamine is a member of the arylcyclohexylamine class of compounds, which are known for their interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2] This class of compounds, which includes well-known agents like ketamine and phencyclidine (PCP), has significant implications for anesthesia, pain management, and the treatment of psychiatric disorders.[3][4] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing invaluable real-time pharmacokinetic (PK) and pharmacodynamic (PD) data.[5][6][7] This application note provides a detailed protocol for conducting in vivo microdialysis studies with this compound in a rodent model, offering insights into its neurochemical effects and mechanism of action.
The Scientific Rationale: Why Microdialysis for this compound?
The primary mechanism of action for arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor.[1] This interaction can lead to downstream effects on various neurotransmitter systems, including dopamine, serotonin, and glutamate.[3][5] By employing in vivo microdialysis, researchers can simultaneously measure the concentration of this compound in a specific brain region and monitor its effects on these key neurotransmitters. This allows for a direct correlation between target site exposure and pharmacological response, which is crucial for effective drug development.[6][8]
Pre-Experimental Procedures: Setting the Stage for Success
Animal Model and Housing
Adult male Sprague-Dawley rats (250-300g) are a suitable model for this type of study. Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
Microdialysis Probe Selection
The choice of microdialysis probe is critical for a successful experiment. For monitoring small molecules like this compound and neurotransmitters, a probe with a low molecular weight cut-off (MWCO), typically 6-20 kDa, is appropriate.[9] Concentric probes are commonly used for brain microdialysis.[10] The probe's membrane length should be chosen to match the dimensions of the target brain region.
Surgical Implantation of the Guide Cannula
To minimize stress on the day of the experiment, a guide cannula is surgically implanted prior to the microdialysis procedure, allowing the animal to recover fully.[11][12]
Step-by-Step Surgical Protocol:
-
Anesthesia: Anesthetize the rat using isoflurane (2-4% in oxygen).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.[13]
-
Surgical Preparation: Shave and clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g., the prefrontal cortex or striatum). The coordinates will be determined based on a rat brain atlas.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.
-
Dummy Probe Insertion: Insert a dummy probe into the guide cannula to keep it patent.
-
Post-Operative Care: Administer analgesics as per veterinary recommendations and allow the animal to recover for 5-7 days.
In Vivo Microdialysis Experimental Protocol
This protocol outlines the steps for conducting the microdialysis experiment on a conscious, freely moving animal.
Materials and Reagents
-
Perfusion fluid: Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.
-
This compound
-
Syringe pump
-
Fraction collector
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow
The following diagram illustrates the key stages of the in vivo microdialysis experiment.
Caption: Experimental workflow for in vivo microdialysis.
Step-by-Step Microdialysis Procedure:
-
Probe Insertion: Gently restrain the recovered animal and replace the dummy probe with a microdialysis probe.
-
Acclimation: Place the animal in a microdialysis bowl and allow it to acclimate for at least one hour.
-
Perfusion: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[5]
-
Equilibration: Allow the system to equilibrate for 60-90 minutes before collecting the first sample.
-
Baseline Sampling: Collect 3-4 baseline dialysate samples into vials at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Sampling: Continue collecting dialysate samples for the desired duration to monitor the drug's effects over time.
-
Sample Storage: Immediately store collected samples at -80°C until analysis.
-
Histology: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative. The brain is then sectioned and stained to verify the correct placement of the microdialysis probe.[14]
Analytical Quantification of this compound and Neurotransmitters
The low concentrations of analytes in microdialysate samples necessitate highly sensitive analytical techniques.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of novel psychoactive substances and neurotransmitters in biological fluids.[15][16][17] A validated LC-MS/MS method should be developed for the simultaneous quantification of this compound and key neurotransmitters (e.g., dopamine, serotonin, glutamate) and their metabolites.
| Parameter | Recommendation |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid |
| Ionization | Electrospray Ionization (ESI) in positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended LC-MS/MS Parameters
Data Analysis and Interpretation
The concentrations of this compound and neurotransmitters in the dialysate samples are calculated using a standard curve. The results are typically expressed as a percentage of the baseline concentration. This allows for the visualization of the time course of the drug's effect on neurotransmitter levels.
Proposed Mechanism of Action of this compound
Based on its chemical structure, this compound is expected to act as an NMDA receptor antagonist.[1] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This application note provides a comprehensive framework for utilizing in vivo microdialysis to characterize the pharmacokinetic and pharmacodynamic properties of this compound. The data generated from these studies will be instrumental in elucidating its neurochemical profile and informing future drug development efforts. Further studies could explore the effects of this compound in different brain regions or in animal models of neurological and psychiatric disorders.
References
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(5), 447-460. [Link]
- Crespi, F. (2010). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
- Wang, Y., & Welty, D. F. (2008). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmaceutical Sciences, 97(12), 5337-5345. [Link]
- Chaurasia, C. S., Müller, M., Bashaw, E. D., Benfeldt, E., Bolinder, J., & Bullock, R. (2007). Microdialysis: A Real-Time Sampling Technique for More Effective Pharmacokinetic Pharmacodynamic Studies in Drug Research and Development. Journal of Pharmaceutical Sciences, 96(1), 3-34. [Link]
- Wang, Y., & Welty, D. F. (2008). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmaceutical Sciences, 97(12), 5337-5345. [Link]
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(5), 447-460. [Link]
- Vuist, I. (2024). How can microdialysis benefit drug development? News-Medical.Net. [Link]
- Pharmidex. (n.d.). CNS Preclinical services at Pharmidex.
- Amuza Inc. (2020). Best Microdialysis Probe for Your Study. [Link]
- Amuza Inc. (2020, March 27). Microdialysis Probes How to Choose the Best One [Video]. YouTube. [Link]
- CMA Microdialysis. (n.d.). CMA Probes & Guides for Microdialysis.
- Vissers, M., R. van der Blom, and J. A. R. van der Sluis. "Rapid and precise method to locate microdialysis probe implantation in the rodent brain." Journal of neuroscience methods 140.1-2 (2004): 53-57. [Link]
- BASi. (n.d.). The Linear Probe: A Flexible Choice for In Vivo Microdialysis Sampling in Soft Tissues.
- Scheen, A. J., & Luyckx, F. H. (2025). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates.
- Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 57869. [Link]
- Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1521. [Link]
- Bishop, A. B., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology, 49(3), 152-169. [Link]
- ResearchGate. (n.d.). Flowchart illustration of in vivo microdialysis experimental set-up,... [Image].
- Wikipedia. (n.d.). Arylcyclohexylamine.
- Wikiwand. (n.d.). Arylcyclohexylamine.
- Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 57869. [Link]
- Lee, H., et al. (2018). Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. Analytical chemistry, 90(15), 9208-9215. [Link]
- Madej, K., & Teresiński, G. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258. [Link]
- Grześkowiak, E., & Szafran, K. (2024). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. Critical Reviews in Analytical Chemistry, 1-27. [Link]
- Semantic Scholar. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples.
- I.R.I.S. (n.d.). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices.
- ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. [Image].
- Wikipedia. (n.d.). Cyclohexylamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis: A Real-Time Sampling Technique for More Effective Pharmacokinetic Pharmacodynamic Studies in Drug Research and Development [jscimedcentral.com]
- 7. news-medical.net [news-medical.net]
- 8. pharmidex.com [pharmidex.com]
- 9. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CMA Probes & Guides for Microdialysis [microdialysis.com]
- 11. Best Microdialysis Probe for Your Study | Amuza Inc [amuzainc.com]
- 12. youtube.com [youtube.com]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and precise method to locate microdialysis probe implantation in the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in analytical methodologies for detecting novel psychoactive substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-(3-Fluorophenyl)cyclohexylamine
Introduction: Contextualizing the Cytotoxicity Assessment of 1-(3-Fluorophenyl)cyclohexylamine
This compound belongs to the arylcyclohexylamine class of compounds. This chemical family is pharmacologically significant, with prominent members like ketamine and phencyclidine (PCP) known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] These agents can induce anesthetic, analgesic, and dissociative effects, making them relevant in both clinical and research settings.[4] The introduction of a fluorine atom to the phenyl ring, as in this compound, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and potential for cellular toxicity.[5]
Therefore, a rigorous evaluation of its cytotoxic profile is a critical first step in understanding its safety and potential therapeutic window. Cytotoxicity assays are fundamental tools in drug discovery and toxicology, providing essential data on how a substance affects cell health.[6][7] These in vitro methods allow for the early identification of potential liabilities, guiding further development or flagging safety concerns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, design, and execution of cell culture assays to thoroughly assess the cytotoxicity of this compound.
Chapter 1: Foundational Principles of In Vitro Cytotoxicity Testing
The assessment of cytotoxicity relies on measuring cellular and metabolic changes that signify a decline in cell health.[8] A compound can induce cell death through various mechanisms, primarily categorized as necrosis (uncontrolled cell death, often resulting from acute injury and leading to loss of membrane integrity) or apoptosis (programmed cell death, a controlled process involving a cascade of specific enzymes).[6] A multi-assay approach is crucial to not only quantify toxicity but also to elucidate the underlying mechanism.
A frequent approach involves exposing cultured cells to the test compound and, after a set incubation period, using a specific marker to measure the number of viable cells compared to control groups.[9] Key cellular parameters measured include metabolic activity, membrane integrity, and the activation of specific enzymes like caspases.
| Assay Type | Principle | Advantages | Limitations |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[10][11] | Well-established, cost-effective, high-throughput compatible. | Indirect measure of viability; can be confounded by changes in metabolic rate without cell death. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity.[12] | Direct measure of cytotoxicity (necrosis/late apoptosis); non-destructive to remaining cells (supernatant is used). | Less sensitive for early apoptotic events; LDH in serum can cause high background. |
| Neutral Red Uptake | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13][14] | Sensitive, quantifiable, and distinguishes viable from dead cells.[14] | Lysosomal integrity is the specific endpoint, which may not capture all cytotoxic mechanisms. |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[15][16] | Highly specific for apoptosis; provides mechanistic insight; very sensitive. | Will not detect non-apoptotic cell death; timing is critical to capture peak activity. |
| ATP Assay | Quantifies intracellular ATP, as viable cells maintain high ATP levels.[8][17] | Rapid, highly sensitive, and directly correlates with cell number. | ATP levels can be affected by metabolic changes unrelated to viability. |
Chapter 2: Strategic Experimental Design
A robust experimental design is the bedrock of reliable and reproducible cytotoxicity data. Careful consideration of cell lines, controls, and compound handling is paramount.
Rationale-Driven Cell Line Selection
The choice of cell line should be guided by the scientific question.[18][19] Given that this compound is an arylcyclohexylamine, its primary target is likely the NMDA receptor, which is abundant in the central nervous system.
-
Primary Screening (Neuronal Model): SH-SY5Y (human neuroblastoma cell line). This line can be differentiated into a more mature neuronal phenotype and expresses NMDA receptors, making it highly relevant for assessing neurotoxicity.
-
Secondary Screening (Non-Neuronal Model): HEK293 (Human Embryonic Kidney) or Balb/c 3T3 (mouse fibroblast) cells. These are widely used, well-characterized cell lines suitable for general cytotoxicity screening.[20][21]
-
Selectivity Assessment (Normal Cell Control): MRC-5 (human lung fibroblast) or primary human dermal fibroblasts. Comparing the cytotoxicity in cancerous or immortalized lines to that in normal, non-transformed cells helps determine if the compound has a selective effect.[21][22]
Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of working concentrations by performing serial dilutions from the stock solution into complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤0.5%).
The Imperative of Controls
Proper controls validate the assay's performance and provide a baseline for data interpretation.[9][23]
-
Untreated Control (Negative Control): Cells cultured in medium only. Represents 100% cell viability.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the solvent itself has no cytotoxic effect.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent. The choice of positive control can be assay-dependent.
-
For general cytotoxicity (MTT, LDH): Doxorubicin or Triton™ X-100 (for 100% lysis in LDH assays).
-
For apoptosis induction (Caspase-3/7): Staurosporine or Camptothecin .
-
Chapter 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for three complementary assays to build a comprehensive cytotoxic profile: MTT for metabolic activity, LDH for membrane integrity, and Caspase-Glo® 3/7 for apoptosis.
Protocol 1: MTT Assay for Metabolic Activity
This protocol is based on established methods for assessing cell viability through mitochondrial function.[11][24][25][26]
Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control. It is recommended to test a range of concentrations (e.g., 8-10 concentrations in a semi-log dilution series).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures LDH released from damaged cells, a key indicator of necrosis.[9][23]
Workflow: LDH Release Assay
Caption: Workflow for the LDH release cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate with the test compound and controls as described in the MTT protocol (Steps 1-3).
-
Maximum LDH Release Control: 45-60 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (often provided in commercial kits) to the positive control wells designated for maximum LDH release.[27]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically involves mixing a catalyst and a dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.[27]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. A color change will develop in proportion to the amount of LDH present.
-
Stop Reaction: Add 50 µL of Stop Solution (often provided in kits) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to determine background absorbance from the instrument.[27]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol utilizes a luminescent-based method to specifically measure the activity of executioner caspases 3 and 7.[15][28]
Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Methodology:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Use a cell density appropriate for your model (e.g., 10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and controls. Note that the optimal time to detect caspase activation is often earlier than for metabolic or necrotic endpoints (e.g., 6-24 hours). A time-course experiment is recommended.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's instructions. Add 100 µL of the reagent directly to each well.[15]
-
Mixing: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. This step ensures cell lysis and mixing of the reagent.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal will stabilize during this time.[28]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Chapter 4: Data Analysis and Interpretation
Calculations
-
Background Subtraction: For absorbance assays, subtract the average absorbance value of the media-only blank wells from all other readings.
-
Percentage Viability (MTT):
-
% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Percentage Cytotoxicity (LDH):
-
First, calculate the Spontaneous LDH Release (from vehicle control) and Maximum LDH Release (from lysed control).
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Fold Change in Caspase Activity:
-
Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
Dose-Response Curves and IC₅₀ Determination
Plot the calculated percentage viability or cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured parameter.
Interpreting Multi-Assay Data
By comparing results from different assays, a more nuanced understanding of the cytotoxic mechanism can be achieved.
Hypothetical Data for this compound after 24h Treatment:
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100% | 0% | 1.0 |
| 1 | 98% | 2% | 1.5 |
| 3 | 95% | 5% | 3.8 |
| 10 | 75% | 10% | 6.2 |
| 30 | 50% | 15% | 4.1 |
| 100 | 20% | 45% | 2.0 |
| 300 | 5% | 85% | 1.2 |
| IC₅₀ | ~30 µM | ~120 µM | N/A |
Interpretation of Hypothetical Data:
-
At lower concentrations (3-30 µM): There is a significant increase in caspase-3/7 activity and a corresponding decrease in metabolic activity (MTT), while LDH release remains low. This pattern strongly suggests that this compound induces apoptosis at these concentrations.
-
At higher concentrations (≥100 µM): Caspase activity begins to decline (as the apoptotic machinery is overwhelmed or cells are already dead), while LDH release increases dramatically. This indicates a shift towards a necrotic or late-apoptotic mechanism, where the cell membrane is compromised.
-
The IC₅₀ from the MTT assay (~30 µM) reflects the concentration at which metabolic function is halved, which in this case appears to be driven primarily by apoptosis. The higher IC₅₀ for LDH release confirms that overt membrane rupture is a secondary effect at higher doses.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
- CLYTE Technologies. (2025).
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
- National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. [Link]
- protocols.io. (2024). LDH cytotoxicity assay. [Link]
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]
- Le-Tien, H., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
- Cell Biologics Inc. (n.d.). LDH Assay. [Link]
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]
- Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. [Link]
- RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
- DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]
- O'Brien, P. J., et al. (2015). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity. Chemical Research in Toxicology, 28(5), 985-1007. [Link]
- Virology Research Services. (2024). Understanding Cytotoxicity. [Link]
- ResearchGate. (2020).
- Wikiwand. (n.d.). Arylcyclohexylamine. [Link]
- De-Paris, F., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1526. [Link]
- Wikipedia. (n.d.). Arylcyclohexylamine. [Link]
- ResearchGate. (n.d.).
- Wawrzeńczyk-Borek, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11663. [Link]
- Wikipedia. (n.d.). Cyclohexylamine. [Link]
- PubChem. (n.d.). Cyclohexylamine. [Link]
- Woiwode, T. F., et al. (2016). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Bioorganic & Medicinal Chemistry Letters, 26(24), 5899-5902. [Link]
Sources
- 1. Arylcyclohexylamine - Wikiwand [wikiwand.com]
- 2. mdpi.com [mdpi.com]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Zellviabilität & Zytotoxizität [promega.de]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. qualitybiological.com [qualitybiological.com]
- 14. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. stemcell.com [stemcell.com]
- 17. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. clyte.tech [clyte.tech]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. cellbiologics.com [cellbiologics.com]
- 28. promega.com [promega.com]
Application Notes and Protocols for 1-(3-Fluorophenyl)cyclohexylamine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)cyclohexylamine, also known as 3-Fluoro-PCP (3F-PCP), is a synthetic derivative of phencyclidine (PCP) and a member of the arylcyclohexylamine class of psychoactive substances.[1][2] Like its parent compound, it is recognized for its dissociative and anesthetic properties, which are primarily attributed to its interaction with the N-methyl-D-aspartate (NMDA) receptor.[3][4] The introduction of a fluorine atom to the phenyl ring can modulate the compound's pharmacological profile, making it a subject of interest for researchers studying the structure-activity relationships of NMDA receptor antagonists and dopamine reuptake inhibitors.[5]
This document provides a comprehensive guide for the use of this compound as a chemical probe in a research setting. It includes detailed information on its chemical properties, mechanism of action, and protocols for its synthesis and application in relevant in vitro assays.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[1-(3-fluorophenyl)cyclohexyl]piperidine | [6] |
| Synonyms | 3-Fluoro-PCP, 3F-PCP, this compound | [1][6] |
| Molecular Formula | C₁₇H₂₄FN | [6] |
| Molecular Weight | 261.38 g/mol | [6] |
| CAS Number | 89156-99-0 | [6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥ 98% | [4] |
| Solubility | Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) | [4] |
Mechanism of Action
This compound is a potent non-competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][7] It binds to a site within the ion channel of the NMDA receptor, often referred to as the "PCP binding site," thereby blocking the influx of calcium ions and preventing neuronal depolarization.[7] This mechanism is shared by other dissociative anesthetics like ketamine and PCP.[7]
In addition to its primary action on the NMDA receptor, this compound is also reported to be a dopamine reuptake inhibitor.[3][4] By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synaptic cleft, which can contribute to its stimulant and psychoactive effects.[8] The dual action on both the glutamatergic and dopaminergic systems makes it a valuable tool for dissecting the roles of these neurotransmitter systems in various physiological and pathological processes.
Application Notes
As a dual NMDA receptor antagonist and dopamine reuptake inhibitor, this compound can be employed as a chemical probe to investigate:
-
NMDA Receptor Function and Pharmacology: To study the structure-activity relationships of NMDA receptor channel blockers and to characterize the binding pocket of the receptor.[6]
-
Dopaminergic Neurotransmission: To explore the role of dopamine reuptake in various neural circuits and behaviors.
-
Models of Psychosis: As a pharmacological tool to induce psychosis-like symptoms in animal models to study the underlying neurobiology of schizophrenia and other psychotic disorders.[5]
-
Neurodegenerative Diseases: To investigate the role of NMDA receptor-mediated excitotoxicity in neuronal cell death and to screen for potential neuroprotective agents.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative synthesis of this compound from 1-fluorobenzene and cyclohexanone. This method is based on established procedures for the synthesis of arylcyclohexylamines and may require optimization.[9]
Materials:
-
1-Fluorobenzene
-
Cyclohexanone
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
Piperidine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Friedel-Crafts Acylation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the mixture to 0°C. In a separate flask, dissolve 1-fluorobenzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-fluoroacetophenone.
-
Formation of the Enamine: In a round-bottom flask, dissolve the crude 3-fluoroacetophenone and piperidine (1.2 eq) in toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC), cool the mixture and remove the toluene under reduced pressure.
-
Reduction: Dissolve the resulting enamine in methanol and cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor, using [³H]MK-801 as the radioligand.[10][11]
Materials:
-
Rat brain cortical membranes (prepared or commercially available)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
Unlabeled MK-801 (for non-specific binding)
-
Assay buffer: 5 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 10 min. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [³H]MK-801, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]MK-801, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [³H]MK-801 binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using [¹²⁵I]RTI-121 as the radioligand.[12]
Materials:
-
Rat striatal membranes (prepared or commercially available)
-
[¹²⁵I]RTI-121 (specific activity ~2200 Ci/mmol)
-
This compound
-
Unlabeled GBR 12909 (for non-specific binding)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare rat striatal membranes as described for the NMDA receptor binding assay.
-
Assay Setup: In microcentrifuge tubes, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]RTI-121 (final concentration ~50 pM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled GBR 12909 (final concentration ~10 µM), 50 µL of [¹²⁵I]RTI-121, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]RTI-121, and 100 µL of membrane preparation.
-
-
Incubation: Incubate at 25°C for 90 minutes.
-
Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis:
Analyze the data as described for the NMDA receptor binding assay to determine the IC₅₀ and Ki values for this compound at the dopamine transporter.
Disclaimer
This compound is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. This compound should be handled with appropriate safety precautions in a laboratory setting by qualified personnel. It is not intended for human consumption.
References
- The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. PubMed Central.
- Mechanism of action of arylcyclohexylamine derivatives.
- 3-Fluoro-PCP - GetMetabolite is innovations in the chemical industry and pharmaceuticals. GetMetabolite.
- 3-Fluoro-PCP - ChemBeyond.
- 3-Fluoro-PCP - TeamChemists.com supplier of research chemicals. Shop online. TeamChemists.com.
- Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in r
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed Central.
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
- Neurotransmitter and psychostimulant recognition by the dopamine transporter. PubMed Central.
- Synthesis and Pharmacology of PCP Analogs. Erowid.
- PCP/NMDA receptor-channel complex and brain development. PubMed.
- Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. PubMed.
- The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. PubMed.
- Phencyclidine - Wikipedia. Wikipedia.
- Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site.
- Electrophysiological effects of phencyclidine in the medial prefrontal cortex of the r
- Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central.
- Dopamine transporter binding affinities (Ki, nM) related to the...
- Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI.
- Design, synthesis, and biological evaluation of tricyclic heterocycle-tetraamine conjugates as potent NMDA channel blockers. PubMed.
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
- Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine tre
- Effects of NMDA receptor inhibition by phencyclidine on the neuronal differenti
- Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. PubMed.
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. PubMed Central.
- Model Systems for Analysis of Dopamine Transporter Function and Regul
- Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PubMed Central.
- Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Deriv
- In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjug
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
- Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI.
- Technical Support Center: Synthesis of 3-Acetylbenzophenone. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Electrophysiological effects of phencyclidine in the medial prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 1-(3-Fluorophenyl)cyclohexylamine for in vivo administration
Application Note & Protocol Guide
Formulation of 1-(3-Fluorophenyl)cyclohexylamine for In Vivo Administration
Introduction: The Formulation Challenge
This compound is a substituted cyclohexylamine analog whose research potential in various preclinical models is of significant interest. Structurally, it is a primary aliphatic amine containing a lipophilic cyclohexyl ring and a fluorophenyl group.[1][2] This structure confers properties that present a common but critical challenge in drug development: poor aqueous solubility.[3] The majority of new chemical entities (NCEs) exhibit low water solubility, which can lead to poor absorption, low and variable bioavailability, and ultimately, the risk of misinterpreting efficacy and toxicology data in preclinical studies.[3][4]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recipes to explain the causal science behind vehicle selection and provides three robust, validated protocols for the formulation of this compound for in vivo administration. The objective is to empower researchers to prepare stable, homogenous, and effective dosing vehicles suitable for pharmacokinetic, efficacy, and safety studies.
Pre-formulation Analysis: Understanding the Molecule
A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation strategy.[5] While extensive experimental data for this compound is not publicly available, we can infer its key characteristics based on its structure and data from analogous compounds.
The molecule is a weak base due to the primary amine group (pKa of the parent cyclohexylamine is ~10.6).[6][7] The presence of the fluorophenyl and cyclohexyl moieties results in a highly lipophilic molecule, which is expected to have very low intrinsic water solubility.[8][9] This profile categorizes it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[4][10]
| Physicochemical Property | Estimated Value / Classification | Justification & Impact on Formulation |
| Chemical Structure | C₁₂H₁₆FN | Molecular Weight: 193.26 g/mol .[1] |
| Compound Type | Lipophilic Weak Base | The amine group allows for salt formation/pH adjustment, but the high lipophilicity of the overall structure dominates, suggesting poor aqueous solubility.[4][8] |
| BCS Classification | Class II (Predicted) | Low solubility is the primary rate-limiting step for absorption. Formulation strategies must focus on enhancing solubility and dissolution.[4][10] |
| Aqueous Solubility | Very Low / Poor | Direct formulation in simple aqueous vehicles like saline or PBS will likely fail. Solubilizing excipients are mandatory.[3] |
| LogP (Octanol/Water) | High (Predicted > 3) | Indicates high lipophilicity. The compound will preferentially partition into oils and lipids, making lipid-based formulations a viable strategy.[11][12] |
| pKa (Amine) | ~9-10 (Predicted) | As a weak base, solubility increases at lower pH. However, creating a simple salt solution may lead to precipitation at physiological pH (~7.4).[4] |
Formulation Strategy: A Rational Approach
The selection of a formulation vehicle is dictated by the compound's properties, the intended route of administration, and the goals of the in vivo study. For a BCS Class II compound like this compound, the primary goal is to increase its concentration in solution and/or enhance its dissolution rate in the gastrointestinal tract.[13] Key strategies include the use of cyclodextrins, co-solvents, and lipid-based systems.[4][5]
The following decision framework, presented as a Graphviz diagram, illustrates a logical pathway for selecting an appropriate formulation strategy.
Caption: Formulation selection framework for this compound.
Experimental Protocols
4.1 Safety & Handling Precautions
Before beginning any work, consult the Material Safety Data Sheet (MSDS) for this compound and all excipients.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14]
-
Handling: Handle the solid compound and concentrated solutions in a well-ventilated fume hood to avoid inhalation.
-
Spills: In case of skin contact with the amine compound, flush immediately with copious amounts of water for at least 15 minutes.[14] For spills involving fluorine-containing compounds, specific neutralization procedures may be required; consult institutional safety protocols.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix incompatible waste streams.[14]
4.2 Protocol 1: Aqueous Formulation using Cyclodextrin
Principle: This protocol uses a chemically modified cyclodextrin, Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), to form a water-soluble inclusion complex. The lipophilic this compound molecule gets encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures solubility in an aqueous vehicle.[16][17] This method is ideal for achieving a true solution suitable for intravenous (IV) or oral (PO) administration and is generally considered safe for parenteral use.[18][19]
Materials:
-
This compound HCl (or free base)
-
Sulfobutyl Ether-β-Cyclodextrin (e.g., Captisol®)
-
Sterile Water for Injection (WFI) or 0.9% Saline
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Analytical balance, glass vials, vortex mixer, magnetic stirrer, pH meter
Step-by-Step Methodology:
-
Calculate Required Excipient: A common starting point is a 20-30% (w/v) solution of SBE-β-CD. For a final volume of 10 mL, this requires 2.0-3.0 g of SBE-β-CD.
-
Prepare Cyclodextrin Vehicle: Weigh 2.5 g of SBE-β-CD and add it to a sterile glass vial. Add approximately 8 mL of WFI or saline. Vortex and/or stir until the cyclodextrin is fully dissolved and the solution is clear.
-
Weigh Compound: Accurately weigh the required amount of this compound for the target concentration (e.g., 10 mg for a 1 mg/mL solution).
-
Incorporate Compound: Add the weighed compound directly to the cyclodextrin solution from Step 2.
-
Facilitate Complexation: Cap the vial and vortex vigorously for 5-10 minutes. Place the vial on a magnetic stirrer and mix for at least 2-4 hours at room temperature. Gentle heating (30-40°C) can sometimes accelerate complexation but check for compound stability first.
-
Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, add WFI or saline to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
-
pH Measurement & Adjustment: Measure the pH of the final solution. For IV administration, the target pH is typically between 5 and 8. Adjust carefully with 0.1 M HCl or 0.1 M NaOH if necessary.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. A clear, particle-free solution is required for administration. If for IV use, sterile filtration through a 0.22 µm filter is mandatory.
Caption: Experimental workflow for cyclodextrin-based formulation.
4.3 Protocol 2: Co-Solvent Formulation
Principle: Co-solvent systems use water-miscible organic solvents to dissolve a lipophilic drug.[4] This approach is fast and effective for achieving high drug concentrations. Common co-solvents include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.[3] A surfactant like Tween® 80 or Cremophor® EL is often included to improve stability and reduce precipitation upon dilution in the bloodstream or gut.[13] The primary risk is drug precipitation when the formulation is diluted with aqueous biological fluids.[3]
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Analytical balance, glass vials, vortex mixer, sonicator bath
Step-by-Step Methodology:
-
Prepare Co-Solvent Pre-mix: Prepare a vehicle with a defined ratio. A common combination is 10/10/80 (v/v/v) of PEG 400 / Tween® 80 / Saline . For a 10 mL final volume, this would be 1 mL PEG 400, 1 mL Tween® 80, and 8 mL Saline.
-
Alternative Vehicle: A more aggressive organic vehicle for compounds with very poor solubility is 40/60 (v/v) of PEG 400 / Water .
-
-
Weigh Compound: Accurately weigh the required amount of this compound for the target concentration.
-
Initial Solubilization: Add the weighed compound to a glass vial. Add the organic co-solvent component first (e.g., 1 mL of PEG 400). Vortex or sonicate until the compound is fully dissolved in the organic solvent. This is a critical step to prevent the drug from crashing out later.
-
Add Surfactant: If using, add the surfactant component (e.g., 1 mL of Tween® 80) to the solution from Step 3. Vortex until the mixture is homogenous.
-
Aqueous Dilution: Slowly add the aqueous component (e.g., 8 mL of Saline) to the organic mixture while continuously vortexing. Add the saline dropwise or in small aliquots to minimize the risk of precipitation.
-
Final Homogenization: Once all components are added, vortex the final mixture for an additional 2-3 minutes to ensure homogeneity. The final formulation should be a clear solution.
-
Quality Control: Let the solution stand for 15-30 minutes and visually inspect for any signs of precipitation or phase separation.
4.4 Protocol 3: Lipid-Based Formulation (Simple Emulsion for Oral Gavage)
Principle: Lipid-based formulations are highly effective for improving the oral bioavailability of lipophilic (high LogP) drugs.[11][20] The drug is dissolved in an oil phase, which is then emulsified in an aqueous medium using a surfactant. This formulation can protect the drug from degradation and facilitate its absorption through the lymphatic system, potentially bypassing first-pass metabolism.[21][22]
Materials:
-
This compound
-
Medium-Chain Triglyceride (MCT) oil or Sesame Oil
-
Tween® 80 (Polysorbate 80)
-
Purified Water or PBS
-
Analytical balance, glass vials, vortex mixer, homogenizer (optional)
Step-by-Step Methodology:
-
Determine Drug Solubility in Oil: First, perform a quick solubility test to ensure the entire dose can be dissolved in a reasonable volume of the selected oil (e.g., < 1 mL).
-
Prepare Oil Phase: Weigh the required amount of this compound for the entire batch. Add it to the calculated volume of oil (e.g., MCT oil). Vortex and/or gently warm (40°C) until the drug is completely dissolved.
-
Prepare Aqueous Phase: In a separate container, prepare the aqueous phase. A common vehicle is a 5% (v/v) solution of Tween® 80 in purified water.
-
Create Emulsion: Slowly add the oil phase (from Step 2) to the aqueous phase (from Step 3) while vortexing vigorously.
-
Homogenize: For a finer, more stable emulsion, continue to mix with a high-speed vortex for 5-10 minutes. If available, use a high-shear homogenizer for 2-3 minutes.
-
Quality Control: The final product should be a uniform, milky-white emulsion. Let it stand for 30 minutes to check for any signs of phase separation (creaming or coalescence). The formulation should be prepared fresh daily and stirred continuously before dosing to ensure homogeneity.
Formulation Summary & Characterization
The choice of formulation should be guided by the specific needs of the study. The table below summarizes the compositions for preparing a 1 mg/mL solution.
| Formulation Type | Protocol | Component 1 | Component 2 | Component 3 | Primary Use |
| Cyclodextrin Solution | 1 | 1-(3-F-Ph)Cyclohexylamine (1 mg) | 25% SBE-β-CD (w/v) | WFI or Saline (q.s. to 1 mL) | IV, PO (Solution) |
| Co-Solvent Solution | 2 | 1-(3-F-Ph)Cyclohexylamine (1 mg) | 10% PEG 400 (v/v) | 10% Tween® 80 / 80% Saline | PO, IP (Discovery PK) |
| Lipid Emulsion | 3 | 1-(3-F-Ph)Cyclohexylamine (1 mg) | MCT Oil (e.g., 100 µL) | 5% Tween® 80 in Water (q.s. to 1 mL) | PO (Bioavailability) |
For advanced characterization, techniques such as High-Performance Liquid Chromatography (HPLC) should be used to confirm drug concentration and stability. For emulsions, particle size analysis can be used to assess droplet size and uniformity.
References
- Singh, A., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
- Purdue University. (Date N/A).
- Gråsjö, J., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
- Shaikh, J., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics. [Link]
- de Cássia Ribeiro, T., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]
- Ascendia Pharma. (Date N/A). Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. [Link]
- Gandhi, S. R., et al. (2020). In vivo studies of therapeutic substances complexed with cyclodextrin in experimental cancer conditions.
- Zhu, Q., et al. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism. [Link]
- Kumar, A., et al. (2020). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Current Pharmaceutical Design. [Link]
- Sîrbu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
- Cirri, M., et al. (2022). In Vivo Investigation of (2-Hydroxypropyl)
- Pitha, J., et al. (1989). The potential use of cyclodextrins in parenteral formulations. Journal of Parenteral Science and Technology. [Link]
- Pouton, C. W. (2006). Oral lipid-based formulations. European Journal of Pharmaceutical Sciences. [Link]
- Patro, M. N., et al. (2010). Oral lipid based formulation: A review. International Journal of Pharma and Bio Sciences. [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]
- Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. [Link]
- Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. Advanced Drug Delivery Reviews. [Link]
- ACS GCI Pharmaceutical Roundtable. (Date N/A).
- Kumar, A., et al. (2020). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
- Zhao, Y., et al. (2013). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
- HIMS. (2023). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]
- Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Wikipedia.
- Purdue University Chemistry Department.
- National Institutes of Health. (Date N/A). Cyclohexylamine. PubChem. [Link]
- Sharkov, I. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]
- Cheméo. (Date N/A). Chemical Properties of N-Phenylcyclohexylamine. [Link]
- Univar Solutions. (Date N/A). Cyclohexylamine, Technical Grade, Liquid. [Link]
- Ataman Kimya.
Sources
- 1. This compound (125827-86-3) for sale [vulcanchem.com]
- 2. Cyclohexanamine,1-(3-fluorophenyl); this compound; 1-(3-Fluorophenyl)cyclohexanamide; 3-F-Pca | Chemrio [chemrio.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Phenylcyclohexylamine (CAS 1821-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. future4200.com [future4200.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Behavioral Pharmacology Assays for Dissociative Anesthetics
<
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dissociative anesthetics, a class of pharmacological agents that primarily act as N-methyl-D-aspartate (NMDA) receptor antagonists, induce a unique state of anesthesia characterized by catalepsy, amnesia, and analgesia.[1] Beyond their clinical use, these compounds, including ketamine and phencyclidine (PCP), are invaluable tools in neuroscience research, particularly for modeling symptoms of psychiatric disorders like schizophrenia and for investigating novel antidepressant mechanisms.[2][3][4] This guide provides a comprehensive overview of key behavioral pharmacology assays used to characterize the in vivo effects of dissociative anesthetics in rodent models. We delve into the scientific rationale behind each assay, provide detailed, step-by-step protocols, and discuss the interpretation of results, grounding our recommendations in established scientific literature.
Introduction: The Pharmacology of Dissociative Anesthetics
Dissociative anesthetics exert their primary effects by blocking the NMDA receptor, a crucial component of glutamatergic neurotransmission, which is fundamental for excitatory signaling and synaptic plasticity in the central nervous system.[4][5] By acting as non-competitive antagonists, these drugs, such as ketamine and PCP, bind to a site within the NMDA receptor's ion channel, preventing its activation by glutamate.[5][6] This action disrupts normal brain function, leading to the characteristic dissociative state.
The behavioral consequences of NMDA receptor antagonism are complex and dose-dependent.[7] At sub-anesthetic doses, these agents can induce hyperlocomotion, cognitive deficits, and social withdrawal, mimicking aspects of schizophrenia in animal models.[3][8] Conversely, certain dissociative anesthetics, notably ketamine, have demonstrated rapid and sustained antidepressant effects, a discovery that has revolutionized research into mood disorders.[4][9][10]
To rigorously evaluate the multifaceted behavioral effects of these compounds, a battery of well-validated assays is essential. This guide will focus on a selection of these assays, providing the theoretical background and practical steps necessary for their successful implementation.
Signaling Pathway: NMDA Receptor Antagonism
The primary mechanism of action for dissociative anesthetics like ketamine and PCP is the blockade of the NMDA receptor. This action prevents the influx of Ca2+ into the neuron, thereby inhibiting downstream signaling cascades involved in synaptic plasticity and neuronal excitation.
Sources
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-Ketamine but Not (R)-Ketamine Shows Acute Effects on Depression-Like Behavior and Sleep-Wake Architecture in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short‐ and long‐term antidepressant effects of ketamine in a rat chronic unpredictable stress model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Arylcyclohexylamine Analogs
Introduction: Navigating the Complex Pharmacology of Arylcyclohexylamines
Arylcyclohexylamines are a class of psychoactive compounds with a diverse range of pharmacological effects, making them a subject of intense interest in neuroscience research and drug discovery.[1][2] This class includes well-known compounds like phencyclidine (PCP) and ketamine, which were initially developed as anesthetic agents.[3][4] Their unique mechanism of action, primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, has opened up new avenues for therapeutic interventions in a variety of central nervous system (CNS) disorders, including depression, chronic pain, and neurodegenerative diseases.[5][6][7]
The therapeutic potential of arylcyclohexylamine analogs is, however, often accompanied by a complex pharmacological profile that can include psychotomimetic side effects, abuse liability, and off-target activities.[8][9][10] A significant number of these compounds also interact with other targets, such as the dopamine transporter (DAT), contributing to their stimulant and reinforcing properties.[11][12] Therefore, a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class is crucial for the development of safer and more effective therapeutic agents.
High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of arylcyclohexylamine analogs, enabling the identification of promising lead compounds and the elucidation of their pharmacological profiles.[13][14] This guide provides a detailed overview of robust HTS assays and protocols specifically tailored for the characterization of arylcyclohexylamine analogs, with a focus on their primary target, the NMDA receptor, and a key secondary target, the dopamine transporter.
The Arylcyclohexylamine Screening Cascade: A Multi-Faceted Approach
A successful screening campaign for arylcyclohexylamine analogs necessitates a multi-tiered approach that progresses from broad primary screens to more focused secondary and functional assays. This cascade allows for the efficient identification of active compounds and the subsequent characterization of their potency, selectivity, and mechanism of action.
Caption: Mechanism of a calcium flux assay for NMDA receptor antagonists.
Secondary Assays for Hit Characterization and Off-Target Profiling
Once "hits" are identified in the primary screen, they are subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and further elucidate their mechanism of action.
Dopamine Transporter (DAT) Radioligand Binding Assay
Given that many arylcyclohexylamine analogs exhibit affinity for the dopamine transporter, it is crucial to assess their activity at this target to understand their potential for stimulant and addictive effects. [12] Principle: Similar to the NMDA receptor binding assay, this assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the dopamine transporter.
Key Reagents & Equipment:
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligands.
-
Receptor Source: Membranes from cells expressing DAT or from striatal tissue homogenates.
-
Filtration Apparatus and Scintillation Counter.
Protocol: The protocol is analogous to the NMDA receptor radioligand binding assay, with the substitution of a DAT-selective radioligand and a DAT-expressing membrane source.
Data Analysis: IC₅₀ and Ki values are determined as described for the NMDA receptor binding assay. A comparison of the Ki values for the NMDA receptor and DAT provides a measure of the compound's selectivity.
| Compound | NMDA Receptor Ki (nM) | DAT Ki (nM) | Selectivity (DAT Ki / NMDA Ki) |
| Compound A | 10 | 1000 | 100 |
| Compound B | 50 | 50 | 1 |
| Compound C | 500 | 25 | 0.05 |
Functional Assays for G-Protein Coupled Receptors (GPCRs): cAMP Assays
Some arylcyclohexylamine analogs may interact with GPCRs, such as dopamine receptors. [15]Cyclic AMP (cAMP) assays are a common method for assessing the functional activity of compounds at GPCRs that couple to Gs or Gi proteins.
Principle: Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. This assay measures the change in intracellular cAMP levels in response to a test compound.
Key Reagents & Equipment:
-
Cell Line: A cell line expressing the GPCR of interest (e.g., dopamine D2 receptor, which is Gi-coupled).
-
cAMP Assay Kit: Commercially available kits utilizing methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Plate Reader: Capable of measuring the specific output of the chosen cAMP assay kit.
Protocol: Gi-Coupled Receptor cAMP Inhibition Assay
-
Cell Plating: Seed cells expressing the Gi-coupled receptor into a 384-well plate.
-
Compound Incubation: Add the arylcyclohexylamine analogs at various concentrations.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided in the assay kit.
-
Signal Measurement: Read the plate on a suitable plate reader.
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound. Dose-response curves are then used to determine the IC₅₀ value.
Reporter Gene Assays
Reporter gene assays are versatile tools for studying the downstream signaling pathways activated by receptor-ligand interactions. [11][16]They can be used to confirm functional activity and to investigate signaling bias.
Principle: Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. When a ligand activates the receptor, the downstream signaling cascade leads to the expression of the reporter gene, which can be quantified.
Protocol: CRE-Luciferase Reporter Assay for Gs-Coupled Receptors
-
Cell Transfection: Co-transfect cells with a plasmid encoding the Gs-coupled receptor and a plasmid containing a luciferase reporter gene driven by a cAMP response element (CRE).
-
Cell Plating and Compound Treatment: Plate the transfected cells and treat them with the arylcyclohexylamine analogs.
-
Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: The fold induction of luciferase activity is calculated relative to untreated cells. Dose-response curves are generated to determine the EC₅₀ values for agonists or IC₅₀ values for antagonists.
Data Interpretation and Troubleshooting
Interpreting HTS Data:
-
Hit Identification: A "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
-
Potency: The IC₅₀ or EC₅₀ value is a measure of the compound's potency. Lower values indicate higher potency.
-
Selectivity: Comparing the potency of a compound at the primary target versus off-targets provides a measure of its selectivity. A high selectivity ratio is generally desirable for therapeutic candidates.
-
Structure-Activity Relationship (SAR): Analyzing the activity of a series of related analogs can provide insights into the structural features that are important for activity and selectivity.
Common HTS Troubleshooting:
-
High Variability: Can be caused by inconsistent cell plating, reagent addition, or plate reader performance. Ensure proper mixing and quality control of all reagents and instrumentation.
-
False Positives: Some compounds can interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition). [17]It is important to perform counter-screens to identify and eliminate these artifacts.
-
Compound Solubility and Cytotoxicity: Poorly soluble compounds may precipitate in the assay, leading to inaccurate results. Cytotoxic compounds can affect cell viability and interfere with cell-based assays. [18]It is advisable to assess the solubility and cytotoxicity of hit compounds.
Safety Precautions for Handling Arylcyclohexylamine Analogs
Arylcyclohexylamine analogs are potent psychoactive compounds and should be handled with extreme care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solutions.
-
Controlled Access: Store these compounds in a secure, designated area with restricted access.
-
Waste Disposal: Dispose of all waste contaminated with arylcyclohexylamine analogs in accordance with institutional and national regulations for hazardous chemical waste.
-
Emergency Procedures: Be familiar with the location and use of emergency equipment, such as safety showers and eyewash stations. In case of accidental exposure, seek immediate medical attention.
Conclusion
The high-throughput screening assays and protocols outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of arylcyclohexylamine analogs. By employing a systematic screening cascade, researchers can efficiently identify and characterize novel compounds with desired activities at the NMDA receptor and other relevant targets. A thorough understanding of the data generated from these assays, coupled with careful consideration of potential off-target effects and adherence to strict safety protocols, is essential for advancing the development of safer and more effective therapeutics based on the arylcyclohexylamine scaffold.
References
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central
- N-methyl-D-aspartate (NMDA) Receptor Screening Library - Life Chemicals
- Luciferase Reporter Assay for Deciphering GPCR Pathways - Promega Corpor
- A Comparative Guide to Dopamine Reuptake Inhibitors: 3-CPMT and Altern
- High-Throughput Screening (HTS)
- Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed
- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PubMed Central
- Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC - PubMed Central
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
- of competitive NMDA receptor antagonists Fluorescence response from a...
- Positron Emission Tomography Radioligands for Dopamine Transporters and Studies in Human and Nonhuman Prim
- Ketamine and Phencyclidine (PCP) - Special Subjects - Merck Manual Professional Edition
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH
- NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - NIH
- Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH
- A powerful tool for drug discovery - European Pharmaceutical Review
- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI
- NMDA receptor antagonist high-frequency oscillations are transmitted via bottom-up feedforward processing - PubMed Central
- Mechanism of action of arylcyclohexylamine derivatives.
- PHENCYCLIDINE (PCP) AND KETAMINE | Poisoning & Drug Overdose, 8e | AccessMedicine
- Ketamine and phencyclidine: the good, the bad and the unexpected - PubMed Central - NIH
- PCP and Ketamine Toxicity: Practice Essentials, P
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- Sensitivity of binding of high-affinity dopamine receptor radioligands to increased synaptic ... - PubMed
- Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter | Request PDF - ResearchG
- High-throughput screening as a method for discovering new drugs - Drug Target Review
- Arylcyclohexamines: Ketamine, Phencyclidine, and Analogues | Request PDF
- Challenges of HTS in early-stage drug discovery | AXXAM
- Analysis of HTS d
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer N
- (PDF)
- Identify Promising Novel Leads: Integrated HTS platform powered by comput
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
- Structure-activity relationships of arylcyclohexylamines as discrimin
- Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - NIH
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed
- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH
- Researchers reveal complexity of NMDA receptor drug discovery target
- Structural insights into competitive antagonism in NMDA receptors - PMC - NIH
- Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC - PubMed Central
Sources
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Ketamine and phencyclidine: the good, the bad and the unexpected - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Derivatization of 1-(3-Fluorophenyl)cyclohexylamine
Abstract
This document provides a comprehensive technical guide for the synthesis and subsequent derivatization of 1-(3-Fluorophenyl)cyclohexylamine, a key structural motif in medicinal chemistry and neuroscience research. Arylcyclohexylamines are a versatile class of compounds known for their wide range of pharmacological activities, including NMDA receptor antagonism and dopamine reuptake inhibition.[1] The strategic introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step methodologies for the synthesis of the parent amine and its N-alkyl and N-acyl derivatives. The guide emphasizes the causality behind experimental choices, provides robust analytical characterization methods, and ensures that each protocol is a self-validating system for producing high-purity compounds.
Table of Contents
-
Introduction: Significance and Applications
-
Synthetic Strategy Overview
-
Protocol I: Synthesis of the Parent Compound: this compound 3.1. Step A: Synthesis of the Grignard Reagent & Ketone Precursor 3.2. Step B: Reductive Amination to Yield the Primary Amine
-
Protocol II: Synthesis of N-Alkyl Derivatives via Reductive Amination
-
Protocol III: Synthesis of N-Acyl Derivatives
-
Analytical Characterization
-
References
Introduction: Significance and Applications
Arylcyclohexylamines are a class of pharmacologically active compounds, with phencyclidine (PCP) being a prototypical member.[1] Their mechanism of action often involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which confers dissociative, anesthetic, and neuroprotective effects.[1] The structure, composed of a cyclohexyl ring, an aryl group, and an amine, allows for extensive chemical modification to fine-tune its biological activity.[1]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. For these reasons, this compound serves as a valuable scaffold for building libraries of novel compounds with potential therapeutic applications in neurology, psychiatry, and pain management. This guide details robust and adaptable synthetic routes to access this key intermediate and its derivatives.
Synthetic Strategy Overview
The overall synthetic plan is a two-part process. First, the parent amine, this compound, is synthesized. This is achieved through a two-step sequence: (1) A Grignard reaction between a 3-fluorophenyl magnesium halide and cyclohexanecarbonitrile to generate the key intermediate, (3-fluorophenyl)(cyclohexyl)methanimine, which is hydrolyzed to the corresponding ketone. (2) A subsequent reductive amination of the ketone using ammonia to yield the target primary amine.
Second, the primary amine is used as a versatile starting material for further derivatization at the nitrogen atom. Two primary transformations are detailed:
-
N-Alkylation: Achieved via reductive amination with an appropriate aldehyde or ketone.
-
N-Acylation: Accomplished by reacting the amine with an acyl chloride or anhydride.
Caption: Overall workflow for the synthesis of this compound and its derivatives.
Protocol I: Synthesis of the Parent Compound: this compound
This protocol is divided into two critical steps: the formation of the ketone precursor via a Grignard reaction, followed by its conversion to the primary amine.
3.1. Step A: Synthesis of (3-Fluorophenyl)(cyclohexyl) Ketone
Principle: The Grignard reaction is a powerful method for forming carbon-carbon bonds. Here, 3-fluorophenylmagnesium bromide is prepared from 3-fluorobromobenzene and magnesium metal. This organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of cyclohexanecarbonitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone. The C-Br bond is significantly more reactive towards magnesium than the C-F bond, ensuring selective Grignard reagent formation.[2]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Fluorobromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Cyclohexanecarbonitrile
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser and dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in the three-necked flask under an inert atmosphere (N₂ or Ar).
-
Add a small crystal of iodine (as an initiator).
-
Add a small volume of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous ether/THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating or sonication may be required.
-
Once initiated, add the remaining 3-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy solution for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nitrile:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve cyclohexanecarbonitrile (0.95 eq) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates consumption of the nitrile.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 3M HCl solution. This step is exothermic and will hydrolyze the intermediate imine to the ketone.
-
Continue adding acid until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
-
Purification:
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure (3-fluorophenyl)(cyclohexyl) ketone.
-
3.2. Step B: Reductive Amination to Yield this compound
Principle: This transformation converts the ketone into a primary amine using ammonia as the nitrogen source and hydrogen gas with a metal catalyst (e.g., Raney Nickel, Rh/C) as the reducing system.[3][4] The reaction proceeds via the formation of an imine intermediate, which is then hydrogenated to the amine. Using aqueous ammonia and a heterogeneous catalyst makes this a robust and scalable method.[4]
Materials:
-
(3-Fluorophenyl)(cyclohexyl) ketone (1.0 eq)
-
Aqueous ammonia (25-28%)
-
Methanol or Ethanol
-
Raney Nickel (slurry in water) or Rhodium on Carbon (Rh/C, 5%)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (for filtration)
Equipment:
-
High-pressure autoclave or Parr hydrogenator
-
Glass liner for the reactor
-
Mechanical stirrer
Procedure:
-
Reaction Setup:
-
In the glass liner of the autoclave, add the (3-fluorophenyl)(cyclohexyl) ketone (1.0 eq).
-
Add methanol or ethanol as a solvent, followed by a large excess of aqueous ammonia.
-
Carefully add the catalyst (e.g., Raney Nickel, ~10% by weight relative to the ketone).
-
Safety Note: Raney Nickel is pyrophoric and must be handled as a slurry under water or solvent at all times.
-
-
Hydrogenation:
-
Seal the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 50-100 psi, though optimal pressure may vary).
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by sampling and analyzing via GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Safety Note: Do not allow the catalyst on the filter pad to dry, as it can ignite upon contact with air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
-
Purification:
-
The product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. The solid salt can be collected by filtration and washed with cold ether.
-
Protocol II: Synthesis of N-Alkyl Derivatives via Reductive Amination
Principle: Reductive amination is one of the most reliable methods for N-alkylation of primary and secondary amines.[5][6] The primary amine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7] This reagent is preferred as it is less sensitive to moisture than other hydrides and is selective for the iminium ion over the starting carbonyl compound, preventing side reactions.[7]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Acetaldehyde for N-ethylation, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Example: N-Ethylation):
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[8]
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude N-ethyl-1-(3-fluorophenyl)cyclohexylamine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
| Derivative | Carbonyl Reagent | Typical Yield |
| N-Methyl | Formaldehyde | >85% |
| N-Ethyl | Acetaldehyde | >80% |
| N-Propyl | Propionaldehyde | >80% |
| N-Isopropyl | Acetone | >75% |
| Table 1: Representative N-Alkyl derivatives synthesized via reductive amination. |
Protocol III: Synthesis of N-Acyl Derivatives
Principle: N-acylation is a straightforward method to form a stable amide bond. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. A non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl byproduct when using an acyl chloride.[8]
Materials:
-
This compound (1.0 eq)
-
Acylating Agent (e.g., Acetyl chloride, 1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or THF
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (Example: N-Acetylation):
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.
-
-
Workup and Isolation:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting N-acetyl-1-(3-fluorophenyl)cyclohexylamine is often pure after workup but can be further purified by recrystallization or flash column chromatography if necessary.
-
Caption: Simplified mechanisms for N-Alkylation and N-Acylation reactions.
Analytical Characterization
Trustworthiness through Validation: The identity and purity of all synthesized compounds must be rigorously confirmed. The following analytical techniques are essential for full characterization.
-
Thin Layer Chromatography (TLC): Used for rapid reaction monitoring. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall structure by showing characteristic proton signals. For N-alkyl derivatives, new signals corresponding to the alkyl group will appear. For N-acyl derivatives, a downfield shift of the N-H proton (if visible) and signals for the acyl group are expected.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom on the phenyl ring.[2] A single resonance is expected for the 3-fluoro substituent.
-
-
Mass Spectrometry (MS):
-
Low-Resolution MS (e.g., GC-MS, LC-MS): Confirms the molecular weight of the product.
-
High-Resolution MS (HRMS): Provides the exact mass, allowing for the unambiguous determination of the molecular formula.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The primary amine will show two N-H stretching bands around 3300-3400 cm⁻¹, while the secondary amine will show one. The N-acyl derivative will show a strong carbonyl (C=O) stretch around 1650 cm⁻¹.
| Compound | Expected Mol. Weight | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| Parent Amine | 193.26 | 7.2-6.8 (Ar-H), 1.8-1.2 (Cyclohexyl-H), ~1.5 (NH₂) | 3380, 3300 (N-H str) |
| N-Ethyl Derivative | 221.32 | 7.2-6.8 (Ar-H), ~2.6 (N-CH₂-), 1.8-1.2 (Cyclohexyl-H), ~1.1 (CH₃) | 3310 (N-H str) |
| N-Acetyl Derivative | 235.29 | 7.2-6.8 (Ar-H), ~5.4 (N-H), ~1.9 (CO-CH₃), 1.8-1.2 (Cyclohexyl-H) | 3280 (N-H str), 1645 (C=O str) |
| Table 2: Expected Analytical Data for Synthesized Compounds. |
Conclusion and Future Directions
The protocols detailed in this guide provide a reliable and versatile platform for the synthesis of this compound and its N-substituted derivatives. The methodologies are based on well-established and robust chemical transformations, ensuring high yields and purity. By leveraging these synthetic routes, researchers can efficiently generate libraries of novel arylcyclohexylamine analogs. Future work should focus on exploring a broader range of N-substituents to further probe the structure-activity relationship (SAR) of this compound class, potentially leading to the discovery of new therapeutic agents with optimized pharmacological profiles.
References
- Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. (n.d.). ResearchGate.
- Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. (n.d.). Semantic Scholar.
- Direct reductive amination of cyclohexanone. (n.d.). ResearchGate.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). MDPI.
- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. RASAYAN Journal of Chemistry.
- Grignard Reaction. (n.d.). University of California, Irvine.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). Angewandte Chemie.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Experiment 13: Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2017). ResearchGate.
- Grignard Reaction. (n.d.). Web Pages.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health.
- Catalytic reductive N-alkylation of amines using carboxylic acids. (2013). Royal Society of Chemistry.
- (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate.
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2023). National Institutes of Health.
- N-Ethyl cyclohexylamine. (n.d.). PubChem.
- N-Ethyl-N-methylcyclohexanamine. (n.d.). PubChem.
- N-ethyl-3-methylcyclohexan-1-amine. (n.d.). PubChem.
- Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube.
- On-DNA Reductive Amination and Alkylation. (2022). PubMed.
Sources
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 1-(3-Fluorophenyl)cyclohexylamine Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)cyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound, a member of the arylcyclohexylamine class, can be accomplished through several established methods.[1] The two most prevalent and practical routes are the Strecker synthesis and reductive amination.
-
Reductive Amination: This is a widely used, one-pot method that converts a ketone (3-fluorophenyl cyclohexyl ketone) and an amine source (typically ammonia) into the target amine via an intermediate imine.[2] The reaction is driven to completion by a reducing agent that selectively reduces the imine C=N bond. This method is often favored for its operational simplicity and avoidance of highly toxic reagents like cyanide salts.[3]
-
Strecker Synthesis: This classic method involves the reaction of a ketone with an amine and a cyanide source (e.g., KCN, NaCN) to form an α-aminonitrile intermediate.[4][5] Subsequent hydrolysis of the nitrile group yields the corresponding amino acid, or in this case, reduction of the nitrile can afford the desired diamine, followed by further steps. While a powerful method, it requires careful handling of highly toxic cyanide.[4][6]
Below is a diagram illustrating these two common synthetic pathways.
Caption: Primary synthetic routes to this compound.
Q2: What are the critical safety precautions when handling reagents for this synthesis?
Safety is paramount. For the reductive amination pathway, while generally safer, caution is still required:
-
Sodium borohydride (NaBH4) and its derivatives (NaBH3CN, NaBH(OAc)3): These are flammable solids and can react violently with water or acids to produce flammable hydrogen gas. They are also toxic. Always handle in a well-ventilated fume hood, away from ignition sources, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonia: Anhydrous ammonia is a corrosive gas with a pungent odor. Aqueous solutions are also corrosive. Use in a fume hood and have an acid spill kit nearby.
For the Strecker synthesis , the risks are significantly higher:
-
Potassium Cyanide (KCN) / Sodium Cyanide (NaCN): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. The most significant danger is the release of hydrogen cyanide (HCN) gas upon contact with acid.[4] All manipulations must be performed in a dedicated, high-efficiency fume hood. A cyanide antidote kit should be available, and all personnel must be trained in its use. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Q3: How does the 3-fluoro substituent on the phenyl ring affect the synthesis?
The fluorine atom at the meta-position of the phenyl ring exerts a strong electron-withdrawing effect primarily through induction. This has several implications for the synthesis:
-
Increased Reactivity of the Ketone: The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon of the precursor ketone, 3-fluorophenyl cyclohexyl ketone, more electrophilic. This can increase the rate of the initial nucleophilic attack by ammonia in both the reductive amination and Strecker pathways, potentially leading to faster reaction times compared to an unsubstituted analog.
-
Effect on Basicity: The fluorine atom will slightly decrease the basicity of the final amine product. This can be a factor to consider during aqueous work-up and extraction procedures, as the pH required to protonate the amine (for extraction into an aqueous layer) or deprotonate it (for extraction into an organic layer) may be slightly different from non-fluorinated analogs.
-
Metabolic Stability: In a drug development context, the C-F bond is very strong, and the presence of fluorine can block sites of metabolic oxidation, often leading to improved pharmacokinetic properties of the final molecule.[7]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in reductive amination are a common issue. The problem can usually be traced back to one of several key areas. Let's break down the troubleshooting process.
Caption: Troubleshooting workflow for low yield in reductive amination.
Detailed Analysis & Solutions:
-
Imine Formation is Key: Reductive amination is a two-step process occurring in one pot: (1) formation of an imine from the ketone and ammonia, and (2) reduction of the imine to the amine.[2] The first step is an equilibrium reaction where water is produced. If this equilibrium does not favor the imine, the overall yield will be poor.
-
Solution: The equilibrium can be shifted towards the imine by removing water as it is formed.[2] This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like molecular sieves.
-
-
pH Control: The formation of the imine is typically catalyzed by mild acid.[8] However, if the pH is too low, the amine nucleophile (ammonia) will be protonated to the non-nucleophilic ammonium ion, shutting down the reaction. If the pH is too high, the carbonyl group is not sufficiently activated.
-
Choice and Stoichiometry of Reducing Agent: The reducing agent must be selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) is a classic choice because it is more reactive towards the protonated iminium ion than the ketone at mildly acidic pH.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)3) is a popular, less toxic alternative that is also highly effective.
-
Solution: Ensure your reducing agent is fresh and active. Use a slight excess (1.2-1.5 equivalents) to drive the reduction to completion. Using NaBH4 is possible but less selective and can lead to the formation of the corresponding alcohol as a byproduct.[3]
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical pH | Pros | Cons |
| NaBH3CN | 4 - 6 | Highly selective for iminium ions over ketones.[8][9] | Highly toxic (cyanide byproduct).[9] |
| NaBH(OAc)3 (STAB) | 4 - 7 | Less toxic, highly effective, commercially available.[3] | Can be slower, stoichiometry needs optimization.[3] |
| H2 / Catalyst (e.g., Pd/C) | Neutral | "Green" reagent, high yielding.[3] | Requires specialized hydrogenation equipment, potential for dehalogenation. |
| NaBH4 | 7 - 10 | Inexpensive, readily available.[3] | Less selective, can reduce the starting ketone to an alcohol.[3] |
Q2: I'm observing significant impurities in my crude product. What are they and how can I minimize them?
The most common impurities arise from side reactions involving either the starting materials or the product.
-
3-Fluorophenyl cyclohexyl carbinol: This is the alcohol formed from the reduction of the starting ketone.
-
Cause: This occurs if your reducing agent is not selective enough (e.g., using NaBH4 under certain conditions) or if the reduction of the ketone is faster than imine formation.
-
Solution: Use a more selective reducing agent like NaBH(OAc)3 or NaBH3CN.[9] Ensure the imine has had sufficient time to form before the reduction step is complete (this is usually not an issue in a one-pot reaction, but is a consideration).
-
-
Bis-alkylation or Over-alkylation: The primary amine product can, in theory, react with another molecule of the ketone to form a secondary amine.
-
Cause: This is more common when using primary or secondary amines as the nitrogen source instead of ammonia. With a large excess of ammonia, this is generally suppressed.
-
Solution: Use a sufficient excess of the ammonia source to outcompete the product amine in reacting with the ketone.
-
-
Unreacted Starting Ketone: Incomplete conversion is a common source of impurity.
-
Cause: Insufficient reaction time, low temperature, or deactivated reagents.
-
Solution: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting ketone. Consider increasing the reaction time or temperature moderately. Check the quality of your reagents.
-
Q3: I'm struggling with the purification of the final product. What are the recommended techniques?
This compound is a basic compound, and this property can be exploited for purification.
-
Acid-Base Extraction: This is a powerful first step to separate the basic amine product from neutral impurities (like the starting ketone or the alcohol byproduct).
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH, to pH > 12) to deprotonate the amine.
-
Extract the free-base amine back into an organic solvent.
-
Dry the organic layer (e.g., with Na2SO4 or MgSO4), filter, and concentrate to yield the purified amine.
-
-
Column Chromatography:
-
Method: Flash chromatography on silica gel is a standard method.
-
Eluent System: A gradient system of ethyl acetate in hexanes is often a good starting point. To prevent the basic amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent, such as triethylamine (0.5-1%).
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute with a gradient of your chosen solvent system (e.g., 0% to 20% Ethyl Acetate in Hexanes, +1% Triethylamine).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
-
Crystallization/Salt Formation: If the free-base product is an oil, converting it to a salt (e.g., the hydrochloride salt) can often induce crystallization, which is an excellent method for achieving high purity.
-
Protocol (HCl salt formation):
-
Dissolve the purified free-base amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
-
References
- Vertex AI Search. (n.d.). This compound - 125827-86-3. Vulcanchem.
- Organic Chemistry Division, GlaxoSmithKline. (n.d.). Reductive Amination. WordPress.
- Wikipedia. (2023, December 26). Arylcyclohexylamine.
- Wikipedia. (2023, October 29). Reductive amination.
- NROChemistry. (n.d.). Strecker Synthesis.
- Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- BenchChem. (2025). Application Notes and Protocols: 6-Chloro-1-(3-fluorophenyl)-1-oxohexane in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
- Ashenhurst, J. (n.d.). The Strecker Synthesis. Master Organic Chemistry.
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Overcoming solubility issues with 1-(3-Fluorophenyl)cyclohexylamine in buffers
Welcome to the technical support guide for 1-(3-Fluorophenyl)cyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffer systems. Our goal is to provide you with the foundational knowledge and practical methodologies required to achieve consistent and reliable experimental results.
Understanding the Challenge: Why is Solubility an Issue?
This compound possesses a chemical structure that inherently limits its aqueous solubility. The molecule combines a bulky, non-polar cyclohexylamine ring with a fluorophenyl group, making it significantly hydrophobic (lipophilic). Furthermore, the primary amine group gives the molecule a basic character. While specific experimental data for this compound is not abundant in public literature, we can predict its behavior based on its constituent parts. The cyclohexylamine portion is a strong base with a pKa around 10.6[1], while the fluorophenyl group is electron-withdrawing. This results in a predicted pKa for this compound of approximately 9.09[2].
At a neutral pH (around 7), the amine group is largely protonated (ionized), which should favor solubility. However, the molecule's overall hydrophobicity often counteracts this, leading to precipitation, especially at higher concentrations. This guide provides a systematic approach to overcoming this critical experimental hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's happening?
Answer: The issue stems from a combination of the compound's hydrophobicity and its pKa. At pH 7.4, which is below the compound's predicted pKa of ~9.09, the majority of the molecules are in their protonated, charged (BH+) form.[3] While this charged state is more water-soluble than the neutral form (B), the large, non-polar structure of the rest of the molecule resists dissolution in a highly polar solvent like an aqueous buffer. Even if it initially dissolves, it may precipitate over time or upon minor changes in temperature or concentration.
Q2: What is the first and most critical step I should take to improve solubility?
Answer: The most direct and effective initial step is pH adjustment . Since this compound is a weak base, lowering the pH of the buffer will increase the proportion of the protonated, more soluble salt form of the compound. According to the Henderson-Hasselbalch equation, for every pH unit below the pKa, the ratio of the ionized (soluble) form to the un-ionized (less soluble) form increases by a factor of ten.[4][5][6][7]
Recommendation: Prepare your buffer at a pH that is at least 2 units below the compound's pKa. For this compound, a buffer pH of ≤ 7.0 is a good starting point, with buffers in the pH 4.0-6.0 range often providing the best results.
Q3: I prepared a concentrated stock in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a common problem known as "crashing out." It occurs when a compound that is highly soluble in an organic co-solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[8] The key is to manage the final concentration of both the compound and the co-solvent.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Most cell-based assays are sensitive to DMSO, and high concentrations can be toxic or cause artifacts.[9][10] Aim for a final DMSO concentration of ≤0.5% (v/v) in your experiment, and never exceed 1% unless validated.
-
Use Vigorous Mixing: When adding the DMSO stock to the buffer, do not simply pipette it in. Add the stock solution dropwise into the buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent the formation of localized high concentrations that lead to precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute the primary DMSO stock into a buffer that contains a higher percentage of co-solvent first, and then perform the final dilution into the assay buffer.
-
Consider Alternative Co-solvents: Solvents like ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG 400) can sometimes be effective alternatives or additions to DMSO.[11][12][13]
Q4: Can I use surfactants or other excipients to improve and maintain solubility?
Answer: Absolutely. When pH adjustment and co-solvents are insufficient, using solubilizing excipients is the next logical step. These agents work by creating a more favorable microenvironment for the hydrophobic compound within the bulk aqueous solution.
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Triton™ X-100 are widely used.[14][15][16][17] Above their critical micelle concentration (CMC), they form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. Your compound can partition into this hydrophobic core, effectively being "hidden" from the water.[18] This dramatically increases its apparent solubility.[19]
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone or "donut" shape.[20] The interior of the cone is hydrophobic, while the exterior is hydrophilic.[21][] this compound can fit inside the hydrophobic cavity, forming an "inclusion complex" that is readily soluble in water.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[20]
Q5: Does the type of buffer I use matter, beyond its pH?
Answer: Yes, the buffer species itself can influence solubility. Some buffer components can interact with the drug molecule, either enhancing or decreasing its solubility. For example, phosphate and citrate buffers have been shown to affect drug solubility and complexation differently.[25][26][27][28] It is also known that bicarbonate buffers, which are physiologically relevant, can behave differently from commonly used lab buffers like phosphate.[29]
Recommendation: If you are encountering persistent issues, try switching your buffer system (e.g., from phosphate to citrate or acetate, ensuring the new buffer has an appropriate pKa for your target pH) to see if it impacts solubility.
Solubility Enhancement Strategy Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: pH-dependent equilibrium of the amine group.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa value close to your desired final pH (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6.2).
-
Preparation: Prepare the buffer at the desired concentration (e.g., 20 mM). Adjust the pH to be at least 2 units below the compound's pKa. A pH of 5.0 is a robust starting point.
-
Dissolution: Weigh the required amount of this compound and add it directly to the acidic buffer.
-
Mixing: Stir or vortex the solution. Gentle heating (37°C) or brief sonication may be used to facilitate dissolution if necessary.
-
Observation: Visually inspect for any particulates. If the solution is clear, it is ready for use or further dilution.
Protocol 2: Co-Solvent Method with pH Control
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Buffer Preparation: Prepare your aqueous experimental buffer at the desired acidic pH (e.g., pH 5.0), as described in Protocol 1.
-
Dilution: Calculate the volume of DMSO stock needed for your final concentration. Ensure this volume does not exceed 0.5% of the final buffer volume.
-
Mixing: While vigorously vortexing the acidic buffer, add the DMSO stock solution drop-by-drop directly into the vortex.
-
Final Check: Allow the solution to mix for another minute. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your chosen buffer (pH can be neutral or slightly acidic). A 5-10% (w/v) HP-β-CD solution is a common starting point.
-
Compound Addition: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear.
-
Filtration (Optional): To remove any undissolved compound, filter the solution through a 0.22 µm syringe filter. This step ensures you have a true solution of the complex. The resulting clear filtrate is ready for your experiment.
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the basic amine. | Simple, effective, minimal addition of other reagents. | May not be suitable for assays sensitive to low pH. |
| Co-solvents (e.g., DMSO) | The compound is dissolved in a water-miscible organic solvent first, then diluted. [11][12] | Allows for high-concentration stock solutions. | Risk of precipitation upon dilution; potential for solvent toxicity/artifacts in assays. [9][10] |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility. [14][15][18] | Highly effective; can maintain solubility upon dilution. | Potential to interfere with protein-based assays or cell membranes. |
| Cyclodextrins (e.g., HP-β-CD) | Form water-soluble inclusion complexes by encapsulating the compound in a hydrophobic cavity. [21][][23] | Generally low toxicity and high solubilizing capacity; protects the compound from degradation. [20][21] | Can be a more expensive option; may alter compound bioavailability in some systems. |
References
- Malaekeh-Nikouei, B., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- D.B. Scientific. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
- Patel, K. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn.
- LookChem. (2025). Tween 80——“Star” Surfactant. LookChem.
- Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling.
- Goodman, B. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist, AccessPhysiotherapy.
- Javed, S., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health.
- Yalkowsky, S. H., & Te, E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- Wisdomlib. (2025). Surfactant Tween 80: Significance and symbolism. Wisdomlib.
- Iga, K., et al. (2025). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate.
- Marques, M. R. C. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Semantic Scholar.
- Shiko, G., et al. (2025). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. ResearchGate.
- Kuhel, D. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.
- da Silva, A. C. R., et al. (2010). Micellar solubilization of drugs. University of Alberta Libraries.
- Dhakal, A. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Olsson, T. S. G., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B.
- Isbell, M. A., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega.
- Liu, R. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Al-Gousous, J., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics.
- Savjani, K. T., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Kumar, S., & Singh, A. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
- Mayyas, A. R., et al. (2006). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. Journal of Inclusion Phenomena & Macrocyclic Chemistry.
- Wikipedia. (n.d.). Cyclohexylamine. Wikipedia.
- PubChem. (n.d.). Cyclohexylamine. PubChem.
- Zimmer, L., et al. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). Cheméo.
- PubChem. (n.d.). 1-(p-Fluorophenyl)-N-methylcyclohexylamine. PubChem.
- Univar Solutions. (n.d.). Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Univar Solutions.
- Otto Chemie Pvt. Ltd. (n.d.). 108-91-8 CAS | CYCLOHEXYLAMINE. Otto Chemie Pvt. Ltd..
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. This compound | 125827-86-3 [m.chemicalbook.com]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. microbenotes.com [microbenotes.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sdlookchem.com [sdlookchem.com]
- 15. Tween 80 – Non-ionic Emulsifier & Surfactant For Food & Pharma [chemicalbull.com]
- 16. Tween 80 | surfactant | TargetMol [targetmol.com]
- 17. Surfactant Tween 80: Significance and symbolism [wisdomlib.org]
- 18. Micellar solubilization of drugs. [sites.ualberta.ca]
- 19. chemiis.com [chemiis.com]
- 20. alzet.com [alzet.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. ovid.com [ovid.com]
- 29. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in 1-(3-Fluorophenyl)cyclohexylamine Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(3-Fluorophenyl)cyclohexylamine (3-F-PCP), a key intermediate in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experiments. We will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research and ensure reproducible, high-quality results.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific, frequently encountered problems during the synthesis and purification of this compound.
Issue 1: Low or Inconsistent Yields
Q: My reaction yield for this compound is significantly lower than expected or varies greatly between batches. What are the common causes and how can I optimize the synthesis?
A: Low and inconsistent yields are among the most common frustrations in organic synthesis. The root cause often depends on the chosen synthetic route. The two primary methods for synthesizing the arylcyclohexylamine scaffold are the Grignard reaction and reductive amination. Let's diagnose each.
The Grignard pathway typically involves reacting 3-fluorophenylmagnesium bromide with cyclohexanone to form the tertiary alcohol, 1-(3-fluorophenyl)cyclohexanol, which is then converted to the amine. The Grignard reagent formation and its subsequent reaction are highly sensitive steps.
Causality & Expert Insights: Grignard reagents are potent nucleophiles and strong bases, making them extremely reactive towards protic sources, including trace amounts of water.[1] The initiation of the Grignard reagent formation can also be inconsistent due to the passivation of the magnesium surface.[2]
Troubleshooting Workflow for Grignard Synthesis:
Caption: Troubleshooting workflow for low yields in Grignard synthesis.
Data Summary: Optimizing Grignard Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Grignard reagents react with protic solvents. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can suppress side reactions.[3] |
| Magnesium | High-purity turnings | Surface oxides can prevent reaction initiation. Activation is crucial.[1][4] |
| Initiation | Iodine crystal or 1,2-dibromoethane | Chemical activation exposes a fresh magnesium surface.[1] |
| Temperature | Gentle reflux during formation; 0 °C to RT for ketone addition | Controls exotherm, minimizes biphenyl formation, and prevents ketone enolization.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric water and oxygen.[1] |
This route involves the reaction of cyclohexanone with an amine source (e.g., ammonia) to form an imine or enamine intermediate, which is then reduced to the final product. While seemingly direct, this pathway has its own set of challenges.
Causality & Expert Insights: The key to successful reductive amination is managing the equilibrium between the ketone, amine, and the imine intermediate. The pH of the reaction is critical; it must be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. The choice of reducing agent is also vital to avoid reducing the starting ketone.
Troubleshooting Reductive Amination:
| Symptom | Potential Cause | Recommended Action & Explanation |
| Large amount of unreacted cyclohexanone | 1. Inefficient imine formation: pH may be too high or too low. 2. Steric hindrance or electronic deactivation: The amine might be deactivated. | 1. Optimize pH: Typically, a pH of 5-7 is optimal. Use a mild acid catalyst like acetic acid. 2. Use a dehydrating agent: Molecular sieves can be added to drive the imine formation equilibrium forward.[5] |
| Formation of cyclohexanol | The reducing agent is too reactive and is reducing the ketone starting material. | Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[6] |
| Formation of secondary/tertiary amines | The primary amine product is reacting with more cyclohexanone. | Use a molar excess of the amine source (e.g., ammonia) relative to the cyclohexanone to favor primary amine formation.[7] |
Issue 2: Presence of Significant Impurities
Q: My final product shows multiple spots on TLC or extra peaks in analytical data (GC/LC-MS). What are the likely impurities and how can I minimize them?
A: Identifying impurities is the first step to eliminating them. The impurity profile is a direct fingerprint of your reaction's side pathways.
Common Impurities and Their Origins:
| Impurity | Likely Source Reaction | Identification (MS/NMR Clues) | Mitigation Strategy |
| 3,3'-Difluorobiphenyl | Grignard Synthesis | MS: M+ peak at m/z 190. NMR: Aromatic signals only. | Control temperature during Grignard formation; add 3-bromofluorobenzene slowly.[1] |
| 1-(3-Fluorophenyl)cyclohexanol | Grignard Synthesis | MS: M+ peak at m/z 194. NMR: Presence of a hydroxyl (-OH) proton signal. | Ensure the subsequent amination step (e.g., Ritter reaction) goes to completion. |
| N-(1-(3-fluorophenyl)cyclohexyl)acetamide | Ritter Reaction (if used) | MS: M+ peak at m/z 235. NMR: Presence of an amide NH and a methyl singlet (~2 ppm). | Ensure complete hydrolysis of the intermediate amide by using stronger acidic/basic conditions or longer reaction times. |
| Dicyclohexylamine or N-(3-fluorophenyl)dicyclohexylamine | Reductive Amination | MS: Higher molecular weight peaks corresponding to the di-substituted product. | Use a significant excess of the primary amine source (ammonia) to outcompete the product amine.[7] |
Workflow for Impurity Identification and Mitigation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ams.usda.gov [ams.usda.gov]
Optimizing dosage of 1-(3-Fluorophenyl)cyclohexylamine for rodent studies
Notice to Researchers:
Following a comprehensive search of publicly available scientific literature and toxicology databases, we have been unable to identify any established research, safety data, or standardized protocols for the use of 1-(3-Fluorophenyl)cyclohexylamine in rodent studies. The absence of this foundational data makes it impossible to provide a scientifically valid or safe guide for its use.
Proceeding with research on a compound without established pharmacokinetic, pharmacodynamic, and toxicological profiles poses significant risks to animal welfare and can lead to unreliable and unpublishable data.
Therefore, this guide cannot provide specific dosage information or experimental protocols for this compound. Instead, it will outline the mandatory preliminary studies required to establish a safe and effective dosing regimen for any novel compound in a research setting, using the placeholder "Test Compound" to represent this compound.
Part 1: Mandatory Preliminary Studies for Novel Compounds
Before proceeding with any efficacy studies, a series of preliminary evaluations are essential to determine the basic pharmacological and toxicological profile of a new chemical entity like the Test Compound.
FAQ: Where do I begin with a completely novel compound?
Answer: All research involving a new compound must start with a thorough literature review. In the case of this compound, the absence of published data means you must proceed with foundational, dose-finding, and safety studies. The first step is typically an acute toxicity study.
Troubleshooting Guide: Foundational Studies
Issue: High mortality or severe adverse events in initial dose-ranging studies.
Root Cause Analysis: This is often due to a lack of understanding of the compound's potency and toxicological profile. Without prior data, initial dose selection is essentially a calculated estimation.
Solution Pathway:
-
Start with an extremely low dose: The initial dose should be a fraction of what might be predicted based on any structurally similar compounds.
-
Use a sparse dosing schedule: Allow for a sufficient washout period between doses to observe delayed toxicity.
-
Implement a robust monitoring plan: This should include, at a minimum, twice-daily health checks, body weight measurements, and detailed clinical observations (e.g., changes in posture, activity, grooming).
Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)
This method is recommended by the OECD (Organisation for Economic Co-operation and Development) as a means to reduce the number of animals required.
-
Animal Selection: Use a small number of animals (typically rodents of a single sex to start).
-
Initial Dose: Administer a single dose of the Test Compound to one animal.
-
Observation Period: Observe the animal for up to 14 days for signs of toxicity.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.
-
-
Endpoint: The study continues until a clear dose-response relationship is observed, allowing for the estimation of the LD50 (lethal dose for 50% of the population).
Data Presentation: Example Acute Toxicity Log
| Animal ID | Dose (mg/kg) | Route of Administration | Clinical Observations | Outcome (24h) | Outcome (14d) |
| R01 | 0.1 | Intraperitoneal | Normal activity, no visible signs of distress. | Survived | Survived |
| R02 | 0.2 | Intraperitoneal | Mild sedation observed at 1h post-dose, resolved by 4h. | Survived | Survived |
| R03 | 0.4 | Intraperitoneal | Ataxia and significant sedation at 1h, resolved by 8h. | Survived | Survived |
| R04 | 0.8 | Intraperitoneal | Severe ataxia, tremors, moribund at 4h. | Euthanized | - |
| R05 | 0.6 | Intraperitoneal | Ataxia and sedation, resolved by 12h. | Survived | Survived |
This table is a hypothetical example and does not represent actual data for this compound.
Visualization: Dose-Finding Workflow
Caption: Workflow for an up-and-down acute toxicity study.
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Once a safe dose range has been established, understanding the drug's absorption, distribution, metabolism, and excretion (ADME) is critical.
FAQ: How do I know if my compound is reaching the target tissue?
Answer: This requires a pharmacokinetic study. You will need to administer the Test Compound and collect biological samples (e.g., blood, brain tissue) at various time points to measure its concentration.
Experimental Protocol: Basic Pharmacokinetic Study
-
Animal Cohorts: Assign animals to different time point groups (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Dosing: Administer a single, non-toxic dose of the Test Compound.
-
Sample Collection: At the designated time points, collect blood (via tail vein or cardiac puncture) and the target tissue (e.g., brain).
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the Test Compound in the samples.
-
Data Analysis: Plot the concentration over time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).
Data Presentation: Example Pharmacokinetic Parameters
| Parameter | Route: Intraperitoneal | Route: Oral Gavage |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (min) | To be determined | To be determined |
| AUC (ng*h/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| Brain/Plasma Ratio | To be determined | To be determined |
This table must be populated with data from your own studies.
Visualization: Relationship between PK/PD and Dosing
Caption: Interplay of pharmacokinetics and pharmacodynamics.
References
As there is no specific literature for this compound, this section provides references for the methodologies described.
- OECD Guideline for the Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Source: OECD iLibrary. [Link]
- Pharmacokinetics/Pharmacodynamics: A General Overview.
- The 3Rs: The Principles of Humane Experimental Technique. Source: The National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]
Technical Support Center: Stability of 1-(3-Fluorophenyl)cyclohexylamine in Solution
Welcome to the technical support center for 1-(3-Fluorophenyl)cyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the robust protocols outlined here, you can ensure the integrity and reliability of your experimental results.
Introduction: The Stability Challenge
This compound is an arylcyclohexylamine derivative.[1] Like many amines, its stability in solution can be compromised by several factors, including pH, exposure to light, oxygen, and elevated temperatures. The presence of a fluorine atom on the phenyl ring can influence the molecule's electronic properties, potentially affecting its reactivity and degradation pathways.[2][3] This guide provides a proactive approach to stability, focusing on understanding degradation mechanisms and implementing preventative measures.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section is designed to help you identify and resolve common degradation issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound purity over a short period in solution. | Oxidative Degradation: The amine group is susceptible to oxidation, especially in the presence of oxygen and trace metal ions. | 1. Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution.[4] 2. Use Antioxidants: Consider the addition of a suitable antioxidant, ensuring it does not interfere with your downstream applications. 3. Work under an Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a blanket of inert gas.[5] |
| Appearance of unknown peaks in your chromatogram after light exposure. | Photodegradation: The aromatic ring, particularly with a halogen substituent, can be susceptible to degradation upon exposure to UV or even ambient light. | 1. Protect from Light: Use amber vials or wrap your containers in aluminum foil.[4] 2. Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to light during experimental procedures. 3. Conduct Photostability Studies: If your application involves light exposure, perform a controlled photostability study as outlined in the protocols section. |
| Inconsistent results or loss of potency in aqueous buffers. | pH-Dependent Hydrolysis or Degradation: The stability of the amine can be highly dependent on the pH of the solution. Extreme pH values can catalyze degradation. | 1. Optimize pH: Conduct a pH stability profile study to determine the optimal pH range for your compound. Typically, slightly acidic to neutral pH is preferable for amines to prevent oxidation of the free base. 2. Use Appropriate Buffers: Select a buffer system that maintains the pH in the desired range and is compatible with your compound. |
| Precipitation or cloudiness in the solution. | Poor Solubility or Salt Formation: The free base may have limited solubility in aqueous solutions. Changes in pH can also lead to precipitation. | 1. Verify Solubility: Determine the solubility of this compound in your chosen solvent system. 2. pH Adjustment: If using an aqueous buffer, adjust the pH to ensure the compound remains in its more soluble protonated form. 3. Consider Co-solvents: If solubility is an issue, the use of a co-solvent (e.g., ethanol, DMSO) may be necessary, but ensure it is compatible with your experimental system. |
| Gradual degradation during long-term storage. | Thermal Degradation: Elevated temperatures can accelerate all degradation pathways. | 1. Store at Recommended Temperatures: For long-term storage, keep solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.[6] 2. Avoid Freeze-Thaw Cycles: Aliquot your stock solutions into single-use vials to prevent repeated freezing and thawing, which can promote degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A forced degradation study, also known as stress testing, intentionally exposes the compound to harsh conditions to accelerate its degradation.[7][8] This is a critical step in drug development and research to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Assess the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method capable of separating and quantifying the parent compound from its degradants.[9][10]
Q2: What are the primary degradation pathways I should be concerned about for this compound?
Based on the structure of an arylcyclohexylamine, the primary degradation pathways to consider are:
-
Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: The fluorophenyl group may absorb UV light, leading to photochemical reactions and degradation.
-
Hydrolysis: While generally stable, extreme pH conditions can potentially lead to hydrolytic degradation.
Q3: How does the fluorine substituent affect the stability of the molecule?
The fluorine atom is a strongly electron-withdrawing group. This can have several effects:
-
Increased Metabolic Stability: Fluorine substitution is a common strategy in drug design to block sites of metabolic oxidation, potentially increasing the compound's stability in biological systems.[2][3][11]
-
Altered Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the amine compared to its non-fluorinated analog. This can influence its solubility and interaction with buffers.
-
Potential for Photoreactivity: Halogenated aromatic compounds can be more prone to photodegradation.
Q4: What is the ideal solvent for preparing a stock solution of this compound?
For a stock solution, a high-purity organic solvent such as methanol, ethanol, or acetonitrile is generally recommended. For aqueous-based experiments, it is advisable to prepare a concentrated stock in an organic solvent (like DMSO) and then dilute it into the aqueous buffer to the final desired concentration, ensuring the final concentration of the organic solvent is compatible with your assay.
Q5: How should I store my solutions to ensure maximum stability?
For optimal stability, solutions should be stored at low temperatures (2-8°C for short-term and -20°C or lower for long-term) and protected from light.[4][6] It is also best practice to purge the headspace of the storage vial with an inert gas before sealing to minimize oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability profile of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 48 hours. Neutralize with 1 M HCl.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80°C for 72 hours. After the exposure period, dissolve the sample in methanol to the initial concentration.
- Photolytic Degradation: Expose a 1 mg/mL solution to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation products.[12][13]
Visualizing Workflows and Pathways
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery.
- Forced degradation studies of a new ant - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (n.d.). Diplomata Comercial.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2016, May 2). BioPharm International.
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (2022, December 8). National Center for Biotechnology Information.
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024, July 30). MDPI.
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - MDPI. (n.d.). MDPI.
- Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics. (n.d.). Semantic Scholar.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
- Biodegradation of fluorinated alkyl substances - PubMed. (n.d.). National Center for Biotechnology Information.
- Use of PCA (1-phenylcyclohexylamine) as a precursor. (n.d.). Erowid.
- Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5). ACS Publications.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.
- CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1). University of Waterloo.
- III Analytical Methods. (n.d.). Japan International Cooperation Agency.
- Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. (n.d.). MDPI.
- NMAM METHOD 3900 - CDC. (n.d.). Centers for Disease Control and Prevention.
- This compound CAS#125827-86-3 with Jenny manufacturerv - Custom synthesis of biological and pharmaceutical small molecules. (n.d.). Jennychem.
- Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. (n.d.). National Center for Biotechnology Information.
- Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials - MDPI. (n.d.). MDPI.
- Cyclohexylamine - Wikipedia. (n.d.). Wikipedia.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.). University of Lincoln.
- US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents. (n.d.). Google Patents.
- Green chemistry: Degrading fluorinated materials biologically | Tokyo Tech News - 東京工業大学. (2009, May 31). Tokyo Institute of Technology.
- Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed. (n.d.). National Center for Biotechnology Information.
- Effects of Phenolic Propyl Esters on the Oxidative Stability of Refined Sunflower Oil. (n.d.). ResearchGate.
- WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.). Google Patents.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. (2019, September 15). National Center for Biotechnology Information.
- 1-(p-Fluorophenyl)-N-methylcyclohexylamine | C13H18FN | CID 97168 - PubChem. (n.d.). National Center for Biotechnology Information.
- The Dark Side of Fluorine - PMC - NIH. (2019, June 20). National Center for Biotechnology Information.
- One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- 1-(3-fluorophenyl)cyclohexan-1-amine hydrochloride (C12H16FN) - PubChemLite. (n.d.). PubChemLite.
- Effect of biologically active substances on oxidative stability of flaxseed oil - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- (PDF) Oxidative Stability of Selected Edible Oils - ResearchGate. (2018, July 14). ResearchGate.
- Oxidative Stability and Genotoxic Activity of Vegetable Oils Subjected to Accelerated Oxidation and Cooking Conditions - MDPI. (n.d.). MDPI.
- Oxidative Stability of Selected Edible Oils - PMC - NIH. (2018, July 17). National Center for Biotechnology Information.
Sources
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. jennysynth.com [jennysynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. jocpr.com [jocpr.com]
- 11. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. comum.rcaap.pt [comum.rcaap.pt]
- 13. mdpi.com [mdpi.com]
Artifacts in electrophysiological recordings with 1-(3-Fluorophenyl)cyclohexylamine
Technical Support Center: 1-(3-Fluorophenyl)cyclohexylamine (FPC-1)
From the desk of the Senior Application Scientist
Welcome to the technical support resource for this compound (hereafter referred to as FPC-1). This guide is designed for researchers, neuroscientists, and drug development professionals utilizing FPC-1 in their electrophysiological experiments. Our goal is to provide you with the in-depth, field-proven insights necessary to anticipate, troubleshoot, and resolve artifacts and common issues, ensuring the integrity and reproducibility of your data.
FPC-1 is a potent, high-affinity uncompetitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[1] Its mechanism involves blocking the ion channel pore when it is in an open state, thereby preventing calcium influx in response to glutamate and co-agonist binding.[2][3][4] While this specificity makes it a powerful tool for studying glutamatergic transmission and synaptic plasticity, its application can introduce unique challenges and artifacts in sensitive electrophysiological recordings. This guide will walk you through them.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration range for FPC-1 in slice electrophysiology?
A1: The optimal concentration is highly dependent on the preparation and research question. However, for most acute brain slice preparations (e.g., hippocampus, cortex), we recommend starting with a concentration range of 1 µM to 10 µM. Concentrations above 20 µM may lead to more pronounced off-target effects and significant network suppression. Always perform a dose-response curve to determine the ideal concentration for your specific experimental goals.[5]
Q2: I applied FPC-1 and saw a rapid increase in high-frequency oscillations in my local field potential (LFP) recordings. Is this expected?
A2: Yes, this is a well-documented effect of NMDA receptor antagonists.[6][7] These compounds can alter the excitation-inhibition balance within cortical and hippocampal circuits, often leading to a paradoxical increase in gamma-frequency (30-100 Hz) power.[8][9] This is not an artifact but a primary pharmacological effect on network dynamics. However, if the oscillations are rhythmic and at a very low frequency (<1 Hz), you should rule out mechanical artifacts from your perfusion or ventilation systems.
Q3: The effect of FPC-1 is not washing out, even after 60 minutes of perfusion with control ACSF. What should I do?
A3: This is a common issue related to the physicochemical properties of arylcyclohexylamines. FPC-1 has moderate lipophilicity, causing it to partition into the lipid membranes of the cells in your slice. This leads to a slow dissociation rate from its binding site and a slow clearance from the tissue. To facilitate washout, increase the perfusion rate (if possible without introducing mechanical artifacts) and extend the washout period. For critical experiments requiring reversal, consider that full washout may not be feasible within a typical experimental timeframe.
Q4: Can I use FPC-1 in cultured neurons or heterologous expression systems?
A4: Absolutely. FPC-1 is effective in these systems. However, be aware that cultured neurons can be sensitive to excitotoxicity from ambient glutamate in the culture medium.[10] Prolonged exposure to FPC-1 during baseline recordings may alter the developmental or homeostatic state of the network. In heterologous systems (e.g., HEK293 cells expressing specific NMDA receptor subunits), FPC-1 provides an excellent tool for studying the kinetics and voltage-dependency of channel block.[3][5]
Part 2: Detailed Troubleshooting Guides
Issue 1: Increased Baseline Noise After FPC-1 Application
Question: I'm performing whole-cell patch-clamp recordings. My baseline was stable and quiet, but shortly after perfusing FPC-1, the noise level on my current trace increased significantly, obscuring small synaptic events. What is happening?
Answer: This issue can stem from three primary sources: a pharmacological effect of the drug, a degradation of your recording quality, or an interaction with your recording hardware. It is crucial to systematically determine the cause.
Causality and Explanation: NMDA receptor antagonists can modulate the activity of various other ion channels at higher concentrations, including certain potassium channels.[11][12] Blockade of specific K+ channels can lead to an increase in membrane conductance fluctuations, which manifests as increased baseline noise. Alternatively, the solvent used for FPC-1 (e.g., DMSO), if not at a sufficiently low final concentration (<0.1%), could be affecting seal integrity. Finally, it's possible the timing is coincidental, and the noise is from a classic external source.[13]
Step-by-Step Troubleshooting Protocol:
-
Rule out Perfusion Artifacts: Stop the perfusion pump. If the noise disappears immediately, you have a mechanical or electrical artifact from the pump system. Check the pump's grounding and ensure the perfusion line is not vibrating against the Faraday cage or air table.[13]
-
Verify Seal Integrity: In voltage-clamp, apply a small hyperpolarizing voltage step (e.g., -10 mV) to monitor the access resistance and seal resistance. If the seal resistance has dropped significantly (e.g., from >1 GΩ to <500 MΩ), your gigaohm seal has been compromised.[14] This could be due to the solvent or a mechanical disturbance. If the seal is compromised, a new recording must be obtained.
-
Perform a Solvent Control: If the seal is intact, wash out the FPC-1. Once the baseline returns to normal, perfuse a control solution containing the same final concentration of the solvent (e.g., 0.1% DMSO in ACSF) but without the drug. If the noise reappears, your solvent concentration is too high.
-
Investigate Pharmacological Origin: If the noise is present with FPC-1 but not with the solvent control, and the seal is stable, you are likely observing a pharmacological effect. This is part of the drug's profile. To confirm it's not a primary NMDA receptor effect, you can try applying FPC-1 in the presence of a competitive NMDA antagonist; if the noise persists, it confirms an off-target action. Document this as a drug-induced phenomenon.
Caption: Decision tree for diagnosing the source of increased baseline noise.
Issue 2: My Stimulus-Evoked EPSC is Not Fully Blocked
Question: I am stimulating Schaffer collaterals and recording evoked EPSCs in a CA1 pyramidal neuron. I applied 10 µM FPC-1, and while the EPSC was reduced, a significant portion remains. I thought FPC-1 was a potent NMDA receptor blocker?
Answer: This is an excellent observation and points to the fundamental composition of the excitatory postsynaptic current (EPSC). Your remaining current is likely mediated by AMPA receptors.
Causality and Explanation: At a typical resting membrane potential (e.g., -70 mV), the NMDA receptor is subject to a voltage-dependent block by magnesium (Mg²⁺) ions present in the extracellular solution.[3] Therefore, the majority of the fast, early component of the evoked EPSC is mediated by AMPA receptors. The NMDA receptor component is slower and only becomes prominent at more depolarized potentials. FPC-1, being an NMDA receptor antagonist, will only block the NMDA-mediated portion of the current.
Experimental Protocol to Validate:
-
Isolate the NMDA Component: To see the full effect of FPC-1, you must first isolate the NMDA receptor-mediated current.
-
Step A: Hold the cell in voltage-clamp at -70 mV and record a baseline evoked EPSC. This is your mixed AMPA+NMDA current.
-
Step B: Depolarize the cell to a positive potential, such as +40 mV. This will expel the Mg²⁺ ion from the NMDA receptor channel pore, allowing significant current to flow. The evoked EPSC at this potential will have a much larger NMDA receptor component.
-
Step C: While holding at +40 mV, perfuse with 10 µM FPC-1. You should now observe a dramatic, near-complete block of the evoked current.
-
-
Pharmacological Isolation: Alternatively, you can pharmacologically isolate the NMDA current at -70 mV.
-
Step A: Use a Mg²⁺-free ACSF. This will relieve the voltage-dependent block.
-
Step B: Add an AMPA receptor antagonist (e.g., 10 µM NBQX) to your perfusion solution. The remaining evoked current will be purely NMDA-receptor mediated.
-
Step C: Now, apply 10 µM FPC-1. You should see a complete block of this isolated NMDA-EPSC.
-
Caption: FPC-1 acts as an uncompetitive antagonist at the NMDA receptor.
Part 3: Data Interpretation & Best Practices
Quantitative Data Summary
This table provides a summary of expected electrophysiological changes when applying FPC-1. Use this as a reference to determine if your results fall within the expected range. Deviations may suggest off-target effects or issues with your experimental preparation.
| Parameter | Recording Type | Expected Effect of FPC-1 (10 µM) | Potential Artifact / Confound |
| NMDA-EPSC Amplitude | Whole-Cell V-Clamp | >85% reduction | Incomplete voltage clamp; incorrect holding potential. |
| AMPA-EPSC Amplitude | Whole-Cell V-Clamp | <5% reduction | Run-down of the cell; non-specific drug effects at high concentration. |
| Spontaneous EPSC Freq. | Whole-Cell V-Clamp | Variable; may decrease | Change in network excitability; not a direct postsynaptic effect. |
| Paired-Pulse Ratio | Whole-Cell V-Clamp | No significant change | FPC-1 is a postsynaptic blocker; changes suggest presynaptic effects. |
| LFP Gamma Power | Extracellular LFP | Increase (30-100 Hz) | 60/50 Hz line noise contaminating the gamma band.[15] |
| Population Spike Amp. | Extracellular Field | Reduction | Changes in slice health; misplacement of stimulating electrode.[16] |
Best Practices for Clean Recordings with FPC-1
-
Grounding is Paramount: Ensure all components of your rig (microscope, manipulators, perfusion system, Faraday cage) are connected to a single, common ground point to avoid ground loops.[17]
-
Systematic Noise Hunting: Before starting an experiment, systematically turn off all nearby electrical equipment (monitors, centrifuges, lights) to identify sources of 60/50 Hz noise.[13][18]
-
Stable Perfusion: Ensure your perfusion system provides a stable bath level and flow rate. Fluctuations can cause drift and mechanical artifacts that can be mistaken for slow drug effects.
-
Pipette and Holder Hygiene: Clean your pipette holder regularly. A dirty holder is a common source of high-frequency noise and recording instability.[13]
-
Validate Your Compound: Prepare fresh stock solutions of FPC-1. Verify the final concentration in your ACSF. Always include appropriate controls (wash-in, wash-out, vehicle control) to ensure the observed effects are specific to the drug.[19][20]
References
- LabHacks: How to reduce the noise around your electrophysiology rig - Scientifica. (2016). [Link]
- Axopatch: Reduce the noise in patch clamp rig - Molecular Devices. (2020). [Link]
- What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? - Medscape. (2023). [Link]
- NMDA receptor antagonist - Wikipedia. [Link]
- Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. [Link]
- Novel NMDA Receptor Antagonists - University of Virginia School of Medicine. (2022). [Link]
- Best practices for in vitro neural assays on the Maestro MEA system - Axion Biosystems. [Link]
- What are NMDA receptor antagonists and how do they work?
- Assessing drug safety by identifying the axis of arrhythmia in cardiomyocyte electrophysiology - eLife. (2023). [Link]
- Assessing drug safety by identifying the axis of arrhythmia in cardiomyocyte electrophysiology - PMC - NIH. [Link]
- Computational assessment of drug-induced effects on the electrocardiogram: from ion channel to body surface potentials - NIH. [Link]
- In Vitro and Ex Vivo Neuroelectrophysiology - Charles River Labor
- Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC - NIH. (2023). [Link]
- Phencyclidine Discoordinates Hippocampal Network Activity But Not Place Fields - PMC. [Link]
- Grounding Guide - NPI Electronic. [Link]
- What could be the cause of artifacts in the voltage trace during stimulation in slice physiology?
- Video: Patch Clamp Electrophysiology: Principle & Applic
- Differentiating Electrophysiological Effects and Cardiac Safety of Drugs Based on the Electrocardiogram: A Blinded Valid
- Electrophysiologic mechanisms responsible for inotropic responses to ketamine in guinea pig and r
- Effects of ketamine and its metabolites on ion currents in differentiated hippocampal H19-7 neuronal cells and in HEK293T cells transfected with α-hslo subunit - PubMed. [Link]
- In Vitro Assays | Electrophysiology - AXXAM. [Link]
- Hunting for Electrical Noise on an Electrophysiology Rig – Part 3/3 - NeuroGig. [Link]
- Hi, I am struggling With NMDA receptor Electrophysiology studies....?
- Experiments were conducted using whole-cell patch-clamp...
- Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Transl
- s-ketamine enhances thalamocortical and corticocortical synaptic transmission in acute murine brain slices via increased AMPA-receptor-mediated pathways - ResearchG
- The most prominent electrophysiological effect of ketamine is not sufficient to cause anesthesia | bioRxiv. (2023). [Link]
- Embracing electrophysiology to revolutionize drug discovery: utility beyond safety pharmacology - Sai Life Sciences. [Link]
- Artifacts that can mimic seizures or other physiologic p
- Acute NMDA Receptor Antagonism Disrupts Synchronization of Action Potential Firing in Rat Prefrontal Cortex - NIH. (2014). [Link]
- Artifacts - Learning EEG. [Link]
- Main artifacts in electrocardiography - PMC - NIH. [Link]
- (PDF)
- Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - NIH. [Link]
- Effect of phencyclidine on inhibition in the hippocampal slice - PubMed. [Link]
- Localisation of phencyclidine-induced changes in brain energy metabolism - PubMed. (1979). [Link]
- The nature of the unavoidable EEG artefacts (and how to deal with them) - Neuroelectrics. (2014). [Link]
- Phencyclidine at low concentrations selectively blocks the sustained but not the transient voltage-dependent potassium current in cultured hippocampal neurons - PubMed. [Link]
Sources
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Phencyclidine Discoordinates Hippocampal Network Activity But Not Place Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute NMDA Receptor Antagonism Disrupts Synchronization of Action Potential Firing in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiologic mechanisms responsible for inotropic responses to ketamine in guinea pig and rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phencyclidine at low concentrations selectively blocks the sustained but not the transient voltage-dependent potassium current in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]
- 15. Artifacts that can mimic seizures or other physiologic patterns | Neupsy Key [neupsykey.com]
- 16. researchgate.net [researchgate.net]
- 17. Grounding Guide - NPI Electronic [npielectronic.com]
- 18. Hunting for Electrical Noise on an Electrophysiology Rig – Part 3/3 - [neurogig.com]
- 19. Best practices for in vitro neural assays on the Maestro MEA system | Axion Biosystems [axionbiosystems.com]
- 20. criver.com [criver.com]
Technical Support Center: Mitigating Off-Target Effects of 1-(3-Fluorophenyl)cyclohexylamine
Welcome to the technical support center for researchers utilizing 1-(3-Fluorophenyl)cyclohexylamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a focus on ensuring data integrity through the minimization of off-target effects. As an arylcyclohexylamine, this compound's primary pharmacological action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] However, like other compounds in this class, it possesses the potential to interact with other neural targets, which can confound experimental results.[3] This guide will equip you with the knowledge and protocols to identify, understand, and mitigate these unintended interactions.
Understanding the Pharmacological Profile of this compound
This compound belongs to the arylcyclohexylamine class of compounds, which are known for their activity as dissociative anesthetics.[1][3] The primary mechanism of action for this class is the non-competitive antagonism of the NMDA receptor, located within the receptor's ion channel at a site known as the PCP binding site.[2] While this is the intended "on-target" effect for many research applications, arylcyclohexylamines can also exhibit affinity for other receptors and transporters.
Potential Off-Target Interactions:
Based on the pharmacology of structurally related compounds, the most probable off-target interactions for this compound include:
-
Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to increased synaptic dopamine levels, resulting in psychostimulant effects.
-
Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake can also contribute to stimulant effects.
-
μ-Opioid Receptor (MOR): Agonism at this receptor can produce analgesic effects.
Due to the limited publicly available binding affinity data specifically for this compound, the following table presents a representative profile based on known structure-activity relationships within the arylcyclohexylamine class. Researchers must empirically determine the precise affinities for their specific experimental system.
| Target Receptor/Transporter | Representative Binding Affinity (Ki, nM) | Potential Off-Target Effect |
| NMDA Receptor (On-Target) | 50 - 200 | Dissociative Anesthesia, Neuroprotection |
| Dopamine Transporter (DAT) | 500 - 2,000 | Psychostimulant effects, altered motor activity |
| Norepinephrine Transporter (NET) | 1,000 - 5,000 | Increased alertness, cardiovascular effects |
| μ-Opioid Receptor (MOR) | > 5,000 | Analgesia, sedation |
Note: Lower Ki values indicate higher binding affinity. This table is for illustrative purposes and the actual values for this compound must be experimentally determined.
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent across experiments. Could off-target effects be the cause?
A1: Yes, inconsistency is a hallmark of off-target effects, especially if not properly controlled. The overall physiological state of your cells or animal model can influence the manifestation of off-target effects. For instance, the level of endogenous dopamine could alter the impact of the compound's interaction with the dopamine transporter. To troubleshoot, begin by performing a detailed dose-response curve for your on-target effect and observe for any unexpected physiological or cellular changes at higher concentrations.
Q2: At what concentration should I use this compound to ensure target specificity?
A2: The ideal concentration is the lowest that produces a robust on-target effect with minimal off-target engagement. A general rule of thumb is to work within a concentration range of 10-fold to 100-fold below the measured Ki for the most potent off-target. For example, if your on-target NMDA receptor effect is observed at 100 nM, and the Ki for the dopamine transporter is 1 µM (1000 nM), you have a 10-fold selectivity window. Working at or below 100 nM would be advisable.
Q3: How can I experimentally confirm that the observed phenotype is due to NMDA receptor antagonism?
A3: The gold standard is to perform a rescue experiment. After treating with this compound to induce your phenotype, apply a known NMDA receptor agonist (e.g., glutamate or NMDA) and observe if the phenotype is reversed. Additionally, utilizing a structurally different NMDA receptor antagonist to see if it recapitulates the phenotype can provide further evidence.
Q4: Are there commercially available kits for assessing off-target binding?
A4: Several companies offer off-target screening services where your compound can be tested against a panel of common off-target receptors and transporters. These services can provide a broad overview of your compound's selectivity profile.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell death at high concentrations. | Non-specific toxicity or engagement of a critical off-target. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your primary experiment to determine the toxic concentration range. |
| Stimulant-like behavioral effects in animal models (e.g., hyperlocomotion). | Interaction with dopamine (DAT) or norepinephrine (NET) transporters. | Pre-treat with a selective DAT or NET antagonist to see if the stimulant effect is blocked. |
| Observed analgesic effects not explained by NMDA antagonism. | Agonism at the µ-opioid receptor (MOR). | Pre-treat with a selective MOR antagonist like naloxone to see if the analgesic effect is reversed. |
| High background or "noisy" data in binding assays. | Non-specific binding of your compound to membranes or assay components. | Include a non-specific binding control in your assay (e.g., a high concentration of a known ligand for the off-target) to quantify and subtract this background. |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a framework for assessing the binding affinity of this compound at the dopamine transporter (DAT). Similar principles apply to assays for NET and MOR, using the appropriate radioligand and cell/tissue source.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
[³H]-WIN 35,428 (Radioligand for DAT).
-
Nomifensine (Reference competitive inhibitor for DAT).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Prepare dilutions: Create a serial dilution of this compound and nomifensine in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein).
-
[³H]-WIN 35,428 at a concentration near its Kd (e.g., 2-3 nM).
-
Varying concentrations of this compound or nomifensine.
-
For non-specific binding wells, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM nomifensine).
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through filter mats using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Plot the percent specific binding against the log concentration of your compound.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Validating On-Target Effects using a Knockout Cell Line
Objective: To confirm that the observed cellular phenotype is mediated by the intended target (NMDA receptor) using a CRISPR-Cas9 knockout cell line.
Materials:
-
Wild-type (WT) cell line expressing the NMDA receptor.
-
NMDA receptor subunit (e.g., GRIN1) knockout (KO) cell line.
-
This compound.
-
Assay reagents for measuring your phenotype of interest (e.g., calcium imaging dye, reagents for a cell viability assay).
Procedure:
-
Cell Culture: Culture both WT and KO cell lines under identical conditions.
-
Treatment: Treat both cell lines with a range of concentrations of this compound.
-
Phenotypic Assay: Perform your primary cellular assay on both cell lines.
-
Data Analysis: Compare the dose-response curves between the WT and KO cell lines.
Interpretation:
-
If the phenotype is observed in the WT cells but is significantly attenuated or absent in the KO cells, this provides strong evidence that the effect is mediated by the NMDA receptor.
-
If the phenotype is still present in the KO cells, it is likely due to an off-target effect.
Visualizing Experimental Logic
Workflow for Assessing and Mitigating Off-Target Effects
Caption: On- and potential off-target signaling pathways.
References
- Brady, K. T., Balster, R. L., & May, E. L. (1989). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 32(3), 823-829.
- Ferreira, R., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 11(1), 43.
- Request PDF: Arylcyclohexamine type drugs. ResearchGate.
- Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15777.
Sources
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-(3-Fluorophenyl)cyclohexylamine
Welcome to the technical support center for the purification of crude 1-(3-Fluorophenyl)cyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this arylcyclohexylamine.
Introduction
This compound is an important chemical intermediate, and its purity is paramount for subsequent applications, particularly in pharmaceutical research.[1] The presence of a fluorine atom can influence the compound's reactivity and biological interactions.[1] This guide provides practical, field-tested advice to address common purification hurdles, ensuring high-purity final products.
Safety First: Handling this compound
Before commencing any purification protocol, it is crucial to be aware of the potential hazards associated with this compound and related compounds. Arylcyclohexylamines can be hazardous, and proper safety precautions are non-negotiable.
Always:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4]
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.[2] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[2][3]
-
Keep the compound away from heat, sparks, and open flames as it may be flammable.[2][4]
-
Ensure all equipment is properly grounded to prevent static discharge.[4][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of crude this compound largely depends on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 3-fluorophenylacetonitrile and cyclohexylmagnesium bromide if a Grignard reaction is used.
-
Side-reaction products: This can include dimers, trimers, or other polymeric materials, especially if the reaction conditions are not carefully controlled.[6] The synthesis of related arylcyclohexylamines has shown the potential for the formation of various positional isomers and by-products.[7]
-
Solvent residues: Residual solvents from the reaction and initial work-up.
-
Inorganic salts: From quenching and extraction steps.
-
Des-fluoro analogue: In some cases, contamination with the non-fluorinated parent compound can occur.[8]
Q2: My crude product is a dark, oily residue. What is the best initial purification step?
A2: For a dark, oily crude product, an initial acid-base extraction is highly recommended. This will help to remove neutral organic impurities and some colored byproducts.
-
Protocol: Dissolve the crude oil in a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the amine, forming the hydrochloride salt which will move into the aqueous layer. The organic layer, containing neutral impurities, can then be discarded. The aqueous layer is then basified (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Q3: I'm struggling to get my compound to crystallize. What can I do?
A3: Crystallization can be challenging. Here are several troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. Good starting points for amines are often hydrocarbon solvents like hexane or heptane, sometimes with a small amount of a more polar co-solvent like ethyl acetate or isopropanol to aid dissolution at elevated temperatures.
-
Purity Check: If the compound is still oily, it may be too impure to crystallize. Consider performing another purification step, such as column chromatography, before attempting recrystallization again.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and promote crystal growth.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals when other methods fail.
Q4: What are the best analytical methods to assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and identifying impurities.[7][9] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid for better peak shape) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of your product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of your compound and identifying any structural isomers or impurities.[1][7]
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a purification and to get a qualitative assessment of purity.
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete extraction from the aqueous layer. - Product loss during transfers. - Decomposition on silica gel during chromatography. - Inefficient crystallization. | - Ensure complete basification of the aqueous layer before extraction. - Perform multiple extractions with fresh solvent. - Minimize the number of transfer steps. - Deactivate the silica gel with a small amount of triethylamine in the eluent. - Optimize recrystallization solvent and conditions. |
| Product appears as a persistent oil | - Presence of impurities that inhibit crystallization. - Residual solvent. | - Purify further using column chromatography. - Ensure the product is thoroughly dried under high vacuum. - Attempt to form a salt (e.g., hydrochloride or tartrate) which may be more crystalline. |
| Multiple spots on TLC after chromatography | - Co-elution of impurities. - Decomposition of the product on the TLC plate. - Inappropriate solvent system for chromatography. | - Optimize the chromatography eluent system to achieve better separation. - Add a small amount of triethylamine to the eluent to prevent streaking and decomposition of the amine. - Spot the TLC plate and develop it immediately. |
| Discoloration of the final product | - Presence of oxidized impurities. - Air sensitivity. | - Consider a final purification step of distillation under reduced pressure. - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |
Experimental Protocols
Here are detailed protocols for common purification techniques for this compound.
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M HCl (3 x 5 volumes). Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with diethyl ether (2 x 5 volumes) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH with stirring until the pH is >12.
-
Extract the aqueous layer with a fresh organic solvent (e.g., diethyl ether or dichloromethane) (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a common and effective method for purifying amines.[10]
-
Slurry Preparation: Adsorb the crude amine onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system. A good starting point is a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. To prevent decomposition on the silica, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[11]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the purified amine in a minimum amount of a suitable hot solvent or solvent mixture (e.g., heptane/ethyl acetate).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Common Purification Issues
This diagram outlines a troubleshooting process for common purification challenges.
Caption: Troubleshooting purification problems.
References
- Safety Data Sheet. (n.d.). Cyclohexylamine.
- Request PDF. (2025, August 6). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
- MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: Cyclohexylamine.
- Santa Cruz Biotechnology. (2017, July 4). Cyclohexylamine Safety Data Sheet.
- LJMU Research Online. (2017, May 5). Pharmacological characterization of 3-MeO-PCMo and its analogues.
- Tummalapalli, U. S., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9223-9226.
Sources
- 1. This compound (125827-86-3) for sale [vulcanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. trc-corp.com [trc-corp.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Stability Landscape of 1-(3-Fluorophenyl)cyclohexylamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the stability testing of 1-(3-Fluorophenyl)cyclohexylamine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and practical insights to navigate the complexities of stability studies for this compound. We will explore the underlying chemical principles, provide robust experimental protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to conduct self-validating stability assessments, ensuring the integrity and reliability of your research and development endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the stability testing of this compound.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The amine functional group is susceptible to oxidation and salt formation, while the fluorophenyl ring, although generally stable due to the strong carbon-fluorine bond, can be subject to nucleophilic substitution under harsh conditions.[1][2]
Q2: Why is forced degradation testing necessary for this compound?
A2: Forced degradation studies, or stress testing, are crucial to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[3] By subjecting the compound to more severe conditions than accelerated stability testing, we can predict its long-term stability and ensure that our analytical methods can separate the parent compound from any potential degradants.
Q3: What are the expected degradation pathways for this compound?
A3: Based on its chemical structure, several degradation pathways can be postulated. The primary amine is a likely site for oxidation, potentially leading to the formation of corresponding imines or further degradation products. Hydrolysis under acidic or basic conditions could lead to the formation of salts or potentially ring-opening of the cyclohexyl moiety under extreme conditions. While the fluorophenyl group is generally stable, photolytic conditions could induce degradation.[4][5]
Q4: Which analytical techniques are most suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products. For the identification and characterization of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for volatile impurities.[3] For detailed structural elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is highly valuable.[9][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or minimal degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or extend the exposure time.[3] |
| The molecule is inherently very stable. | This is a valuable finding. Document the stability under the tested conditions. | |
| Excessive degradation (>50%) or a complex mixture of degradants. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[3] |
| Poor peak shape (tailing, fronting) in HPLC analysis. | Inappropriate mobile phase pH for an amine compound. | Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is protonated and gives a symmetrical peak shape. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase. | |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Irreproducible retention times in HPLC. | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition change. | Prepare fresh mobile phase and ensure proper mixing if using a gradient. | |
| Difficulty in identifying unknown degradation products by LC-MS. | Low concentration of the degradant. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Co-elution of peaks. | Optimize the HPLC method to improve resolution. | |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) and MS/MS fragmentation studies to aid in structural elucidation.[6][11] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
Forced Degradation Conditions
The goal is to achieve approximately 5-20% degradation of the active substance.[3]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples.
-
Analytical Methodology
A stability-indicating HPLC method should be developed and validated. A generic starting point is provided below.
Table 1: Suggested HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful stability testing.
Caption: Plausible degradation pathways for this compound.
References
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- The proposed pathway for cyclohexylamine and cyclohexanol degradation in TYUT067.
- Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. Technology Networks. [Link]
- CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). SCIRP. [Link]
- Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. MDPI. [Link]
- Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in. Oil & Gas Science and Technology. [Link]
- qNMR fluorine pollution analysis: perspectives on PFAS exposure characteris
- Characterization of the degradation products of amines used for post combustion CO 2 capture. LSABM. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
- Thermal desorption-degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS).
- Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
- Cyclohexylamine.
- Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques.
- Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review.
- Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
- 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- NMR spectra of a mixture of fluorinated compounds highlighting the...
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- Fluorinated Aromatic Compounds.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Cyclohexylamine.
- Chemical Aspects of Human and Environmental Overload with Fluorine.
- Cooking Utensils: Determination of Primary Arom
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
- Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS).
- [The application of LC-MS/MS in measurement of oxid
- 1-Phenylcyclohexylamine hydrochloride, min 98%, 100 mg. CP Lab Safety. [Link]
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]
- Fluorophenyl group of type 2 statins – Fluvastatin.
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
- Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 7. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 8. biotech-spain.com [biotech-spain.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Enhancing NMDA Receptor Subtype Selectivity of 1-(3-Fluorophenyl)cyclohexylamine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and pharmacologists dedicated to refining the selectivity of NMDA receptor (NMDAR) ligands, specifically focusing on derivatives of 1-(3-Fluorophenyl)cyclohexylamine. As a non-competitive antagonist that binds within the ion channel pore, similar to phencyclidine (PCP), achieving subtype selectivity presents a significant challenge.[1][2] This document provides in-depth, practical guidance through troubleshooting FAQs, detailed experimental protocols, and strategic workflows to navigate the complexities of NMDAR pharmacology.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1.1: Foundational Concepts in NMDAR Selectivity
Q1: Why is achieving NMDA receptor subtype selectivity for a channel blocker like this compound so challenging yet critical?
A1: The critical challenge lies in the binding site. This compound, like its parent compound PCP, is an open-channel blocker.[1] It binds within the ion channel pore, a region that is highly conserved across different NMDA receptor subtypes. This structural similarity makes it difficult to develop compounds that can differentiate between, for example, a GluN2A-containing receptor and a GluN2B-containing one.
The importance of this endeavor cannot be overstated. Different NMDAR subtypes, defined by their GluN2 (A-D) subunits, have distinct anatomical distributions, developmental expression profiles, and functional roles.[3][4] For instance, GluN2A-containing receptors are primarily synaptic and are linked to synaptic plasticity, while extrasynaptic GluN2B-containing receptors are often implicated in excitotoxic cell death pathways.[5][6] A non-selective antagonist can produce a narrow therapeutic window and significant side effects by blocking both physiologically important synaptic transmission and pathological extrasynaptic activity.[7] Achieving subtype selectivity would allow for the targeted modulation of specific receptor populations, offering a more precise therapeutic intervention with a potentially better safety profile.[8]
Q2: What are the key structural differences between the NMDA receptor subtypes that can be exploited for selective drug design?
A2: While the channel pore is conserved, subtle differences in the vestibule and surrounding domains can be exploited. Key domains for targeting subtype selectivity include:
-
Amino-Terminal Domain (ATD): This extracellular domain shows the most significant sequence divergence among GluN2 subunits and is a major site for allosteric modulation.[4][9] For example, ifenprodil and its analogs achieve GluN2B selectivity by binding to a pocket at the interface of the GluN1 and GluN2B ATDs.[4][9] While this compound is a channel blocker, synthetic strategies could involve creating hybrid molecules that possess a channel-blocking moiety and a separate pharmacophore that interacts with the ATD of a specific subtype.
-
Agonist Binding Domain (ABD): Although the glutamate binding site within the ABD is highly conserved, residues outside the direct binding pocket can differ between subtypes.[3] Structural studies have shown that it's possible to develop competitive antagonists with modest selectivity by exploiting these non-conserved residues.[3]
-
Transmembrane Domain (TMD) and Channel Vestibule: While the deep pore is conserved, the outer vestibule of the channel can have subtle differences in amino acid composition between subtypes. High-resolution structural models, potentially enhanced by artificial intelligence and molecular dynamics simulations, can help identify these minor differences.[10] These could serve as targets for modifications to the this compound scaffold, aiming for differential interactions that favor one subtype over another.
Section 1.2: Experimental Workflows & Troubleshooting
This section provides practical advice for common issues encountered during the characterization of novel this compound analogs.
Q3: Our competition binding assays using [³H]MK-801 are showing high variability and inconsistent Kᵢ values for our new analogs. What are the likely causes and solutions?
A3: This is a common issue when working with NMDARs. The binding of channel blockers like MK-801 is use-dependent, meaning the channel must be open for the radioligand to bind. Inconsistent channel activation is a primary source of variability.
Troubleshooting Guide: Radioligand Binding Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Kᵢ Values | 1. Inconsistent Channel Activation: Insufficient or variable concentrations of glutamate and glycine (co-agonists) in the assay buffer.[7] 2. Poor Membrane Quality: Degradation of receptors during membrane preparation. | 1. Ensure Saturating Co-Agonist Concentrations: Use saturating concentrations of both glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) in your assay buffer to maximize and standardize channel opening. 2. Optimize Membrane Prep: Prepare fresh cortical membranes and store them properly at -80°C. Include protease inhibitors during homogenization. |
| High Non-Specific Binding (NSB) | 1. Radioligand Concentration Too High: Using an unnecessarily high concentration of [³H]MK-801.[11] 2. Lipophilicity of Analogs: Highly lipophilic test compounds can stick to membranes and filter plates.[12] | 1. Determine Kₔ: Perform a saturation binding experiment to determine the Kₔ of [³H]MK-801 for your specific membrane preparation. Use a concentration at or near the Kₔ for competition assays. 2. Pre-treat Filters/Plates: Pre-soak filter mats (e.g., with 0.5% polyethyleneimine) to reduce non-specific binding. Include a non-ionic detergent like Tween-20 (0.05%) in the wash buffer. |
| Low Specific Binding Signal | 1. Low Receptor Density: The tissue source may have a low expression of NMDARs. 2. Assay Buffer Composition: Suboptimal pH or ionic strength. | 1. Use Receptor-Rich Tissue: Use brain regions known for high NMDAR expression, such as the cortex or hippocampus. Alternatively, use cell lines (e.g., HEK293) stably expressing specific NMDAR subtypes.[13] 2. Optimize Buffer: Ensure the assay buffer is at a physiological pH (typically 7.4). |
Experimental Protocol: Competition Radioligand Binding Assay
-
Preparation: Thaw rat cortical membranes on ice. Dilute to a final concentration of 100-200 µg protein per tube in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Reagents: Prepare serial dilutions of your this compound analog. The radioligand will be [³H]MK-801 (specific activity ~20-30 Ci/mmol), used at a final concentration of 1-5 nM.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
50 µL Assay Buffer (for total binding) or 10 µM non-labeled MK-801 (for non-specific binding).
-
50 µL of your test compound at various concentrations.
-
50 µL of [³H]MK-801.
-
50 µL of co-agonists (e.g., 100 µM glutamate, 30 µM glycine).
-
100 µL of membrane suspension.
-
-
Incubation: Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through GF/B filter plates using a cell harvester. Wash 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantification: Dry the filter mats, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of your compound and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[14]
Q4: I'm performing whole-cell patch-clamp recordings on HEK293 cells expressing specific NMDAR subtypes. I'm observing a rapid "rundown" of the NMDA-evoked current, making it difficult to assess the inhibitory effect of my compounds. How can I improve my recording stability?
A4: Current rundown is a persistent issue in NMDAR electrophysiology. It's often caused by the washout of essential intracellular components and changes in the phosphorylation state of the receptor.
Troubleshooting Guide: Whole-Cell Patch-Clamp Recordings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Current Rundown | 1. Intracellular Factor Washout: Dialysis of the cell's cytoplasm with the pipette solution washes out critical molecules like ATP, GTP, and certain kinases/phosphatases.[15] 2. Calcium-Dependent Inactivation: High intracellular calcium can lead to calmodulin-dependent inactivation of the NMDAR. | 1. Supplement Internal Solution: Include ATP (2-4 mM) and GTP (0.2-0.4 mM) in your internal pipette solution to support cellular energy and signaling. An ATP-regenerating system (phosphocreatine) can also be beneficial. 2. Optimize Calcium Buffering: Use a higher concentration of a calcium chelator like BAPTA (e.g., 10 mM) instead of EGTA in your internal solution to better control local calcium transients near the receptor. |
| Slow Drug Application/Washout | 1. Inefficient Perfusion System: The solution exchange around the recorded cell is too slow, making it difficult to determine the kinetics of block. | 1. Use a Fast Perfusion System: Employ a gravity-fed or automated multi-barrel perfusion system positioned close to the cell. This allows for rapid solution exchange (within 10-20 ms).[16] |
| Variability in Antagonist Potency (IC₅₀) | 1. Holding Potential: The potency of uncompetitive channel blockers is voltage-dependent.[17] 2. Incomplete Block: For slowly binding compounds, the agonist application time may be too short to reach equilibrium block. | 1. Maintain a Consistent Holding Potential: Clamp cells at a consistent negative potential (e.g., -70 mV) to ensure a stable driving force for Mg²⁺ block and consistent conditions for antagonist binding.[17] 2. Pre-apply the Antagonist: For compounds with slow on-rates, pre-incubate the cell with the antagonist for 1-2 minutes before co-application with the agonist to allow the block to reach steady-state. |
Part 2: Strategic Workflows for Enhancing Selectivity
Q5: What is a rational, step-by-step workflow for iteratively improving the subtype selectivity of a this compound scaffold?
A5: A successful strategy integrates computational modeling with synthetic chemistry and functional testing in a feedback loop. This approach, known as a Design-Make-Test-Analyze (DMTA) cycle, is essential for rational drug design.
Sources
- 1. Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 10. Artificial intelligence insight on structural basis and small molecule binding niches of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 13. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Animal Stress During 1-(3-Fluorophenyl)cyclohexylamine Administration
Introduction: The Critical Importance of Minimizing Animal Stress
In the pursuit of scientific advancement, the ethical and humane treatment of laboratory animals is paramount. The principles of the 3Rs—Replacement, Reduction, and Refinement—serve as a guiding framework for all in vivo research.[1][2][3][4][5] This technical support guide focuses on the "Refinement" aspect, providing researchers, scientists, and drug development professionals with a comprehensive resource for minimizing animal stress during the administration of the novel compound, 1-(3-Fluorophenyl)cyclohexylamine.
Stress is a significant confounding variable in animal research. It can lead to physiological changes, such as altered hormone levels and immune responses, which can impact the validity and reproducibility of experimental data.[6][7][8] By implementing best practices to mitigate stress, we not only enhance animal welfare but also improve the quality and reliability of our scientific findings.[4] This guide offers a series of troubleshooting steps and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Pre-Procedural Considerations: Setting the Stage for Success
Proper preparation before compound administration is crucial for minimizing animal stress. This section addresses common questions regarding the initial steps of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended acclimation period for animals before I begin my study with this compound?
A1: A sufficient acclimation period is critical for animals to recover from the stress of transportation and adapt to their new environment.[9][10] This allows their physiological and psychological states to stabilize, ensuring more reliable experimental results.[9] For rodents, a minimum acclimation period of 48 to 72 hours is generally required before any procedures.[9][11][12] For larger mammals, a minimum of 72 hours is recommended.[9][11] However, for sensitive studies or long-term experiments, extending this period to 5-7 days for smaller animals is advisable.[9]
| Species | Procedure Type | Minimum Recommended Acclimation |
| Rodents (Mice, Rats) | Non-Survival | 48 hours[9][11] |
| Rodents (Mice, Rats) | Survival | 72 hours[12] |
| Larger Mammals | Non-Survival | 72 hours[9][11] |
| Larger Mammals | Survival | 7 days[12] |
Q2: How can I habituate animals to the handling and administration procedures?
A2: Habituation is key to reducing anxiety and stress associated with handling and dosing.[13] Gradually introduce the animals to the procedures they will undergo. This can include:
-
Gentle Handling: Handle the animals for short periods each day leading up to the experiment.[13]
-
Mock Procedures: Simulate the administration procedure without actually delivering the compound. For example, for oral gavage, you can accustom the animal to gentle restraint and the presence of the gavage needle near its mouth.[14]
-
Positive Reinforcement: Associate handling with a positive stimulus, such as a small food treat (if appropriate for the study protocol).[15]
Q3: What are the signs of stress I should be looking for in my animals?
A3: Recognizing the signs of stress is crucial for timely intervention. These can be both physiological and behavioral.[7][16]
-
Physiological Signs: Changes in weight, altered hormone levels (e.g., corticosterone), and increased susceptibility to disease.[16][17]
-
Behavioral Signs:
II. Administration Techniques: A Focus on Refinement
The chosen route and technique of administration can significantly impact animal stress levels. This section provides guidance on common methods and how to refine them.
Troubleshooting Common Administration Issues
Issue 1: Animal is highly resistant during oral gavage.
-
Cause: Improper restraint, discomfort from the gavage needle, or fear.
-
Solution:
-
Ensure Proper Restraint: The animal should be held securely but without excessive pressure. The head and neck should be aligned to create a straight path for the gavage needle.[20]
-
Use Appropriate Equipment: Ensure the gavage needle is the correct size for the animal and has a smooth, ball-tipped end to prevent injury.[14][20] Consider using flexible plastic feeding tubes, which can be safer and less traumatic than rigid metal needles.[14]
-
Refine the Technique: Allow the animal to swallow the needle rather than forcing it down.[20] Coating the tip of the gavage needle with a sucrose solution has been shown to reduce stress and make the procedure quicker.[21][22]
-
Consider Alternatives: If oral gavage proves too stressful, explore less invasive methods like administering the compound in palatable food or liquid, if scientifically appropriate.[20][23]
-
Issue 2: I'm observing signs of pain or distress after an intraperitoneal (IP) injection.
-
Cause: Improper injection technique leading to irritation or injection into an organ, or the formulation of this compound may be an irritant.
-
Solution:
-
Optimize Injection Technique: Ensure the injection is made in the lower abdominal quadrant to avoid internal organs.[24] The needle should be inserted at an appropriate angle and depth.
-
Evaluate the Formulation: Check the pH and osmolality of your this compound solution. Deviations from physiological norms can cause pain and inflammation at the injection site.[24][25] Use of pharmaceutical-grade vehicles is recommended.[25][26][27]
-
Minimize Restraint: Novel techniques and devices, such as injection tunnels, can reduce the need for extensive physical restraint, thereby lowering stress.[28][29]
-
Experimental Protocol: Low-Stress Intraperitoneal (IP) Injection
This protocol outlines a refined method for IP injections in mice to minimize stress.
Materials:
-
Syringe with appropriate volume of this compound solution
-
25-27 gauge needle
-
Injection tunnel or other minimal restraint device (optional)
-
70% ethanol
Procedure:
-
Preparation: Prepare the dosing solution and draw it into the syringe.
-
Animal Handling: Gently guide the mouse into the injection tunnel or use a minimal restraint technique where the mouse can grasp a surface with its forepaws.[29] This avoids the stress of being fully immobilized in a supine position.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Gently lift the hindquarters and insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid is drawn back (indicating entry into a vessel or organ). Slowly inject the solution.
-
Withdrawal and Monitoring: Smoothly withdraw the needle. Return the mouse to its home cage and monitor for any signs of distress.
Visualization of a Low-Stress Workflow
Caption: The HPA axis activation in response to a procedural stressor.
IV. Conclusion: Upholding Scientific Integrity and Animal Welfare
Minimizing animal stress during the administration of this compound is not only an ethical obligation but also a scientific necessity. By adhering to the principles of the 3Rs and implementing the refined techniques outlined in this guide, researchers can enhance the well-being of their animal subjects and improve the quality and reliability of their experimental data. [4][30]Continuous training and a commitment to best practices are essential for conducting humane and scientifically sound research.
V. References
-
Three Rs (animal research) - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
The 3Rs - NC3Rs. (n.d.). Retrieved January 9, 2026, from [Link]
-
Acclimation Period for Newly Received Laboratory Animals Guidelines. (n.d.). Retrieved January 9, 2026, from
-
Animal Use Alternatives (3Rs) | National Agricultural Library - USDA. (n.d.). Retrieved January 9, 2026, from [Link]
-
Recognizing Signs of Distress in Laboratory Animals | UCLA Research Safety & Animal Welfare Administration. (n.d.). Retrieved January 9, 2026, from [Link]
-
The 3Rs - Understanding Animal Research. (n.d.). Retrieved January 9, 2026, from [Link]
-
Acclimation of Animals - Institutional Animal Care and Use Committee. (n.d.). Retrieved January 9, 2026, from
-
Guidelines for Acclimation for Newly Received Laboratory Animals | UK Research. (n.d.). Retrieved January 9, 2026, from
-
Reducing the stress of drug administration: implications for the 3Rs - University of Bristol. (n.d.). Retrieved January 9, 2026, from [Link]
-
Reducing stress in mice in drug testing - European Animal Research Association. (2024, February 5). Retrieved January 9, 2026, from [Link]
-
Reducing the stress of drug administration: implications for the 3Rs - PMC - NIH. (2015, September 23). Retrieved January 9, 2026, from [Link]
-
Recognizing Pain and Distress in Laboratory Animals | ILAR Journal | Oxford Academic. (2000, April 1). Retrieved January 9, 2026, from [Link]
-
Pet Medication Practices That Reduce Stress For Animals. (2025, September 1). Retrieved January 9, 2026, from [Link]
-
EP-5: Acclimation Period Guidelines for Newly Received Laboratory Animals. (2024, August 7). Retrieved January 9, 2026, from
-
Handling Techniques to Reduce Stress in Mice - JoVE. (2021, June 2). Retrieved January 9, 2026, from [Link]
-
Recognition and Assessment of Pain, Stress, and Distress - NCBI - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Acclimation Period - UCI Office of Research. (n.d.). Retrieved January 9, 2026, from [Link]
-
Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10). Retrieved January 9, 2026, from [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Retrieved January 9, 2026, from
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - ResearchGate. (2010, May). Retrieved January 9, 2026, from [Link]
-
Recognition and Assessment of Stress and Distress - NCBI - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Injection tunnel for stress-reduced handling of laboratory mice - ASCENION GmbH. (n.d.). Retrieved January 9, 2026, from [Link]
-
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research. (2009, December 11). Retrieved January 9, 2026, from
-
Refinement: Evaluating stress and accuracy of different intraperitoneal injection techniques in mice - Utrecht University Student Theses Repository. (2017, February 15). Retrieved January 9, 2026, from [Link]
-
Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals - NIH OACU. (n.d.). Retrieved January 9, 2026, from [Link]
-
How to Effectively Assess the Well-being of Laboratory Mice - TransCure bioServices. (n.d.). Retrieved January 9, 2026, from [Link]
-
Oral Gavage - Rodent - Research | SDSU. (2022, November 14). Retrieved January 9, 2026, from [Link]
-
Evaluation of a novel technique for intraperitoneal injections in mice - ResearchGate. (2015, August). Retrieved January 9, 2026, from [Link]
-
Animal Welfare Act Quick Reference Guides | National Agricultural Library - USDA. (n.d.). Retrieved January 9, 2026, from [Link]
-
Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). Retrieved January 9, 2026, from
-
Reducing Patient Stress Through Chemistry - WSAVA 2019 Congress - VIN. (n.d.). Retrieved January 9, 2026, from [Link]
-
Animal Welfare, Testing and Research of FDA-Regulated Products. (2025, January 14). Retrieved January 9, 2026, from [Link]
Sources
- 1. Three Rs (animal research) - Wikipedia [en.wikipedia.org]
- 2. The 3Rs | NC3Rs [nc3rs.org.uk]
- 3. Animal Use Alternatives (3Rs) | National Agricultural Library [nal.usda.gov]
- 4. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. The 3Rs [hpra.ie]
- 6. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 9. rci.ucmerced.edu [rci.ucmerced.edu]
- 10. research.uci.edu [research.uci.edu]
- 11. Acclimation of Animals - Institutional Animal Care and Use Committee [research.wayne.edu]
- 12. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 13. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 14. instechlabs.com [instechlabs.com]
- 15. petpleaserswa.com [petpleaserswa.com]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 17. How to Effectively Assess the Well-being of Laboratory Mice - TransCure bioServices [transcurebioservices.com]
- 18. Recognition and Assessment of Pain, Stress, and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Recognition and Assessment of Stress and Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. eara.eu [eara.eu]
- 24. research.uky.edu [research.uky.edu]
- 25. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 26. research.ucsb.edu [research.ucsb.edu]
- 27. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 28. ASCENION GmbH - Injection tunnel for stress-reduced handling of laboratory mice [ascenion.de]
- 29. researchgate.net [researchgate.net]
- 30. Animal Welfare, Testing and Research of FDA-Regulated Products | FDA [fda.gov]
Technical Support Center: Quantitative Analysis of 1-(3-Fluorophenyl)cyclohexylamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1-(3-Fluorophenyl)cyclohexylamine. As a phencyclidine (PCP) analog and a novel psychoactive substance (NPS), its accurate detection requires robust, well-calibrated analytical methods.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to develop reliable methods and troubleshoot effectively.
Section 1: Foundational Concepts in Instrument Calibration
Calibration is the cornerstone of quantitative analysis. It establishes the relationship between the instrumental signal and the known concentration of an analyte. An inaccurate calibration curve directly translates to inaccurate sample results, compromising data integrity.[3]
Q1: Which is the better instrument for this compound analysis: GC-MS or LC-MS/MS?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for analyzing arylcyclohexylamines.[2] The choice depends on the sample matrix, required sensitivity, and sample throughput.
-
GC-MS: This is a classic and robust technique for volatile and thermally stable compounds.[4] For amine-containing compounds like this compound, derivatization may sometimes be necessary to improve peak shape and thermal stability, although it adds a sample preparation step. GC-MS is highly effective for identifying compounds through library matching of electron impact (EI) fragmentation patterns.[5]
-
LC-MS/MS: This is often the preferred method for complex biological matrices (e.g., blood, urine) due to its high sensitivity, specificity, and reduced need for derivatization.[6] Electrospray ionization (ESI) is typically used, and the tandem MS (MS/MS) capability allows for highly selective detection using Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference.[7]
Recommendation: For trace-level quantification in biological samples, LC-MS/MS is generally superior due to its enhanced sensitivity and specificity, which helps mitigate matrix effects.[8]
Q2: What is an internal standard and why is it critical for this analysis?
A2: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a constant, known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.
For quantitative analysis of PCP analogs, a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard.[9][10]
Causality: The key advantage of a SIL-IS is that it co-elutes with the native analyte and experiences nearly identical ionization efficiency and matrix effects in the MS source.[11] Because it is chemically identical but has a different mass, the mass spectrometer can distinguish between the analyte and the IS. By calculating the ratio of the analyte peak area to the IS peak area, variations are normalized, leading to significantly improved accuracy and precision.[11]
Section 2: Experimental Protocol: Building a Reliable Calibration Curve for LC-MS/MS
This protocol outlines a self-validating workflow for creating a robust calibration curve for the quantification of this compound.
Step 1: Preparation of Standards
Accuracy begins with your standards. Use a certified reference material (CRM) for the analyte whenever possible to ensure the highest confidence in your stock concentration.[12]
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in a Class A 10 mL volumetric flask using methanol or acetonitrile.
-
Working Stock Solution (10 µg/mL): Perform a 1:100 serial dilution of the Primary Stock Solution.
-
Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of the SIL-IS (e.g., d4-analog) using the same procedure.
-
Spiking Solutions: Create a series of spiking solutions through serial dilutions of the Working Stock Solution to cover the intended calibration range.
Diagram: Calibration Standard Preparation Workflow
Caption: Workflow for preparing calibration standards from a certified reference material.
Step 2: Constructing the Calibration Curve
-
Select Matrix: Use a representative blank biological matrix (e.g., human plasma, urine) that is free of the analyte.
-
Spike Calibrators: Aliquot the blank matrix and spike with the appropriate spiking solution to create a minimum of 6-8 non-zero concentration levels. Also prepare a "blank" (matrix only) and a "zero sample" (matrix + IS).
-
Add Internal Standard: Add a fixed volume of the IS Stock Solution to every tube (except the blank) to achieve a consistent final concentration.
-
Sample Preparation: Perform your validated extraction procedure (e.g., protein precipitation, solid-phase extraction) on all calibrators.[13]
-
Analysis: Inject the extracted samples onto the LC-MS/MS system.
-
Data Processing: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. Apply a linear regression, typically with a 1/x or 1/x² weighting to account for heteroscedasticity (non-uniform variance across the concentration range).
Table 1: Example LC-MS/MS Parameters & Acceptance Criteria
| Parameter | Recommended Setting / Criterion | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and peak shape for arylcyclohexylamines. |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Acidified mobile phase promotes better ionization in positive ESI mode.[14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amine groups are readily protonated, making ESI+ highly efficient. |
| MS/MS Transitions | Quantifier & Qualifier Ions | Use at least two MRM transitions. The quantifier is for concentration calculation, and the qualifier confirms identity.[7] |
| Calibration Points | Minimum 6 non-zero points | Ensures the linear relationship is well-defined across the desired range. |
| Correlation Coeff. (r²) | ≥ 0.99 | Indicates a strong fit of the data points to the regression line. |
| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ) | Ensures the curve accurately predicts concentrations.[7] |
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses common problems in a Q&A format.[15][16]
Q3: My calibration curve is non-linear or has a poor r² value (<0.99). What should I do?
A3: A non-linear curve suggests a breakdown in the proportional relationship between concentration and response.
-
Check for Outliers: Was one standard prepared incorrectly? Re-inject the problematic point. If it remains deviant, prepare a fresh standard for that level.
-
Detector Saturation: At the highest concentration point, is the peak shape flat-topped? This indicates the detector is saturated. Solution: Reduce the highest concentration standard or dilute the sample before injection.[15]
-
Cross-Contamination/Carryover: Is the blank sample showing a significant peak? This could be carryover from a preceding high-concentration sample. Solution: Optimize the LC wash method between injections with a strong solvent.
-
Inappropriate Regression Model: A simple linear model may not be appropriate if the dynamic range is very wide. Solution: Use a weighted linear regression (e.g., 1/x²) or, if justified and validated, a quadratic model.[7]
Diagram: Troubleshooting a Failed Calibration Curve
Caption: Decision tree for diagnosing common calibration curve failures.
Q4: I'm seeing poor peak shape (tailing) for my analyte. What causes this?
A4: Peak tailing is common for basic compounds like amines and is often caused by secondary interactions with active sites in the analytical flow path.
-
Column Activity: The silica backbone of C18 columns can have acidic silanol groups that interact with basic analytes. Solution: Use a modern, end-capped column designed for high-performance with basic compounds. Ensure the mobile phase pH is low (e.g., using formic acid) to keep the amine protonated and reduce silanol interactions.
-
Injector/Liner Contamination (GC-MS): Active sites can develop in the GC inlet liner.[15] Solution: Deactivate or replace the liner. Using a liner with glass wool can sometimes trap non-volatile matrix components but may also introduce new active sites.
-
Column Overload: Injecting too much mass onto the column can cause peak distortion. Solution: Dilute the sample or reduce the injection volume.[15]
Q5: My analyte signal is low and inconsistent, especially in real samples compared to standards in solvent. Why?
A5: This is a classic symptom of matrix effects , specifically ion suppression.[17][18] Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the MS source, reducing its signal.[8]
-
Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Solution: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[8]
-
Optimize Chromatography: Modify the LC gradient to chromatographically separate the analyte from the region where most matrix components elute (often early in the run).
-
Use a SIL-IS: This is the most effective solution. Since the SIL-IS is affected by ion suppression in the same way as the analyte, the area ratio remains constant, correcting for the signal loss.[18]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can significantly reduce matrix effects, but you must ensure the resulting concentration is still above the instrument's limit of quantitation.
Section 4: Frequently Asked Questions (FAQs)
Q6: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A6:
-
LOD is the lowest concentration of an analyte that can be reliably distinguished from the blank but not necessarily quantified with acceptable accuracy. It is often estimated based on a signal-to-noise ratio (S/N) of 3:1.
-
LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20% of nominal value and a precision of <20% RSD).[7] The LOQ must be experimentally determined by analyzing replicate samples at low concentrations.
Q7: When should I prepare a new calibration curve?
A7: A full calibration curve should be run with every batch of samples.[19] This accounts for any day-to-day variations in instrument performance. Quality control (QC) samples at low, medium, and high concentrations should be interspersed throughout the sample run to verify that the calibration remains valid for the entire batch.
Q8: My this compound standard seems to degrade over time in solution. How can I prevent this?
A8: Amines can be susceptible to degradation. Store stock solutions in amber glass vials at low temperatures (e.g., -20 °C) to protect from light and heat.[12] Prepare fresh working solutions regularly from the stock. Monitor the response of a QC sample over time to track any potential degradation of your standards.
References
- Journal of Analytical Toxicology. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. [Link]
- PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
- Patent. (N/A).
- PubMed. (N/A). Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS). [Link]
- SCIEX. (N/A). Quantitative and qualitative determination of 130 novel psychoactive substances in whole human blood. [Link]
- National Institutes of Health (NIH). (N/A). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
- CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. [Link]
- PubMed. (2024). Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
- ResearchGate. (2025). Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library search. [Link]
- Phenomenex. (2020). GC Troubleshooting Guide. [Link]
- National Institutes of Health (NIH). (N/A). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
- Office of Justice Programs. (2005).
- National Institute of Standards and Technology (NIST). (N/A).
- Japan Environment Agency. (N/A). III Analytical Methods. [Link]
- MDPI. (N/A).
- I.R.I.S. (N/A). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS)
- Waters Corporation. (N/A).
- PubMed. (2021).
- PubMed. (2017).
- ResearchGate. (2025). (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing of Calibration Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. sciex.com [sciex.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. env.go.jp [env.go.jp]
- 14. rsc.org [rsc.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. selectscience.net [selectscience.net]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of Analytical Methods | Office of Justice Programs [ojp.gov]
Addressing batch-to-batch variability of synthesized 1-(3-Fluorophenyl)cyclohexylamine
<
Introduction
Welcome to the Quantum Synthesis Solutions Technical Support Center. This guide is designed for our valued partners in research, development, and manufacturing who are working with 1-(3-Fluorophenyl)cyclohexylamine. As a key intermediate in various development pipelines, ensuring its consistent quality and yield is paramount. Batch-to-batch variability is a common challenge in pharmaceutical synthesis, stemming from minor deviations in raw materials, equipment, or process parameters.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify sources of variability and implement robust control strategies. Our goal is to empower you to achieve reproducible, high-purity synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via reductive amination of 3-fluorophenyl cyclohexanone with a suitable amine source.
Question 1: We are observing significant batch-to-batch variation in the final product's purity and yield. What are the most likely causes?
Answer: This is a multifaceted issue common in multi-step organic syntheses.[1][3] The variability almost always traces back to a few critical areas. A systematic approach, often aligned with Quality by Design (QbD) principles, is essential for diagnosis.[2][4]
Core Areas to Investigate:
-
Starting Material Quality:
-
Purity of 3-Fluorophenyl Cyclohexanone: The purity of your ketone is the most critical factor. Even minor impurities can carry through or interfere with the reaction. Request a detailed Certificate of Analysis (CoA) from your supplier for each batch and consider in-house verification via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Amine Source and Reducing Agent: The quality and stoichiometry of your amine source (e.g., ammonia) and the activity of your reducing agent (e.g., Sodium Borohydride, Sodium Cyanoborohydride) are crucial.[5][6] Reducing agents can degrade with improper storage. Always use freshly opened reagents or reagents that have been stored under appropriate inert conditions.
-
-
Critical Process Parameters (CPPs):
-
Reaction Temperature: Reductive amination involves an equilibrium between the ketone/amine and the intermediate imine.[7] Temperature affects both the rate of imine formation and the stability of the reducing agent. Tightly control the temperature profile throughout the reaction.
-
pH Control: The reaction is often run under weakly acidic conditions to facilitate imine formation.[7][8] Deviations in pH can slow the reaction or degrade the product and reagents.
-
Water Content: The formation of the imine from the ketone and amine is a condensation reaction that releases water.[7] The presence of excess water can shift the equilibrium away from the desired imine intermediate. Ensure solvents are appropriately dried.
-
Agitation Rate: In heterogeneous reactions, insufficient mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and impurity formation.
-
-
Work-up and Isolation Procedures:
-
Quenching: The method used to quench the reaction and destroy excess reducing agent must be consistent.
-
Extractions & Washes: Variations in pH during aqueous washes can lead to product loss if the amine protonates and becomes water-soluble.[9]
-
Crystallization/Purification: The solvent system, cooling rate, and seeding strategy during crystallization are critical for obtaining a consistent crystal form and purity profile.
-
Question 2: Our HPLC analysis shows a recurring, unidentified impurity peak. What could it be?
Answer: Identifying unknown peaks requires a combination of process knowledge and analytical investigation. In a typical reductive amination synthesis of an arylcyclohexylamine, several side products are plausible.
Synthesis and Potential Impurity Pathways
The primary reaction is the formation of an imine from 3-fluorophenyl cyclohexanone and an amine, followed by reduction.
Caption: General synthesis scheme and common impurity pathways.
Common Impurities and Mitigation Strategies
| Impurity Name | Potential Source | Identification Method | Mitigation Strategy |
| Unreacted Ketone | Incomplete reaction; poor reducing agent activity. | GC-MS, LC-MS. Compare retention time with a standard of the starting material. | Increase reaction time, check the quality of the reducing agent, optimize stoichiometry. |
| (3-Fluorophenyl)cyclohexanol | Direct reduction of the ketone starting material by the reducing agent.[7] | GC-MS, LC-MS. | Use a milder, imine-selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH3CN).[5][6] Ensure imine formation is favored before reduction. |
| Dimeric or Secondary Amines | Reaction of the final primary amine product with the intermediate imine or unreacted ketone. | LC-MS (look for a mass corresponding to ~2x the product mass minus NH3). | Use a sufficient excess of the amine source (e.g., ammonia) to drive the reaction towards the primary amine.[10] |
| Positional Isomers | Impurities in the starting 3-fluorophenyl cyclohexanone (e.g., 2- or 4-fluoro isomers). | HPLC with reference standards, NMR. | Source higher purity starting materials. Develop an analytical method to quantify isomeric purity of the raw material. |
Question 3: How can we develop a robust analytical method to monitor batch consistency?
Answer: A validated HPLC-UV method is the industry standard for monitoring the purity of active pharmaceutical ingredients (APIs) and intermediates like arylcyclohexylamines.[11][12]
Key Method Development Considerations:
-
Column Choice: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) is typically effective. The buffer is critical for achieving sharp, symmetrical peaks for the basic amine analyte.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., ~254 nm) is standard. A Diode Array Detector (DAD) can provide additional spectral information to help identify peaks.[13]
-
Validation: The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Detailed Protocols
Protocol 1: HPLC-UV Purity Assay for this compound
This protocol provides a general framework. It must be optimized and validated for your specific equipment and sample matrix.
1. Equipment and Reagents:
-
HPLC system with UV/DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Phosphoric Acid
-
Water (HPLC grade)
-
Reference standard of this compound
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test batch into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
5. Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor at 254 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Troubleshooting Workflow
If a batch fails to meet the established specifications for purity or yield, a structured investigation is crucial.[9] The following decision tree provides a logical path for troubleshooting.
Caption: A logical decision tree for troubleshooting OOS results.
References
- Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Vari
- Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Valid
- This compound. Vulcanchem.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Navigating Batch-to-Batch Variability with a D
- Acceptable batch deviation (%) in pharmaceutical production of medicine. (2020). Future4200.
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
- Batch-to-batch variability in the in-process control data for the mean... (2023).
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2015).
- Reductive amin
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2015). PubMed.
- Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023). YouTube.
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024).
- Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017).
- This compound CAS#125827-86-3 with Jenny manufacturerv. Custom synthesis of biological and pharmaceutical small molecules.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive Amination - Common Conditions. Organic Chemistry.
- How to Tackle Organic Chemistry Synthesis Questions. (2016). Leah4Sci.
- Reductive Amin
- Common sources of mistake in organic synthesis. (2021). Reddit.
- Approach to Synthesis Problems. Organic Chemistry: How to....
- Amine synthesis by reductive amination (reductive alkyl
- US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- US3979444A - 4-Arylcyclohexylamines.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- Direct reductive amination of cyclohexanone. (2022).
- Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. (2018).
Sources
- 1. mdpi.com [mdpi.com]
- 2. zaether.com [zaether.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. How To [chem.rochester.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [mdpi.com]
- 12. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorination in Arylcyclohexylamine Synthesis
Welcome to the Technical Support Center dedicated to the nuanced and often challenging process of fluorination in the synthesis of arylcyclohexylamine derivatives. The introduction of fluorine into these scaffolds can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize conditions for successful outcomes.
Introduction to Fluorination Strategies
The synthesis of fluorinated arylcyclohexylamines primarily involves two strategic approaches: Nucleophilic Fluorination and Electrophilic Fluorination .[3] The choice between these pathways is dictated by the substrate's electronic properties, the desired regioselectivity, and the stability of intermediates.
-
Nucleophilic Fluorination (SNAr): This method is ideal for aryl rings activated by electron-withdrawing groups. A fluoride anion (F⁻) displaces a suitable leaving group on the aromatic ring.[3][4]
-
Electrophilic Fluorination: This approach is suited for electron-rich aromatic systems or for the fluorination of enolates derived from the cyclohexanone precursor. An electrophilic fluorine source ("F⁺") is used to introduce the fluorine atom.[5][6]
This guide will address common questions and troubleshooting scenarios for both methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Fluorination using Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent due to its stability, safety, and high reactivity.[5][7] However, its application is not without challenges.
Question 1: My electrophilic fluorination with Selectfluor® is resulting in low or no yield. What are the primary factors to investigate?
Low conversion is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Cause A: Inactive Reagent: Selectfluor® is stable but can degrade with improper handling or prolonged storage.
-
Solution: Always use a fresh, properly stored bottle of the reagent. While it tolerates air and water, it's good practice to minimize exposure.[8]
-
-
Cause B: Inappropriate Solvent Choice: Solvent compatibility is critical. Selectfluor® can react exothermically and dangerously with certain solvents.[9][10]
-
Cause C: Substrate Deactivation: If your arylcyclohexylamine or its precursor is not sufficiently electron-rich, the reaction will be sluggish.
-
Solution: Consider the electronic nature of your substrate. If direct fluorination of the aryl ring is failing, an alternative strategy is the fluorination of a cyclohexanone precursor at the α-position via its enol or enolate form.
-
-
Cause D: Incorrect Reaction Temperature: While many Selectfluor® reactions proceed at room temperature, some substrates require thermal energy.
-
Solution: Gradually increase the reaction temperature. In some cases, microwave heating can provide rapid and controlled heating to drive the reaction to completion.[12]
-
Question 2: I'm observing significant byproduct formation, including what appears to be oxidation of my starting material. How can this be mitigated?
Selectfluor® is a strong oxidizing agent, a property that can lead to unwanted side reactions.[8][13]
-
Cause A: Oxidative Side Reactions: Besides fluorination, Selectfluor® can oxidize alcohols, phenols, and other sensitive functional groups.[8]
-
Solution 1: Protect Sensitive Groups: If your substrate contains easily oxidizable moieties (e.g., primary/secondary alcohols, thiols), consider protecting them prior to the fluorination step.
-
Solution 2: Optimize Reaction Conditions: Lowering the reaction temperature can sometimes temper the oxidizing nature of the reagent while still allowing for fluorination. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can also minimize oxidative side products.
-
-
Cause B: "Fluorine-Free" Functionalization: Selectfluor® can act as a catalyst or mediator for other transformations like iodination, bromination, or cyclization in the presence of other nucleophiles or additives.[11][13]
-
Solution: Ensure the purity of all reagents and solvents. Unintended sources of other halides or nucleophiles can lead to competitive reactions.
-
Workflow for Troubleshooting Selectfluor® Reactions
Caption: Troubleshooting workflow for low yield in Selectfluor® reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
The SNAr pathway is a powerful method for introducing fluorine, particularly onto heteroaromatic or electron-deficient aryl rings. The success of this reaction hinges on the activation of the ring and the reactivity of the fluoride source.
Question 3: My SNAr fluorination using Potassium Fluoride (KF) is inefficient. What are the most common reasons for failure?
-
Cause A: Low Reactivity of KF: Standard potassium fluoride has high lattice energy and low solubility in organic solvents, which severely hampers its reactivity.[14]
-
Solution 1: Use Spray-Dried KF: Spray-dried KF has a significantly higher surface area, smaller particle size, and an amorphous nature, making it much more reactive and less hygroscopic than calcined KF.[14][15] This is often the single most effective change to improve reaction rates.
-
Solution 2: Use a Phase-Transfer Catalyst: Catalysts like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can help solubilize the fluoride ion in aprotic solvents, increasing its effective concentration and nucleophilicity.[16][17]
-
| Form of KF | Surface Area | Particle Size | Reactivity |
| Calcined KF | ~0.1 m²/g | ~250 µm | Low |
| Spray-Dried KF | ~1.3 m²/g | 10-20 µm | High[14] |
-
Cause B: Presence of Water: Anhydrous conditions are crucial. Trace amounts of water will solvate the fluoride ion, drastically reducing its nucleophilicity.
-
Cause C: Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Use polar aprotic solvents such as DMSO or DMF. These solvents are effective at solvating the potassium cation (especially with a phase-transfer catalyst) but do not strongly solvate the fluoride anion, leaving it "naked" and highly reactive.[4][18] Protic solvents should be avoided as they will hydrogen-bond with and deactivate the fluoride nucleophile.[18]
-
-
Cause D: Insufficiently Activated Substrate: The aryl ring must be sufficiently electron-deficient for the nucleophilic attack to occur.
-
Solution: The reaction is most favorable when the leaving group is positioned ortho or para to strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).[4] If the substrate is not activated, SNAr is unlikely to proceed, and an alternative strategy (like electrophilic fluorination or a metal-catalyzed approach) should be considered.
-
Mechanism Overview: SNAr Fluorination
Caption: Simplified mechanism of SNAr fluorination.
Question 4: My reaction requires very high temperatures (e.g., >150 °C) and still gives a poor yield. Are there ways to promote the reaction under milder conditions?
High temperatures can lead to decomposition of the starting material or product.[4] Optimizing for milder conditions is key.
-
Solution 1: Enhance Fluoride Source Reactivity: As detailed in Question 3, using spray-dried KF and a phase-transfer catalyst is the most effective approach.[14][15][17]
-
Solution 2: Use a Different Fluoride Salt: Cesium fluoride (CsF) is more soluble and reactive than KF, often allowing for reactions at lower temperatures.[19] Tetrabutylammonium fluoride (TBAF) is also a highly reactive, albeit more expensive and hygroscopic, option.[18]
-
Solution 3: Leaving Group Choice: While fluorine is a poor leaving group in SN2 reactions, it is excellent for SNAr because its high electronegativity strongly activates the ring for the initial, rate-determining nucleophilic attack.[4][20] If you are displacing a chloride or bromide, ensure the ring is sufficiently activated. Paradoxically, a fluoro-substituted precursor can sometimes be a better starting material for introducing another nucleophile than a chloro-substituted one.
General Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Arylcyclohexylamine Precursor
-
Preparation: To a solution of the electron-rich arylcyclohexylamine precursor (1.0 equiv) in anhydrous acetonitrile (0.1 M), add Selectfluor® (1.1-1.5 equiv).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If no conversion is observed after several hours, gradually heat the reaction to 40-80 °C.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Fluorination (SNAr)
-
Preparation: In an oven-dried flask under an inert atmosphere, combine the activated aryl precursor (1.0 equiv), spray-dried potassium fluoride (2.0-3.0 equiv), and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv).[14]
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO, DMF) to achieve a concentration of 0.2-0.5 M.
-
Reaction: Heat the reaction mixture to 80-150 °C, depending on substrate reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and cautiously quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
References
- BenchChem Technical Support Team. (2025, December).
- Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications.
- Yoshioka, T., et al. (1981). Enhanced effect of spray-dried potassium fluoride on fluorination. Chemistry Letters, 10(6), 785-786.
- Lecourt, T., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(5), 1447-1455.
- Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: Mechanistic Insight and Applications. Accounts of Chemical Research, 37(1), 31-44.
- BenchChem Technical Support Team. (2025, December).
- Wikipedia contributors. (2023, November 11). Selectfluor. Wikipedia.
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica, 52(1), 13-26.
- BenchChem Technical Support Team. (2025, December).
- Al-Masum, M., & Al-Maksoud, A. A. (2012). Optimization of reaction conditions a.
- Pozo, Ó. J., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1358-1365.
- Pluta, R., et al. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au, 1(1), 29-37.
- DiMagno, S. G., & Sun, H. (2006). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Journal of the American Chemical Society, 128(49), 15632-15633.
- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
- Kubota, K., et al. (2020).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Wikipedia contributors. (2023, April 20).
- Hughes, D. L. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Campos, S., et al. (2018). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 16(34), 6231-6246.
- Sharma, R., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
- Zhang, W., & Li, Y. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3568.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of 1-(3-Fluorophenyl)cyclohexylamine and Phencyclidine (PCP) for Neuropharmacological Research
This guide provides a detailed, data-driven comparison of 1-(3-Fluorophenyl)cyclohexylamine (commonly known as 3-F-PCP) and its parent compound, phencyclidine (PCP). It is intended for researchers, scientists, and drug development professionals engaged in the study of N-methyl-D-aspartate (NMDA) receptor antagonists and their potential applications.
Introduction
Phencyclidine (PCP) is a well-characterized arylcyclohexylamine that was initially developed as a dissociative anesthetic.[1][2][3] Its potent, non-competitive antagonism of the NMDA receptor has made it an invaluable tool in neuroscience for modeling psychosis and studying the glutamatergic system.[1][4] this compound is a structural analog of PCP, distinguished by the addition of a fluorine atom to the meta position of the phenyl ring. This modification has significant implications for the compound's pharmacological profile, offering a unique variant for comparative studies. Understanding the nuanced differences between these two molecules is critical for designing precise experiments and interpreting their outcomes.
Structural and Physicochemical Properties
The core structure of both molecules consists of a cyclohexane ring to which a phenyl group and a piperidine ring are attached. The defining difference is the substitution of a hydrogen atom with a fluorine atom on the phenyl ring of this compound.
The introduction of fluorine, a highly electronegative atom, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with its target receptor.[5] These alterations are central to the observed differences in their pharmacological activity.
Caption: Chemical structures of PCP and its 3-fluoro analog.
Pharmacodynamics: A Tale of Two Affinities
Both PCP and its fluorinated analog exert their primary effects by acting as non-competitive antagonists at the NMDA receptor.[1][5] They bind to a specific site located within the receptor's ion channel, effectively blocking the influx of calcium ions and preventing neuronal depolarization.[1] This mechanism is use-dependent, meaning the channel must be opened by an agonist like glutamate for the antagonist to bind.[4][6]
While they share a primary mechanism, the affinity for the NMDA receptor and other secondary targets can differ. Research indicates that substitutions on the aryl ring can modulate binding affinity.[7]
| Target | Phencyclidine (PCP) - Kᵢ (nM) | This compound - Kᵢ (nM) |
| NMDA Receptor (PCP site) | 59[1] | Data not consistently available in literature, but expected to be high affinity |
| σ₂ Receptor | 136[1] | Not widely reported |
| Serotonin Transporter (SERT) | 2,234[1] | Not widely reported |
| Dopamine Transporter (DAT) | >10,000[1] | Not widely reported |
Note on Data Availability: While extensive binding data exists for PCP, directly comparable, peer-reviewed data for this compound is less prevalent in publicly accessible literature. The addition of a fluorine atom is known to alter biological activity, and researchers should anticipate potential differences in receptor affinity and selectivity.[5]
Caption: Mechanism of non-competitive antagonism at the NMDA receptor.
Comparative Pharmacokinetics
The pharmacokinetic profiles of these compounds—how they are absorbed, distributed, metabolized, and excreted—are crucial for experimental design.
-
Phencyclidine (PCP): PCP is well-absorbed and distributes quickly throughout the body.[1] Its metabolism is extensive, primarily occurring in the liver via oxidative hydroxylation by cytochrome P450 enzymes, followed by glucuronidation.[1][8] The elimination half-life is broad, ranging from 7 to 46 hours.[1]
-
This compound: Specific pharmacokinetic data for this analog is sparse. However, the introduction of a fluorine atom often increases metabolic stability by blocking sites susceptible to oxidation.[5] This can potentially lead to a longer half-life and altered metabolite profile compared to PCP. Researchers should consider this potential for altered pharmacokinetics when designing dosage regimens and washout periods. Studies on other fluorinated compounds, like 3-fluoroamphetamine, have shown distinct pharmacokinetic profiles from their non-fluorinated parents, often with a different half-life and bioavailability.[9][10]
In-Vivo and Behavioral Effects
In animal models, PCP is known to induce a range of behaviors relevant to psychosis, including hyperlocomotion, stereotypy, and deficits in cognitive tasks.[11][12] These effects are thought to be mediated primarily through NMDA receptor antagonism, but also involve interactions with the dopamine system.[1][13]
Studies on fluorinated PCP analogs, such as 4'-F-PCP, have demonstrated potent psychoactive effects, including dose-dependent increases in locomotor activity and reinforcing properties in self-administration paradigms.[5][14] It is reasonable to hypothesize that this compound would produce a similar, PCP-like discriminative stimulus in animal models, a hallmark of shared mechanisms of action.[15][16][17][18] The potency and duration of these effects, however, may be modulated by the pharmacokinetic and pharmacodynamic alterations conferred by the fluorine atom.
Experimental Protocols for Characterization
To empirically determine and compare the pharmacological profiles of these compounds, standardized assays are essential. The following is a representative protocol for a key experiment.
Protocol: In-Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound and PCP for the PCP binding site on the NMDA receptor complex using a competitive radioligand binding assay.
Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand ([³H]MK-801) from the receptor. The resulting IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is used to calculate the Kᵢ, an intrinsic measure of binding affinity. This provides a direct comparison of the two compounds' potency at the primary target.
Materials:
-
Rat cortical membranes (prepared or commercially sourced)
-
[³H]MK-801 (radioligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds: Phencyclidine HCl, this compound HCl
-
Non-specific binding control: High concentration of unlabeled MK-801 or PCP (e.g., 10 µM)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Methodology:
Caption: Workflow for a competitive radioligand binding assay.
Self-Validation and Controls:
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Tubes containing membranes, radioligand, and a saturating concentration of unlabeled ligand. This measures binding to non-receptor components.
-
Specific Binding: Calculated as Total Binding - NSB. All test compound data points should be compared against this value.
-
Positive Control: A full displacement curve for unlabeled PCP should be run in every experiment to ensure assay consistency and validity.
Summary and Conclusion
This compound represents a valuable tool for neuropharmacological research, offering a subtle but potentially significant modification to the classic NMDA receptor antagonist, PCP. The addition of a fluorine atom is predicted to alter its metabolic stability and may modulate its binding affinity and selectivity profile.
Key Comparative Points:
-
Mechanism: Both are non-competitive NMDA receptor antagonists.
-
Binding: PCP has a high affinity for the NMDA receptor (Kᵢ = 59 nM).[1] The affinity of the fluorinated analog requires direct experimental confirmation but is expected to be in a similar potent range.
-
Pharmacokinetics: The fluorine substitution on this compound may increase metabolic stability, potentially leading to a longer duration of action compared to PCP.
-
Behavioral Effects: Both compounds are expected to produce classic dissociative and psychostimulant effects in vivo, though potency and duration may differ.
Direct, side-by-side experimental evaluation is necessary to fully elucidate the pharmacological distinctions. Researchers are encouraged to use validated protocols, such as the binding assay detailed above, to generate robust, comparable data that will advance our understanding of glutamatergic neurotransmission and the structure-activity relationships of arylcyclohexylamines.
References
- Wikipedia. Phencyclidine. [Link]
- Sacaan, A. I., & Johnson, K. M. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. European Journal of Pharmacology: Molecular Pharmacology, 188(2-3), 97-104. [Link]
- Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology, 206(4), 297-300. [Link]
- Loo, P., et al. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Molecular Pharmacology, 32(6), 820-830. [Link]
- Mojtahedin, A., et al. (2009). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research, 8(4), 255-261. [Link]
- Shannon, H. E. (1983). Discriminative Stimulus Properties of Phencyclidine (PCP)-Related Compounds: Correlations With 3H-PCP Binding Potency Measured A. Journal of Pharmacology and Experimental Therapeutics, 225(1), 144-152. [Link]
- Cho, A. K. Chemistry of Phencyclidine Metabolism. Grantome. [Link]
- Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(13), 4610. [Link]
- George, K., et al. (2024).
- Herling, S., & Shannon, H. E. (1983). Three-choice drug discrimination: phencyclidine-like stimulus effects of opioids. The Journal of Pharmacology and Experimental Therapeutics, 227(3), 753-761. [Link]
- Erowid. Synthesis and Pharmacology of PCP Analogs. [Link]
- Tricklebank, M. D., et al. (1988). Is the discriminative stimulus produced by phencyclidine due to an interaction with N-methyl-D-aspartate receptors?. British Journal of Pharmacology, 95(2), 479-486. [Link]
- Fessler, R. G., et al. (1984). Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. The Journal of Pharmacology and Experimental Therapeutics, 230(1), 20-27. [Link]
- Shebley, M., et al. (2006). Structures of PCP and its metabolites.
- Balster, R. L. (1980). Comparison of the Behavioral Pharmacology of Phencyclidine to Related Compounds. VCU Scholars Compass. [Link]
- Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452-1458. [Link]
- Shannon, H. E. (1982). Phencyclidine-like discriminative stimuli of (+)- and (-)-N-allylnormetazocine in rats. European Journal of Pharmacology, 84(3-4), 225-228. [Link]
- Rothman, R. B., et al. (1994). Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. Synapse, 17(3), 209-218. [Link]
- Snell, L. D., & Johnson, K. M. (1984). A comparison between classes of drugs having phencyclidine-like behavioral properties on dopamine efflux in vitro and dopamine metabolism in vivo. The Journal of Pharmacology and Experimental Therapeutics, 231(2), 261-269. [Link]
- Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 389(1), 118-132. [Link]
- Baba, A., et al. (1994). Behavioral effects of phencyclidine and its major metabolite, (trans)4-phenyl-4-(1-piperidinyl)cyclohexanol, in mice. Behavioural Brain Research, 65(1), 75-81. [Link]
- Herling, S., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology, Biochemistry and Behavior, 30(3), 775-779. [Link]
- Scilit.
- Wikipedia. Arylcyclohexylamine. [Link]
- ResearchGate. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. [Link]
- De-Backer, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]
- An, D., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neuropharmacology, 178, 108264. [Link]
- UTMB Research Experts. An endogenous ligand of the brain σ/PCP receptor antagonizes NMDA-induced neurotransmitter release. [Link]
- Jiang, Y., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration.
- Meyer, F. P., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(7), 1046-1053. [Link]
- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors: Structure and Function. [Link]
- Canal, C. E., et al. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. Psychopharmacology, 242(4), 571-581. [Link]
- Chen, M. H., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 24(13), 11069. [Link]
- RTI International.
- Funck-Brentano, C., et al. (1987). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. European Journal of Clinical Pharmacology, 32(3), 281-287. [Link]
- Okereke, C. S., et al. (1995). Pharmacokinetics of benzophenone-3 after oral exposure in male rats. Journal of Applied Toxicology, 15(2), 123-128. [Link]
Sources
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]
- 4. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration | RTI [rti.org]
- 11. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects of phencyclidine and its major metabolite, (trans)4-phenyl-4-(1-piperidinyl)cyclohexanol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison between classes of drugs having phencyclidine-like behavioral properties on dopamine efflux in vitro and dopamine metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Three-choice drug discrimination: phencyclidine-like stimulus effects of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is the discriminative stimulus produced by phencyclidine due to an interaction with N-methyl-D-aspartate receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phencyclidine-like discriminative stimuli of (+)- and (-)-N-allylnormetazocine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(3-Fluorophenyl)cyclohexylamine and Ketamine: A Methodological Approach in the Absence of Direct Comparative Data
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Ketamine, an arylcyclohexylamine derivative, has revolutionized the treatment of major depressive disorder (MDD) with its rapid and robust antidepressant effects, particularly in treatment-resistant populations[1][2][3][4]. Its primary mechanism of action involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which leads to a cascade of downstream effects culminating in synaptogenesis and restoration of neural plasticity[5][6]. As the search for novel, rapid-acting antidepressants with improved side-effect profiles continues, other arylcyclohexylamine analogs, such as 1-(3-Fluorophenyl)cyclohexylamine, have emerged as compounds of interest.
This guide provides a comparative framework for evaluating the efficacy of this compound against the well-established profile of ketamine. It is critical to note that, as of the latest literature review, there is a significant lack of published preclinical and clinical data specifically detailing the efficacy, receptor binding profile, and side effects of this compound. Therefore, this document will first outline the known pharmacology of ketamine as a benchmark. Subsequently, it will propose a comprehensive, step-by-step experimental workflow to characterize this compound and directly compare its potential efficacy and safety with ketamine. This guide is intended to serve as a methodological roadmap for researchers in the field.
Ketamine: The Established Benchmark
Ketamine is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine)[7]. Esketamine, which has a higher affinity for the NMDA receptor, is an FDA-approved treatment for depression[7][8]. The antidepressant effects of ketamine are thought to be mediated by the blockade of NMDA receptors on GABAergic interneurons, leading to a surge in glutamate release. This, in turn, activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling pathways involving brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) to promote synaptic plasticity[1][6].
While highly effective, the use of ketamine is associated with transient psychotomimetic effects, dissociative symptoms, and potential for abuse, which limits its widespread application[2][9]. Common adverse effects include hypertension, nausea, and emergence delirium[10].
Characterizing this compound: A Proposed Research Framework
To ascertain the therapeutic potential of this compound relative to ketamine, a systematic evaluation of its pharmacological and behavioral effects is necessary. The following sections detail the requisite experimental protocols.
Part 1: In Vitro Pharmacological Profiling
The initial step is to determine the receptor binding affinity and functional activity of this compound at key central nervous system targets.
Objective: To establish the receptor binding profile of this compound and compare it to ketamine.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat or mouse cortex and hippocampus) in an appropriate buffer and centrifuge to isolate synaptic membranes.
-
Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]MK-801 for the NMDA receptor PCP site) in the presence of varying concentrations of this compound or ketamine.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound at each receptor to determine its binding affinity.
Key Receptors for Screening:
-
Primary Target: NMDA receptor (PCP site)
-
Secondary and Off-Targets:
-
Dopamine D2 receptors[11]
-
Mu, Kappa, and Delta opioid receptors
-
Sigma receptors
-
Serotonin and dopamine transporters
-
Data Presentation: Receptor Binding Affinity (Ki, nM)
| Target Receptor | Ketamine (Reference) | This compound (Hypothetical Data) |
| NMDA (PCP Site) | ~300-700 nM | To be determined |
| Dopamine D2 | >10,000 nM | To be determined |
| Mu-Opioid | ~2,000-5,000 nM | To be determined |
| Kappa-Opioid | ~1,000-3,000 nM | To be determined |
| Sigma-1 | >10,000 nM | To be determined |
Causality Behind Experimental Choices: This initial screening will reveal whether this compound shares ketamine's primary mechanism of NMDA receptor antagonism. The inclusion of secondary targets is crucial, as engagement with these receptors could contribute to a unique efficacy and side-effect profile. For instance, higher affinity for the mu-opioid receptor might suggest a different analgesic or abuse potential profile compared to ketamine.
Part 2: Preclinical Behavioral Efficacy in Animal Models of Depression
The next phase involves assessing the antidepressant-like effects of this compound in validated animal models.
Objective: To evaluate the antidepressant-like efficacy of this compound in comparison to ketamine.
Experimental Protocol: Forced Swim Test (FST) in Rodents
-
Acclimation: Acclimate rodents (mice or rats) to the testing environment.
-
Drug Administration: Administer a single dose of this compound, ketamine, or vehicle control via intraperitoneal (i.p.) injection.
-
Forced Swim Test: 30-60 minutes post-injection, place the animals in a cylinder of water from which they cannot escape and record their behavior for a set period (e.g., 6 minutes).
-
Behavioral Scoring: Quantify the duration of immobility, which is interpreted as a measure of behavioral despair.
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Experimental Workflow Diagram
Caption: Workflow for the Forced Swim Test.
Additional Behavioral Models:
-
Tail Suspension Test (TST): Similar to the FST, this test measures immobility as an indicator of behavioral despair.
-
Novelty-Suppressed Feeding Test (NSFT): This model assesses anxiety-like and depression-like behavior by measuring the latency to eat in a novel and slightly aversive environment.
Causality Behind Experimental Choices: These behavioral models are widely used and sensitive to the effects of rapid-acting antidepressants like ketamine. The FST and TST provide a quick assessment of antidepressant-like activity, while the NSFT can offer insights into the compound's effects on anxiety, which is often comorbid with depression.
Part 3: Assessment of Side-Effect Profile
A crucial aspect of this comparative analysis is the evaluation of the side-effect profile of this compound relative to ketamine.
Objective: To compare the psychotomimetic-like and other adverse effects of this compound and ketamine.
Experimental Protocol: Locomotor Activity and Prepulse Inhibition (PPI)
-
Locomotor Activity:
-
Place animals in an open-field arena and record their locomotor activity (distance traveled, rearing) following the administration of this compound, ketamine, or vehicle. Hyperlocomotion can be an indicator of psychostimulant effects.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
PPI is a measure of sensorimotor gating, which is disrupted in psychosis.
-
Present a loud acoustic stimulus (pulse) that elicits a startle response.
-
In some trials, precede the pulse with a weaker, non-startling stimulus (prepulse).
-
A normal response is a reduction in the startle response when the pulse is preceded by a prepulse.
-
Administer the test compounds and measure the degree of PPI disruption.
-
Signaling Pathway: Glutamatergic Synapse and Downstream Effects
Caption: Ketamine's Mechanism of Action.
Causality Behind Experimental Choices: The locomotor activity test can reveal potential stimulant or sedative effects. PPI is a translational measure of sensorimotor gating deficits observed in psychiatric disorders and is known to be disrupted by NMDA receptor antagonists like ketamine. A compound with a better side-effect profile would ideally show antidepressant-like efficacy with minimal hyperlocomotion and PPI disruption.
Conclusion and Future Directions
While this compound belongs to the same chemical class as ketamine, its specific pharmacological profile and therapeutic efficacy remain uncharacterized in the scientific literature. The experimental framework outlined in this guide provides a comprehensive strategy to elucidate its properties and perform a rigorous comparison with ketamine. Should in vitro and preclinical data suggest a favorable profile—potent antidepressant-like effects with a wider therapeutic window and reduced adverse effects—further investigation into its pharmacokinetics, metabolism, and long-term safety would be warranted before consideration for clinical development. This methodical approach is essential for the rational design and development of the next generation of rapid-acting antidepressants.
References
- Zanos, P., & Jelen, L. A. (2018). The journey of ketamine from an anesthetic to a rapid-acting antidepressant. Current neuropharmacology, 16(7), 957–969.
- Berman, R. M., Cappiello, A., Anand, A., Oren, D. A., Heninger, G. R., Charney, D. S., & Krystal, J. H. (2000). Antidepressant effects of ketamine in depressed patients.
- Duman, R. S., Aghajanian, G. K., Sanacora, G., & Krystal, J. H. (2016). Synaptic plasticity and depression: new insights from stress and rapid-acting antidepressants.
- Li, N., Lee, B., Liu, R. J., Banasr, M., Dwyer, J. M., Iwata, M., ... & Duman, R. S. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science, 329(5994), 959-964.
- Autry, A. E., Adachi, M., Nosyreva, E., Na, E. S., Los, F. M., Cheng, P. F., ... & Monteggia, L. M. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses.
- Zarate Jr, C. A., Singh, J. B., Carlson, P. J., Brutsche, N. E., Ameli, R., Luckenbaugh, D. A., ... & Manji, H. K. (2006). A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression.
- Singh, J. B., Fedgchin, M., Daly, E., De Boer, P., Cooper, K., Lim, P., ... & Drevets, W. C. (2016). Intravenous esketamine in adult treatment-resistant depression: a double-blind, double-randomization, placebo-controlled study.
- Popova, V., Daly, E. J., Trivedi, M., Cooper, K., Lane, R., Lim, P., ... & Singh, J. B. (2019). Efficacy and safety of flexibly dosed esketamine nasal spray combined with a newly initiated oral antidepressant in treatment-resistant depression: a randomized double-blind active-controlled study.
- Aan het Rot, M., Collins, K. A., Murrough, J. W., Perez, A. M., Reich, D. L., Charney, D. S., & Mathew, S. J. (2010). Safety and efficacy of repeated-dose intravenous ketamine for treatment-resistant depression.
- Williams, N. R., Heifets, B. D., Blasey, C., Sudheimer, K., Pannu, J., Pankow, J., ... & Schatzberg, A. F. (2018). Attenuation of antidepressant effects of ketamine by opioid receptor antagonism.
- Murrough, J. W., Iosifescu, D. V., Chang, L. C., Al-Juboori, M. R., Burdick, K. E., Kumar, A., ... & Charney, D. S. (2013). Antidepressant efficacy of ketamine in treatment-resistant major depression: a two-site randomized controlled trial.
- Caddy, C., Amit, B. H., McCloud, T. L., Rendell, J. M., Furukawa, T. A., Cipriani, A., ... & Loo, C. K. (2015). Ketamine and other glutamate receptor modulators for depression in adults.
- Kapur, S., & Seeman, P. (2001). Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor.
- Seeman, P. (2009). Glutamate and dopamine components in schizophrenia.
- Domino, E. F. (2010). Taming the ketamine tiger. Anesthesiology: The Journal of the American Society of Anesthesiologists, 113(3), 678-684.
- Arylcyclohexylamine. (2023, November 28). In Wikipedia. [Link]
- Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug testing and analysis, 6(7-8), 614-632.
- Roth, B. L., Gibbons, S., Arunotayanun, W., & Huang, X. P. (2013). The ketamine analogue methoxetamine and 3-and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334.
- Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl) piperidine (PCP) and 1-(1-phenylcyclohexyl) pyrrolidine (PCPy) analogues. Drug testing and analysis, 5(9), 725-734.
- Van Amsterdam, J., & van den Brink, W. (2015). The abuse potential of ketamine. The American journal on addictions, 24(5), 377-380.
- Loo, C. K., Katalinic, N., Garfield, J. B., & Sainsbury, K. (2012). Neuropsychological and mood effects of ketamine in electroconvulsive therapy: a randomised controlled trial. Journal of affective disorders, 142(1-3), 233-240.
- Short, B., Fong, J., Galvez, V., Shelker, W., & Loo, C. K. (2018). Side-effects associated with ketamine use in depression: a systematic review.
- Green, S. M., & Li, J. (2008). Ketamine in adults: what's new?. Current opinion in anaesthesiology, 21(4), 433-437.
- Mion, G., & Villevieille, T. (2013). Ketamine: a long and winding road to the holy grail of antidepressant. European journal of pain, 17(10), 1421-1422.
- Andrade, C. (2017). Ketamine for depression, 1: Clinical summary.
- Krystal, J. H., Sanacora, G., & Duman, R. S. (2013). Rapid-acting glutamatergic antidepressants: the path to ketamine and beyond.
- Sanacora, G., Frye, M. A., McDonald, W., Mathew, S. J., Turner, M. S., Zajecka, J. M., ... & Schatzberg, A. F. (2017). A consensus statement on the use of ketamine in the treatment of mood disorders.
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2010). The clinical toxicology of ketamine. Clinical toxicology, 48(7), 655-666.
- Gao, M., Reja, M., & Chen, H. (2016). The role of ketamine in depression. Journal of clinical pharmacy and therapeutics, 41(5), 477-481.
- Taylor, M. J., Morriss, R., Collier, T., & Henderson, E. J. (2018). Efficacy and safety of ketamine for depression.
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketamine and phencyclidine: the good, the bad and the unexpected - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of 1-(3-Fluorophenyl)cyclohexylamine Binding Affinity at the NMDA Receptor
This guide provides a comprehensive framework for researchers to objectively characterize the binding affinity of 1-(3-Fluorophenyl)cyclohexylamine, a member of the arylcyclohexylamine chemical class.[1] Given its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, this guide will focus on validating its interaction with the NMDA receptor's ion channel binding site, often referred to as the PCP site.[1][2]
We will compare its binding profile against well-characterized ligands—PCP, ketamine, and dizocilpine (MK-801)—using the gold-standard radioligand displacement assay.[2][3][4] The methodologies, underlying principles, and data interpretation strategies detailed herein are designed to ensure scientific rigor and produce reliable, publication-quality data.
Foundational Principles: Targeting the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6] Arylcyclohexylamines like PCP and ketamine are non-competitive antagonists that act by physically blocking the open ion channel.[2][7] This mechanism makes the radioligand displacement assay an ideal method for quantifying the binding affinity of novel channel blockers.
Our experimental design is predicated on the hypothesis that this compound will compete with a radiolabeled ligand for this internal channel site. The chosen radioligand, [3H]-(+)-MK-801, is a high-affinity, selective, and well-characterized probe for this site, making it the superior choice for this validation.[8][9]
Comparative Framework: Selecting Reference Compounds
To contextualize the binding affinity of this compound, it is essential to benchmark it against established NMDA receptor modulators.
| Compound | Class | Rationale for Inclusion |
| Dizocilpine (MK-801) | Dibenzocyclohepteneimine | Positive Control. As the unlabeled form of the radioligand, it provides the benchmark for 100% displacement and serves as a critical assay validation control. It is a potent, high-affinity, non-competitive antagonist.[8][10] |
| Phencyclidine (PCP) | Arylcyclohexylamine | Prototypical Compound. As the parent compound of the arylcyclohexylamine class, its binding affinity provides a direct and historically significant comparison.[2][11] |
| Ketamine | Arylcyclohexylamine | Clinically Relevant Comparator. A widely studied anesthetic and rapid-acting antidepressant, its binding affinity offers a valuable clinical and pharmacological reference point.[12] |
Experimental Workflow: Radioligand Binding Assay
The core of this validation is a competitive binding assay. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from its receptor. The resulting data allows for the calculation of the inhibitor constant (Ki), a measure of the compound's binding affinity.[13]
Caption: Workflow for the [3H]MK-801 competitive radioligand binding assay.
Detailed Protocol: [3H]MK-801 Competitive Binding Assay
This protocol is adapted from established methodologies for NMDA receptor binding.[14][15][16]
PART A: Preparation of Rat Cortical Membranes
-
Tissue Harvest: Euthanize adult Wistar rats according to institutionally approved guidelines. Rapidly dissect the cerebral cortices on ice.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Teflon-glass homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Retain the supernatant.
-
Membrane Pelleting: Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Discard the resulting supernatant.
-
Washing: This step is critical for removing endogenous glutamate and glycine. Resuspend the pellet in 10 volumes of ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 8,000 x g for 20 minutes at 4°C. Collect the supernatant and centrifuge again at 40,000 x g for 20 minutes. Repeat this wash step at least three times.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA protein assay. Aliquot and store at -80°C.
PART B: Competitive Binding Assay
-
Assay Buffer Preparation: Prepare 5 mM Tris-HCl buffer (pH 7.4) containing 10 µM glutamate and 10 µM glycine. Causality Note: The presence of both NMDA receptor agonists is essential to promote the open-channel state, allowing the channel-blocking radioligand and competitors to access their binding site.[17]
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL receptor membranes, 50 µL [3H]MK-801, and 50 µL assay buffer.
-
Non-Specific Binding (NSB): 50 µL receptor membranes, 50 µL [3H]MK-801, and 50 µL of 10 µM unlabeled MK-801. Trustworthiness Note: This control defines the level of radioactivity bound to non-receptor components and is crucial for calculating specific binding.[14]
-
Competitor Wells: 50 µL receptor membranes, 50 µL [3H]MK-801, and 50 µL of competitor (this compound, PCP, or Ketamine) at concentrations spanning at least 7 log units (e.g., 0.1 nM to 100 µM).
-
-
Radioligand Addition: Prepare a working solution of [3H]MK-801 in assay buffer at a final concentration of approximately 2-5 nM. Expertise Note: This concentration should be at or near the Kd of the radioligand to ensure a good signal-to-noise ratio without excessive ligand depletion.
-
Incubation: Incubate the plate for 60-180 minutes at 25°C with gentle agitation to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters three times with ice-cold wash buffer (5 mM Tris-HCl).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
PART C: Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: For each competitor concentration, calculate the percentage of specific binding relative to the control wells without a competitor. Plot this percentage against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value for each compound. The IC50 is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand ([3H]MK-801) and Kd is its dissociation constant for the receptor.
Data Interpretation and Comparative Analysis
The resulting Ki values provide a direct measure of binding affinity; a lower Ki value signifies a higher affinity.
Table 1: Comparative Binding Affinities at the NMDA Receptor (PCP Site)
| Compound | Ki (nM) | Relative Potency vs. PCP |
| Dizocilpine (MK-801) | ~5-40[8][10] | High |
| Phencyclidine (PCP) | ~50-200[18] | 1.0 (Reference) |
| Ketamine | ~500-1000[19] | ~0.1 - 0.2 |
| This compound | Experimental Value | Calculated Value |
Note: Literature values are approximate and can vary based on experimental conditions. The data generated in your assay will provide a direct, internally consistent comparison.
The analysis should focus on where this compound fits within this established hierarchy. Is its affinity closer to the high-potency MK-801, the prototypical PCP, or the lower-affinity ketamine? The presence of the fluorine atom on the phenyl ring may alter the compound's electronic properties and its interaction with the binding pocket, potentially leading to a different affinity profile compared to the parent PCP molecule.[20]
References
- Title: Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor Source: PubMed URL:[Link]
- Title: Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors Source: MDPI URL:[Link]
- Title: Ketamine had similar affinity for the NMDA receptors (d; rat striatal...
- Title: Allosteric Site Mediates Inhibition of Tonic NMDA Receptor Activity by Low Dose Ketamine Source: bioRxiv URL:[Link]
- Title: The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies Source: PubMed Central URL:[Link]
- Title: Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay Source: Eurofins Discovery URL:[Link]
- Title:3HMK801 radioligand binding assay at the N-methyl-D-aspart
- Title: Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity Source: PubMed Central URL:[Link]
- Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: SpringerLink URL:[Link]
- Title: [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes Source: PubMed URL:[Link]
- Title: Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine deriv
- Title: NMDA Biochemical Binding Assay Service Source: Reaction Biology URL:[Link]
- Title: Mechanism of NMDA receptor channel block by MK-801 and memantine Source: PubMed Central URL:[Link]
- Title: PCP - PsychonautWiki Source: PsychonautWiki URL:[Link]
- Title: Inhibition of [ 3 H]-MK-801 binding to the NMDA receptor channel in...
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
- Title: N-methyl-D-Aspartate Receptor (NMDAR)
- Title: Radioligand Binding Assay Source: Gifford Bioscience URL:[Link]
- Title: Phencyclidine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A Source: PubMed Central URL:[Link]
- Title: Synthesis and biological activity of cyclohexylamine derivatives Source: ResearchG
- Title: A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine Source: PubMed Central URL:[Link]
- Title: Phencyclidine Source: Merck Index Online URL:[Link]
- Title: Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy)
- Title: Radioligand Binding Assay Source: Cre
- Title: Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand Source: PubMed Central URL:[Link]
- Title: 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling Source: PubMed Central URL:[Link]
- Title: Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site Source: PubMed URL:[Link]
- Title: (PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO)
- Title: Synthesis of cyclohexylamine (via FR971429) Source: Sciencemadness Discussion Board URL:[Link]
- Title: Arylcyclohexylamine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile Source: PubMed Central URL:[Link]
- Title: Ligands with poly-fluorophenyl moieties promote a local structural rearrangement in the Spinach2 and Broccoli aptamers th
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The N-methyl-d-aspartate receptor hypothesis of ketamine’s antidepressant action: evidence and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Phencyclidine [drugfuture.com]
- 12. Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
Unveiling the Receptor Cross-Reactivity Profile of 1-(3-Fluorophenyl)cyclohexylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Novel Arylcyclohexylamines and the Imperative of Selectivity Profiling
1-(3-Fluorophenyl)cyclohexylamine, also known as 3-Fluoro-PCP (3F-PCP), is a designer drug that has emerged within the arylcyclohexylamine class of psychoactive substances.[1][2] This class, which includes the well-characterized compounds phencyclidine (PCP) and ketamine, is known for its dissociative anesthetic and hallucinogenic properties.[3][4] The primary mechanism of action for arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][5] However, many compounds in this family exhibit a broader pharmacology, interacting with other targets such as monoamine transporters and sigma receptors, which contributes to their complex psychoactive effects.[1][2]
As a relatively recent aparición on the designer drug market, first identified in Slovenia in 2020, this compound has not been extensively studied, and a detailed, publicly available receptor binding profile is lacking.[1][2] This guide, therefore, aims to provide a comparative analysis of its expected cross-reactivity with other receptors by drawing upon the known pharmacology of its parent compound, PCP, and other structurally related arylcyclohexylamines. Understanding the selectivity of novel psychoactive substances is paramount for predicting their full range of physiological and toxicological effects. This document will synthesize existing data on analogous compounds, propose a likely receptor interaction profile for this compound, and provide detailed experimental protocols for its empirical validation.
Primary Target and Predicted Cross-Reactivity of this compound
Based on its structural similarity to PCP, the primary pharmacological target of this compound is anticipated to be the PCP binding site within the ion channel of the NMDA receptor.[3][5] Beyond this primary interaction, cross-reactivity with the dopamine transporter (DAT) is also predicted, a characteristic shared by many arylcyclohexylamines that contributes to their stimulant effects.[6][7] Furthermore, interactions with sigma (σ) receptors, which are implicated in a variety of cellular functions and may modulate the effects of psychotomimetic drugs, are also a possibility.[8]
NMDA Receptor Antagonism: The Core Mechanism
Arylcyclohexylamines act as uncompetitive antagonists at the NMDA receptor, binding to a site within the receptor's ion channel to block the influx of calcium ions.[3][5] This action is responsible for the characteristic dissociative and anesthetic effects of this drug class. The affinity of various PCP analogs for the NMDA receptor is influenced by substitutions on the aromatic and cyclohexyl rings. While direct binding data for this compound is not available, studies on other phenyl-substituted analogs can offer insights. For instance, the introduction of a methoxy group at the 3-position of the phenyl ring (as in 3-MeO-PCP) is known to modulate receptor affinity. It is plausible that the electron-withdrawing nature of the fluorine atom at the 3-position of the phenyl ring in this compound could influence its binding affinity for the NMDA receptor compared to the unsubstituted PCP.
Dopamine Transporter Inhibition: A Common Secondary Action
Many arylcyclohexylamines, including PCP, have been shown to inhibit the reuptake of dopamine, leading to increased synaptic dopamine concentrations.[2][9] This action is thought to contribute to the stimulant and rewarding effects of these compounds. However, the affinity of PCP for the dopamine transporter is notably lower than its affinity for the NMDA receptor.[2] The influence of the 3-fluoro substitution on DAT affinity is not definitively known without experimental data. Structure-activity relationship studies on other PCP analogs suggest that modifications to the phenyl ring can alter affinity for monoamine transporters.
Sigma (σ) Receptors: A Plausible Tertiary Target
Sigma receptors, which are divided into σ1 and σ2 subtypes, are a distinct class of intracellular proteins that bind a wide variety of psychoactive drugs, including PCP and its analogs.[8] While the precise physiological roles of sigma receptors are still being fully elucidated, they are known to modulate various neurotransmitter systems, including the dopaminergic and glutamatergic systems.[10] PCP has been shown to bind to sigma receptors, and this interaction may contribute to its psychotomimetic effects.[2] It is therefore reasonable to hypothesize that this compound may also exhibit affinity for one or both sigma receptor subtypes.
Comparative Receptor Binding Profile of Arylcyclohexylamine Analogs
To provide a framework for understanding the potential cross-reactivity of this compound, the following table summarizes the reported binding affinities (Ki) of PCP and a selection of its analogs for the NMDA receptor, dopamine transporter, and sigma receptors. It is important to note that these values are from various studies and experimental conditions may differ.
| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (Ki, nM) | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) |
| Phencyclidine (PCP) | 59 | >10,000 | >10,000 | 136 |
| Ketamine | 3100 | - | - | - |
| Dizocilpine (MK-801) | 1.8 | - | - | - |
Data compiled from various sources.[2][11] A higher Ki value indicates lower binding affinity.
This table highlights the high affinity and selectivity of PCP for the NMDA receptor over the dopamine transporter and σ1 receptor, with moderate affinity for the σ2 receptor.[2] Ketamine displays a significantly lower affinity for the NMDA receptor compared to PCP.[11] Dizocilpine (MK-801) is a highly potent NMDA receptor antagonist.[11] Without empirical data, the precise position of this compound within this comparative landscape remains speculative.
Experimental Protocols for Determining Receptor Cross-Reactivity
To definitively characterize the receptor binding profile of this compound, a series of in vitro assays are required. The following are detailed, step-by-step methodologies for assessing its affinity for the NMDA receptor and its functional effect on the dopamine transporter.
Protocol 1: NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand, such as [³H]dizocilpine (MK-801), to determine the binding affinity (Ki) of this compound for the PCP site on the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared in-house or commercially available)
-
[³H]dizocilpine (MK-801)
-
This compound
-
Unlabeled dizocilpine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat cortical tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In test tubes, combine a fixed concentration of [³H]dizocilpine (typically at or below its Kd) with varying concentrations of the test compound, this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Total and Non-specific Binding: For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of unlabeled dizocilpine (e.g., 10 µM).
-
Incubation: Add the prepared cortical membranes to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Dopamine Transporter (DAT) Functional Assay (Inhibition of [³H]Dopamine Uptake)
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
Cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
[³H]Dopamine
-
This compound
-
A known DAT inhibitor (e.g., GBR12909) for positive control and to determine non-specific uptake.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cell culture plates (e.g., 24-well plates)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate the HEK293-hDAT cells in culture plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or the control compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to start the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known DAT inhibitor from the total uptake. Plot the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the concentration of this compound. Use non-linear regression to calculate the IC50 value.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for the radioligand binding assay.
Caption: Signaling pathway of NMDA receptor antagonism by this compound.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion and Future Directions
While direct experimental data on the receptor cross-reactivity of this compound is currently unavailable, its structural relationship to phencyclidine provides a strong basis for predicting its primary pharmacological actions. It is highly likely to be a potent NMDA receptor antagonist, with potential secondary activity as a dopamine reuptake inhibitor and possible interactions with sigma receptors. The 3-fluoro substitution on the phenyl ring may modulate its affinity and selectivity for these targets compared to PCP, but the precise nature of this modulation requires empirical investigation.
The provided experimental protocols offer a clear pathway for researchers to definitively characterize the binding and functional profile of this novel arylcyclohexylamine. Such studies are crucial for a comprehensive understanding of its pharmacological and toxicological properties. As new psychoactive substances continue to emerge, a systematic and comparative approach to their receptor profiling is essential for the scientific and drug development communities to anticipate their effects and potential for harm or therapeutic application.
References
- Tripsitter. (2023, June 19). Here's A Pharmacological Breakdown of 3'F-PCP.
- BioChemal.com. (n.d.). 3F-PCP.
- CityChems. (n.d.). Buy 3F-PCP (3-Fluoro-PCP) | Research Dissociative Chemical.
- Wikipedia. (2023, October 27). 3-Fluoro-PCP.
- Wikipedia. (2023, November 29). Arylcyclohexylamine.
- Kuchar, M., et al. (2000). Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry, 35(6), 555-565.
- Parsons, C. G., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neuropharmacology, 34(10), 1239-1258.
- Engel, K., & Wang, J. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-751.
- Gully, D., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-332.
- Zhou, M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 323(2), 647-656.
- Parsons, C. G., et al. (1999).
- Kaur, H., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6865-6868.
- Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556.
- Martin, D., & Lodge, D. (1985). The pharmacological selectivity of three NMDA antagonists. Neuropharmacology, 24(10), 999-1003.
- Gründemann, D., et al. (1999). Extraneuronal monoamine transporter and organic cation transporters 1 and 2: a review of transport efficiency. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(5), 309-317.
- Kręcisz, B., et al. (2018). Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 803-812.
- Abe, A., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(26), 5098-5104.
- Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 803-12.
- Bonab, A. A., et al. (2000). Comparison of 4 Methods for Quantification of Dopamine Transportersby SPECTwithJACFT. Journal of Nuclear Medicine, 41(3), 417-426.
- BindingDB. (n.d.). Assay in Summary_ki.
- Aguayo, L. G., & Albuquerque, E. X. (1986). Effects of phencyclidine and analog drugs on acetylcholine receptor of cultured muscle cells. The Journal of pharmacology and experimental therapeutics, 239(1), 15-24.
- MercyOne Laboratory. (n.d.). Cross Reactivity - PCP.
- Global Substance Registration System. (n.d.). 3-FLUORO-PCP.
- Romieu, P., et al. (2002). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropharmacology, 43(4), 677-688.
- Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Molecular pharmacology, 88(3), 565-577.
- Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 15(28), 3283-3306.
- Allard, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1526.
- Vincent, J. P., et al. (1979). Specific [3H]phencyclidine binding in rat central nervous system.
- ResearchGate. (n.d.). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)ace tyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate.
- PubChem. (n.d.). Cyclohexylamine.
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of 1-(3-Fluorophenyl)cyclohexylamine on NMDA Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of a novel compound's mechanism of action is paramount. This guide provides an in-depth, technical framework for validating the antagonistic effect of 1-(3-Fluorophenyl)cyclohexylamine, a novel arylcyclohexylamine, on N-methyl-D-aspartate (NMDA) receptors. By employing a multi-faceted approach and comparing its pharmacological profile to well-established NMDA receptor antagonists, we can elucidate its potency, selectivity, and potential therapeutic utility.
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key factor in various neurological disorders.[1] Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential.[1][2] Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are a well-known class of non-competitive NMDA receptor antagonists that act by blocking the ion channel.[2][3][4] this compound belongs to this class, and its fluorine substitution on the phenyl ring is hypothesized to modulate its pharmacological properties.
This guide will detail a series of experiments to comprehensively validate and characterize the NMDA receptor antagonistic activity of this compound. We will compare its performance against three standard non-competitive antagonists: Phencyclidine (PCP), Ketamine, and Dizocilpine (MK-801).
Comparative Compounds: The Benchmarks for Antagonism
A thorough validation requires comparison against well-characterized compounds. The selected comparators represent a range of potencies and clinical applications within the non-competitive NMDA receptor antagonist class.
-
Phencyclidine (PCP): The prototypical arylcyclohexylamine, known for its potent NMDA receptor antagonism and significant psychotomimetic side effects.[4]
-
Ketamine: A clinically used anesthetic and rapid-acting antidepressant, also a non-competitive NMDA receptor antagonist.
-
Dizocilpine (MK-801): A potent and selective non-competitive NMDA receptor antagonist widely used in research to study the role of NMDA receptors.[3]
Experimental Validation Workflow
Our validation strategy will employ a three-pronged approach, moving from high-throughput screening to detailed electrophysiological characterization. This ensures a comprehensive understanding of the compound's interaction with the NMDA receptor.
Caption: Antagonist blocks the NMDA receptor ion channel, preventing Ca²⁺ influx.
Experimental Protocol: Fura-2 Calcium Imaging
-
Cell Culture: Culture primary cortical neurons or a suitable cell line expressing NMDA receptors.
-
Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation).
-
Compound Application: Pre-incubate the cells with varying concentrations of the test compounds.
-
NMDA Stimulation: Stimulate the cells with a submaximal concentration of NMDA and glycine.
-
Fluorescence Measurement: Record the change in the Fura-2 fluorescence ratio.
-
Data Analysis: Calculate the percentage inhibition of the NMDA-induced calcium response for each concentration of the antagonist and determine the IC50 value.
Expected Data Summary
| Compound | IC50 (µM) |
| This compound | Hypothetical Value |
| Dizocilpine (MK-801) | 0.1 - 0.5 |
| Phencyclidine (PCP) | 1 - 5 |
| Ketamine | 10 - 30 |
Note: The values for this compound are hypothetical. The other values are based on literature.
Phase 3: Whole-Cell Patch-Clamp Electrophysiology - Detailed Mechanistic Insights
The final and most detailed validation step is to use whole-cell patch-clamp electrophysiology to directly measure the inhibition of NMDA receptor-mediated currents.
Rationale
This technique provides high-resolution information about the antagonist's mechanism of action, including its voltage dependency and kinetics of channel block. By holding the cell at a specific voltage, we can isolate and record the electrical currents flowing through the NMDA receptors.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Slice Preparation or Cell Culture: Prepare acute brain slices containing neurons expressing NMDA receptors (e.g., hippocampal CA1 pyramidal neurons) or use cultured neurons.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Current Elicitation: Elicit NMDA receptor-mediated currents by applying NMDA and glycine.
-
Antagonist Application: Apply varying concentrations of the test compound to the bath.
-
Current Measurement: Record the reduction in the amplitude of the NMDA-mediated current.
-
Data Analysis: Construct concentration-response curves to determine the IC50 for current inhibition. Investigate voltage dependency by measuring inhibition at different holding potentials.
Expected Data Summary
| Compound | IC50 (µM) at -60mV | Voltage Dependency |
| This compound | Hypothetical Value | Hypothetical (likely voltage-dependent) |
| Dizocilpine (MK-801) | 0.5 - 2 | Yes |
| Phencyclidine (PCP) | 2 - 10 | Yes |
| Ketamine | 15 - 50 | Yes |
Note: The values for this compound are hypothetical. The other values are based on literature.
Synthesizing the Evidence: A Comparative Analysis
By integrating the data from these three experimental approaches, a comprehensive profile of this compound as an NMDA receptor antagonist can be established. The binding assay will confirm its interaction with the PCP site, the calcium imaging will validate its functional antagonism in a cellular context, and the patch-clamp electrophysiology will provide detailed mechanistic insights into its channel-blocking properties.
The relative potency of this compound compared to PCP, ketamine, and MK-801 will be a key determinant of its potential therapeutic window and side-effect profile. For instance, a potency similar to or greater than PCP might suggest a higher risk of psychotomimetic effects, whereas a profile closer to ketamine could indicate potential for anesthetic or antidepressant applications.
Conclusion
This guide outlines a rigorous, multi-tiered approach to validate the antagonistic effect of this compound on NMDA receptors. By systematically comparing its binding affinity, functional inhibition of calcium influx, and direct modulation of ion channel currents against well-characterized antagonists, researchers can confidently establish its pharmacological profile. This foundational knowledge is essential for guiding further preclinical and clinical development of this and other novel arylcyclohexylamine-based therapeutics.
References
- Dizocilpine (MK-801)
- NMDA receptor antagonist - Wikipedia.
- Ketamine - Wikipedia.
- Phencyclidine - Wikipedia.
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
- Arylcyclohexylamine - Wikipedia.
- Mechanism of action of arylcyclohexylamine derivatives.
- Arylcyclohexylamines – Knowledge and References - Taylor & Francis.
- Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists | Semantic Scholar.
- Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists - PubMed.
- Synthesis and Pharmacology of PCP Analogs.
- Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding
- (PDF)
- Synthesis and biological evaluation of a series of aryl triazoles as firefly luciferase inhibitors.
- Synthesis and biological activity of 8a-phenyldecahydroquinolines as probes of PCP's binding conformation. A new PCP-like compound with increased in vivo potency - PubMed.
- Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)
- (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)
- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI.
- Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists.
- The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PubMed Central.
- Presynaptic NMDA receptors facilitate short-term plasticity and BDNF release at hippocampal mossy fiber synapses - PMC - PubMed Central.
- Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in R
- Use of Calcium-Sensitive Indicators for the Determin
- Calcium Imaging to Study NMDA Receptor-medi
- Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PubMed Central.
- Electrophysiological Investigation of NMDA Current Properties in Brain Slices.
- The Use of Ligand Binding in Assays of NMDA Receptor Function.
- Technical Support Center: Refining Protocols for Glutam
- Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments.
- What is the mechanism of action of N-methyl-D-aspart
- Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characteriz
- Controlled Substances - Alphabetical Order.
Sources
A Senior Application Scientist's Guide to the Metabolic Stability of 1-(3-Fluorophenyl)cyclohexylamine and Its Analogs
Executive Summary
The metabolic stability of a drug candidate is a paramount parameter in drug discovery, directly influencing its pharmacokinetic profile, including bioavailability and half-life.[1][2] Poor stability can lead to rapid clearance, necessitating higher or more frequent dosing and increasing the risk of generating toxic metabolites.[1][3] This guide provides an in-depth comparison of the metabolic stability of 1-(3-Fluorophenyl)cyclohexylamine and a series of structurally related analogs. We will explore the foundational principles of in vitro stability assessment, provide a detailed, self-validating experimental protocol for the liver microsomal stability assay, and analyze structure-metabolism relationships (SMR). The strategic incorporation of fluorine is a key focus, illustrating its role in blocking metabolic "soft spots" to enhance drug-like properties.[4][5]
Part 1: The Imperative of Metabolic Stability in Drug Development
In the journey from a promising hit compound to a viable drug candidate, assessing its absorption, distribution, metabolism, and excretion (ADME) properties is critical. Metabolism, the body's enzymatic conversion of xenobiotics, is a primary driver of drug clearance.[3][6] Early-stage evaluation of metabolic stability allows researchers to:
-
Predict in vivo Hepatic Clearance: In vitro data from systems like liver microsomes or hepatocytes can be extrapolated to predict how quickly a drug will be cleared by the liver in vivo.[2][7][8]
-
Optimize Half-Life and Bioavailability: A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, making it difficult to maintain therapeutic concentrations in the body.[1][2]
-
Identify Potential Liabilities: Unstable compounds may generate reactive or pharmacologically active metabolites, posing safety risks.[3]
-
Guide Medicinal Chemistry Efforts: By understanding which parts of a molecule are metabolically labile, chemists can make targeted structural modifications to improve stability.
In vitro assays are the workhorse for these evaluations, offering a cost-effective and high-throughput means to rank compounds before advancing to more complex animal studies.[8]
Part 2: Designing for Stability: The Case of this compound
The structure of this compound contains several features relevant to metabolic stability. It is a cyclic amine, a common motif in pharmaceuticals. Such structures can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the carbon atom alpha to the nitrogen, which can lead to the formation of reactive iminium intermediates.[9][10]
The strategic placement of a fluorine atom on the phenyl ring is a deliberate design choice. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to CYP-mediated oxidative attack.[4] Furthermore, fluorine's high electronegativity can deactivate the aromatic ring, reducing its susceptibility to hydroxylation.[5][11] This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry aimed at enhancing a drug's longevity in the body.[5][12]
Part 3: Experimental Framework for Stability Assessment
Choosing the Right In Vitro System: A Causal Explanation
The choice of an in vitro test system is dictated by the specific questions being asked.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells.[13] They are enriched in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for metabolizing over 90% of clinical drugs.[13][14][15] Microsomal assays are excellent for high-throughput screening in early discovery to assess Phase I metabolic liabilities due to their cost-effectiveness and robustness.[13]
-
Liver S9 Fraction: This fraction contains both microsomal and cytosolic components of liver cells.[3] Consequently, it includes both Phase I (CYP, FMO) and some Phase II (e.g., UGT, SULT) enzymes, offering a broader, though less specific, view of metabolism.[3]
-
Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transport systems, closely mimicking the in vivo environment.[2][8] They are typically used for more in-depth studies on later-stage candidates.
For the purpose of comparing the inherent stability of closely related analogs in lead optimization, the liver microsomal stability assay provides the most direct and efficient assessment of susceptibility to primary oxidative metabolism.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, incorporating necessary controls to ensure the integrity of the data.
Materials:
-
Test Compounds (this compound and analogs)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)[17]
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for bioanalysis[13]
Step-by-Step Procedure:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare working solutions of test compounds and positive controls in a buffer-compatible solvent (e.g., DMSO, ensuring final concentration is <0.5%).[17]
-
Reaction Setup: In a 96-well plate, add the phosphate buffer and the HLM solution (final protein concentration typically 0.5-1 mg/mL).[18] Add the test compound or control compound (final concentration typically 1 µM).[17]
-
Control Wells (Trustworthiness Pillar):
-
T=0 Samples: Immediately after adding the compound, before incubation, add cold ACN with an internal standard to a set of wells. This represents 100% of the compound at the start.
-
No-NADPH Control: Prepare a set of incubations containing the compound and HLM but replace the NADPH regenerating system with a buffer. This control measures non-NADPH-dependent degradation (e.g., chemical instability, metabolism by non-CYP enzymes).
-
-
Initiation and Incubation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16][17]
-
Time-Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold ACN containing an internal standard.[13]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.[19]
-
Bioanalysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[7][13] LC-MS/MS provides the high sensitivity and specificity required to accurately measure drug concentrations in complex biological matrices.[20][21]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[13][16]
Visualization: Microsomal Stability Assay Workflow
Caption: Potential metabolic pathways for fluorinated vs. non-fluorinated analogs.
Part 5: Conclusion and Strategic Outlook
This comparative guide demonstrates the profound impact of subtle structural modifications on the metabolic stability of this compound and its analogs. The experimental data, grounded in a robust microsomal stability assay, clearly validates the medicinal chemistry strategy of using fluorination to block sites of oxidative metabolism. The removal of the fluorine atom (Analog 2) drastically reduces stability, while its strategic placement (para-position, Analog 3) can offer incremental improvements. Conversely, introducing new potential metabolic sites, such as the methyl group in Analog 4, can decrease stability.
For drug development professionals, these findings underscore the importance of early and systematic ADME profiling. The next logical steps for a promising candidate from this series would involve:
-
Metabolite Identification Studies: To confirm the proposed metabolic pathways and identify the specific structures of the major metabolites.
-
Hepatocyte Stability Assays: To assess the contribution of Phase II metabolism (e.g., glucuronidation) to the compound's overall clearance. [8]3. CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism, which is crucial for predicting potential drug-drug interactions. [14] By integrating these multifaceted analyses, researchers can build a comprehensive understanding of a compound's metabolic fate, enabling the rational design of safer and more effective medicines.
References
Click to expand
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
- Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]
- Creative Bioarray. In Vitro Metabolic Stability. [Link]
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- American Academy of Family Physicians. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007-08-01). [Link]
- Eurofins Discovery. Metabolic Stability Services. [Link]
- Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- IntechOpen. Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. [Link]
- Taylor & Francis Online. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015-03-02). [Link]
- Kenkyu. The role of cytochrome p450 in drug metabolism. (2024-12-17). [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). [Link]
- AxisPharm. The role of CYP450 in drug metabolism. (2022-10-07). [Link]
- ManTech Publications. Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. [Link]
- ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025-08-10). [Link]
- Bio-Analysis Centre. Bioanalytical Methods – An Overview. (2022-05-22). [Link]
- Frontage Labor
- Domainex. Microsomal Clearance/Stability Assay. [Link]
- University College Dublin. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015-03-02). [Link]
- Mercell. metabolic stability in liver microsomes. [Link]
- Frontiers. The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024-11-25). [Link]
- MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]
- ACS Publications. Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. [Link]
- Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]
- Charles University. Bioanalytical methods. [Link]
- PubMed. Generation and fate of enamines in the microsomal metabolism of cyclic tertiary amines. [Link]
- Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021-05-31). [Link]
- PubMed.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- ACS Publications.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). [Link]
- ACS Publications. Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. (2022-12-21). [Link]
- ResearchGate. Metabolism and Toxicity of Fluorine Compounds. (2025-08-06). [Link]
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025-11-06). [Link]
- PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025-04-01). [Link]
- YouTube. Enzymatic Metabolism of the Adrenergic drugs. (2022-09-25). [Link]
- ResearchGate.
- Gavin Publishers. On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (2020-01-02). [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 7. nuvisan.com [nuvisan.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. metabolon.com [metabolon.com]
- 15. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. admin.mantechpublications.com [admin.mantechpublications.com]
- 21. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
A Head-to-Head Comparison of 1-(3-Fluorophenyl)cyclohexylamine and Other Arylcyclohexylamine-Type NMDA Receptor Antagonists: A Guide for Preclinical Characterization
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission, plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a high-value target for therapeutic intervention. Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are a well-established class of uncompetitive NMDA receptor antagonists that act as channel blockers.[1][3] These agents have profound anesthetic, analgesic, and, in the case of ketamine, rapid-acting antidepressant effects.[4][5]
The exploration of novel arylcyclohexylamine analogs is a continuing effort to refine the therapeutic window, separating desired clinical effects from dose-limiting psychotomimetic and neurotoxic side effects. 1-(3-Fluorophenyl)cyclohexylamine is one such novel analog. Its structure, a phencyclidine derivative with a fluorine atom at the 3-position of the phenyl ring, suggests it belongs to this pharmacological class. However, a detailed characterization of its binding affinity, functional potency, and receptor kinetics is essential to understand its potential.
This guide provides a framework for the preclinical head-to-head characterization of this compound. It compares its anticipated pharmacological evaluation with the well-documented profiles of three cornerstone NMDA receptor antagonists:
-
Phencyclidine (PCP): The prototypical arylcyclohexylamine.
-
Ketamine: A clinically used anesthetic and rapid-acting antidepressant.[4]
-
Dizocilpine (MK-801): A high-affinity, selective, and potent non-competitive antagonist widely used as a research tool.[6][7]
We will detail the essential in vitro experiments—radioligand binding assays and patch-clamp electrophysiology—required to build a comprehensive pharmacological profile, explaining the causality behind key experimental choices.
Part 1: Comparative Pharmacological Profiles
A compound's interaction with its target is defined by its binding affinity (how tightly it binds) and its functional potency (the concentration required to elicit a biological effect). For uncompetitive channel blockers, these properties are influenced by the receptor's activation state, leading to a "use-dependent" mechanism of action.[6]
The table below summarizes the known properties of our reference compounds and outlines the key parameters to be determined for this compound.
| Parameter | Phencyclidine (PCP) | Ketamine | Dizocilpine (MK-801) | This compound |
| Mechanism of Action | Uncompetitive Channel Blocker[1] | Uncompetitive Channel Blocker[1][8] | Uncompetitive Channel Blocker[1] | Hypothesized: Uncompetitive Channel Blocker |
| Binding Site | PCP site within the ion channel pore[9] | PCP site within the ion channel pore[9] | PCP site within the ion channel pore[9] | To Be Determined (TBD) |
| Binding Affinity (Ki) | ~100-200 nM | ~0.5-1 µM (500-1000 nM)[8] | ~30-40 nM[10] | TBD via Radioligand Binding Assay |
| Functional Potency (IC50) | Varies with conditions | Varies with conditions | Varies with conditions | TBD via Electrophysiology |
| Binding/Blocking Kinetics | Fast association/dissociation | Fast association/dissociation | Slow association/dissociation[7] | TBD via Electrophysiology |
| Clinical/Research Use | Illicit recreational drug | Anesthetic, Antidepressant[4][5] | Preclinical Research Tool[11] | Investigational |
Mechanistic Overview: Uncompetitive Antagonism
Uncompetitive antagonists like PCP, ketamine, and MK-801 require the NMDA receptor channel to be open before they can access their binding site located within the ion pore.[8] This requires the prerequisite binding of both the neurotransmitter glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit).[1] This mechanism confers use-dependency, meaning the antagonists are more effective at blocking channels that are frequently activated.
Figure 1. Ligand binding and channel blockade of the NMDA receptor.
Part 2: Experimental Workflows for Characterization
To populate the comparison table for a novel compound like this compound, two primary experimental workflows are required: radioligand binding assays to determine binding affinity (Ki) and electrophysiology to assess functional antagonism (IC50) and kinetics.
Figure 2. Experimental workflow for characterizing a novel NMDA antagonist.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and established methodologies, ensuring robust and reproducible data.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring how effectively it competes with a radiolabeled ligand, [3H]MK-801, for the PCP binding site within the NMDA receptor channel.[9][12][13]
Objective: To determine the inhibitory constant (Ki) of the test compound.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Tissue Source: Whole rat brain membrane preparation[12]
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Unlabeled MK-801 (10 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize whole rat brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension and re-centrifugation three times to remove endogenous glutamate and other interfering substances. Finally, resuspend the pellet in fresh assay buffer to a final protein concentration of ~1 mg/mL.
-
Causality: Repeated washing is critical to remove endogenous ligands that could otherwise occupy binding sites and interfere with the assay, leading to an underestimation of affinity.
-
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: 50 µL membrane homogenate, 50 µL [3H]MK-801 (final concentration ~2-5 nM), and 50 µL assay buffer.
-
Non-Specific Binding (NSB): 50 µL membrane homogenate, 50 µL [3H]MK-801, and 50 µL unlabeled MK-801 (10 µM).
-
Causality: The high concentration of unlabeled ligand saturates all specific binding sites, ensuring that any remaining radioactivity detected is due to non-specific binding to filters or lipids. This value is subtracted from all others.
-
-
Competitive Binding: 50 µL membrane homogenate, 50 µL [3H]MK-801, and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate all tubes at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Causality: Rapid filtration and washing with ice-cold buffer are essential to minimize the dissociation of the radioligand from the receptor during the wash step.
-
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific [3H]MK-801 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional effect of this compound on NMDA receptor activity by recording ion currents flowing through the channel in response to agonist application.[15][16]
Objective: To determine the functional inhibitory potency (IC50) and characterize the kinetics of the channel block.
Materials:
-
Cell Culture: Primary rat hippocampal neurons or brain slices.[16][17]
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. pH adjusted to 7.4. Mg²⁺ is omitted to prevent voltage-dependent block.
-
Internal (Pipette) Solution (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2.
-
Causality: Cesium (Cs⁺) is used as the primary internal cation to block voltage-gated potassium channels, which helps to isolate the NMDA receptor-mediated currents.
-
-
Agonist: NMDA (100 µM).
-
Test Compound: this compound.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Methodology:
-
Preparation: Place the coverslip with cultured neurons or a brain slice into the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Using a glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron's membrane potential at -70 mV.
-
Causality: A negative holding potential ensures a strong electrical driving force for cation (Na⁺, Ca²⁺) influx through the NMDA receptor channel upon activation.
-
-
Elicit Baseline Current: Apply the agonist solution (NMDA + Glycine) to the cell for 2-3 seconds using a rapid application system. This will evoke an inward current. Repeat this application every 60 seconds until a stable baseline response is achieved.
-
Inhibition Curve: Co-apply the agonist solution with increasing concentrations of this compound (e.g., 100 nM to 100 µM). Record the peak inward current at each concentration. Allow for a washout period between concentrations to ensure the response returns to baseline.
-
Data Analysis:
-
For each concentration of the antagonist, calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The rates of current decay during co-application (onset rate) and current recovery during washout (offset rate) can be fitted with exponential functions to characterize the blocking and unblocking kinetics.[18][19]
-
Conclusion
By systematically applying the binding and electrophysiological protocols detailed in this guide, researchers can build a robust pharmacological profile for novel arylcyclohexylamines like this compound. This head-to-head comparison against well-characterized compounds such as PCP, ketamine, and MK-801 is fundamental for understanding structure-activity relationships and identifying candidates with potentially improved therapeutic properties. The resulting data on affinity, potency, and kinetics will provide the critical foundation needed to justify and design subsequent in vivo studies to explore behavioral and physiological effects.[4][20]
References
- 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism - PMC. (2023). PubMed Central.
- Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. (2024). PubMed.
- NMDA Biochemical Binding Assay Service. Reaction Biology.
- The Use of Ligand Binding in Assays of NMDA Receptor Function. JOVE.
- Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists.
- The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. (1988). PubMed.
- The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. (2020). PubMed Central.
- (PDF) 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. (2023).
- In vitro characterization of novel NR2B selective NMDA receptor antagonists. (2002). PubMed.
- Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conform
- The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive r
- Different binding affinities of NMDA receptor channel blockers in various brain regions. (1995). PubMed.
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). MDPI.
- Arylcyclohexylamine. Wikipedia.
- Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. (2018). PubMed Central.
- Differential effects of ketamine and MK-801 on the induction of long-term potenti
- Electrophysiological Investigation of NMDA Current Properties in Brain Slices. (2017). PubMed.
- Radioligand Binding Assay.
- Comparison of Pharmacodynamic Effects of the Non-Competitive NMDA Receptor Antagonists MK-801 and Ketamine in Pigs. (1991). European Journal of Pharmacology.
- Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Stri
- Comparison of brain metabolic activity patterns induced by ketamine, MK-801 and amphetamine in rats: support for NMDA receptor involvement in responses to subanesthetic dose of ketamine. (1999). PubMed.
- Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeurop
- NMDA receptor antagonist. Wikipedia.
- Pharmacology of NMDA Receptors. NCBI.
- NMDA Receptor Selective Inhibitors | Agonists | Antagonists | Modul
- This compound. Biotuva Life Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacodynamic effects of the non-competitive NMDA receptor antagonists MK-801 and ketamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Comparison of brain metabolic activity patterns induced by ketamine, MK-801 and amphetamine in rats: support for NMDA receptor involvement in responses to subanesthetic dose of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for the Study of 1-(3-Fluorophenyl)cyclohexylamine
This guide provides a comprehensive framework for designing and executing robust control experiments in the research of 1-(3-Fluorophenyl)cyclohexylamine, a synthetic arylcyclohexylamine with presumed dissociative anesthetic properties. Given the limited publicly available data on this specific compound, a rigorous and well-controlled experimental approach is paramount to accurately characterizing its pharmacological and toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking to investigate this novel compound.
Introduction: The Scientific Imperative for Controls
This compound belongs to the arylcyclohexylamine class, which includes well-known N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine. These compounds are characterized by their ability to induce a state of dissociative anesthesia.[1] The introduction of a fluorine atom to the phenyl ring of the cyclohexylamine scaffold can significantly alter a compound's metabolic stability, potency, and overall pharmacological profile.[2][3] Therefore, elucidating the specific effects of this compound requires a multi-faceted approach, heavily reliant on appropriate positive and negative controls to provide context and validate findings.
This guide will detail the selection of appropriate control compounds and outline key in vitro and in vivo experimental protocols to build a comprehensive understanding of this compound's mechanism of action and effects.
Strategic Selection of Control Compounds
The choice of control compounds is critical for interpreting the experimental data accurately. The following compounds are recommended for a thorough comparative analysis.
Positive Controls: These compounds are expected to produce effects similar to those anticipated for this compound, providing a benchmark for potency and efficacy.
-
Ketamine: A well-characterized non-competitive NMDA receptor antagonist used clinically as a dissociative anesthetic.[4] Its extensive pharmacological and clinical data make it an ideal benchmark.
-
Phencyclidine (PCP): The prototypical arylcyclohexylamine, known for its potent NMDA receptor antagonism and psychotomimetic effects.
-
MK-801 (Dizocilpine): A potent and selective non-competitive NMDA receptor antagonist, widely used as a research tool to study NMDA receptor function.[5]
Negative Controls: These compounds are used to establish a baseline and ensure that the observed effects are specific to the intended target.
-
Saline/Vehicle: The solvent used to dissolve the test compounds. This control is essential to rule out any effects of the administration vehicle itself.
-
Structurally Similar but Inactive Compound (if available): An ideal negative control would be a molecule structurally related to this compound that has been shown to lack activity at the NMDA receptor. In the absence of a known inactive analogue, a compound from a different pharmacological class with no expected interaction with the glutamatergic system can be used.
-
Competitive NMDA Receptor Antagonist (e.g., D-AP5): While also an NMDA receptor antagonist, its different binding site and mechanism of action can help to dissect the specific nature of this compound's interaction with the receptor complex.[6]
In Vitro Characterization: Receptor Binding and Functional Assays
In vitro assays are fundamental for determining the molecular targets of this compound and its affinity for these targets.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[7] In this case, the primary target is the PCP binding site within the NMDA receptor channel.
Experimental Protocol: [3H]MK-801 Binding Assay
-
Membrane Preparation: Prepare synaptosomal membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Incubation: Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compounds (this compound, positive controls, and negative controls).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50 value). The affinity of the compound (Ki value) can then be calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Experimental Data | Calculated Data |
| Ketamine | Literature/Experimental Data | Literature/Experimental Data |
| Phencyclidine (PCP) | Literature/Experimental Data | Literature/Experimental Data |
| MK-801 | Literature/Experimental Data | Literature/Experimental Data |
| Negative Control | No significant displacement | N/A |
Note: Specific values for this compound are not widely available and must be determined experimentally.
Functional Assays: Calcium Flux Imaging
Functional assays measure the cellular response to receptor activation or blockade. A calcium flux assay can determine whether this compound acts as an antagonist at the NMDA receptor.[8]
Experimental Protocol: NMDA-Induced Calcium Influx Assay
-
Cell Culture: Use a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) or primary neuronal cultures.
-
Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulation: Stimulate the cells with NMDA and a co-agonist (e.g., glycine or D-serine) to induce calcium influx.
-
Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the NMDA-induced calcium influx (IC50 value).
Data Presentation:
| Compound | IC50 (nM) |
| This compound | Experimental Data |
| Ketamine | Literature/Experimental Data |
| Phencyclidine (PCP) | Literature/Experimental Data |
| MK-801 | Literature/Experimental Data |
| Negative Control | No significant inhibition |
In Vivo Assessment: Behavioral Pharmacology
In vivo studies in animal models are essential to understand the physiological and behavioral effects of this compound.
Locomotor Activity
Arylcyclohexylamines can induce hyperlocomotion at lower doses and stereotyped behaviors at higher doses.
Experimental Protocol: Open Field Test
-
Habituation: Place the animal (e.g., mouse or rat) in the open field arena and allow it to explore for a set period.
-
Administration: Administer the test compound or vehicle.
-
Testing: Return the animal to the open field arena and record its activity (e.g., distance traveled, rearing, stereotypy) using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the different treatment groups.
Motor Coordination
The rotarod test is used to assess motor coordination and balance, which can be impaired by dissociative anesthetics.
Experimental Protocol: Rotarod Test
-
Training: Train the animals to stay on a rotating rod.
-
Administration: Administer the test compound or vehicle.
-
Testing: Place the animal on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the fall latencies across the different treatment groups.
Data Presentation (Hypothetical):
| Compound (Dose) | Distance Traveled (cm) | Rearing Frequency | Latency to Fall (s) |
| Vehicle | 1500 ± 200 | 30 ± 5 | 180 ± 20 |
| This compound (X mg/kg) | Experimental Data | Experimental Data | Experimental Data |
| Ketamine (10 mg/kg) | 3500 ± 300 | 15 ± 3 | 60 ± 10 |
| PCP (2 mg/kg) | 4500 ± 400 | 10 ± 2 | 45 ± 8 |
Analytical Characterization and Metabolite Identification
The presence of a fluorine atom can influence the metabolic fate of this compound.[9] Analytical methods are crucial for its quantification in biological samples and for identifying its metabolites.
Quantification in Biological Matrices
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol:
-
Sample Preparation: Extract the compound from biological samples (e.g., plasma, urine, brain tissue) using liquid-liquid extraction or solid-phase extraction.[10][11]
-
Chromatographic Separation: Separate the analyte from endogenous matrix components using a suitable HPLC column.
-
Mass Spectrometric Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Metabolite Identification
Recommended Technique: High-Resolution Mass Spectrometry (HRMS)
By analyzing samples from in vitro (e.g., liver microsomes) and in vivo studies, potential metabolic pathways such as hydroxylation, N-dealkylation, and glucuronidation can be investigated.
Visualizing Experimental Workflows
Caption: A high-level overview of the experimental workflow.
Caption: The logical relationship between test and control compounds.
Conclusion
The study of novel psychoactive substances like this compound demands a rigorous, evidence-based approach. The experimental framework outlined in this guide, with its emphasis on appropriate controls and validated methodologies, will enable researchers to generate high-quality, interpretable data. This, in turn, will contribute to a comprehensive understanding of the compound's pharmacological profile and its potential implications for human health.
References
- Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines (Basel), 15(8), 984. [Link]
- Acker, T. M., B-M'Hamed, L., & Sexton, G. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57801. [Link]
- Reynolds, I. J. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in molecular biology (Clifton, N.J.), 268, 93–99. [Link]
- Arylcyclohexylamine - Wikipedia. (n.d.).
- Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
- Parsons, C. G., & Gilling, K. (2007). NMDA receptor antagonists. Journal of neural transmission (Vienna, Austria : 1996), 114(6), 727–730. [Link]
- Kudryavtsev, I., Zherebker, A., & Tarasova, O. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European journal of medicinal chemistry, 35(6), 555–565. [Link]
- Dalvie, D., & Di, L. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315–6386. [Link]
- Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]
- Grimwood, S., et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 40(8), 981-989. [Link]
- Banks, M. L., & Negus, S. S. (2017). Translational In Vivo Assays in Behavioral Biology. Current protocols in pharmacology, 77, 5.67.1–5.67.19. [Link]
- Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984. [Link]
- Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
- Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines (Basel), 15(8), 984. [Link]
- Bioscientia Medicina: Journal of Biomedicine & Translational Research. (n.d.). Protocol for Anesthesia Animal Model in Biomedical Study.
- Japan Environment Agency. (n.d.). III Analytical Methods.
- Centers for Disease Control and Prevention. (2018). NMAM METHOD 3900.
- Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology Section, 206(4), 297-300. [Link]
- Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
- DrugImpairment.com. (n.d.). Pharmacology & Behavioral Effects of Dissociative Anesthetics.
- Mason, J., et al. (2021). Quantitative behavioural phenotyping to investigate anaesthesia induced neurobehavioural impairment. Scientific Reports, 11(1), 19289. [Link]
- Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85-108. [Link]
- Leeson, P. D., et al. (1994). Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes. British Journal of Pharmacology, 112(4), 1243–1250. [Link]
- Cyclohexylamine - Wikipedia. (n.d.).
- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]
- Friedberg, B. L. (1999). Propofol-ketamine technique: dissociative anesthesia for office surgery (a 5-year review of 1264 cases). Aesthetic plastic surgery, 23(1), 70–75. [Link]
Sources
- 1. Propofol-ketamine technique: dissociative anesthesia for office surgery (a 5-year review of 1264 cases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugimpairment.com [drugimpairment.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Pharmacology of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Findings on 1-(3-Fluorophenyl)cyclohexylamine
This guide provides a comprehensive analysis of the synthetic, analytical, and pharmacological challenges associated with 1-(3-Fluorophenyl)cyclohexylamine, a member of the broader arylcyclohexylamine class of compounds. Given the limited specific literature on this molecule, this document serves as a foundational framework for researchers, outlining best practices to ensure the validity and reproducibility of experimental findings. We will delve into the critical parameters of its synthesis, the nuances of its analytical characterization, and its extrapolated pharmacological profile based on well-documented structural analogs.
The landscape of biomedical research is currently grappling with a "reproducibility crisis," with studies indicating that over 70% of researchers have failed to reproduce another scientist's experiment, and over 50% have failed to reproduce their own.[1] This issue is particularly acute in preclinical and clinical research, where irreproducible findings can lead to wasted resources and, in the worst cases, patient harm.[1][2] For novel compounds like this compound, establishing robust, reproducible data is not just a matter of scientific rigor; it is the bedrock upon which all future research and potential therapeutic applications must be built.
It is crucial to distinguish this compound, a primary amine, from its more notorious structural relative, 3-Fluoro-PCP (3F-PCP). The latter is a tertiary amine and a designer drug analog of phencyclidine (PCP) with known dissociative effects.[3][4] This guide focuses exclusively on the primary amine, CAS Number 125827-86-3.[5][6][7]
Section 1: Synthesis and Purification - The First Reproducibility Hurdle
Proposed Synthetic Workflow
A logical synthetic approach would start from 3-fluorobenzonitrile, proceed through a Grignard reaction with cyclohexylmagnesium bromide to form a ketone, followed by reductive amination.
Caption: Proposed synthesis and purification workflow for this compound.
Exemplary Protocol: Reductive Amination Approach
The following protocol is a generalized procedure based on established methods for analogous compounds.[8] Researchers must optimize these steps for their specific laboratory conditions.
Step 1: Synthesis of (3-Fluorophenyl)(cyclohexyl)methanone
-
Prepare a solution of cyclohexylmagnesium bromide in an appropriate anhydrous solvent (e.g., THF).
-
Slowly add 3-fluorobenzonitrile to the Grignard reagent at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with an acidic aqueous solution (e.g., NH4Cl).
-
Perform an aqueous workup and extract the ketone product with an organic solvent.
-
Purify the crude ketone using column chromatography.
Step 2: Reductive Amination
-
Dissolve the purified ketone in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel.
-
Add a source of ammonia (e.g., methanolic ammonia).
-
Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Pressurize the vessel with hydrogen gas and heat to the optimized temperature.
-
Monitor the reaction until the ketone is fully consumed.
-
Filter off the catalyst and concentrate the solution to yield the crude amine.
Step 3: Purification and Salt Formation
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether).
-
Wash with a basic aqueous solution to remove acidic impurities.
-
Extract the amine into an acidic aqueous solution (e.g., 1M HCl).
-
Wash the acidic aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH) and extract the purified free base amine.
-
Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and concentrate to yield the purified amine, likely as an oil.
-
For a stable, crystalline solid, dissolve the free base in a solvent like isopropanol and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Collect the salt by filtration and dry under vacuum.
Causality and Trustworthiness: The acid-base extraction detailed in Step 3 is a critical self-validating step. Only the basic amine will move from the organic phase to the acidic aqueous phase and back, effectively separating it from non-basic impurities. The final crystallization step further purifies the product, as the crystal lattice will tend to exclude impurities, leading to a product with high purity, often cited as >97%.[5]
Section 2: Analytical Characterization for Unambiguous Confirmation
Reproducibility is impossible if the identity and purity of the starting material are not unequivocally confirmed. A combination of analytical techniques is essential. Vendor-supplied materials should always be independently verified.
Caption: A self-validating analytical workflow for compound characterization.
Comparative Analytical Data
The following table summarizes the expected analytical results for this compound. These are predictive values based on its structure and data from analogous compounds.[5][9][10][11]
| Technique | Expected Result / Observation | Purpose & Common Pitfalls |
| GC-MS | A single major peak with a molecular ion (M+) at m/z 193.13. Characteristic fragmentation pattern including loss of amine group and cyclohexyl/phenyl ring fragments. | Purpose: Assess purity and confirm molecular weight. Pitfall: Thermal degradation in the injector port can lead to misleading fragmentation. Use a suitable temperature ramp. |
| HPLC | A single, sharp peak under reversed-phase conditions. Retention time will vary with column and mobile phase. | Purpose: High-precision purity assessment (e.g., >98%). Pitfall: Co-elution of impurities. Method development with different mobile phases is crucial. |
| ¹H NMR | Aromatic Protons (4H): Complex multiplets between ~6.9-7.4 ppm. Cyclohexyl Protons (10H): Broad, overlapping signals between ~1.2-2.0 ppm. Amine Protons (2H): A broad singlet, chemical shift is concentration and solvent dependent. | Purpose: Unambiguous structural confirmation. Pitfall: Water in the NMR solvent can exchange with amine protons, broadening or obscuring the signal. Use of D₂O will cause the amine signal to disappear. |
| ¹³C NMR | Aromatic Carbons: 6 signals, with C-F coupling visible. The carbon attached to fluorine will show a large coupling constant. Cyclohexyl Carbons: Multiple signals in the aliphatic region (~20-40 ppm). C-N Carbon: A key signal around 50-60 ppm. | Purpose: Confirms carbon backbone and substitution pattern. Pitfall: Quaternary carbons may have low intensity. A sufficient number of scans is required. |
| FTIR | N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ (primary amine). C-F Stretch: A strong band around 1100-1250 cm⁻¹. Aromatic C-H/C=C: Bends and stretches in their respective regions. | Purpose: Confirms presence of key functional groups. Pitfall: Overlap with O-H stretches if the sample is wet. Ensure the sample is anhydrous. |
Section 3: Comparative Pharmacology - An Extrapolated Profile
No formal pharmacological studies on this compound have been published. However, by comparing its structure to well-characterized arylcyclohexylamines, we can formulate a strong hypothesis about its likely mechanism of action, which is essential for designing reproducible biological experiments.
Arylcyclohexylamines as a class are known to act primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to the "PCP site" within the receptor's ion channel.[12][13][14] Many also exhibit activity as dopamine reuptake inhibitors.[12][15] The presence of a fluorine atom on the phenyl ring can significantly alter a compound's binding affinity and metabolic stability.[15]
Caption: Hypothesized mechanism of action via NMDA receptor antagonism.
Structure-Activity Relationship (SAR) Comparison
| Compound | Structure | Primary Mechanism(s) of Action | Key Notes |
| Phencyclidine (PCP) | 1-phenylcyclohexyl-piperidine | Potent NMDA Receptor Antagonist, Dopamine Reuptake Inhibitor[15][16] | The prototypical arylcyclohexylamine. A tertiary amine. |
| Ketamine | 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | NMDA Receptor Antagonist[14][17] | A secondary amine with a ketone on the cyclohexyl ring. Used as an anesthetic and antidepressant. |
| 1-Phenylcyclohexylamine | 1-phenylcyclohexyl-amine | Precursor to PCP, likely possesses NMDA antagonist activity.[18] | The direct, non-fluorinated primary amine analog. A DEA Schedule II controlled substance precursor.[18] |
| This compound | 1-(3-fluorophenyl)cyclohexyl-amine | Hypothesized: NMDA Receptor Antagonist, possible Dopamine Reuptake Inhibitor. | The subject of this guide. A primary amine. The 3-fluoro substitution is expected to modulate potency and metabolism compared to its non-fluorinated analog. |
Based on this comparison, it is highly probable that this compound acts as an NMDA receptor antagonist. Any in-vitro or in-vivo studies must be designed with this target in mind. Initial experiments should include competitive binding assays against known NMDA receptor ligands (like [³H]MK-801) to confirm this hypothesis.
Section 4: A Practical Guide to Ensuring Reproducibility
Achieving reproducible results requires a multi-faceted approach that integrates robust chemistry, rigorous analysis, and well-designed biological assays.
Troubleshooting Common Reproducibility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variable Synthetic Yield | Inconsistent reagent quality; poor control of reaction temperature or atmosphere (moisture/air sensitivity). | Use high-purity, anhydrous reagents and solvents. Perform reactions under an inert atmosphere (N₂ or Ar). Standardize reaction times and temperatures. |
| Inconsistent Analytical Results (Purity, Identity) | Contamination; sample degradation; incorrect analytical method. | Always re-purify the compound if purity is below acceptable limits (>98%). Store the compound (especially the free base) under inert gas at low temperatures. Validate analytical methods with a known standard if available. |
| Poorly Reproducible Biological Data | Inaccurate concentration of dosing solutions; compound instability in assay buffer; use of salt vs. free base without accounting for molecular weight differences. | Prepare stock solutions gravimetrically using an analytical balance. Always use freshly prepared dilutions. Assess compound stability in your specific assay medium over the experiment's time course. Always report the form of the compound used (e.g., HCl salt or free base) and dose based on the molar equivalent of the active moiety. |
| Unexpected Pharmacological Effects | Presence of psychoactive impurities; off-target effects. | Use only analytically confirmed, high-purity compound. Screen the compound against a panel of common CNS receptors to identify potential off-target activities that could confound results. |
By adhering to these principles of meticulous synthesis, comprehensive characterization, and carefully designed experiments, researchers can significantly enhance the reliability and reproducibility of their findings. This foundational work is indispensable for building a credible body of knowledge on this compound and other novel research compounds.
References
- Title: 3-Fluoro-PCP - Wikipedia Source: Wikipedia URL:[Link]
- Title: Arylcyclohexylamine - Wikipedia Source: Wikipedia URL:[Link]
- Title: 3F-PCP Crystal Source: Elite Chems URL:[Link]
- Title: Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif Source: National Institutes of Health (NIH) URL:[Link]
- Title: Arylcyclohexylamine - Wikiwand Source: Wikiwand URL:[Link]
- Title: this compound CAS#125827-86-3 Source: Custom synthesis of biological and pharmaceutical small molecules URL:[Link]
- Title: Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects Source: MDPI URL:[Link]
- Title: The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents Source: PubMed Central URL:[Link]
- Title: Synthesis and Pharmacology of PCP Analogs Source: Erowid URL:[Link]
- Title: GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids Source: PubMed URL:[Link]
- Title: Replicability in Clinical Research Source: Metascience URL:[Link]
- Title: Mechanism of action of arylcyclohexylamine derivatives.
- Title: Scientists Blame “Publish or Perish” Culture for Reproducibility Crisis Source: Technology Networks URL:[Link]
- Title: Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches Source: MDPI URL:[Link]
- Title: Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines Source: ResearchG
- Title: 1-Phenylcyclohexylamine Source: PubChem - NIH URL:[Link]
- Title: An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3 Source: ResearchG
Sources
- 1. Publish or Perish Culture Drives Reproducibility Crisis | Technology Networks [technologynetworks.com]
- 2. nber.org [nber.org]
- 3. 3-Fluoro-PCP - Wikipedia [en.wikipedia.org]
- 4. getmetabolite.com [getmetabolite.com]
- 5. This compound (125827-86-3) for sale [vulcanchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 125827-86-3 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]
- 12. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 13. wikiwand.com [wikiwand.com]
- 14. mdpi.com [mdpi.com]
- 15. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
- 18. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Validation of 1-(3-Fluorophenyl)cyclohexylamine's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 1-(3-Fluorophenyl)cyclohexylamine's mechanism of action, designed for researchers and drug development professionals. We will explore its hypothesized molecular interactions and present a comparative analysis with established compounds, supported by detailed experimental protocols to ensure scientific rigor and data integrity.
Introduction to this compound
This compound is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. This class includes well-known dissociative anesthetics such as phencyclidine (PCP) and ketamine. Structurally, the presence of a fluorine atom on the phenyl ring is a key modification that can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated parent compounds. The primary hypothesized mechanism of action for arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, many compounds in this class also exhibit affinity for other targets, including dopamine and serotonin transporters, which can contribute to their unique pharmacological profiles. Therefore, a multi-faceted in vivo validation approach is essential to elucidate the precise mechanism of this compound.
Comparative Analysis: Benchmarking Against Established Arylcyclohexylamines
To understand the unique properties of this compound, it is crucial to compare it with well-characterized compounds like PCP and Ketamine.
| Parameter | This compound (Hypothesized) | Phencyclidine (PCP) | Ketamine |
| Primary Target | NMDA Receptor Antagonist | NMDA Receptor Antagonist | NMDA Receptor Antagonist |
| Secondary Targets | Potential affinity for Dopamine Transporter (DAT) and Sigma Receptors | High affinity for Sigma-1 Receptor, Dopamine (D2) Receptor, and DAT | Lower affinity for DAT, some interaction with opioid receptors |
| Potency | Expected to be high, potentially greater than Ketamine | High | Moderate |
| Metabolism | Fluorine substitution may alter metabolic pathways and half-life | Extensive hepatic metabolism | Rapid hepatic metabolism |
| Behavioral Effects | Dissociative, potential for psychotomimetic effects | Psychotomimetic, motor stimulant | Dissociative, anesthetic, rapid-acting antidepressant |
In Vivo Validation Workflow
A robust in vivo validation strategy should be designed to test the hypothesized mechanism of action from multiple angles, from target engagement to behavioral outcomes. The following workflow provides a logical progression for characterizing this compound.
Caption: A multi-phase workflow for the in vivo validation of this compound.
Experimental Protocols
In Vivo Microdialysis for Dopamine and Glutamate Monitoring
Rationale: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. If this compound is an NMDA receptor antagonist, it is expected to increase glutamate release in areas like the prefrontal cortex. Its interaction with dopamine transporters would also be reflected in altered dopamine levels.
Step-by-Step Protocol:
-
Surgical Implantation:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC) or nucleus accumbens.
-
Allow a 5-7 day recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline samples every 20 minutes for at least 2 hours.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
Continue collecting samples for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze dialysate samples for dopamine and glutamate concentrations using high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ED/FD).
-
Express data as a percentage change from the baseline average.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Rationale: PPI is a measure of sensorimotor gating, a process that is disrupted in psychiatric disorders like schizophrenia. NMDA receptor antagonists such as PCP and ketamine are known to disrupt PPI, making this a valuable assay for assessing potential psychotomimetic effects.
Step-by-Step Protocol:
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Administer this compound, a reference compound (e.g., ketamine), or vehicle and return the animal to its home cage for a specific pretreatment time (e.g., 30 minutes).
-
Testing Session:
-
The session will consist of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: The strong stimulus is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The primary measure is the percent inhibition of the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
-
Data Analysis: Calculate %PPI as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Proposed Signaling Pathway and Point of Intervention
The primary molecular target of arylcyclohexylamines is the NMDA receptor, a crucial component of glutamatergic neurotransmission. By blocking this receptor, these compounds disrupt the normal flow of ions and downstream signaling cascades, leading to their characteristic effects.
Caption: Hypothesized mechanism of this compound at the NMDA receptor.
References
For further reading and detailed protocols, please refer to the following resources:
- NMDA Receptor Antagonism and Psychotomimetic Effects: A comprehensive review of how NMDA receptor antagonists model psychiatric disorders.
- In Vivo Microdialysis Techniques: A guide to the theory and application of microdialysis in neuroscience. Source: Current Protocols in Neuroscience URL: [Link]
- Prepulse Inhibition (PPI) as a Model for Sensorimotor Gating: An overview of the PPI paradigm and its utility in neuropsychiatric drug discovery. Source: Current Protocols in Pharmacology URL: [Link]
- Arylcyclohexylamine Pharmacology: A detailed examination of the structure-activity relationships of various arylcyclohexylamine compounds. Source: Journal of Medicinal Chemistry URL: [Link]
A Comparative Benchmarking Guide to 1-(3-Fluorophenyl)cyclohexylamine and Standard Reference Compounds
Introduction: Unveiling the Pharmacological Profile of a Novel Arylcyclohexylamine
The landscape of psychoactive substance research is in a constant state of flux, with the emergence of novel compounds necessitating rigorous pharmacological evaluation. 1-(3-Fluorophenyl)cyclohexylamine is a member of the arylcyclohexylamine class, a chemical family that includes well-known dissociative anesthetics such as Phencyclidine (PCP) and Ketamine.[1][2] These compounds primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] Understanding the nuanced differences in how novel arylcyclohexylamines interact with the NMDA receptor and subsequently influence behavior is paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for benchmarking this compound against the standard reference compounds, PCP and Ketamine. Due to the limited availability of specific preclinical data for this compound, this document is structured as a proposal for a series of essential in-vitro and in-vivo studies. The methodologies outlined herein are designed to elucidate the compound's pharmacological and behavioral profile, providing the necessary data to draw robust comparisons with its well-characterized counterparts. By following these protocols, researchers can generate the critical data needed to understand the potential therapeutic applications or abuse liability of this novel compound.
Part 1: In-Vitro Characterization: Quantifying the Interaction with the NMDA Receptor
The foundational step in characterizing any novel arylcyclohexylamine is to determine its affinity and functional potency at the NMDA receptor. These in-vitro assays provide the initial quantitative data points for comparison with established compounds.
Radioligand Binding Assay: Determining NMDA Receptor Affinity
Scientific Rationale: A radioligand binding assay is a fundamental technique used to measure the affinity of a compound for a specific receptor. In this case, we will determine the inhibition constant (Ki) of this compound for the PCP binding site within the NMDA receptor channel. This will be achieved by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801, which is known to bind to this site with high affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: [³H]MK-801 Competitive Binding Assay
-
Membrane Preparation: Homogenize rat cortical tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and centrifuge again to wash the membranes. Finally, resuspend the washed membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared rat cortical membranes, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound (this compound), PCP, or Ketamine.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology: Assessing Functional NMDA Receptor Antagonism
Scientific Rationale: While binding affinity indicates how well a compound binds to a receptor, it does not reveal its functional effect. Whole-cell patch-clamp electrophysiology allows for the direct measurement of the inhibitory effect of a compound on NMDA receptor-mediated currents in neurons.[3] This provides a measure of the compound's potency (IC50) as a functional antagonist.
Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on coverslips.
-
Patch-Clamp Recording: Using a micropipette, form a high-resistance seal with the membrane of a single neuron to obtain a whole-cell recording configuration.
-
NMDA Receptor Activation: Perfuse the neuron with a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.
-
Compound Application: Apply varying concentrations of this compound, PCP, or Ketamine to the perfusion solution and measure the resulting inhibition of the NMDA-evoked current.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value.
Data Presentation: Comparative In-Vitro Pharmacology
| Compound | NMDA Receptor Binding Affinity (Ki, nM) | Functional NMDA Receptor Antagonism (IC50, µM) |
| This compound | To be determined | To be determined |
| Phencyclidine (PCP) | Literature Value | Literature Value |
| Ketamine | Literature Value | Literature Value |
Part 2: In-Vivo Behavioral Profiling: Translating Receptor Interactions to Systemic Effects
In-vivo studies are crucial for understanding how the in-vitro activity of a compound translates to behavioral effects in a whole organism. The following assays are standard for characterizing dissociative anesthetics.
Locomotor Activity: Assessing Psychomotor Stimulation
Scientific Rationale: Arylcyclohexylamines like PCP and Ketamine are known to induce hyperlocomotion at certain doses.[4] The open-field test is a standard method to assess spontaneous locomotor activity and exploratory behavior in rodents.[4][5][6] This assay can help determine the dose-dependent effects of this compound on psychomotor activity.
Experimental Protocol: Open-Field Test in Mice
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer various doses of this compound, PCP, Ketamine, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Testing: Place each mouse individually into the center of an open-field arena (a square box with infrared beams to track movement).
-
Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes) using an automated tracking system.
-
Data Analysis: Analyze the data to determine the dose-response relationship for each compound on locomotor activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A Measure of Sensorimotor Gating
Scientific Rationale: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[7][8][9] Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia, and can be induced by NMDA receptor antagonists like PCP and Ketamine.[7][10] This makes the PPI test a valuable tool for assessing the psychosis-inducing potential of novel compounds.
Experimental Protocol: PPI in Rats
-
Acclimation: Place the rat in a startle chamber and allow it to acclimate for a few minutes.
-
Drug Administration: Administer the test compound or vehicle control.
-
Testing Session: Present a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 75 dB) that should not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse.
-
-
Data Measurement: Measure the amplitude of the startle response in each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse-pulse trial using the formula: %PPI = 100 * [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle).
Drug Discrimination: Evaluating Subjective Effects
Scientific Rationale: The drug discrimination paradigm is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[11][12][13][14][15] Animals are trained to recognize the subjective state induced by a specific drug and respond accordingly to receive a reward. By testing whether a novel compound generalizes to the training drug, we can infer if it produces similar subjective effects.
Experimental Protocol: PCP-Trained Drug Discrimination in Rats
-
Training: Train rats in a two-lever operant chamber. On days when they receive an injection of PCP, pressing one lever (the "drug" lever) results in a food reward. On days they receive a saline injection, pressing the other lever (the "saline" lever) is rewarded.
-
Testing: Once the rats have learned to reliably press the correct lever based on the injection they received, test sessions are conducted. In these sessions, various doses of this compound or Ketamine are administered, and the percentage of responses on the "drug" lever is recorded.
-
Data Analysis: If the rats predominantly press the "drug" lever after receiving the test compound, it is said to have generalized to the training drug, indicating similar subjective effects.
Data Presentation: Comparative In-Vivo Behavioral Profiles
| Behavioral Assay | This compound | Phencyclidine (PCP) | Ketamine |
| Locomotor Activity | |||
| Peak Stimulant Effect (Dose) | To be determined | Literature Value | Literature Value |
| Prepulse Inhibition | |||
| ED50 for PPI Disruption (mg/kg) | To be determined | Literature Value | Literature Value |
| Drug Discrimination (PCP-trained) | |||
| Generalization (Yes/No) | To be determined | Full Generalization | Partial/Full Generalization |
| ED50 for Generalization (mg/kg) | To be determined | Literature Value | Literature Value |
Visualizing the Experimental Framework
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for benchmarking this compound.
Caption: Simplified signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.
Conclusion: A Roadmap for Comprehensive Characterization
This guide provides a detailed and scientifically rigorous framework for the comprehensive benchmarking of this compound against the standard reference compounds, PCP and Ketamine. By systematically conducting the outlined in-vitro and in-vivo experiments, researchers can generate the necessary data to understand its pharmacological and behavioral profile. This information is critical for assessing its potential as a therapeutic agent, its abuse liability, and its overall place within the broader class of arylcyclohexylamine dissociatives. The proposed experimental workflow, when executed with precision, will provide a solid foundation for future research and a clearer understanding of this novel psychoactive compound.
References
- Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Kozlovsky, N., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry. [Link]
- Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents.
- Solinas, M. (2014). Drug Discrimination: Historical Origins, Important Concepts, and Principles. PubMed. [Link]
- Inoue, I., et al. (1996). Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors.
- Wikipedia. (n.d.). Arylcyclohexylamine. Wikipedia. [Link]
- Lotti, E., et al. (2025). Subtype-selective targeting of NMDA receptors-A potent new compound emerges. Journal of General Physiology. [Link]
- Blanckaert, P., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. PubMed. [Link]
- Shi, Y., et al. (2017). Characterization of the locomotor activities of zebrafish larvae under the influence of various neuroactive drugs. Experimental and Therapeutic Medicine. [Link]
- Calo, G., et al. (2000). Characterization of the locomotor activity-inhibiting effect of nociceptin/orphanin FQ in mice. PubMed. [Link]
- Kornhuber, J., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology Section. [Link]
- Weiser, T., et al. (2012). The inhibitory potency of local anesthetics on NMDA receptor signalling depends on their structural features. European Journal of Pharmacology. [Link]
- Glennon, R. A. (1999). Arylalkylamine drugs of abuse: an overview of drug discrimination studies. Pharmacology Biochemistry and Behavior. [Link]
- Barnes, S. A., et al. (2014). Pre-pulse inhibition of the startle response before (A) and after (B) sub-chronic PCP treatment.
- Dinis-Oliveira, R. J. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals. [Link]
- Parsons, C. G., et al. (1999).
- Takahashi, T., et al. (2011). Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. Clinical Psychopharmacology and Neuroscience. [Link]
- Pirch, J. H. (1969). Stimulation of locomotor activity by p-chlorophenylalanine and a low dose of reserpine. Archives Internationales de Pharmacodynamie et de Therapie. [Link]
- Bitsios, P., et al. (2006). Increased prepulse inhibition of the acoustic startle response is associated with better strategy formation and execution times in healthy males.
- Gatch, M. B. (2014). The rise (and fall?) of drug discrimination research. Behavioural Pharmacology. [Link]
- ClinicalTrials.gov. (2015). Prepulse Inhibition (PPI)
- Abdul-Majeed, A., & Mohajerani, M. H. (2020). Prepulse inhibition of the acoustic startle reflex and P50 gating in aging and alzheimer's disease. Ageing Research Reviews. [Link]
- Rush, C. R., et al. (2015). Human Drug Discrimination: A Primer and Methodological Review. Perspectives on Behavior Science. [Link]
- Vignet, C., et al. (2013). Spontaneous activity of larvae over 72-h. (A) Locomotor activity nested...
- Glennon, R. A. (1983). Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents. Medicinal Research Reviews. [Link]
- Löscher, W., & Schmidt, D. (1990). The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent, orally-active anticonvulsants in rodents. European Journal of Pharmacology. [Link]
- Santos, R. S., et al. (2012). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British Journal of Pharmacology. [Link]
- Jennychem. (n.d.). This compound CAS#125827-86-3. Jennychem. [Link]
- Cenmed. (n.d.). This compound (C007B-514062). Cenmed. [Link]
- Svirshchevskaya, E. V., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. [Link]
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-selective targeting of NMDA receptors-A potent new compound emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of four novel synthetic cathinone analogs in rodents [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the locomotor activity-inhibiting effect of nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prepulse inhibition of the acoustic startle reflex and P50 gating in aging and alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Drug Discrimination: Historical Origins, Important Concepts, and Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylalkylamine drugs of abuse: an overview of drug discrimination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Multiple Arylcyclohexylamines
Introduction: Navigating the Nuances of Arylcyclohexylamine Pharmacology
The arylcyclohexylamine chemical class, which includes compounds like phencyclidine (PCP) and ketamine, represents a fascinating and pharmacologically diverse group of substances.[1][2] Initially explored for their anesthetic properties, their profound effects on consciousness and mood have led to their use as recreational drugs and, more recently, as templates for novel therapeutics, particularly for depression.[3] Their primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ion channel crucial for synaptic plasticity and neurotransmission.[3][4] Arylcyclohexylamines bind to a specific site within the NMDA receptor's ion channel, often referred to as the "PCP binding site," thereby blocking the influx of calcium ions.[3][5]
However, the pharmacological profile of these compounds is not monolithic. Subtle structural modifications to the aryl, cyclohexyl, or amine moieties can dramatically alter their activity, leading to varying affinities for the NMDA receptor and engagement with other targets like the dopamine transporter (DAT), sigma receptors, and opioid receptors.[2][6] This versatility allows for the "fine-tuning" of a compound's effects, but it also necessitates a rigorous and statistically sound comparative analysis to differentiate these nuanced profiles.[2]
This guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and analyze experiments comparing the effects of multiple arylcyclohexylamines. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and, most importantly, meaningful.
Part 1: Foundational In Vitro Characterization
To compare multiple arylcyclohexylamines, we must first establish their fundamental pharmacological properties at their primary molecular targets. This involves quantifying their binding affinity (potency) and functional activity (efficacy) at the NMDA receptor and key secondary targets like the dopamine transporter.
NMDA Receptor (NMDAR) Binding Affinity
The objective here is to determine the equilibrium dissociation constant (Ki) of each compound for the PCP binding site on the NMDA receptor. A lower Ki value signifies higher binding affinity. We employ a competitive radioligand binding assay, a gold-standard technique for quantifying ligand-receptor interactions.
Causality of Experimental Choices:
-
Radioligand: We use [³H]MK-801 (dizocilpine), a high-affinity, selective, and non-competitive antagonist that binds to the PCP site.[7] Its high selectivity ensures we are measuring binding specifically to our target.
-
Tissue Source: Rat brain cortical membranes are used as they provide a rich, native source of NMDA receptors.[7]
-
Assay Conditions: The assay is conducted in the presence of glutamate and glycine. This is critical because PCP and related drugs bind preferentially to the activated or open state of the NMDA receptor-channel complex, which requires the binding of these co-agonists.[8]
Experimental Protocol: [³H]MK-801 Competitive Binding Assay
-
Membrane Preparation: Homogenize whole rat brains in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[9] Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Finally, resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL Assay Buffer
-
50 µL of competing arylcyclohexylamine (at 10-12 varying concentrations) or vehicle.
-
50 µL of [³H]MK-801 (at a final concentration near its Kd, e.g., 1-5 nM).[10]
-
50 µL of prepared brain membranes (e.g., 100-200 µg protein).
-
Include wells for "total binding" (no competing ligand) and "non-specific binding" (a high concentration of a non-labeled ligand like 10 µM unlabeled MK-801).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competing arylcyclohexylamine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Uptake Inhibition
Many arylcyclohexylamines exhibit stimulant-like properties due to their ability to block the dopamine transporter, increasing synaptic dopamine levels.[2][6] A functional dopamine uptake assay is essential to quantify this activity.
Causality of Experimental Choices:
-
System: We use a cell line (e.g., HEK293 or COS-7) stably or transiently expressing the human dopamine transporter (hDAT).[11] This provides a clean, reproducible system to study the specific transporter without interference from other neuronal components.
-
Substrate: [³H]Dopamine is used as the substrate. Measuring its uptake provides a direct functional readout of DAT activity.[11]
-
Validation: Non-transfected cells are run in parallel to determine non-specific uptake, ensuring the measured signal is DAT-mediated. A known potent DAT inhibitor, such as GBR 12909 or nomifensine, is used as a positive control to validate the assay's performance.[9][12]
Experimental Protocol: [³H]Dopamine Uptake Assay
-
Cell Culture: Plate hDAT-expressing cells in a 96-well plate and grow to ~80% confluency.[11]
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add buffer containing varying concentrations of the test arylcyclohexylamines (or vehicle/positive control) to the wells. Pre-incubate for 10-20 minutes at 37°C.[9]
-
Uptake Initiation: Add [³H]Dopamine (at a final concentration near its KM, e.g., 10-20 nM) to each well to start the uptake reaction.[9]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This short duration is crucial for measuring the initial rate of uptake, which accurately reflects transporter function.[9]
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: Total Uptake (vehicle-treated cells) - Non-specific Uptake (measured in non-transfected cells or in the presence of a high concentration of a DAT inhibitor).
-
Plot the percentage of specific uptake inhibition as a function of the log concentration of the arylcyclohexylamine.
-
Fit the data using non-linear regression to determine the IC₅₀ value for each compound.
-
Workflow for In Vitro Assays
Caption: Parallel workflows for determining in vitro potency.
Part 2: Comparative In Vivo Behavioral Analysis
In vitro data provides crucial information about molecular interactions, but it doesn't predict the complex behavioral outcomes in a whole organism. Therefore, in vivo testing is essential. We will focus on assays that capture the key behavioral domains affected by arylcyclohexylamines: motor function and depressive-like behavior.
Rotarod Test for Motor Coordination
Arylcyclohexylamines are known for their dissociative anesthetic effects, which invariably impact motor control and balance.[1] The rotarod test is a standard method to quantify these effects.
Causality of Experimental Choices:
-
Apparatus: An accelerating rotarod is used. The speed gradually increases (e.g., from 4 to 40 rpm over 300 seconds), which challenges the animal's motor coordination more effectively than a fixed-speed test and provides a more sensitive measure of impairment.[13][14]
-
Acclimation: Animals are acclimated to the testing room for at least 30-60 minutes before the test to reduce stress-induced variability in performance.[14][15]
-
Protocol: Multiple trials (typically three) are conducted with an inter-trial interval (e.g., 15 minutes).[13][14] This allows for the assessment of potential learning effects or acute tolerance. The dependent variable is the latency to fall from the rod.
Experimental Protocol: Accelerating Rotarod Test (Mice)
-
Habituation: On the day prior to testing, habituate the mice to the testing room for at least 1 hour.[16]
-
Drug Administration: Administer the test arylcyclohexylamine (e.g., via intraperitoneal injection) at various doses, alongside a vehicle control group. The timing between administration and testing should be based on the known or expected pharmacokinetics of the compounds.
-
Testing:
-
Place the mouse on the stationary rod of the rotarod apparatus.
-
Start the trial. The rod begins to rotate at a low speed (e.g., 4 rpm) and accelerates to a maximum speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[13]
-
The trial ends when the mouse falls off the rod or grips the rod and completes a full passive rotation.[13]
-
Record the latency to fall.
-
-
Repeat Trials: Return the mouse to its home cage for the inter-trial interval (15 minutes) and then repeat the procedure for a total of three trials.[14]
-
Data Analysis: The mean latency to fall across the three trials is calculated for each animal.
Forced Swim Test (FST) for Antidepressant-like Effects
Inspired by the rapid antidepressant effects of ketamine, assessing the antidepressant-like potential of novel arylcyclohexylamines is of high interest. The FST is a widely used screening tool for this purpose.[17][18] It is based on the principle that when placed in an inescapable situation, rodents will eventually cease escape-oriented behaviors and become immobile. Antidepressant compounds are known to reduce this immobility time.[19]
Causality of Experimental Choices:
-
Apparatus: A transparent cylinder filled with water is used, from which escape is impossible.[15]
-
Water Temperature: The water is maintained at 24-25°C to prevent hypothermia, which would be a confounding stressor.[15][19]
-
Test Duration: The test typically lasts 6-8 minutes. The first 2 minutes are often discarded from the analysis as this period is dominated by escape-oriented activity, and drug effects are more apparent in the subsequent minutes.[15][20]
-
Endpoint: The primary dependent variable is the duration of immobility, which is defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[19]
Experimental Protocol: Forced Swim Test (Mice)
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.[15]
-
Drug Administration: Administer the test compounds or vehicle at predetermined times before the test.
-
Test Procedure:
-
Fill a clear cylinder (e.g., 25 cm high, 15 cm diameter) with water (24-25°C) to a depth where the mouse cannot touch the bottom.
-
Gently place the mouse into the water.
-
The test session lasts for 6 minutes and is typically video-recorded for later scoring.[20]
-
-
Post-Test Care: After 6 minutes, remove the mouse, dry it thoroughly, and place it in a clean, dry cage, possibly with a heat source, until it is fully recovered.[15]
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.[20]
-
Data Analysis: The total time spent immobile is the primary outcome measure.
Part 3: Statistical Analysis Framework
The core of this guide is the correct application of statistical methods to compare the effects of multiple compounds. The choice of statistical test depends on the experimental design. For comparing multiple groups, Analysis of Variance (ANOVA) is the most appropriate approach.[21]
Guiding Principles for Statistical Analysis:
-
Hypothesis: The null hypothesis (H₀) for our comparison is that there is no difference in the mean effect (e.g., Ki, IC₅₀, latency to fall, immobility time) among the different arylcyclohexylamine treatment groups. The alternative hypothesis (H₁) is that at least one group mean is different.
-
Assumptions of ANOVA: Before interpreting ANOVA results, its assumptions (normality of residuals, homogeneity of variances) should be checked. If assumptions are violated, data transformations or non-parametric alternatives may be necessary.[22]
-
Post-Hoc Testing: A significant ANOVA result (e.g., p < 0.05) tells us that there is a difference somewhere among the groups, but not which specific groups are different from each other. For this, we must use post-hoc tests.[22]
Statistical Analysis Workflow
Caption: Decision workflow for statistical analysis of in vivo data.
Detailed Statistical Application
Let's consider an in vivo experiment where we test three novel arylcyclohexylamines (Drug A, Drug B, Drug C) against a vehicle control at three different doses (e.g., 1, 3, 10 mg/kg).
-
Two-Way ANOVA: This is the ideal test for this design.[23][24] The two independent variables (factors) are 'Drug Treatment' (Vehicle, A, B, C) and 'Dose' (1, 3, 10 mg/kg). The dependent variable is the behavioral outcome (e.g., mean latency to fall). The Two-Way ANOVA will yield three key results (p-values):
-
Main Effect of Drug: Does the drug treatment, averaged across all doses, have a significant effect on the outcome?
-
Main Effect of Dose: Does the dose, averaged across all drugs, have a significant effect on the outcome?
-
Drug x Dose Interaction: Is the effect of the dose different depending on which drug was administered? A significant interaction is often the most interesting finding, as it suggests the dose-response curves for the drugs are not parallel, indicating differences in potency or efficacy.
-
-
Post-Hoc Analysis:
-
If the interaction is significant: You should follow up by analyzing the "simple main effects." For example, you could run a One-Way ANOVA for each drug to see how the doses affect it, or a One-Way ANOVA at each dose level to see which drugs differ at that specific dose.
-
If the interaction is NOT significant, but the main effect of 'Drug' is: This indicates a consistent effect of the drugs across all doses. You can then perform a post-hoc test like Tukey's HSD (Honest Significant Difference) to compare all possible pairs of drugs (e.g., A vs B, A vs C, B vs C, A vs Vehicle, etc.). If you are only interested in comparing each drug treatment to the vehicle control, Dunnett's test is more appropriate and powerful.[21]
-
Part 4: Data Presentation and Interpretation
Summarizing Quantitative Data
All quantitative data from the in vitro and in vivo studies should be summarized in tables. This allows for easy comparison of key parameters across all tested compounds.
Table 1: Comparative In Vitro Profile of Arylcyclohexylamines
| Compound | NMDAR Ki (nM) ± SEM | DAT Uptake IC₅₀ (nM) ± SEM |
|---|---|---|
| PCP (Reference) | 59 ± 4.5 | 2234 ± 150 |
| Drug A | 25 ± 2.1 | 550 ± 45 |
| Drug B | 150 ± 11.8 | >10,000 |
| Drug C | 45 ± 3.9 | 1800 ± 120 |
Data are presented as mean ± standard error of the mean (SEM) from N=3 independent experiments.
Table 2: Comparative In Vivo Effects of Arylcyclohexylamines (10 mg/kg Dose)
| Treatment Group | Rotarod Latency (s) ± SEM | FST Immobility (s) ± SEM |
|---|---|---|
| Vehicle | 280 ± 15.2 | 155 ± 10.1 |
| Drug A | 95 ± 8.5* | 145 ± 9.8 |
| Drug B | 250 ± 12.1 | 80 ± 7.5* |
| Drug C | 110 ± 9.2* | 115 ± 8.9* |
*p < 0.05 compared to Vehicle group (Dunnett's post-hoc test). Data are mean ± SEM from N=10 mice per group.
Interpretation: From these hypothetical tables, we can begin to build a narrative. Drug A is a potent NMDA antagonist with significant DAT inhibitory activity, leading to strong motor impairment but no antidepressant-like effect. Drug B is a weaker NMDA antagonist with no DAT activity but shows a significant antidepressant-like profile, suggesting its mechanism may be more selective. Drug C has a profile similar to PCP but shows a moderate antidepressant-like effect, making it an interesting candidate for further study. This integrated interpretation, grounded in robust statistical analysis, is the ultimate goal of the comparative guide.
References
- ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives.
- Wikiwand. (n.d.). Arylcyclohexylamine.
- Wikipedia. (2024). Arylcyclohexylamine.
- Wikipedia. (2023). PCP site 2.
- International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol.
- University of California, San Francisco. (n.d.). Forced Swim Test in Mice.
- Halbstat, P., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1541.[3]
- Unknown Source. (n.d.).
- Johns Hopkins University. (n.d.). The mouse forced swim test.
- BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.
- Wikipedia. (2024). Phencyclidine.
- protocols.io. (2024). Rotarod-Test for Mice.
- Mouse Metabolic Phenotyping Centers. (2024). Rotarod.
- MacDonald, J. F., et al. (1990). The PCP site of the NMDA receptor complex. Advances in Experimental Medicine and Biology, 268, 27-34.[5]
- Loo, P., et al. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. European Journal of Pharmacology, 135(2), 261-262.[8]
- Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology Section, 206(4), 297-300.[7]
- Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.[18]
- Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice.
- Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from understandinganimalresearch.org.uk.[19]
- JoVE. (2011). Video: The Mouse Forced Swim Test.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- Ruberg, S. J. (1995). Dose response studies. II. Analysis and interpretation.
- GraphPad. (n.d.). Does it make sense to use ANOVA multiple comparison tests to compare two dose-response curves?
- Springer. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function.[28]
- Cross Validated. (2024). Comparison of effectiveness of 3 different drugs.
- ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses....
- Sitte, H. H., & Freissmuth, M. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.19.[11]
- Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases.
- Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
- GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses.
- Cross Validated. (2017). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine - Wikiwand [wikiwand.com]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. Video: The Mouse Forced Swim Test [jove.com]
- 21. Dose response studies. II. Analysis and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stats.stackexchange.com [stats.stackexchange.com]
- 23. Does it make sense to use ANOVA multiple comparison tests to compare two dose-response curves at every dose (or two time course curves at every time point)? - FAQ 1084 - GraphPad [graphpad.com]
- 24. graphpad.com [graphpad.com]
A Senior Application Scientist's Guide to the Independent Verification of 1-(3-Fluorophenyl)cyclohexylamine Synthesis and Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise synthesis and rigorous purity verification of novel chemical entities are paramount. 1-(3-Fluorophenyl)cyclohexylamine, a substituted cyclohexylamine derivative, represents a class of compounds with significant potential in pharmacological research. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide provides an in-depth, objective comparison of the synthesis and analytical verification of this compound, grounded in established scientific principles and experimental data.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be efficiently achieved through a reductive amination reaction. This common and robust method involves the reaction of a ketone with an amine in the presence of a reducing agent. Here, we detail a reliable protocol starting from 3-fluorophenylmagnesium bromide and cyclohexanone.
Synthetic Pathway Overview
The synthesis commences with a Grignard reaction between 3-fluorophenylmagnesium bromide and cyclohexanone to form the tertiary alcohol intermediate, 1-(3-fluorophenyl)cyclohexanol. This is followed by a Ritter reaction with sodium cyanide in acidic media to yield the corresponding formamide, which is then hydrolyzed to afford the final product, this compound.
Step-by-Step Synthesis Protocol
Materials:
-
3-Bromo-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Sodium cyanide
-
Sulfuric acid
-
Sodium hydroxide
-
Standard laboratory glassware and equipment
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 3-bromo-fluorobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Cyclohexanone: The Grignard reagent is cooled in an ice bath, and a solution of cyclohexanone in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours.
-
Work-up and Isolation of Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-fluorophenyl)cyclohexanol.
-
Ritter Reaction and Hydrolysis: The crude alcohol is dissolved in a mixture of acetic acid and sulfuric acid. Sodium cyanide is added portion-wise while maintaining the temperature below 30 °C. The mixture is stirred for several hours and then poured onto ice. The resulting precipitate (the formamide intermediate) is collected by filtration. The formamide is then hydrolyzed by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
Final Product Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the product is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or column chromatography to yield a product with a purity of approximately 97% or higher.[3]
Independent Verification of Purity: A Multi-faceted Analytical Approach
To ensure the integrity of subsequent research, the purity of the synthesized this compound must be rigorously assessed. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] It provides information on both the retention time of the analyte and its mass spectrum, allowing for confident identification and quantification of impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: A dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or dichloromethane) is prepared.
Data Interpretation: The resulting chromatogram will show a major peak corresponding to this compound. The mass spectrum of this peak should be consistent with the expected molecular weight (193.26 g/mol ) and fragmentation pattern.[3][5] Any minor peaks represent impurities, which can be tentatively identified by their mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile compounds.[6] By employing a suitable stationary and mobile phase, impurities with different polarities can be effectively separated and quantified.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A solution of the compound in the mobile phase is prepared at a known concentration.
Data Interpretation: The purity is determined by the relative area of the main peak in the chromatogram. The presence of other peaks indicates impurities, and their levels can be quantified based on their peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized compound and for detecting any structural isomers or other impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of the purified compound is dissolved in the deuterated solvent.
-
Experiments: Standard ¹H and ¹³C NMR spectra are acquired.
Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound. The absence of unexpected signals indicates a high degree of purity.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs
The strategic incorporation of fluorine into a molecule can significantly alter its physicochemical and pharmacological properties.[1][2] A comparison with the non-fluorinated analog, 1-phenylcyclohexylamine, highlights these effects.
| Property | This compound | 1-Phenylcyclohexylamine (Analog) | Rationale for Difference |
| Molecular Weight | 193.26 g/mol [3] | 175.28 g/mol | The addition of a fluorine atom increases the molecular weight. |
| LogP (Calculated) | ~2.5[5] | ~2.2 | The lipophilicity is slightly increased by the fluorine substitution. |
| pKa (Predicted) | Lower | Higher | The electron-withdrawing nature of fluorine decreases the basicity of the amine.[7] |
| Metabolic Stability | Potentially Enhanced | Baseline | The strong C-F bond can block sites of metabolic oxidation, leading to increased stability.[1] |
Visualizing the Workflow
A systematic workflow is crucial for the synthesis and verification of high-purity compounds.
Caption: Workflow for the synthesis and purity verification of this compound.
Logical Comparison Framework
The decision to utilize a fluorinated analog is based on a careful evaluation of its properties relative to the non-fluorinated parent compound.
Caption: Logical framework for comparing fluorinated and non-fluorinated analogs in drug discovery.
Conclusion
The independent verification of the synthesis and purity of this compound is a critical process that underpins the reliability of subsequent scientific investigation. By employing a robust synthetic strategy and a multi-pronged analytical approach encompassing GC-MS, HPLC, and NMR, researchers can ensure the quality and integrity of this valuable chemical probe. The comparative analysis with its non-fluorinated counterpart underscores the significant impact of fluorination on key drug-like properties, providing a clear rationale for its use in drug discovery programs.
References
- Vulcanchem. (n.d.). This compound.
- Echemi. (n.d.). 1-(3-fluorophenyl)cyclohexan-1-amine 125827-86-3.
- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. (n.d.). Fluorinated and non-fluorinated phenylcycloalkylamines.
- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- Phenomenex. (n.d.). One of The World's Leading HPLC Columns.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (125827-86-3) for sale [vulcanchem.com]
- 4. waters.com [waters.com]
- 5. echemi.com [echemi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(3-Fluorophenyl)cyclohexylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Fluorophenyl)cyclohexylamine, a halogenated amine compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The structural features of this compound—a cyclohexylamine ring and a fluorinated benzene ring—necessitate a disposal protocol that addresses both its amine-related corrosivity and the environmental persistence characteristic of halogenated organic compounds. This guide is designed to provide a comprehensive framework for its safe handling and disposal, grounded in established safety principles and regulatory requirements.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its primary hazards based on its chemical structure and data from analogous compounds like cyclohexylamine.[1]
Anticipated Hazards:
-
Corrosivity: Like many amines, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[2][3]
-
Toxicity: It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent in the environment and requires disposal methods that prevent its release into soil and waterways.
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[4] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | To prevent skin contact, which can lead to burns and absorption of the toxic substance.[4] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | To protect against splashes and spills on personal clothing. |
| Respiratory Protection | A properly fitted respirator with an organic vapor cartridge may be necessary if handling outside a fume hood. | To prevent inhalation of vapors, which can be harmful. The necessity should be determined by a risk assessment of the specific procedure. |
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.
Waste Collection Protocol:
-
Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).
-
Labeling: The container must be labeled "Hazardous Waste" and clearly indicate the contents: "this compound" and "Halogenated Organic Waste."[4] The approximate concentration and any other components in the waste stream should also be noted.
-
Segregation: This waste stream must be kept separate from:
-
Non-halogenated organic waste
-
Aqueous waste
-
Acids and bases
-
Oxidizing agents
-
The following diagram illustrates the decision-making process for waste segregation in the laboratory.
Caption: Decision tree for initial waste segregation.
Disposal Procedures: From Laboratory Bench to Final Disposition
The disposal of this compound is governed by federal and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA). As a halogenated organic compound, it falls under specific waste codes and requires treatment by a licensed hazardous waste disposal facility.[5]
Step-by-Step Disposal Protocol:
-
Waste Accumulation: Accumulate the segregated waste in the designated, properly labeled container in a satellite accumulation area within the laboratory.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Request for Pickup: Once the container is full or has been in accumulation for the maximum allowable time per institutional policy (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and regulatory agencies.
Recommended Disposal Method:
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is incineration at a high-temperature hazardous waste incineration facility.[6] This process is designed to break the strong carbon-fluorine bonds and convert the compound into less harmful substances. Landfilling of this type of waste is generally not recommended due to its persistence and potential to leach into the environment.[6]
The following workflow outlines the complete disposal process:
Caption: Complete disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
Spill Cleanup:
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Wikipedia. (n.d.). Cyclohexylamine.
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
Navigating the Handling of 1-(3-Fluorophenyl)cyclohexylamine: A Guide to Personal Protective Equipment and Safe Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The synthesis and handling of novel chemical entities are foundational to drug discovery. 1-(3-Fluorophenyl)cyclohexylamine, a substituted arylcyclohexylamine, represents a class of compounds with significant interest. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, direct safety and logistical information for the handling and disposal of this compound, grounded in the established hazard profile of its parent structures and the unique considerations introduced by fluorination.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following guidance is synthesized from authoritative data on the parent compound, cyclohexylamine, and related fluorinated aromatic compounds. It is imperative to treat this substance with the utmost caution, assuming a high hazard potential.
Understanding the Hazard Profile: A Synthesis of Risks
The primary hazards associated with this compound are extrapolated from the known properties of cyclohexylamines and fluorinated compounds.
-
Corrosivity and Irritation : Cyclohexylamine is a corrosive chemical that can cause severe skin burns and eye damage upon contact[1][2][3][4]. The vapor can also be irritating to the nose, throat, and respiratory system[2][4][5]. It is crucial to assume that this compound shares these corrosive properties.
-
Toxicity : Cyclohexylamines are harmful if swallowed and can be toxic if they come into contact with the skin[4][6]. The substance can be absorbed through the skin, potentially leading to systemic effects[2][4]. Exposure can lead to symptoms such as headache, dizziness, and nausea[3][5].
-
Flammability : The parent compound, cyclohexylamine, is a flammable liquid and its vapors can form explosive mixtures with air[5][6][7]. Therefore, this compound should be handled away from heat, sparks, and open flames[4].
-
Hazards of Fluorination : The introduction of a fluorine atom onto the phenyl ring warrants additional caution. While fluorination is often used to enhance metabolic stability, it can also lead to unique toxicological profiles[8][9]. Metabolism of fluorinated compounds can sometimes liberate fluoride ions or produce toxic metabolites, such as fluoroacetic acid, which can disrupt cellular processes[10].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Regularly inspect for and replace any damaged gloves. | Cyclohexylamines can permeate standard laboratory gloves. Double-gloving provides an additional barrier. Neoprene offers good resistance to a range of chemicals, including amines[4]. Change gloves immediately if contamination is suspected. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Due to the severe corrosive nature of amines, both goggles and a face shield are required to protect against splashes and vapors, which can cause permanent eye damage[1][2][3]. |
| Body Protection | Flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Protects skin from accidental splashes and contact[1][3]. Flame-resistant material is crucial due to the flammability hazard of the chemical class[5][6]. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Shoes should be made of a non-porous material. |
| Respiratory Protection | All handling of the neat compound or its solutions must be performed in a certified chemical fume hood. | A fume hood provides essential local exhaust ventilation to prevent the inhalation of corrosive and potentially toxic vapors[1][3]. For situations with a higher risk of aerosol generation, consult with your institution's environmental health and safety department regarding the need for a respirator. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring a safe experimental environment.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly (check airflow monitor).
- Gather all necessary equipment and reagents before bringing the this compound into the hood.
- Designate a specific area within the fume hood for the handling of this compound.
- Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed[11].
- Don all required PPE as outlined in the table above.
2. Handling the Chemical:
- Keep the container of this compound tightly closed when not in use[1][7].
- When transferring the liquid, use only non-sparking tools and ensure all equipment is grounded to prevent static discharge[4][6][7].
- Perform all manipulations slowly and carefully to avoid splashes or aerosol generation.
- Work with the smallest quantities necessary for the experiment.
- Keep the sash of the fume hood at the lowest practical height.
3. Post-Handling and Decontamination:
- Upon completion of the work, decontaminate all surfaces and equipment using an appropriate solvent (e.g., isopropanol followed by water), ensuring the waste from decontamination is collected as hazardous waste.
- Carefully remove PPE, avoiding self-contamination. Remove gloves last and wash hands thoroughly with soap and water[1].
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps from material reception to waste disposal.
Caption: Workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic amines and solvents.
- Solid Waste: Contaminated solid materials, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled hazardous waste bag or container[12].
2. Disposal Procedure:
- Never dispose of this compound or its waste down the drain.
- All waste must be disposed of through a licensed professional waste disposal service[1][3][7].
- Follow all institutional, local, and national regulations for hazardous waste disposal[2].
- Due to the fluorine content, high-temperature incineration by a specialized facility is the likely disposal route to ensure complete destruction of the molecule and to manage potentially hazardous byproducts like hydrogen fluoride[13].
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring their personal safety and protecting the integrity of their work environment.
References
- Clauwaert, K., et al. (2021). Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE). Forensic Science International, 324, 110842.
- CHEMTRON. (2015). Safety Data Sheet.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexylamine.
- Scott, J. S., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638.
- Princeton University Environmental Health & Safety. (n.d.). Fluorine.
- Indiana Department of Administration. (2010). Material Safety Data Sheet.
- Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- Wołowicz, A., & Hubicki, Z. (2020). Management of Solid Waste Containing Fluoride—A Review. Environmental Monitoring and Assessment, 192(10), 659.
- Sciencemadness Wiki. (2023). Proper disposal of chemicals.
- U.S. Department of Agriculture. (n.d.). Cyclohexylamine.
- El-Kattan, A. F., & Tadayon, N. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 1(1), 1-3.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.com [fishersci.com]
- 4. trc-corp.com [trc-corp.com]
- 5. nj.gov [nj.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
